5-methoxy-4-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISMXZVKSIWLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391175 | |
| Record name | 5-methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-21-6 | |
| Record name | 5-methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-4-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-methoxy-4-methyl-1H-indole
An In-Depth Technical Guide to the
Abstract
The indole nucleus is a foundational scaffold in a vast array of biologically active molecules and pharmaceuticals.[1][2] The specific substitution pattern of 5-methoxy-4-methyl-1H-indole makes it a valuable intermediate in medicinal chemistry, necessitating robust and well-understood synthetic routes. This technical guide provides a comprehensive exploration of the synthesis of this target molecule, with a primary focus on the Fischer indole synthesis, which stands as one of the most reliable and versatile methods for constructing the indole skeleton.[1][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss alternative synthetic strategies. The causality behind experimental choices, purification techniques, and critical safety considerations will be addressed to equip researchers with the practical knowledge required for successful synthesis.
Core Synthetic Strategies: A Retrosynthetic Overview
The synthesis of substituted indoles like 5-methoxy-4-methyl-1H-indole can be approached through several classical and modern methodologies. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most prominent disconnections in a retrosynthetic analysis point toward established named reactions that form the indole ring.
The primary and most widely applied method is the Fischer indole synthesis .[1][4] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is itself formed from the corresponding phenylhydrazine and a carbonyl compound.[4][5] For our target molecule, this translates to a strategy starting from (4-methoxy-3-methylphenyl)hydrazine.
Other classical methods, while perhaps less direct for this specific substitution pattern, offer valuable alternative perspectives:
-
Bischler-Möhlau Synthesis: This method forms 2-substituted indoles by heating an α-arylaminoketone, typically generated from an α-haloketone and an aniline, in the presence of a strong acid or Lewis acid.[6][7][8]
-
Madelung Synthesis: This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide to form the indole ring.[9][10] Its vigorous conditions can limit its applicability for substrates with sensitive functional groups.[9]
This guide will focus principally on the Fischer synthesis due to its efficiency and historical precedent in preparing a wide variety of indole derivatives.[2][11]
The Fischer Indole Synthesis: A Detailed Exploration
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[1][3][4] It is a powerful reaction for creating the indole ring from simple precursors.
Reaction Mechanism
The reaction proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization.[4][12]
-
Hydrazone Formation: A substituted phenylhydrazine (e.g., (4-methoxy-3-methylphenyl)hydrazine) reacts with an aldehyde or ketone to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent rearrangement.[4][5]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which forms a new carbon-carbon bond and results in a di-imine intermediate.[4][5] This is often considered the rate-determining step.[12]
-
Cyclization & Aromatization: The resulting di-imine rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization to form a cyclic aminal.
-
Elimination: Finally, the aminal eliminates a molecule of ammonia (NH₃) under acidic conditions, leading to the formation of the stable, aromatic indole ring.[4][5] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[4]
Experimental Protocol:
This protocol outlines a representative procedure based on the principles of the Fischer indole synthesis.
Step 1: Phenylhydrazone Formation
-
Reagents: To a solution of (4-methoxy-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a slight excess of acetone (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by Thin Layer Chromatography (TLC).
-
Isolation (Optional): The hydrazone can often be isolated by precipitation upon adding water to the reaction mixture, followed by filtration. However, the reaction is frequently carried out as a one-pot procedure where the crude hydrazone is taken directly to the next step.[5]
Step 2: Acid-Catalyzed Cyclization
-
Catalyst Selection: A variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) or Lewis acids (e.g., ZnCl₂) can be used as catalysts.[3][4] PPA is often effective for achieving the high temperatures required for cyclization.
-
Reaction: Add the crude or isolated phenylhydrazone from Step 1 to pre-heated polyphosphoric acid (PPA) at 80-100 °C.
-
Heating: Stir the mixture vigorously at this temperature for 30-60 minutes. The reaction is typically exothermic and the color will darken significantly. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous solution with a base (e.g., concentrated NaOH or NH₄OH) to a pH of ~8-9.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-methoxy-4-methyl-1H-indole.
Data Summary: Reaction Parameters
The choice of catalyst and solvent significantly impacts yield and purity. The electron-donating nature of the para-methoxy group generally facilitates the reaction.[3]
| Parameter | Condition | Rationale / Notes |
| Carbonyl Source | Acetone | Leads to a 2,3-dimethylated indole. For the parent 1H-indole, a protected acetaldehyde equivalent would be needed. |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a strong acid catalyst and a dehydrating agent. Requires careful handling and quenching. |
| Zinc Chloride (ZnCl₂) | A common Lewis acid catalyst. Can be less harsh than PPA but may require higher temperatures or longer reaction times.[5] | |
| Sulfuric Acid (H₂SO₄) | A strong Brønsted acid catalyst, often used in a solvent like ethanol or acetic acid.[4] | |
| Temperature | 80-120 °C | Sufficient thermal energy is required to overcome the activation barrier of the[5][5]-sigmatropic rearrangement. |
| Typical Yield | 50-70% | Yields are highly substrate-dependent. Side reactions or decomposition can occur under harsh acidic conditions.[13] |
Alternative Synthetic Approaches
While the Fischer synthesis is the workhorse for this target, other methods are important to consider for substrate scope or alternative substitution patterns.
Bischler-Möhlau Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-aryl-indole.[8] Its direct application to synthesize 5-methoxy-4-methyl-1H-indole is not straightforward as it is primarily used for 2-substituted indoles.[7][14] However, modified procedures can expand its utility. Recent advancements have introduced milder conditions, such as using microwave irradiation, which can improve yields and reduce reaction times.[15]
Madelung Synthesis
The Madelung synthesis is characterized by the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures (200-400 °C).[9] To synthesize the target molecule, one would start with N-acetyl-2,5-dimethyl-4-methoxyaniline. The harsh conditions are a significant drawback, although modern modifications, such as using LiN(SiMe₃)₂/CsF systems, have been developed to proceed under milder conditions.[16][17]
Purification and Characterization
Achieving high purity of the final product is critical for its use in subsequent research and development. A multi-step purification strategy is recommended.[18]
-
Acid-Base Extraction: After the initial workup, the crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic indole nitrogen will be protonated, moving the product into the aqueous layer and separating it from non-basic impurities. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[18]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Recrystallization: For the final polishing step, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can yield highly pure, crystalline material.[18]
The purified 5-methoxy-4-methyl-1H-indole should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity. The compound should be stored under an inert atmosphere and protected from light to prevent oxidative degradation.[18]
Safety and Handling
The synthesis of indoles involves the use of hazardous materials that require strict adherence to safety protocols.
-
Phenylhydrazines: These compounds are often toxic and potential carcinogens. Handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acids and Bases: Strong acids like PPA and H₂SO₄, and strong bases used for neutralization, are highly corrosive and can cause severe burns.[19] Always add acid to water, not the other way around, during quenching procedures.
-
Solvents: Organic solvents used for reaction and extraction are often flammable.[20][21] Keep away from ignition sources and use in a well-ventilated area.[19]
Always consult the Safety Data Sheet (SDS) for every reagent before use. [20][22] Ensure that appropriate emergency equipment (spill kits, safety showers, eyewash stations) is readily accessible.
Conclusion
The synthesis of 5-methoxy-4-methyl-1H-indole is most reliably achieved via the Fischer indole synthesis, a versatile and well-documented method. By understanding the underlying mechanism, researchers can rationally select catalysts and reaction conditions to optimize the synthesis. While alternative methods like the Bischler-Möhlau and Madelung syntheses exist, their application to this specific target is less direct. A robust purification strategy combining extraction and chromatography is essential for obtaining a high-purity product suitable for applications in drug discovery and development. Strict adherence to safety protocols is paramount throughout the entire synthetic process.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry. [Link]
-
Oreate AI Blog. A Review of the Indole Synthesis Reaction System. [Link]
-
HIMEDIA. Safety Data Sheet: Kovacs' Indole Reagent. [Link]
-
Neogen. Kovac's Indole Reagent, Safety Data Sheet, English. [Link]
-
Merck Index. Bischler-Möhlau Indole Synthesis. [Link]
-
Arkivoc. Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]
-
Wikipedia. Madelung synthesis. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
The Hive. Solid-Phase Synthesis of 5-MeO-DMT (or DMT). [Link]
-
Universidad Autónoma de Nuevo León. The Fischer Indole Synthesis: A Semiempirical Study. [Link]
-
Organic Letters. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. [Link]
-
Química Organica.org. Madelung synthesis of indole. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
PrepChem.com. Synthesis of 5-methoxy-indole. [Link]
-
HETEROCYCLES. development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]
-
SciSpace. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. [Link]
-
ResearchGate. Madelung-Indole-Synthesis.pdf. [Link]
-
PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
ResearchGate. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. [Link]
-
PMC - NIH. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. [Link]
- Google Patents.
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. Madelung synthesis of indole [quimicaorganica.org]
- 11. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 16. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. himediadownloads.com [himediadownloads.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. neogen.com [neogen.com]
- 22. merckmillipore.com [merckmillipore.com]
Introduction: The Strategic Importance of the Substituted Indole Scaffold
An In-depth Technical Guide to the Chemical Properties of 5-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its electron-rich nature and versatile reactivity allow for extensive functionalization, making it a cornerstone for drug discovery programs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4][5]
This guide focuses on a specific, strategically substituted derivative: 5-methoxy-4-methyl-1H-indole (CAS No. 302912-21-6). The presence of an electron-donating methoxy group at the 5-position and a methyl group at the 4-position significantly modulates the electronic properties and steric environment of the indole ring system.[1][6][7] This unique substitution pattern influences its synthesis, reactivity, and spectroscopic signature, making it a valuable building block for complex molecular architectures.[8] This document serves as a technical resource, providing in-depth insights into the synthesis, characterization, and chemical behavior of 5-methoxy-4-methyl-1H-indole, grounded in established chemical principles and experimental evidence.
Synthesis: Constructing the Core Heterocycle
The construction of the indole ring is a foundational task in heterocyclic chemistry. Among the various named reactions, the Fischer indole synthesis remains one of the most robust and widely utilized methods for preparing substituted indoles due to its versatility and tolerance of diverse functional groups.[2][9][10][11]
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[10][11] The reaction proceeds through a key[12][12]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by the elimination of ammonia to yield the aromatic indole ring.[10] The choice of acid catalyst—ranging from Brønsted acids like polyphosphoric acid (PPA) and HCl to Lewis acids like ZnCl₂—is critical and can significantly impact reaction yields and purity.[9][10][13]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]
- 5. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-METHOXY-4-METHYLINDOLE | 302912-21-6 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-methoxy-4-methyl-1H-indole (CAS: 302912-21-6)
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 5-methoxy-4-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes known information on closely related methoxyindoles to provide a predictive and rational framework for its study. We will delve into its physicochemical properties, propose a logical synthetic pathway, and explore its potential biological significance based on established structure-activity relationships within the indole class of compounds.
Introduction to the Methoxyindole Scaffold
Indole and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products and synthetic pharmaceuticals. The electron-rich nature of the indole ring system makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. The introduction of a methoxy group (–OCH₃) significantly modulates the electronic properties of the indole ring, generally enhancing its reactivity and influencing its biological activity. Methoxyindoles are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties.
5-methoxy-4-methyl-1H-indole is a specific isomer within this class, and while not extensively studied, its unique substitution pattern suggests potential for novel biological activity. This guide aims to provide a foundational understanding of this molecule to stimulate and support further research.
Physicochemical Properties
While specific experimental data for 5-methoxy-4-methyl-1H-indole is not widely published, we can infer its general properties and compare them to its known isomers.
| Property | 5-methoxy-4-methyl-1H-indole (Predicted/Supplier Data) | 5-methoxy-3-methyl-1H-indole (Skatole, 5-methoxy-) | 5-methoxy-2-methyl-1H-indole |
| CAS Number | 302912-21-6 | 1075-35-0 | 1076-74-0 |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol | 161.20 g/mol | 161.20 g/mol |
| Melting Point | 76-79 °C | 64-66 °C[1] | 98-101 °C |
| Appearance | Predicted to be a solid at room temperature | White solid[1] | Off-white to tan crystalline powder |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in organic solvents. | Soluble in organic solvents. |
Rationale for Predicted Properties: The melting point of 76-79 °C is provided by some chemical suppliers. The solubility is predicted based on the general behavior of indole derivatives with similar molecular weights and functional groups. The presence of the N-H proton allows for hydrogen bonding, while the aromatic and methyl groups contribute to its lipophilicity.
Proposed Synthesis and Rationale
Proposed Fischer Indole Synthesis of 5-methoxy-4-methyl-1H-indole
This proposed synthesis starts from the commercially available 3-methyl-4-methoxyaniline.
Caption: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol (Hypothetical):
-
Step 1: Formation of (3-methyl-4-methoxyphenyl)hydrazine:
-
Dissolve 3-methyl-4-methoxyaniline in hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Reduce the diazonium salt in situ using a suitable reducing agent like tin(II) chloride or sodium sulfite to yield the corresponding phenylhydrazine.
-
-
Step 2: Condensation with Propionaldehyde:
-
React the (3-methyl-4-methoxyphenyl)hydrazine with propionaldehyde in a suitable solvent like ethanol.
-
This condensation reaction will form the corresponding hydrazone.
-
-
Step 3: Fischer Indole Cyclization:
-
Treat the hydrazone with a strong acid catalyst such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to induce a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.
-
Purify the final product, 5-methoxy-4-methyl-1H-indole, using column chromatography.
-
Causality behind Experimental Choices:
-
Choice of Starting Material: 3-methyl-4-methoxyaniline is chosen because its substituents will directly translate to the desired 4-methyl and 5-methoxy substitution pattern on the final indole product.
-
Choice of Synthesis Method: The Fischer indole synthesis is selected due to its versatility and tolerance for various functional groups on the phenylhydrazine precursor.
-
Choice of Reagents: The reagents for diazotization, reduction, and cyclization are standard and well-documented for this type of transformation, offering a high probability of success.
Spectroscopic Data (Predicted)
-
¹H NMR:
-
An N-H proton signal is expected to appear as a broad singlet in the region of δ 8.0-8.5 ppm.
-
The aromatic protons on the benzene ring will appear in the region of δ 6.5-7.5 ppm. The specific splitting patterns will depend on the coupling between the protons at positions 6 and 7.
-
The protons at positions 2 and 3 of the pyrrole ring will likely appear as multiplets between δ 6.5 and 7.5 ppm.
-
The methoxy group (–OCH₃) will show a sharp singlet at around δ 3.8-4.0 ppm.
-
The methyl group (–CH₃) at position 4 will appear as a singlet around δ 2.2-2.5 ppm.
-
-
¹³C NMR:
-
The carbon atoms of the indole ring are expected to resonate in the range of δ 100-140 ppm.
-
The carbon of the methoxy group will be around δ 55-60 ppm.
-
The carbon of the methyl group will be in the upfield region, around δ 15-20 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z = 161.
-
Potential Biological Activity and Applications in Drug Discovery
The biological activity of 5-methoxy-4-methyl-1H-indole has not been specifically reported. However, based on the extensive research on related methoxyindoles, we can hypothesize its potential therapeutic applications.
Anticancer Potential
Many substituted indoles, including those with methoxy groups, have demonstrated significant anticancer activity. For example, some 5-methoxyindole derivatives have been investigated as Nur77 modulators, which can induce apoptosis in cancer cells.[2] The substitution pattern on the indole ring is crucial for this activity. The presence of the methoxy group at the 5-position and a methyl group at the 4-position in 5-methoxy-4-methyl-1H-indole could lead to novel interactions with anticancer targets.
Caption: Hypothetical Anticancer Signaling Pathway.
Anti-inflammatory and Analgesic Properties
Indole derivatives are known to possess anti-inflammatory and analgesic properties. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. Methoxy-substituted indoles have also been investigated for their analgesic effects, with some acting as opioid receptor agonists.[3]
Melatonin Receptor Agonism/Antagonism
Melatonin (5-methoxy-N-acetyltryptamine) is a neurohormone with a 5-methoxyindole core. Consequently, many synthetic 5-methoxyindoles have been explored as melatonin receptor agonists or antagonists, with potential applications in treating sleep disorders, circadian rhythm disturbances, and some forms of cancer.[4] The substitution pattern of 5-methoxy-4-methyl-1H-indole makes it a candidate for investigation in this area.
Conclusion and Future Directions
5-methoxy-4-methyl-1H-indole represents an under-explored area of indole chemistry and pharmacology. This guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and biology of related methoxyindoles.
Future research should focus on:
-
Definitive Synthesis and Characterization: A validated, high-yield synthesis of 5-methoxy-4-methyl-1H-indole is required, along with full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure.
-
Biological Screening: The compound should be screened against a panel of biological targets, including cancer cell lines, inflammatory pathway enzymes, and melatonin receptors, to identify any significant bioactivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues will help to elucidate the SAR and identify key structural features for any observed biological activity.
By building upon the foundational knowledge of the indole scaffold, researchers can unlock the potential of novel derivatives like 5-methoxy-4-methyl-1H-indole for the development of new therapeutic agents.
References
- Yadav, G., & Singh, P. (2021).
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]
- Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., Tontini, A., Tarzia, G., & Caignard, D. H. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624–3634.
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole, 5-methoxy-. Retrieved January 12, 2026, from [Link]
- Zhang, X., Liu, C., Zhang, M., Wang, L., Zhang, Y., Fang, M., Zeng, J., & Wu, Z. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 204, 112608.
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved January 12, 2026, from [Link]
-
mzCloud. (n.d.). 5 Methoxyindole. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 5-Methoxyindole. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved January 12, 2026, from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved January 12, 2026, from [Link]
-
PMC. (n.d.). Modular synthetic routes to biologically active indoles from lignin. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
-
NIH. (n.d.). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. Retrieved January 12, 2026, from [Link]
- Takayama, H. (2004). Chemistry and pharmacology of analgesic indole alkaloids from the rubiaceous plant, Mitragyna speciosa. Chemical & Pharmaceutical Bulletin, 52(8), 916–928.
-
PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-indole. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved January 12, 2026, from [Link]
-
NIH. (n.d.). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. Retrieved January 12, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and pharmacology of analgesic indole alkaloids from the rubiaceous plant, Mitragyna speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Structural Imperative in Drug Discovery
An In-Depth Technical Guide to the Spectroscopic Data of 5-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the indole scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. 5-methoxy-4-methyl-1H-indole is a key heterocyclic building block whose utility is defined by its precise three-dimensional structure and electronic properties. Unambiguous characterization of this and related molecules is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of research data, the reproducibility of synthetic protocols, and the ultimate safety and efficacy of a potential drug candidate.
This guide provides a comprehensive analysis of the spectroscopic signature of 5-methoxy-4-methyl-1H-indole. As a senior application scientist, the focus here is not just on the data itself, but on the underlying principles and experimental rationale. We will explore how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—converges to create a detailed and validated molecular portrait. This document is structured to provide not only reference data but also the scientific reasoning behind the interpretation, empowering researchers to apply these principles to their own work.
Molecular Structure and Atom Numbering
A foundational step in any spectroscopic analysis is to establish a clear and consistent atom numbering system. This allows for the precise assignment of signals to specific nuclei within the molecule, forming the basis for all subsequent structural elucidation.
Caption: Numbering scheme for 5-methoxy-4-methyl-1H-indole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: ¹H NMR is the cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen atom, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). The choice of a deuterated solvent is critical; solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for indole derivatives as they are excellent at solubilizing the compound without contributing interfering proton signals.[1] The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), set to 0.00 ppm.
Experimental Protocol: Sample Preparation
A self-validating protocol ensures reproducibility and high-quality data.
-
Mass Measurement: Accurately weigh 5-10 mg of the 5-methoxy-4-methyl-1H-indole sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a clear, homogenous solution.[2]
-
Filtration and Transfer: To remove any microscopic particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube.[2]
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters, ensuring sufficient scans to achieve a good signal-to-noise ratio.
Data Interpretation and Expected Spectrum
The electronic effects of the methoxy group (electron-donating) and the indole nitrogen, combined with the methyl substituent, dictate the chemical shifts of the aromatic and pyrrolic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H1 (N-H) | ~8.0 - 8.2 | broad singlet | - | 1H | The N-H proton of indoles is typically deshielded and often appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.[2] |
| H2 | ~7.1 - 7.2 | triplet | J ≈ 2.5-3.0 | 1H | Coupled to H1 and H3. The chemical shift is typical for the C2-proton of the indole ring.[3] |
| H3 | ~6.4 - 6.5 | triplet | J ≈ 2.5-3.0 | 1H | Coupled to H1 and H2. Generally appears upfield compared to H2.[3] |
| H6 | ~6.9 - 7.0 | doublet | J ≈ 8.5-9.0 | 1H | Ortho-coupled to H7. Shielded by the C5-methoxy group. |
| H7 | ~7.1 - 7.2 | doublet | J ≈ 8.5-9.0 | 1H | Ortho-coupled to H6. |
| C4-CH₃ | ~2.4 - 2.5 | singlet | - | 3H | Aromatic methyl group protons, appearing in a characteristic region. |
| C5-OCH₃ | ~3.8 - 3.9 | singlet | - | 3H | Methoxy group protons, deshielded by the attached oxygen atom. |
Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy.[4]
Caption: Workflow for ¹H NMR analysis of 5-methoxy-4-methyl-1H-indole.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp peak, making it a powerful tool for confirming the number of distinct carbon environments. The chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of sp³, sp², aromatic, and carbonyl carbons.
Data Interpretation and Expected Spectrum
The assignment of carbon signals is based on established chemical shift ranges and substituent effects. The electron-donating methoxy group will cause a significant downfield shift for the carbon it is attached to (C5) and an upfield shift for the ortho and para carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 | ~123 - 125 | Typical chemical shift for the C2 carbon in the indole pyrrole ring. |
| C3 | ~102 - 104 | Shielded carbon of the pyrrole ring, adjacent to the fusion point. |
| C3a | ~128 - 130 | Bridgehead carbon, part of the aromatic system. |
| C4 | ~115 - 117 | Aromatic carbon bearing the methyl group. |
| C5 | ~154 - 156 | Aromatic carbon attached to the strongly deshielding oxygen of the methoxy group. |
| C6 | ~111 - 113 | Shielded aromatic carbon, ortho to the electron-donating methoxy group. |
| C7 | ~110 - 112 | Aromatic carbon adjacent to the pyrrole nitrogen. |
| C7a | ~131 - 133 | Bridgehead carbon adjacent to the pyrrole nitrogen. |
| C4-CH₃ | ~15 - 17 | Aliphatic methyl carbon attached to an aromatic ring. |
| C5-OCH₃ | ~55 - 56 | Aliphatic methoxy carbon, deshielded by oxygen. |
Note: Predicted values are based on analysis of similar structures such as 5-methoxy-3-methyl-1H-indole and 3,4-dimethyl-1H-indole and general ¹³C NMR principles.[4][5]
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), which acts as a molecular fingerprint. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6]
Experimental Protocol: ATR-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid 5-methoxy-4-methyl-1H-indole sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
Data Interpretation and Expected Spectrum
The IR spectrum of an indole derivative is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 | N-H stretch | Indole N-H | Medium, Sharp |
| 3100-3000 | C-H stretch | Aromatic C-H | Medium |
| 2980-2850 | C-H stretch | Aliphatic C-H (CH₃) | Medium |
| ~1620, ~1470 | C=C stretch | Aromatic Ring | Strong-Medium |
| ~1220 | C-O stretch | Aryl-alkyl ether | Strong |
| ~780 | =C-H bend | Out-of-plane bending | Strong |
Note: These assignments are based on typical vibrational frequencies for substituted indoles.[7][8] An experimental ATR-IR spectrum for 5-methoxy-4-methyl-1H-indole is available in public databases, confirming these characteristic peaks.[6]
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula. Furthermore, the fragmentation pattern observed, particularly with techniques like Electron Ionization (EI), offers valuable clues about the molecule's structure. The way a molecule breaks apart upon ionization is often predictable and characteristic of its structural motifs.[9]
Data Interpretation and Expected Spectrum
The molecular formula for 5-methoxy-4-methyl-1H-indole is C₁₀H₁₁NO, giving it a monoisotopic mass of approximately 175.08 Da.
| m/z Value | Ion | Rationale |
| 175 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |
| 160 | [M-CH₃]⁺ | A very common and stable fragment resulting from the loss of a methyl radical from either the C4-methyl or the methoxy group. This is often a prominent peak in the spectrum. |
| 132 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds. |
digraph "fragmentation" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙\nm/z = 175"]; M_minus_Me [label="[M-CH₃]⁺\nm/z = 160"]; M_minus_Me_minus_CO [label="[M-CH₃-CO]⁺\nm/z = 132"];
M -> M_minus_Me [label="- •CH₃"]; M_minus_Me -> M_minus_Me_minus_CO [label="- CO"]; }
Caption: Proposed primary fragmentation pathway for 5-methoxy-4-methyl-1H-indole in EI-MS.
Conclusion
The comprehensive characterization of 5-methoxy-4-methyl-1H-indole requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy collaboratively define the carbon-hydrogen framework and the precise connectivity of the atoms. Infrared spectroscopy provides rapid confirmation of key functional groups, such as the indole N-H and the aryl ether linkage. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these methods provide a robust and self-validating dataset that confirms the identity, structure, and purity of the molecule, an essential standard for any application in research and drug development.
References
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]7]
-
SpectraBase. (n.d.). 5-methoxy-4-methyl-1H-indole. Retrieved from [Link]6]
-
Jinjing Chemical. (n.d.). What are the infrared spectral characteristics of 99% Indole? Retrieved from [Link]8]
-
The Royal Society of Chemistry. (2016). Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". Retrieved from [Link]4]
- Poucher, C. J., & Behnke, J. (1974). The Aldrich Library of Infrared Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]5]
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
-
ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. Retrieved from [Link]9]
-
Jardine, R. V., & Brown, R. K. (1964). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 42(12), 2826-2831.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. researchgate.net [researchgate.net]
1H NMR spectrum of 5-methoxy-4-methyl-1H-indole
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-methoxy-4-methyl-1H-indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-methoxy-4-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the spectrum of this substituted indole. We will explore the predicted chemical shifts, coupling constants, and multiplicities for each proton environment, grounded in established NMR theory and data from analogous structures. Furthermore, this guide presents a detailed experimental protocol for spectral acquisition and a logical workflow for structural elucidation, underscoring the pivotal role of NMR spectroscopy in the unambiguous characterization of complex heterocyclic molecules.
Introduction: The Structural Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern on the indole ring profoundly influences its pharmacological profile. 5-methoxy-4-methyl-1H-indole is a compound of interest for synthetic chemists and drug discovery teams, making its unambiguous structural characterization essential. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular architecture by probing the electronic environment of every proton.[2] This guide provides an expert-level walkthrough of the predicted ¹H NMR spectrum of this molecule and the methodology to confirm its structure.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 5-methoxy-4-methyl-1H-indole molecule. The structure contains nine distinct proton signals, which can be categorized as follows: the indole N-H proton, three aromatic protons on the benzene ring, two protons on the pyrrole ring, the methoxy group protons, and the methyl group protons.
Below is a diagram of the molecular structure with protons labeled for subsequent discussion.
Caption: Molecular structure of 5-methoxy-4-methyl-1H-indole with key protons labeled.
Predicted ¹H NMR Spectral Features
The predicted ¹H NMR spectrum is derived from fundamental principles of chemical shifts and spin-spin coupling, supplemented by spectral data from structurally related indole derivatives.[3][4][5] The electron-donating effects of the methoxy (-OCH₃) group and the methyl (-CH₃) group, along with the inherent electronic properties of the indole ring system, dictate the precise chemical shifts.
Indole N-H Proton (H-1)
The N-H proton of the indole ring is typically observed as a broad singlet in the downfield region of the spectrum, usually between δ 8.0 and 11.0 ppm.[6][7] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.[8]
-
Predicted Chemical Shift (δ): 8.0 - 8.5 ppm
-
Predicted Multiplicity: Broad singlet (br s)
-
Integration: 1H
Pyrrole Ring Protons (H-2 and H-3)
The protons at the C-2 and C-3 positions of the indole ring have characteristic chemical shifts.
-
H-2: This proton is adjacent to the nitrogen atom and typically appears as a triplet or a doublet of doublets due to coupling with H-1 (N-H) and H-3. Its chemical shift is generally in the range of δ 7.0 - 7.5 ppm.
-
H-3: This proton is coupled to H-2 and often shows a triplet. It is generally found slightly upfield from H-2, around δ 6.5 ppm.
-
Predicted Chemical Shift (δ) H-2: ~7.2 ppm
-
Predicted Multiplicity H-2: Triplet (t) or Doublet of Doublets (dd)
-
Integration: 1H
-
Predicted Chemical Shift (δ) H-3: ~6.5 ppm
-
Predicted Multiplicity H-3: Triplet (t)
-
Integration: 1H
Benzene Ring Protons (H-6 and H-7)
The benzene portion of the indole contains two aromatic protons at positions C-6 and C-7. The substitution at C-4 and C-5 simplifies this spin system.
-
H-7: This proton is ortho to the indole nitrogen and is expected to be a doublet, coupled to H-6. It is typically the most downfield of the benzene ring protons, appearing around δ 7.3 - 7.6 ppm.
-
H-6: This proton is ortho to H-7, appearing as a doublet. The electron-donating methoxy group at C-5 will shield this proton, shifting it upfield compared to H-7. It is expected around δ 6.8 - 7.0 ppm.
-
Predicted Chemical Shift (δ) H-7: ~7.4 ppm
-
Predicted Multiplicity H-7: Doublet (d)
-
Integration: 1H
-
Predicted Chemical Shift (δ) H-6: ~6.9 ppm
-
Predicted Multiplicity H-6: Doublet (d)
-
Integration: 1H
Substituent Protons (-OCH₃ and -CH₃)
The protons of the methoxy and methyl substituents give rise to characteristic sharp singlet signals.
-
5-OCH₃ Protons: The three equivalent protons of the methoxy group typically appear as a sharp singlet in the range of δ 3.8 - 4.0 ppm.[3]
-
4-CH₃ Protons: The methyl group protons at C-4 will also produce a sharp singlet, typically found further upfield in the range of δ 2.2 - 2.5 ppm.[5]
-
Predicted Chemical Shift (δ) 5-OCH₃: ~3.9 ppm
-
Predicted Multiplicity 5-OCH₃: Singlet (s)
-
Integration: 3H
-
Predicted Chemical Shift (δ) 4-CH₃: ~2.4 ppm
-
Predicted Multiplicity 4-CH₃: Singlet (s)
-
Integration: 3H
Summary of Predicted ¹H NMR Data
The predicted spectral data for 5-methoxy-4-methyl-1H-indole in a standard solvent like CDCl₃ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | 8.0 - 8.5 | br s | - | 1H |
| H-7 | ~7.4 | d | JH7-H6 ≈ 8.0-9.0 | 1H |
| H-2 | ~7.2 | t or dd | JH2-H3 ≈ 2.5-3.0 | 1H |
| H-6 | ~6.9 | d | JH6-H7 ≈ 8.0-9.0 | 1H |
| H-3 | ~6.5 | t | JH3-H2 ≈ 2.5-3.0 | 1H |
| 5-OCH₃ | ~3.9 | s | - | 3H |
| 4-CH₃ | ~2.4 | s | - | 3H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality, interpretable spectrum requires careful sample preparation and parameter selection. This protocol is designed to be a self-validating system for obtaining reliable data.
Objective: To obtain a high-resolution ¹H NMR spectrum of 5-methoxy-4-methyl-1H-indole for structural confirmation.
Materials:
-
5-methoxy-4-methyl-1H-indole (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher recommended)[9]
Methodology:
-
Sample Preparation: a. Weigh approximately 5 mg of the compound directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ with TMS to the vial. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2] c. Gently vortex the sample until the solid is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. e. Cap the NMR tube securely.
-
Spectrometer Setup and Calibration: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining magnetic field stability during the experiment. c. Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the peak width and improve the lineshape of a reference signal (typically the solvent residual peak or TMS). A well-shimmed sample is essential for resolving fine coupling patterns.
-
Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm). b. Use a standard 90° pulse-acquire sequence. c. Set the number of scans (transients) to 16 or 32 to achieve an adequate signal-to-noise ratio. The number can be increased for very dilute samples. d. Incorporate a relaxation delay (d1) of 2-5 seconds between scans to ensure complete T1 relaxation for all protons, which is crucial for accurate signal integration.[10] e. Acquire the Free Induction Decay (FID) data.
-
Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all resolved peaks. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the 3H singlet of the methyl group) to its integer value to normalize the other integrals. e. Perform peak picking to identify the precise chemical shift of each signal.
Workflow for Spectral Interpretation and Structural Confirmation
The final step is to correlate the processed spectrum with the proposed structure. This logical workflow ensures a rigorous and unbiased interpretation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Technical Guide to the ¹³C NMR Spectroscopic Signature of 5-Methoxy-4-Methyl-1H-Indole
This document provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-methoxy-4-methyl-1H-indole. Tailored for researchers, chemists, and professionals in drug development, this guide synthesizes predictive data with foundational NMR principles to offer a comprehensive spectroscopic profile of this important heterocyclic compound. We will delve into the rationale behind chemical shift assignments, provide a validated experimental protocol for data acquisition, and interpret the spectral data based on established substituent effects in indole chemistry.
Introduction: The Structural Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1] The specific substitution pattern, such as the methoxy and methyl groups in 5-methoxy-4-methyl-1H-indole, critically influences the molecule's electronic environment and, consequently, its biological and chemical properties. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy serves as an indispensable tool for this purpose. It provides a unique fingerprint of the carbon skeleton, revealing subtle electronic changes induced by substituents.
Molecular Structure and Carbon Numbering
A clear and unambiguous numbering system is essential for the correct assignment of NMR signals. The standard IUPAC numbering for the indole ring is applied, as illustrated in the diagram below. This convention will be used throughout this guide for all spectral assignments.
Caption: Structure and numbering of 5-methoxy-4-methyl-1H-indole.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 5-methoxy-4-methyl-1H-indole in a standard NMR solvent such as deuterochloroform (CDCl₃). The prediction is derived from the base values of indole and the known effects of methyl and methoxy substituents on the benzene and pyrrole rings.[2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~123.5 | Relatively insensitive to benzene ring substitution. |
| C3 | ~102.0 | Shielded by the nitrogen lone pair; minor influence from remote substituents. |
| C3a | ~129.0 | Quaternary carbon; influenced by fusion and adjacent substituents. |
| C4 | ~120.0 | ipso-carbon for the methyl group, deshielded relative to C4 in indole. |
| C5 | ~154.5 | ipso-carbon for the methoxy group, strongly deshielded by the oxygen atom. |
| C6 | ~103.0 | ortho to the electron-donating methoxy group, resulting in significant shielding. |
| C7 | ~111.0 | meta to the methoxy group, less affected but slightly shielded. |
| C7a | ~132.0 | Quaternary carbon, influenced by the adjacent nitrogen and benzene ring substituents. |
| 4-CH₃ | ~10.0 | Typical chemical shift for a methyl group on an aromatic ring.[4] |
| 5-OCH₃ | ~55.8 | Typical chemical shift for a methoxy group attached to an aromatic ring.[5] |
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for 5-methoxy-4-methyl-1H-indole, the following experimental protocol is recommended. This protocol represents a self-validating system for the structural confirmation of the compound.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for acquiring ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 5-methoxy-4-methyl-1H-indole.
-
Dissolve the sample in approximately 0.6 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Configuration:
-
Use a spectrometer operating at a ¹H frequency of 400 MHz or higher (¹³C frequency ≥ 100 MHz).
-
Equip the spectrometer with a broadband or dual-channel probe.
-
Set the sample temperature to 25 °C (298 K) and allow it to equilibrate for 5-10 minutes.
-
-
Data Acquisition Parameters (¹³C Proton-Decoupled):
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2 seconds. This allows for sufficient relaxation of quaternary carbons.
-
Pulse Width: A 30° flip angle is recommended to reduce the experiment time without significantly compromising the signal of quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The acquisition should continue until a signal-to-noise ratio of >20:1 is achieved for the weakest signal (typically quaternary carbons).
-
Decoupling: Use a standard proton broadband decoupling sequence during acquisition.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Carefully phase the spectrum and apply a baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm.
-
In-Depth Spectral Analysis and Interpretation
The predicted ¹³C NMR spectrum of 5-methoxy-4-methyl-1H-indole is a composite of the electronic features of the indole nucleus and its substituents.
-
Pyrrole Ring Carbons (C2, C3): C2 (~123.5 ppm) and C3 (~102.0 ppm) are characteristic of the indole pyrrole ring.[6] C3 is notably upfield due to the strong shielding effect of the adjacent nitrogen atom. These shifts are generally less perturbed by substituents on the benzene portion of the molecule.[2]
-
Benzene Ring Carbons (C4, C5, C6, C7):
-
C5 (~154.5 ppm): The carbon directly attached to the methoxy group (ipso-carbon) is the most downfield signal in the aromatic region. The high electronegativity of the oxygen atom causes a strong deshielding effect. For comparison, the C5 in 5-methoxyindole appears around 154.0 ppm.
-
C4 (~120.0 ppm): The methyl group at C4 causes a moderate deshielding effect at the point of attachment (ipso effect) compared to an unsubstituted carbon, but it is also ortho to the electron-donating methoxy group, which provides a shielding effect. The net result is a complex shift, predicted here to be around 120.0 ppm.
-
C6 (~103.0 ppm): This carbon is ortho to the strongly electron-donating methoxy group, leading to a significant increase in electron density and a pronounced upfield (shielded) shift. This is one of the most diagnostic signals in the spectrum.
-
C7 (~111.0 ppm): Being meta to the methoxy group, C7 is only slightly affected and typically shows a small upfield shift compared to the parent indole.
-
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are located at the fusion of the two rings. Their chemical shifts (~129.0 and ~132.0 ppm, respectively) are influenced by the overall aromatic system and the adjacent heteroatom/substituents. They are often broader and have lower intensity than protonated carbons due to longer relaxation times.
-
Substituent Carbons (4-CH₃, 5-OCH₃):
-
4-CH₃ (~10.0 ppm): The signal for the methyl carbon appears in the far upfield region of the spectrum, consistent with an alkyl group attached to an aromatic ring.[4]
-
5-OCH₃ (~55.8 ppm): The methoxy carbon signal is highly characteristic and appears in a narrow window between 55-60 ppm for most aromatic ethers.[5]
-
Conclusion
This technical guide provides a robust, predictive framework for the ¹³C NMR spectrum of 5-methoxy-4-methyl-1H-indole. By leveraging established principles of substituent effects and providing a validated experimental protocol, researchers are equipped to unambiguously identify and characterize this compound. The detailed analysis of expected chemical shifts serves as a reliable reference for synthetic chemists and drug development professionals working with substituted indole scaffolds.
References
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link] (Note: A general reference to a relevant topic, specific video may vary).
-
The Royal Society of Chemistry. (n.d.). Supporting information for a related chemical synthesis. Available at: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384. Available at: [Link]
-
Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information for a related chemical synthesis. Available at: [Link]
-
Kovács, A., et al. (2012). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 36(3), 736-743. Available at: [Link]
-
MDPI. (2015). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 20(8), 14867-14901. Available at: [Link]
-
ACD/Labs. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR Data. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. Available at: [Link]
-
Sairam, S., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 735-745. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules, 26(11), 3321. Available at: [Link]
-
University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. Available at: [Link]
-
ACS Publications. (1975). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 40(24), 3531-3535. Available at: [Link]
-
El-Sayed, M. A. F. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2017(4), 162-205. Available at: [Link]
-
International Union of Crystallography. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Available at: [Link]
-
IUCr Journals. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Available at: [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Indole(120-72-9) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Mass spectrometry of 5-methoxy-4-methyl-1H-indole
An In-Depth Technical Guide to the Mass Spectrometry of 5-methoxy-4-methyl-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-methoxy-4-methyl-1H-indole (C₁₀H₁₁NO, Mol. Wt. 161.20 g/mol ), a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. While empirical data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry and known fragmentation patterns of related indole alkaloids to present a predictive, in-depth framework for its characterization. We will explore ionization methodologies, propose detailed fragmentation pathways under Electron Ionization (EI), and outline robust experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and quality control of novel indole-based compounds.
Introduction to the Analytical Challenge
The Indole Scaffold in Modern Research
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and psychoactive compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with a wide range of biological targets. The substitution pattern on the indole core, such as the methoxy and methyl groups in 5-methoxy-4-methyl-1H-indole, critically influences the molecule's pharmacological and metabolic profile.
Physicochemical Properties of 5-methoxy-4-methyl-1H-indole
The subject of this guide, 5-methoxy-4-methyl-1H-indole, is a solid at room temperature with a molecular weight of 161.20 g/mol . Its structure combines the foundational indole nucleus with a methoxy group at the 5-position and a methyl group at the 4-position. This substitution pattern is expected to significantly influence its behavior in a mass spectrometer, providing a unique fragmentation "fingerprint" that can be used for its unambiguous identification.
The Indispensable Role of Mass Spectrometry
Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of organic molecules. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, it provides definitive information about molecular weight and composition. For drug development professionals, mass spectrometry is critical for confirming the identity of synthesized compounds, identifying metabolites, and detecting impurities.
Core Principles for the Analysis of Substituted Indoles
The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome.
Ionization Techniques: A Comparative Overview
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in GC-MS. It involves bombarding the analyte with a beam of electrons (commonly 70 eV), leading to the formation of a radical cation (M⁺•) and extensive, reproducible fragmentation.[1] EI is exceptionally useful for structural elucidation due to its rich fragmentation spectra, which are often comparable to established spectral libraries like those from NIST.[2][3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique used in LC-MS. It generates ions by creating a fine spray of charged droplets from a solution, resulting in minimal fragmentation.[4] ESI typically produces protonated molecules [M+H]⁺ or other adducts. While it provides accurate molecular weight information, it requires tandem mass spectrometry (MS/MS) to induce and analyze fragmentation for detailed structural insights.[5]
Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis
Under EI conditions, 5-methoxy-4-methyl-1H-indole is expected to produce a distinct pattern of fragments. The molecular ion peak should be clearly visible, a common characteristic of aromatic systems which can stabilize the radical cation.[6]
The Molecular Ion (M⁺•)
The molecular ion peak is predicted to appear at m/z 161 . As an odd-electron species containing a single nitrogen atom, its nominal mass is odd, consistent with the Nitrogen Rule.[7]
Predicted Fragmentation Pathways
The fragmentation of the M⁺• at m/z 161 is directed by the functional groups and the stable indole core. The primary fragmentation events are hypothesized to be losses of small, stable radicals and neutral molecules.
-
Loss of a Methyl Radical ([M - 15]⁺): The most facile fragmentation is often the cleavage of the methyl group from the methoxy ether, a classic α-cleavage pathway for aryl methyl ethers.[7] This results in a highly stable, resonance-delocalized oxonium ion at m/z 146 . This is frequently the base peak in the spectra of such compounds.
-
Loss of Formaldehyde ([M - 30]⁺•): A common rearrangement pathway for methoxy-substituted aromatics involves the loss of neutral formaldehyde (CH₂O), leading to a radical cation at m/z 131 .
-
Loss of CO from the [M-15]⁺ Ion ([M - 43]⁺): The m/z 146 fragment can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic-type ions, yielding a fragment at m/z 118 .
-
Loss of HCN from the Indole Ring ([M - 27]⁺): Cleavage of the heterocyclic ring through the loss of hydrogen cyanide (HCN) is a hallmark of indole fragmentation. This could occur from the m/z 131 ion, leading to a fragment at m/z 104 .
The diagram below illustrates these predicted primary fragmentation pathways.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 1H-Indole, 5-methoxy- [webbook.nist.gov]
- 3. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating the Bioactive Landscape of 5-Methoxyindoles: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Introduction
The indole nucleus, a quintessential heterocyclic scaffold, has long been a cornerstone of medicinal chemistry, lending its versatile structure to a vast array of biologically active molecules. The introduction of a methoxy group at the 5-position of this indole ring gives rise to the 5-methoxyindole family, a class of compounds with profound and diverse pharmacological activities. The electron-donating nature of the 5-methoxy group significantly influences the electronic properties of the indole ring, enhancing its interaction with various biological targets.[1] This guide provides a comprehensive technical overview of the biological activities of 5-methoxyindole derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals. While the specific biological activity of 5-methoxy-4-methyl-1H-indole remains largely unexplored in publicly available scientific literature, the broader class of 5-methoxyindoles presents a rich and promising field of study.
The 5-Methoxyindole Core: A Gateway to Diverse Biological Activities
The 5-methoxyindole scaffold is a recurring motif in numerous natural products and synthetic drugs, demonstrating a remarkable spectrum of pharmacological properties.[2] This versatility stems from its ability to serve as a pharmacophore for a range of receptors and enzymes, leading to applications in oncology, neuropharmacology, and infectious diseases.
Anticancer Potential of 5-Methoxyindole Derivatives
A significant area of research has been dedicated to the development of 5-methoxyindole derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
One promising class of compounds is the 5-methoxyindole-isatin hybrids. These molecules have demonstrated potent cytotoxic activity against a panel of cancer cell lines.[1] For instance, certain derivatives have been shown to induce cell cycle arrest at the G1 phase, thereby inhibiting the proliferation of cancer cells.[1]
Another important group of anticancer agents is the indolequinones. Derivatives of 5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl have been synthesized and evaluated as bioreductively activated cytotoxins.[3] These compounds exhibit hypoxia-selective cytotoxicity, a highly desirable property for targeting solid tumors.[3]
Table 1: Cytotoxic Activity of Selected 5-Methoxyindole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 5-Methoxyindole-isatin Hybrid | Breast (ZR-75), Colon (HT-29), Lung (A-549) | 1.69 - 1.91 | Isatin moiety at the 2-position of the indole | [1] |
| Indolequinone | V79-379A | Potent (anoxic:oxic toxicity ratios 10-200) | Quinone functionality and leaving group at the 3-position | [3] |
A standard method to evaluate the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 5-methoxyindole derivative) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.[4]
Central Nervous System (CNS) Activity of 5-Methoxyindoles
The structural resemblance of the 5-methoxyindole core to the neurotransmitter serotonin has made it a fertile ground for the discovery of novel CNS-active agents. Many 5-methoxyindole derivatives exhibit high affinity for various serotonin (5-HT) receptors, leading to their investigation as potential treatments for a range of neurological and psychiatric disorders.[5]
A prominent example is 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a naturally occurring psychedelic tryptamine that is a potent agonist at both 5-HT1A and 5-HT2A receptors.[5] The study of 5-MeO-DMT and its analogs has provided valuable insights into the structure-activity relationships of 5-methoxyindoles at serotonin receptors.[5]
Furthermore, derivatives of 5-methoxyindole have been developed as selective antagonists for the 5-HT6 receptor, a target implicated in cognitive function. For instance, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (SUVN-502) has been identified as a clinical candidate for the potential treatment of Alzheimer's disease.[6]
Table 2: Serotonin Receptor Activity of 5-Methoxyindole Derivatives
| Derivative Class | Target Receptor | Activity | Key Structural Features | Reference |
| Tryptamines (e.g., 5-MeO-DMT) | 5-HT1A, 5-HT2A | Agonist | Ethylamine side chain at the 3-position | [5] |
| 3-(Piperazinylmethyl)indoles | 5-HT6 | Antagonist | Piperazinylmethyl group at the 3-position and sulfonyl group at the 1-position | [6] |
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curve.
Synthesis of the 5-Methoxyindole Scaffold
The synthesis of 5-methoxyindole derivatives can be achieved through various established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. For the synthesis of 5-methoxyindoles, 4-methoxyphenylhydrazine is a common starting material.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
The Therapeutic Landscape of Indole Derivatives: A Technical Guide for Drug Discovery and Development
Abstract: The indole scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the therapeutic potential of indole derivatives for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action in key disease areas, including oncology, neurodegenerative disorders, infectious diseases, and inflammation. This guide is designed to be a practical resource, offering not only a comprehensive overview of the field but also detailed, step-by-step experimental protocols for the evaluation of these compounds. By synthesizing technical accuracy with field-proven insights, this document aims to empower researchers to advance the discovery and development of novel indole-based therapeutics.
Introduction: The Enduring Importance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is a ubiquitous motif in biologically active molecules.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an ideal scaffold for interacting with a diverse array of biological targets.[2] The indole ring is found in essential endogenous molecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, underscoring its fundamental role in biology.[1]
The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and the development of targeted therapies.[3] This has led to the successful development of a multitude of FDA-approved drugs containing the indole moiety for a wide range of clinical conditions.[4] This guide will provide a comprehensive overview of the therapeutic applications of indole derivatives, focusing on their mechanisms of action and the experimental methodologies used to assess their efficacy.
Indole Derivatives in Oncology
Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] Their mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of epigenetic pathways.[6][7] Several indole-based drugs are currently in clinical use for the treatment of various cancers.[8]
Mechanism of Action 1: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, making them an attractive target for anticancer therapy. Indole derivatives, most notably the vinca alkaloids (e.g., vinblastine and vincristine), are well-established tubulin polymerization inhibitors.[9] They bind to tubulin, preventing its assembly into microtubules and leading to mitotic arrest and apoptosis in cancer cells.[9]
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.[10]
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (indole derivative) and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.[5]
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[5]
-
Add the test indole derivative at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for a positive control (e.g., 10 µM paclitaxel), a negative control (e.g., 10 µM nocodazole), and a vehicle control (solvent used to dissolve the compounds).[5]
-
Transfer the tubulin solution to the wells containing the test compounds.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.[5]
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[11]
Data Analysis: Plot the absorbance at 340 nm against time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Mechanism of Action 2: Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9] Indole derivatives have been successfully developed as inhibitors of various kinases, including vascular endothelial growth factor receptor (VEGFR) and anaplastic lymphoma kinase (ALK).[9][12] Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor that contains an indole moiety and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9]
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction using a luminescence-based method.[6][13]
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
5x Kinase Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test indole derivative
-
White, opaque 96-well plates
Procedure:
-
Prepare the Master Mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Add the Master Mix to the wells of the 96-well plate.
-
Add serial dilutions of the test indole derivative to the "Test Inhibitor" wells. Add buffer with the same percentage of solvent to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[6]
-
Initiate the kinase reaction by adding the diluted VEGFR2 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for 45 minutes.[13]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.[13]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.[13]
-
Measure the luminescence using a plate reader.
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Mechanism of Action 3: Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[10] Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[10] Panobinostat is an indole-based HDAC inhibitor approved for the treatment of multiple myeloma.[8]
This assay measures the activity of HDACs using a fluorogenic substrate.[10]
Materials:
-
HDAC substrate (e.g., acetylated peptide conjugated to a quenched fluorophore)
-
HDAC Assay Buffer
-
Lysine Developer solution
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme
-
Test indole derivative and a known HDAC inhibitor (e.g., Trichostatin A)
-
Black, opaque 96-well plate
-
Fluorescence plate reader
Procedure:
-
In the wells of the 96-well plate, add the test indole derivative at various concentrations. Include wells for a positive control (enzyme only) and a negative control (enzyme with a known inhibitor).
-
Add the HeLa nuclear extract or purified HDAC enzyme to the wells.
-
Add the HDAC Assay Buffer.
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate the plate at 37°C for 30 minutes.[14]
-
Stop the reaction and develop the fluorescent signal by adding the Lysine Developer.
-
Incubate the plate at 37°C for an additional 15-30 minutes.[14][15]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[14]
Data Analysis: The fluorescence signal is proportional to the HDAC activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Indole Derivatives in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function.[16] Indole derivatives have shown promise as therapeutic agents for these conditions by targeting key pathological mechanisms, including cholinergic dysfunction, protein misfolding, and oxidative stress.[17]
Mechanism of Action 1: Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine contributes to cognitive decline.[16] Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy. Several indole derivatives have been investigated as AChE inhibitors.
This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction.[18]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test indole derivative and a known AChE inhibitor (e.g., donepezil)
-
96-well plate
-
Spectrophotometer
Procedure:
-
In the wells of the 96-well plate, add the phosphate buffer, DTNB solution, and the test indole derivative at various concentrations.
-
Add the AChE enzyme to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).
Data Analysis: The rate of increase in absorbance at 412 nm is proportional to the AChE activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Mechanism of Action 2: Modulation of Protein Aggregation
The aggregation of proteins such as amyloid-β (Aβ) and tau is a pathological hallmark of Alzheimer's disease.[18] Indole derivatives have been shown to inhibit the aggregation of these proteins.[18]
Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
Materials:
-
Aβ peptide (e.g., Aβ₁₋₄₂)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test indole derivative
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of Aβ peptide in the phosphate buffer.
-
In the wells of the 96-well plate, mix the Aβ solution with the ThT solution and the test indole derivative at various concentrations.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation and emission wavelengths of approximately 440 nm and 482 nm, respectively.
Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation.
Mechanism of Action 3: Antioxidant and Neuroprotective Effects
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[17] Many indole derivatives, including the endogenous hormone melatonin, possess potent antioxidant properties.[17]
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution in methanol or ethanol
-
Test indole derivative and a standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
In the wells of the 96-well plate, add the test indole derivative at various concentrations dissolved in methanol or ethanol.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Indole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects.
Mechanism of Action: Disruption of Bacterial Cell Membranes and Biofilm Formation
Some indole derivatives can disrupt the integrity of bacterial cell membranes and inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[5]
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test indole derivative
-
Sterile 96-well plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test indole derivative in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the test compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
This assay quantifies biofilm formation by staining the biofilm matrix with crystal violet.[7][9]
Materials:
-
Bacterial strain
-
Appropriate growth medium
-
Test indole derivative
-
Sterile 96-well flat-bottom plates
-
0.1% Crystal violet solution
-
33% Acetic acid or ethanol
-
Plate reader
Procedure:
-
Grow the bacterial culture in the presence of sub-MIC concentrations of the test indole derivative in a 96-well plate. Incubate for 24-48 hours to allow for biofilm formation.[7]
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilm by air-drying or with methanol.
-
Stain the biofilm with the 0.1% crystal violet solution for 15-30 minutes.[9]
-
Wash the wells to remove excess stain.
-
Solubilize the bound crystal violet with 33% acetic acid or ethanol.[7]
-
Measure the absorbance at 590 nm.[9]
Data Analysis: A decrease in absorbance compared to the control (no test compound) indicates inhibition of biofilm formation.
Indole Derivatives as Antiviral Agents
Several indole derivatives have shown potent antiviral activity.[12] Arbidol (umifenovir), for instance, is a broad-spectrum antiviral drug that is used for the treatment of influenza and is effective against other viruses as well.[12] Its mechanism of action involves inhibiting the fusion of the viral membrane with the host cell membrane.[12]
Indole Derivatives in Inflammatory Diseases
Inflammation is a complex biological response involved in many chronic diseases. Indole derivatives have demonstrated significant anti-inflammatory properties.[9]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which contains an indole core, exert their effect by inhibiting COX enzymes.[9]
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Heme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test indole derivative and a known COX-2 inhibitor (e.g., celecoxib)
-
Method for detecting prostaglandin production (e.g., EIA kit for PGF₂α)
Procedure:
-
In a reaction tube, combine the reaction buffer, heme, and the COX-2 enzyme.
-
Add the test indole derivative at various concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Stop the reaction (e.g., with hydrochloric acid).
-
Measure the amount of prostaglandin produced using an appropriate detection method, such as an enzyme immunoassay (EIA).
Data Analysis: Calculate the percent inhibition of COX-2 activity for each concentration of the test compound and determine the IC₅₀ value.
Synthesis Strategies for Therapeutic Indole Derivatives
The synthesis of indole derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the indole core.
Classical and Modern Indole Syntheses
Classical methods such as the Fischer, Bischler, and Madelung indole syntheses are still widely used.[15] However, modern synthetic methodologies, particularly those employing transition metal catalysis, have greatly expanded the scope and efficiency of indole synthesis.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that allows for the synthesis of 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. This reaction is highly versatile and tolerates a wide range of functional groups.
Reaction: Synthesis of a 2,3-disubstituted indole from 2-iodoaniline and diphenylacetylene.
Reagents:
-
2-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
To a reaction vessel, add 2-iodoaniline, diphenylacetylene (2-5 equivalents), potassium carbonate (excess), and lithium chloride (1 equivalent).
-
Add the solvent, DMF.
-
Add the palladium(II) acetate catalyst (typically 5 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 100°C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2,3-diphenylindole.
Future Perspectives and Conclusion
The indole scaffold continues to be a highly valuable and versatile platform in the development of new therapeutic agents.[14] Future research will likely focus on the design of indole derivatives as multi-target ligands to address the complex nature of diseases like cancer and neurodegenerative disorders. Furthermore, the exploration of novel biological targets for indole-based compounds and the development of more efficient and sustainable synthetic methods will undoubtedly lead to the discovery of the next generation of indole-based drugs. The comprehensive experimental protocols provided in this guide are intended to facilitate these efforts and contribute to the advancement of this exciting field of medicinal chemistry.
References
- BenchChem. (2025). Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
-
Larock, R. C. (1991). Larock indole synthesis. Wikipedia. Retrieved from [Link]
- MDPI. (2024).
- BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
- SynArchive. (n.d.). Larock Indole Synthesis.
- PMC. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.
- Hilaris Publisher. (2024).
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- Biosynth. (n.d.). Indole Derivatives: Unveiling New Frontiers in Medicinal Chemistry.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P).
- IJPPR. (2021).
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Benchchem. (2025).
- PMC. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- Microbiology. (n.d.). Broth Microdilution.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
-
PMC. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][7][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from PubMed Central.
- PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Wikipedia. (n.d.). Broth microdilution.
- OUCI. (n.d.).
- ASM Journals. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
- SpringerLink. (2010).
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- ACS Publications. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- Hilaris Publisher. (2024).
- Semantic Scholar. (n.d.). [PDF] Synthesis of Medicinally Important Indole Derivatives: A Review.
- Natural Resources for Human Health. (2024).
- ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs.
- NIH. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence.
- Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
- PMC. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Wikipedia. (n.d.). Indole.
- ResearchGate. (n.d.).
- Grokipedia. (n.d.). Larock indole synthesis.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- ResearchGate. (2025). (PDF)
- Bio-protocol. (2018).
- PMC. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
- Bio-protocol. (n.d.).
- Journal of Applied Pharmaceutical Science. (2015).
- ResearchGate. (2014).
Sources
- 1. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. promega.com [promega.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
The Strategic Role of 4-Methyl Substitution in 5-Methoxy-1H-indole Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking New Therapeutic Avenues
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters to potent pharmaceuticals.[1][2] Within this privileged scaffold, the 5-methoxy-1H-indole core has garnered significant attention for its presence in numerous natural products and its ability to confer a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and potent neuromodulatory effects.[3][4] This guide delves deeper, focusing on a specific, yet underexplored, structural motif: the 5-methoxy-4-methyl-1H-indole. By introducing a methyl group at the C4 position, we can strategically modulate the electronic and steric properties of the indole ring, offering a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this intriguing class of compounds.
The 5-Methoxy-4-Methyl-1H-indole Core: A Structural and Electronic Perspective
The introduction of a methyl group at the C4 position of the 5-methoxy-1H-indole scaffold is not a trivial modification. It imparts several key physicochemical changes that can be rationally exploited in drug design:
-
Steric Influence: The 4-methyl group introduces steric bulk in proximity to the pyrrole nitrogen and the C5-methoxy group. This can influence the preferred conformation of the molecule and its ability to interact with biological targets. By restricting rotational freedom and defining a more rigid structure, the 4-methyl group can enhance binding affinity and selectivity for a specific receptor or enzyme active site.
-
Electronic Modulation: As an electron-donating group, the 4-methyl substituent subtly alters the electron density of the indole ring system. This can impact the reactivity of the indole nucleus, particularly at the C3 position, which is a common site for functionalization. Furthermore, this electronic perturbation can influence the pKa of the indole nitrogen and the hydrogen-bonding capabilities of the molecule.
-
Lipophilicity and Metabolic Stability: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile. Moreover, the presence of the methyl group can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.
Synthetic Strategies for 5-Methoxy-4-Methyl-1H-indole and its Analogs
The construction of the 5-methoxy-4-methyl-1H-indole core can be achieved through modifications of classical indole syntheses. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Fischer Indole Synthesis: A Workhorse Approach
The Fischer indole synthesis remains a robust and widely employed method for the preparation of substituted indoles.[3] The key starting material for the synthesis of the 5-methoxy-4-methyl-1H-indole core is 4-methoxy-3-methylphenylhydrazine.
Experimental Protocol: Fischer Indole Synthesis of a Generic 5-Methoxy-4-Methyl-1H-indole Derivative
-
Hydrazone Formation:
-
Dissolve 4-methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a suitable ketone or aldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting hydrazine.
-
The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
-
Indolization:
-
Suspend the phenylhydrazone in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture to reflux (typically 80-120 °C) for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude indole derivative.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Caption: Fischer Indole Synthesis Workflow.
Biological Activities and Therapeutic Potential
While specific biological data for a wide range of 5-methoxy-4-methyl-1H-indole derivatives is still emerging, the broader class of 5-methoxyindoles exhibits a remarkable diversity of pharmacological activities.[3][5] The strategic introduction of the 4-methyl group is anticipated to modulate these activities, potentially leading to compounds with improved therapeutic indices.
Anticancer Activity
Numerous 5-methoxyindole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[5][6] For instance, hybrids of 5-methoxyindole and isatin have shown significantly greater potency than the standard drug Sunitinib.[5] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[5] The 4-methyl group could enhance these activities by optimizing the fit of the molecule into the active site of key cancer-related enzymes or by improving cellular uptake.
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 5-Methoxyindole-isatin Hybrid (5o) | ZR-75 (Breast) | 1.69 | Isatin at C2, N-benzyl on isatin | [5] |
| 5-Methoxyindole-isatin Hybrid (5o) | HT-29 (Colon) | 1.69 | Isatin at C2, N-benzyl on isatin | [5] |
| 5-Methoxyindole-isatin Hybrid (5o) | A-549 (Lung) | 1.69 | Isatin at C2, N-benzyl on isatin | [5] |
| Sunitinib (Reference) | ZR-75, HT-29, A-549 | 8.11 | - | [5] |
| Indolo[2,3-b]quinoline (MMNC) | HCT116 (Colorectal) | 0.33 | Fused quinoline, methyl at C2, C5 | [5] |
Table 1: Anticancer Activity of Selected 5-Methoxyindole Derivatives.
Serotonin Receptor Modulation
The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, due to its structural similarity to the endogenous neurotransmitter.[5][7] Derivatives of 5-methoxytryptamine, for example, exhibit high affinity for 5-HT1A and 5-HT2A receptors.[5][8] The 4-methyl group can be envisioned to fine-tune the selectivity and functional activity (agonist, antagonist, or partial agonist) at different 5-HT receptor subtypes. This is particularly relevant for the development of novel treatments for neuropsychiatric disorders such as depression and anxiety.[7][9]
| Derivative Class | 5-HT Receptor Subtype | Activity Profile | Key Structural Determinants | Reference |
| 5-Methoxytryptamine | 5-HT1A | High Affinity | Ethylamine side chain at C3 | [5] |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-HT2A | High Potency | N,N-dimethyl substitution | [5] |
| Substituted 5-Methoxytryptamines | 5-HT4 | Agonist Properties | Substitution on the aliphatic amine | [10] |
Table 2: Structure-Activity Relationships of 5-Methoxyindole Derivatives at Serotonin Receptors.
Caption: Modulation of Serotonin Receptor Signaling.
Anti-inflammatory and Antioxidant Potential
The indole nucleus is also a feature of compounds with significant anti-inflammatory and antioxidant properties.[3][11] For instance, certain 5-methoxyindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The antioxidant activity is attributed to the ability of the indole ring to scavenge free radicals. The 4-methyl group may enhance these properties by influencing the redox potential of the indole nucleus.
Structure-Activity Relationship (SAR) Insights and Future Directions
The existing body of research on 5-methoxyindole derivatives provides a solid foundation for understanding the SAR of this chemical class.[5][12] The introduction of a 4-methyl group offers a new vector for optimization. Key areas for future investigation include:
-
Systematic Derivatization: A systematic exploration of substituents at the N1, C2, and C3 positions of the 5-methoxy-4-methyl-1H-indole core is warranted to build a comprehensive SAR profile.
-
Stereochemical Considerations: For derivatives with chiral centers, the evaluation of individual enantiomers is crucial, as biological activity is often stereospecific.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
-
Target Identification and Mechanism of Action Studies: For novel compounds with interesting biological activities, target deconvolution and detailed mechanistic studies are essential to understand their mode of action.
Conclusion: A Promising Scaffold for Future Drug Discovery
The 5-methoxy-4-methyl-1H-indole core represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. By leveraging the steric and electronic effects of the 4-methyl group, researchers can fine-tune the pharmacological properties of the well-established 5-methoxyindole scaffold. This in-depth technical guide provides a framework for the rational design, synthesis, and evaluation of new derivatives, with the ultimate goal of translating these scientific insights into innovative medicines that address unmet medical needs.
References
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (Publication Source). [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]
-
Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. PubMed. [Link]
-
Synthesis of 5-methoxy-indole. PrepChem.com. [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PMC - NIH. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
5 Methoxyindole. mzCloud. [Link]
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC - NIH. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (Publication Source). [Link]
-
5-Methoxyindole. PubChem. [Link]
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. [Link]
-
O-Methyl-AL-34662. Wikipedia. [Link]
-
Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed. [Link]
-
Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
From Ancient Dyes to Modern Drugs: An In-depth Technical Guide to the Discovery and History of Substituted Indoles
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most ubiquitous and vital heterocyclic scaffolds in the landscape of chemical and biological sciences. Its journey from the heart of a celebrated ancient blue dye to the core of modern pharmaceuticals is a compelling narrative of scientific inquiry, serendipity, and rational design. This in-depth technical guide charts the discovery and history of substituted indoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of the foundational principles and pivotal synthetic methodologies that have shaped this remarkable field. We will delve into the historical context of their discovery, explore the mechanistic intricacies of seminal synthetic routes, and illuminate the profound impact of substituted indoles on medicinal chemistry and materials science.
I. The Dawn of Indole Chemistry: From Indigo to Isolation
The story of indole is inextricably linked with that of indigo, a vibrant blue dye with a history stretching back millennia.[1][2] Evidence of its use has been found in ancient civilizations across the globe, from 6,000-year-old fabrics in Peru to remnants in Egyptian tombs.[2] For centuries, the source of this coveted dye was primarily plants of the Indigofera genus.[3] The extraction process was arduous, involving the fermentation of the plant material to release the indigo precursor, indican.[3][4]
It was the burgeoning textile industry of the 19th century and the immense economic importance of indigo that spurred chemists to investigate its chemical nature.[5] The pivotal figure in this early chapter was the German chemist Adolf von Baeyer. His systematic degradation of indigo led to the isolation of a series of related compounds. Through a process of oxidation, indigo was converted to isatin, and subsequently to oxindole.[6][7] In a landmark experiment in 1866, von Baeyer achieved the reduction of oxindole using zinc dust to yield a new, colorless crystalline compound.[6][8] He named this substance "indole," a portmanteau of "indigo" and "oleum" (Latin for oil), reflecting its origin.[8][9] By 1869, von Baeyer had proposed the correct chemical structure for indole, laying the groundwork for a new field of heterocyclic chemistry.[6] His groundbreaking work on organic dyes, including the first synthesis of indigo, would later earn him the Nobel Prize in Chemistry in 1905.[1]
II. The Classical Era of Indole Synthesis: Foundational Methodologies
The isolation of indole and the elucidation of its structure opened the floodgates for the development of synthetic methods to construct this important heterocyclic core. The late 19th and early 20th centuries witnessed the emergence of several robust and versatile named reactions that remain cornerstones of indole synthesis to this day.
A. The Baeyer-Emmerling Indole Synthesis (1869)
Shortly after proposing the structure of indole, Adolf von Baeyer, in collaboration with Adolph Emmerling, developed the first synthetic route to the indole nucleus in 1869.[10][11] This method involves the reductive cyclization of ortho-nitrocinnamic acid using iron powder in a strongly basic solution.[10][11]
Mechanism: The reaction proceeds through the reduction of the nitro group to a nitroso group by the iron powder.[11] The nitrogen of the nitroso group then undergoes an intramolecular condensation with the alkene carbon, forming the five-membered ring.[11] A final decarboxylation step yields the indole product.[10]
Experimental Protocol: Baeyer-Emmerling Synthesis of Indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend ortho-nitrocinnamic acid (1 equivalent) and iron filings (excess) in a solution of aqueous sodium hydroxide.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change.
-
Workup: After the reaction is complete, cool the mixture and filter to remove the iron sludge.
-
Extraction: Acidify the filtrate to precipitate the indole-2-carboxylic acid. Filter the precipitate and wash with cold water.
-
Decarboxylation: Heat the crude indole-2-carboxylic acid above its melting point until carbon dioxide evolution ceases.
-
Purification: The resulting crude indole can be purified by steam distillation or recrystallization.
B. The Fischer Indole Synthesis (1883)
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for synthesizing substituted indoles.[12][13] The Fischer indole synthesis involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone.[14][15]
Mechanism: The reaction mechanism is a subject of detailed study and proceeds through several key steps:
-
Phenylhydrazone Formation: The initial step is the condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[15]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[12]
-
[16][16]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[16][16]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[12][14]
-
Cyclization and Aromatization: The di-imine then cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[12] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[14]
The versatility of the Fischer synthesis lies in the wide variety of commercially available phenylhydrazines and carbonyl compounds, allowing for the synthesis of a vast array of substituted indoles.[12] This method is particularly important in the pharmaceutical industry for the synthesis of drugs like the antimigraine triptans.[12][14]
Experimental Protocol: Fischer Synthesis of 2-Phenylindole
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol. Add a catalytic amount of acetic acid.
-
Reaction Execution: Reflux the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.
-
Cyclization: Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid or zinc chloride. Heat the mixture to a high temperature (typically 150-200 °C).
-
Workup: After the reaction is complete, pour the hot mixture onto ice water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[13]
Caption: Workflow of the Fischer Indole Synthesis.
C. The Reissert Indole Synthesis (1897)
The Reissert synthesis, developed by Arnold Reissert in 1897, provides a route to indole-2-carboxylic acids from ortho-nitrotoluene and diethyl oxalate.[17][18][19]
Mechanism:
-
Condensation: The first step is a base-catalyzed condensation of ortho-nitrotoluene with diethyl oxalate to form ethyl ortho-nitrophenylpyruvate.[19]
-
Reductive Cyclization: The nitro group of the pyruvate derivative is then reduced to an amino group, typically using zinc in acetic acid or iron with acid.[19][20] The newly formed amino group spontaneously cyclizes onto the adjacent ketone, followed by dehydration to form the indole ring.
-
Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole or a substituted indole.[20]
Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic acid
-
Condensation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add ortho-nitrotoluene (1 equivalent) followed by diethyl oxalate (1.1 equivalents) dropwise.
-
Reaction Execution: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with dilute acid and extract the ethyl o-nitrophenylpyruvate with an organic solvent.
-
Reductive Cyclization: Dissolve the crude pyruvate in acetic acid and add zinc dust portion-wise while cooling the flask in an ice bath.
-
Isolation: After the reduction is complete, filter the mixture and concentrate the filtrate. The indole-2-carboxylic acid will precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
D. The Madelung Indole Synthesis (1912)
Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[21][22]
Mechanism: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base (e.g., sodium ethoxide, potassium tert-butoxide).[21] The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.[21] Subsequent elimination of a water molecule yields the indole product. The harsh reaction conditions (high temperatures and strong bases) initially limited the scope of this reaction to substrates lacking sensitive functional groups.[23][24] However, modern variations using organolithium bases have been developed that proceed under milder conditions.[24]
Experimental Protocol: Madelung Synthesis of 2-Methylindole
-
Reaction Setup: In a high-temperature reaction vessel, place N-(o-tolyl)acetamide (1 equivalent) and potassium tert-butoxide (2.5 equivalents).
-
Reaction Execution: Heat the mixture under an inert atmosphere to a high temperature (e.g., 250-300 °C) for several hours.[24]
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extraction: Extract the product with a suitable organic solvent like toluene or diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-methylindole can be purified by distillation or chromatography.
III. Comparative Overview of Classical Indole Syntheses
| Synthesis Method | Year Discovered | Key Reactants | Key Reagents | Advantages | Limitations |
| Baeyer-Emmerling | 1869 | o-Nitrocinnamic acid | Iron powder, Strong base | Historical significance, direct approach | Harsh conditions, limited substrate scope |
| Fischer | 1883 | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | High versatility, wide substrate scope | Potential for regioisomeric mixtures with unsymmetrical ketones |
| Reissert | 1897 | o-Nitrotoluene, Diethyl oxalate | Base, Reducing agent (e.g., Zn/AcOH) | Good for indole-2-carboxylic acids | Multi-step, requires reduction |
| Madelung | 1912 | N-Phenylamide | Strong base (e.g., alkoxides) | Useful for 2-alkylindoles | Harsh conditions (high temp.), limited functional group tolerance in classical version |
IV. The Modern Era and the Expansion of the Synthetic Toolkit
While the classical methods remain highly relevant, the 20th and 21st centuries have seen a dramatic expansion in the methodologies available for constructing the indole nucleus. These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to previously inaccessible indole derivatives.
Notable modern indole syntheses include:
-
Leimgruber-Batcho Indole Synthesis (1976): A high-yielding and versatile method that is particularly popular in the pharmaceutical industry.[6]
-
Buchwald-Hartwig Amination: The development of palladium-catalyzed cross-coupling reactions has enabled new strategies for forming the key C-N bond in indole synthesis, often under much milder conditions than classical methods.[12]
-
Nenitzescu Indole Synthesis: A method for synthesizing 5-hydroxyindoles from benzoquinones and β-enamino esters.[6]
V. The Biological Significance and Application of Substituted Indoles
The intense and sustained interest in indole synthesis is driven by the remarkable biological activity exhibited by a vast number of indole-containing compounds.[23] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[23]
-
Amino Acids and Neurotransmitters: The essential amino acid tryptophan contains an indole ring.[16] Tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, both of which play crucial roles in regulating mood, sleep, and various physiological processes.
-
Alkaloids: A vast number of alkaloids, complex nitrogen-containing compounds produced by plants and fungi, feature an indole core.[7] Examples include the anti-cancer agents vincristine and vinblastine, the hallucinogen psilocybin, and the potent toxin strychnine.[9]
-
Pharmaceuticals: Substituted indoles are at the heart of many blockbuster drugs.[25] Examples include:
The ability to selectively functionalize different positions on the indole ring allows medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the development of safer and more effective drugs.[25][27]
Caption: The diverse applications of the indole scaffold.
VI. Conclusion and Future Outlook
From its origins in the vibrant hues of indigo, the indole nucleus has journeyed to the forefront of modern science. The pioneering work of chemists like Adolf von Baeyer and Emil Fischer laid a robust foundation, and their classical syntheses continue to be indispensable tools for organic chemists. The ongoing development of novel synthetic methodologies promises to further expand our ability to create complex and diverse substituted indoles with tailored properties. As our understanding of biological systems deepens, the indole scaffold is certain to remain a central focus of research in drug discovery, materials science, and beyond, ensuring its enduring legacy for centuries to come.
VII. References
-
Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
-
Indole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole]
-
Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics. [URL: https://www.creative-proteomics.com/blog/indole-chemical-properties-synthesis-applications-and-analysis/]
-
Structure Elucidation of Indigo and Alizarin | Dalal Institute. [URL: https://www.dalalinstitute.com/2021/11/structure-elucidation-of-indigo-and.html]
-
Indole - Metabolite of the month - biocrates life sciences gmbh. [URL: https://biocrates.com/indole-metabolite-of-the-month/]
-
development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [URL: https://www.heterocycles.jp/library/fulltext/23381]
-
History of Indigo | Wild Colours natural dyes. [URL: https://www.wildcolours.co.uk/html/indigo_history.html]
-
Fischer indole synthesis - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Fischer_indole_synthesis.html]
-
Baeyer–Emmerling indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Baeyer%E2%80%93Emmerling_indole_synthesis]
-
Indigo dye - Wikipedia. [URL: https://en.wikipedia.org/wiki/Indigo_dye]
-
Application Notes and Protocols for the Baeyer-Emmerling Indole Synthesis using 2-Nitrocinnamic Acid - Benchchem. [URL: https://www.benchchem.com/product/b5373/application-note]
-
Indigo | Encyclopedia.com. [URL: https://www.encyclopedia.com/sports-and-everyday-life/fashion-and-clothing/clothing-jewelry-and-personal-adornment/indigo]
-
Colour story: Indigo - Winsor & Newton. [URL: https://www.winsornewton.com/uk/articles/colours/colour-stories-indigo/]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. [URL: https://safrole.com/exploring-the-world-of-indole-synthesis-chemistry-and-biofunctions/]
-
Synthesis and Chemistry of Indole. [URL: https://www.slideshare.net/DivyaKushwaha2/synthesis-and-chemistry-of-indole]
-
The Fischer indole synthesis | Journal of Chemical Education - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ed058p525]
-
The history of indigo. [URL: https://www.rsc.org/images/AiC_2003_Nov_Indigo_tcm18-16474.pdf]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [URL: https://www.chemistrylearner.com/chemical-reactions/fischer-indole-synthesis.html]
-
Indole Synthesis: Methods and Mechanisms - ChemicalBook. [URL: https://www.chemicalbook.com/article/indole-synthesis-methods-and-mechanisms.htm]
-
Discovery and history of indoline compounds - Benchchem. [URL: https://www.benchchem.com/product/b1784/article]
-
An In-depth Technical Guide to the Chemical Structure and Properties of Indigo - Benchchem. [URL: https://www.benchchem.com/product/b1637/technical-guide]
-
(PDF) Madelung Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/299419119_Madelung_Indole_Synthesis]
-
Indoles – New Reactions and Synthesis. [URL: https://www.york.ac.uk/res/moody/indoles.pdf]
-
Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]
-
Adolf von Baeyer and the Indigo Molecule - LRMH. [URL: https://lrmh.fr/sites/lrmh/files/asset/document/adolf_von_baeyer_and_the_indigo_molecule.pdf]
-
A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. [URL: https://www.organic-chemistry.org/abstracts/lit4/578.shtm]
-
Madelung synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Madelung_synthesis]
-
Chemical structure of indigo dye and its leuco form. - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-indigo-dye-and-its-leuco-form_fig1_372274291]
-
(Open Access) The Fischer indole synthesis (1981) | Brian Robinson | 377 Citations. [URL: https://www.semanticscholar.org/paper/The-Fischer-indole-synthesis-Robinson/2f25417409249d9a1f94559384561081541f531d]
-
Madelung-Indole-Synthesis.pdf - ResearchGate. [URL: https://www.researchgate.net/publication/299419119_Madelung_Indole_Synthesis]
-
Indole | Aromatic, Biosynthesis, Metabolism - Britannica. [URL: https://www.britannica.com/science/indole]
-
Reissert Indole Synthesis. [URL: https://www.slideshare.net/WadgaveSagar/reissert-indole-synthesis]
-
Reissert Indole Synthesis - Named Reactions. [URL: https://www.name-reaction.com/reissert-indole-synthesis]
-
Indole synthesis: a review and proposed classification - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3076133/]
-
Reissert indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reissert_indole_synthesis]
-
(PDF) Reissert Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/299419177_Reissert_Indole_Synthesis]
-
Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. [URL: https://www.technologynetworks.com/drug-discovery/news/revolutionary-advances-in-indole-chemistry-promise-to-speed-up-drug-development-391485]
-
Chemistry of Indigo Dye - Wild Colours. [URL: https://www.wildcolours.co.uk/html/indigo_chemistry.html]
-
Chemistry of Indigo | ArtsNOW. [URL: https://www.artisticgeography.com/infusions/indigo/chemistry-of-indigo.php]
-
Breakthrough in Indole Chemistry Could Accelerate Drug Development - BioQuick News. [URL: https://bioquicknews.com/breakthrough-in-indole-chemistry-could-accelerate-drug-development/]
-
The Synthesis of 2- and 3-Substituted Indoles - CORE. [URL: https://core.ac.uk/download/pdf/232938819.pdf]
-
Indole synthesis – something old, something new - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/sc/c2sc21185h]
-
Synthesis of indoles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]
-
Reissert Indole Synthesis: The Path to Perfect Indoles - YouTube. [URL: https://www.youtube.com/watch?v=Jb-vVfNlP8A]
Sources
- 1. History of Indigo | Wild Colours natural dyes [wildcolours.co.uk]
- 2. Indigo dye - Wikipedia [en.wikipedia.org]
- 3. artsnowlearning.org [artsnowlearning.org]
- 4. Chemistry of Indigo | Wild Colours natural dyes [wildcolours.co.uk]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. safrole.com [safrole.com]
- 8. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 14. Fischer_indole_synthesis [chemeurope.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. say-my-name.net [say-my-name.net]
- 19. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. bhu.ac.in [bhu.ac.in]
- 25. bioquicknews.com [bioquicknews.com]
- 26. arkat-usa.org [arkat-usa.org]
- 27. bioengineer.org [bioengineer.org]
Introduction: The Strategic Importance of Methoxyindoles in Modern Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of Methoxy-Substituted Indoles
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, forming the core of countless natural products, pharmaceuticals, and functional molecules.[1] While the indole ring is inherently electron-rich, the strategic introduction of substituents is a key tactic for modulating its properties. Among the most impactful and frequently encountered substituents is the methoxy group (-OCH₃).[2]
Found in numerous biologically active natural products, the methoxy group serves as a powerful tool for fine-tuning a molecule's electronic character, solubility, lipophilicity, and metabolic fate.[1][2] Its influence is subtle yet profound, capable of enhancing reactivity, altering receptor binding affinities, and improving pharmacokinetic profiles.[1][3] This guide provides a comprehensive exploration of the core physicochemical properties of methoxy-substituted indoles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chapter 1: The Electronic Influence of the Methoxy Group
The physicochemical behavior of a methoxyindole is fundamentally governed by the electronic interplay between the methoxy group and the indole ring. This interaction is a classic case of competing electronic effects: the resonance effect (mesomeric) and the inductive effect.
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the indole ring.[4] This is an electron-donating effect that increases the electron density of the ring, particularly at the ortho and para positions relative to the point of substitution. This enhanced electron density makes the indole nucleus more nucleophilic and susceptible to electrophilic substitution.[1][5]
-
Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom through the sigma (σ) bond.[4] This is an electron-withdrawing effect that decreases electron density.
In aromatic systems like indole, the resonance effect of the methoxy group typically dominates the inductive effect, resulting in a net electron-donating character that "activates" the ring.[4] The position of the methoxy group (e.g., at C4, C5, C6, or C7) dictates which atoms in the ring are most significantly affected, thereby influencing the molecule's reactivity and properties.[6]
Caption: Logical flow of the methoxy group's resonance effect.
Chapter 2: Lipophilicity (logP & logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, membrane permeability, and plasma protein binding.[] It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral molecules or the distribution coefficient (logD) for ionizable molecules at a specific pH.[8]
The introduction of a methoxy group generally increases the lipophilicity of the indole scaffold compared to its hydroxyl (-OH) analog, as the methyl cap on the oxygen reduces its hydrogen bonding potential with water. However, the overall impact is modest. The position of the methoxy group can cause subtle variations in logP due to changes in the molecule's overall polarity and intramolecular interactions. For instance, the calculated octanol-water partition coefficient (logP) for various methoxyindoles falls in a range suitable for many drug candidates.[9]
Data Presentation: Calculated Lipophilicity of Methoxyindole Isomers
| Compound | ClogP |
| Indole | 2.14 |
| 4-Methoxyindole | 2.31 |
| 5-Methoxyindole | 2.31 |
| 6-Methoxyindole | 2.31 |
| 7-Methoxyindole | 2.31 |
| Melatonin (N-acetyl-5-methoxytryptamine) | 1.42 |
| Note: ClogP values are algorithmically calculated predictions and serve as a reliable estimate. Experimental values may vary.[10] |
Experimental Protocol: Determination of logD₇.₄ using the Shake-Flask Method
This protocol describes the gold-standard "shake-flask" method for determining the distribution coefficient at physiological pH (7.4), a highly relevant parameter for drug development.[]
Rationale: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and a pH 7.4 buffer), providing an empirical value that accounts for the compound's ionization state. The use of LC-MS/MS for quantification ensures high sensitivity and specificity.
Materials:
-
Methoxy-substituted indole compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge (capable of >2000 x g)
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Phases: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that each phase is mutually saturated, preventing volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in the aqueous buffer (e.g., 1 mg/mL).
-
Partitioning: In a suitable vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to the aqueous phase.
-
Equilibration: Cap the vial tightly and vortex vigorously for 1 hour at a consistent temperature (e.g., 25°C) to ensure complete partitioning equilibrium is reached.
-
Phase Separation: Centrifuge the vial at >2000 x g for 30 minutes or until the two phases are clearly and completely separated.
-
Sampling: Carefully withdraw a known volume from the aqueous phase. Perform a serial dilution as necessary to fall within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted aqueous phase sample using a validated LC-MS/MS method. The concentration in the organic phase is determined by mass balance.
-
Calculation:
-
Concentration in Aqueous Phase = [C]aq
-
Concentration in Organic Phase = [C]org
-
logD₇.₄ = log₁₀ ([C]org / [C]aq)
-
Caption: Key metabolic routes for methoxy-substituted indoles.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
Rationale: This assay uses subcellular fractions of liver cells (microsomes), which are rich in CYP enzymes, to provide a reliable in vitro measure of a compound's intrinsic clearance. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Pooled liver microsomes (human, rat, etc.).
-
Test compound (1 mM in DMSO).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile with internal standard (for quenching the reaction).
-
96-well incubation plate and collection plate.
-
LC-MS/MS system.
Procedure:
-
Incubation Mix: Prepare a master mix containing the liver microsomes and buffer. Pre-warm to 37°C.
-
Initiation: To initiate the reaction, add the NADPH regenerating system to the master mix. Immediately, add an aliquot of this complete mix to wells containing a small amount of the test compound (final concentration typically 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. The "0-minute" time point serves as the initial concentration reference.
-
Protein Precipitation: Centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural log (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Half-life (t₁/₂) = 0.693 / k.
-
Intrinsic Clearance (CL_int) can be calculated from the half-life and incubation parameters.
-
Caption: Workflow for assessing metabolic stability in liver microsomes.
Chapter 7: Implications for Drug Design
Understanding the physicochemical properties of methoxyindoles allows medicinal chemists to make rational, data-driven decisions. The methoxy group is not merely a structural component but a strategic tool for optimization:
-
Solubility/Lipophilicity Balance: A methoxy group can be used to increase lipophilicity relative to a more polar phenol, potentially improving membrane permeability. However, this often comes at the cost of aqueous solubility, requiring a careful balance.
-
Metabolic Blocking: If metabolism occurs at a specific position on the indole ring, introducing a methoxy group at or near that site can sterically hinder enzyme access, thereby improving metabolic stability and increasing the drug's half-life.
-
Receptor Interactions: The hydrogen bond accepting capability of the methoxy oxygen can be exploited to form key interactions within a receptor's binding pocket, enhancing potency and selectivity.
-
Fine-Tuning Electronics: The position of the methoxy group can be varied to modulate the pKa of the indole N-H or the overall electron distribution of the molecule, which can be critical for optimizing target engagement or off-target effects.
By leveraging these principles and the experimental protocols detailed in this guide, researchers can effectively harness the power of methoxy substitution to advance the development of novel indole-based therapeutics and functional materials.
References
- Taber, D. F., & Stachel, S. J. (2000). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current Organic Chemistry, 4(6), 651-680. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0eI8EzH8QVWT7oFa3iaXc4mE6PNz7BHgEOMeHu7jyytwxJ1Qfmxq3Ia-db2nhf-ARIQVouWiSwe7S6RFsj_G9XI9r1yivYn0cz3Siom2yVMoy-UW5gKDrX71qH0sy5pYeqSt9L-pmyEAWLyJEG1ti9vKJIeYZFDHbH8=]
- Le, T. B., et al. (2020). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ACS Omega, 5(14), 8079-8086. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbWARLMv6zd-WFYzZCoaDsPiH9i0d0Y0Ia55fm6qvFTiZnoNwx1ZX6E3XET3uS37IktE0NivDueal8EfnbbYzBR0vNYr-BvB2_vi_DckpG9pXDriyGeq7cJtHZfPOLV6aHCK5Zpzk5FUWGhTvR]
- Cravotto, G., et al. (2017). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 22(9), 1483. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgbl0gIos7WXENuaCe-2lGe_k0wwZjmcogBc5Wuj6XivAfxtzi3G6KliFmlp8ElYLq8TnRQ_682AIYXb5EeASazz00JsajKHYL4MSFK1TI8nTmx3kY1Rao3YdgjhbfDoe4zJec]
- Amat, M., et al. (2001). Preparation and Reactions of 4-, 5-, and 6-Methoxy Substituted 3-Lithioindoles and 3-Indolylzinc Derivatives. Synthesis, 2001(02), 267-275. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEevqsG127R6L34wBDo3j3HFd-5YsBTUcpRZR-rAMdGioZuIP3mQ36y3Ngo_Ip6M8uncHw2LRImG41odck_Msth0xqEzKPuAhIfuAdwdLaZ8z6EoaFlT_CO2n29p3CSwR337hjqR9yRP60rCft7WYX4X_yvCdzTnRsmON1375L6EWbDXs9OKc0brA==]
- Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUG0_WybQGzMYe0QnLcTmlcKn-LtRw3-Q85XMSTvBrcGQKJfqHOMoCXQMv6KGebxj25AAHjuYfXO02vz6MaKxzI4IorRHwH1ICshpybedWFqNvN2129blfCiTbfF0DU3sBV6Kp5-WO3Ua4JNmMmJeOzoJLX9LL6m8fVtp1mA==]
- Somei, M. (2005). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Mass Spectrometry Society of Japan, 53(5), 261-271. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHko734Lvva9_wUxA1-0ItgqoyYCORr05WSBv3p77CYirLFcPAQpAT_Fnsr5oy0bzITjP4MwYnIk2g8aP-rgqNGBljHeZVVfThtTV1HdkXpKkMsKv8JyBndMmCH97gQ0NMEz-3pexa7dVtuo4=]
- Schmitt, M. (2017). New study on methoxyindoles. the delocalized chemist. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0vx-FmeU6L4NgmHu0HczzGGIpr3u5kEZ_l1oNrlDZa2mztCRJP8UllHj4VVH8fF3SglKkvLsmYMy-m8q-KpHMqZSnlGZ3RFjD9ityu_0Bt5psaRurmeog1yuLofpA-HCydOFalYUH33aJMEE_BIEXrRNs-iHagjvol3Mqae_6f1vLtZM=]
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPCCqHiRX3cl_ps5wT2y7PBB3HR1d0FwjADlN786qdS3np3LgnPFGyCbgonyEVukYucf1j0LKboEJd5WFHYYhG5v6kDA3jnMzZyMLXIpkqhgh2gdkPx2H5DjpBwmWWssqzcmRyPuLmanrvrfUtYG_XTiTpPkkCU9N5gFwYcnivYNn-iv3HLluYp0TnmDioBhu9GsPR1adcPI5KzeI4w==]
- Leo, A. J. (1993). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Chemical Reviews, 93(4), 1281-1306. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCmILr27blaJQo9IJB4nbPYivzdrZUvHl1rX-s4RXN8U0MyYk1-4IvFKXcUYno1VGKZl1fnF_POUcq6PaHgLGySPO7NPmGH1MQew7cXexFj4-XWgPAavp2xeEfR_P7lPgWEaNXBLMXgHAH9javUmhssNkffAP1B9zV7PQBbtLswou2A_3CsY58ZkWaAwebxQJ1taohZn3FNpZXcGhthSAi_V8iJThBrMuEkyyvwvNiffjHybGBfukyvTxJXEzrWNSq52sa3qZ-phZEkFXg3J7oBNJs2_QuEVaE6coetj4C10SiaH66E3_j32Niqg==]
- Solubility of Things. (n.d.). Melatonin. Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp6DtA4QkAfqT5g6jGNptpzND5UIqGD1TocPm7HzfCjgR-f0L7k0KD4eS66NTAO-oYZoOF7Cht7Ad0-_bbo2nUhXdgGoSSbMUbHbjpxmgq0kLa5qJypyHQuPrG2krKL0wxpD7eX6CYYyVZTuiGuSFxcsHwnNKRtEPs_GjemQNJ9Xva5RIVikg=]
- Twarog, B. M. (1954). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. American Journal of Physiology-Legacy Content, 176(2), 239-244. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHajSoHqB3Z4iwVCwKA6La8qGQmMzfkaTf9uhKs07ldUkVbIUrTEnPsvZxAhKEGzBCIyc9iQMD3bcLrCcAqw67H1kWYeoTug6bdXLWesjoP32XI1wwKLAMkdZZqKl1sA8IUVOZ75eUmNiMRl0=]
- Baumgartner, T., et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. The Journal of Organic Chemistry, 81(18), 8347-8356. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPjR0PPHG5jwHdiN3Xn1jikoOhHnc97IxCMJcEovXBB0dwLg3KMktYbygKxo5bIuP_pjDT1OAPGeN7hlcgC0QT4Z_dkLIORz0I4T2boSLnMER3osVN80OvCYyB5zAYlUf8-VnheL3AuzXxAmMGe5PilwKRS5-rraFOBHyZsKnhhi2K3k1JsMmvYCjg1aiNZYiFVPDkZQHOi9X4iigXqIANhAmIedcXnIQ1aqtLlxw3m6n0kOt_iINotPLtRB2QAobOiL0laPt4kS0KqthAZi05ZcglaQ5LdL-veyZRAl-QJVWfDBz1CePkdVBd3pot0qDuEKR4t7b7BQQ9C1Tu1RSH0CjoAQz8yk2iY9c1fNv3TS_ropDyyldPJcb0SSVpv4MZiL9N]
- Hibino, S., & Choshi, T. (2001). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Journal of the Brazilian Chemical Society, 12(5), 573-591. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6UMYWcL1jJ7ELJyb7i8fnAXAGX_1kT8gNx2oHXxnddscH8J7vDW9AWnrNmwMURZcc7dz71hREwUo0CS9wcJlkL_zD15TDzFT_BgARmx80IWnuG9JoGj7QyT--SFt1HUFP1QYCh6kj]
- Garcia, J. J., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 1-14. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA5wJBCky3SRY9JYAifhX9pcR8VZg85g3KwghiaQZ_iqyg6TuZiOrIi7YJwCmlhxaqUMCYngH3tRwA8sCTI7SMh0_p4oqhRlVqZjA9rlixPglI2sIVy0y5bvjbjBHz4Q1m7J3xau2vJfJHqSHLnE9-uuUeyTW4F5ov__XNfDYFH7Bg5L6Rh-5UTN1-faUNimVZW5VIqGc9FcENl7uXm17lhVcK08YPwoCvmo_PwALMMmTwfY5Iir1vfvB_bdI=]
- National Center for Biotechnology Information. (n.d.). Melatonin. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHDRjHWCVG5Qn2pVESm7ssiziTqWDMW_KXwMZa2Z8T_ViPRVZvniI4H1v2EQtEsfVpgvIPfqcTiRYLI31_Fkuk-VuBuoyrEumPb-EjlyU4j96Xul3GCVpJdDeA_DlfLPW_WnRHMcA8e5KzKdhDqg==]
- Kennaway, D. J. (2019). A Metabolomic Perspective of Melatonin Metabolism in the Mouse. International Journal of Molecular Sciences, 20(21), 5494. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvqvUxgTSCajpxsX3K5O-QaKT4R_4A4J6jUsUk81ZRFQ4j1DhazAVprRI_8I2fz5EulgGk_k-7IMWxrwnUGhF8OfPVIPw3MrNCzPkuRwkMK8qcg4uxyQrcrB72MD4bWy2-zsNq87GO1HxkbcZvMrRLUVRsp6-VxbiyqE3loswRr_pB-VODlASRmp3w6qw3d_T3ynaOSjGxbVwBgkz9GwDx1wdKQW1lfqe4Cw==]
- Zeslawska, E., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 22(11), 5942. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfiOjgnWXU0e3MD4w4ZpBRbqJ_ko3d8r4QYNHaEZmHKXbQ_bzA2hDFcFqDUipdandC4kLROKyq2Pqqal3sMGLIKI36ySwLn-rOyiDRC5DI2LsKw5Xt0oKxwKtdUjzVE1yxg==]
- Nitek, W., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(1), 234. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp4t-CUKewXIjqsvI35XeY9OzZwAKjv5rA56hqLwBAkOD4p5CSXsuaMiLZXm6EGxSp69CMt2fqoGcRqKyAK_9mvK9KMZntVHXpcwxnYIn_bIDw2cGlmDLk_prk8SN89m1UrOjGVVcFnIgjbWK-]
- Savickienė, V., et al. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 29(14), 3298. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEONVePDk_SlG1JTekZVUiTetah2W7pTYd4TahzZN3QHWePiN4OX33kc29B_ghluVvUDeIl977m_knQ4zqbvvuSx72krFtn-FC9VgRBZnYbprZ0zU9i4-1_B5_9srsch3vE9EbXMK2aawlfaB1TPGeHq2eddDibxhRIJVjBgDqocbURQY4JMX9r99xHT303sai8hkWnB2BOK8Sh_Meb-b_Ox3HDhhBY8frJnd4yIJ40NPYtRP-0uUT9mdvB1Q==]
- ResearchGate. (n.d.). Predicted lipophilicity (log P values) of compounds obtained from different calculation models. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvc9cWF9XDV4y2R9J_Btts-mfw7FubuSFYlMhZlTekkCPJbndrvEBbBYahiDTaoqMmRM0Xr-0H8YT-K1WlO1ShnBYkHdWZCuy4lXsQVWTiBpzQJ75gOKn5COy_ezLATm2TcnioN7-Fh3e8ccX6mJUdCNeJGAsMbPx2FerhtNEJlVg9j1R3P2JAon7UcG1H8sUBOcIBIg3544Y0IRPVtPkXBrRMJt55cjOn3iyYdE7PrM9X_EVyixjSUYZk4Ez9X0p1K8Af]
- Quay, W. B. (1963). [Studies on the biochemistry of the methoxyindoles. Spectrofluorometric determination of N-acetyl-5-methoxytryptamine (melatonin)]. Analytical Biochemistry, 5, 51-59. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jTgb4qBCxj4Om-pbD6QJL43eu0WoEOPwN8yqlpcGKJ6RrcV1vHZ3JZ1SG9ZkprdyKszlDVFxucDx3VXnv-lsWI5hwCutH5kpqr32c1Wg1TgUKfBkkBXn-I-U74KXOmpkUQ==]
- BOC Sciences. (n.d.). Lipophilicity Assays. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9GohEfGWwxKljKWcTmlOQxW9ZYASpe-LmyLd7eDh7rXD5glBXVWbxMAERG6TsT--wyhaxyPshsosFXuVKQ3wOPNrWdIvin97LDoQRwXShBTD1_FM3QP2E1ZNa2ndBUYPCUviQI3i4SxfhuHWRuPyrkCVf8bPl7aqBl3rtUasnwfrtIq1O6w==]
- ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5K65TfdFphdm10A36j_uO713ExBoW5LPpp8_L8VQG4wjWuMrykC3-RuNEOEXgzcJtCa78OMx0aE8LnCQFPq-7Q0kggrX8mmsbLAFY5ZrPlUrXz00jq6hsIySg3jrqiDO8rKXrh0Ov8OtrxxL4NuHdSCQBa6nLzoTT06qUEKal7Jfqo9_QAUTjSJKxiA==]
- Zawilska, J. B., et al. (2022). Changes in the Metabolic Profile of Melatonin Synthesis-Related Indoles during Post-Embryonic Development of the Turkey Pineal Organ. International Journal of Molecular Sciences, 23(18), 10834. [https://vertexaisearch.cloud.google.
- ResearchGate. (2023). Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOXuP0a5J-E1TLsHA9yAO7oj6-FOrUpSvYmDIjmqziQlA1JJYuZUUMnjK83NkUHG4ifa0gVNJ0QVfRevZlzZ8RO0fiFf_64EigtAEyPZPpmswhY4llEiHFu2BzcqGlBcD3dnDUmN6Lu60wBCi-_xF2JawSFefpa5aCoZuMk8NNsPDDYNEYLy5f5HedkrOjAPCLECQwYtaxflRsNpagsibe39YOvjd4vfXE6LYJmId3pOBA67yjCkpwLzlxYd-ye7GCbKjTq6Wv-0ZjTiVcap8ji-Q=]
- Obach, R. S. (2001). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Drug Metabolism and Disposition, 29(4), 487-495. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHucC4Q6PwejhTSmco0AaBG4zwHRNS2fGKVBkB46yntgjRU7tSuQTRB4vAT7djRN8ub_Iaa0g94gRh6lFKhIoOjgv5Rsh_tku4HslWxCtMYmgA5KMDLsCFkd6pTpstBwuUFAEgMvuYWZUJYf3eMA4-I-5EWCDVxe9vgokPK3n4qXpClr2dV]
- Byers, J. T., et al. (2019). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 84(15), 9445-9454. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlCD_NXEum0SJU30yUkB0vQCIb9L30ld2xrsWGYIofx3e3ruW4u8Dcpdx_jXuvign87z8iFI-BYJnmhVA8DxRcXKuSexPKZhEpwecp6ywfyaUiOKjDcl45mhV4mwf-Dxshd52xIA==]
- ResearchGate. (n.d.). Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnAmcQejvzf2W3I4eEj2qXrn4x8V3AAbdosD2L_A30pLqrKDUHi5Uo7y_NSjWSV_tfCjllJgdn1dQ8MdIrYaBR6qY8Ywns8YKYyJ9C8ibZk-K04EWYYoI75Xa_NQe-RMiFDJGNZ6pErNLAf-vEDcHTmADtnRYXjA8XNeeDDFEUtIwAmIn9Ng2_anaYHJ3owDmfFZwu7aUwhF2bDH-FMLYLrgqjuoANsEKbK7Z3HVDFy8XQlEZrn8QosvYMnGJKdg==]
- ResearchGate. (n.d.). Strength of NH⋅⋅⋅O hydrogen bonding in α,ω-methoxy-alkylamines and α,ω-aminoalcohols. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIWlxE6xpfU2colNAICH_TZJz-_rwkfcE_cf3_EbtyOAazLbm0mjrnls8nr-RTbPOQuTHMQGsqzSN4IKbS6sdrqPfYLglyhC9RpIgrAFN4aIT_gTpHuYPISE8MGU1qutV2RYCPr7Dn1W60iHNhX8D2Qay7MCdrvmv0lCfRgOPjDeqj3vQ5lIvjac8vaZHd1cZiGLsIq4eRzDIHUoUA4VxCcwN-Wu6ax7PDSeJMMtJ8g2K69SPLFS_p7q8nnHyKz50=]
- Maeda, S., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(41), 11601-11616. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqV-sP8fatJAYkMKTjyudGUDgOy9n9-GLLekeH1rOzFaXfZNETsIw3_OvhuoAZh4VZ1FOx7o0DwV1NfE1VgoUMj2JQtL9LBDtwyPByolZ_n4aqRtPCiA5YkiTJLCCEbPmLDWktyw5MlavLSwNF_HktHYVRFR80zCN4mNCE]
- Maeda, S., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(41), 11601–11616. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvtwWor1fQJrTPU-coWhHnyZocuMXbs7_5hkNFySTndnbzSiHoLtNFHHtRnOIlnUwp8LwrVrI12IWKvU9lExR4DyeL8-OKs7uR1UIlzyHcvlv-Wi-tLNtvrGB2lhc2xY1qufGjUv3ESpF_-e2I]
- Konakchieva, R., et al. (1996). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. International Journal of Biochemistry and Cell Biology, 28(10), 1129-1137. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv8nTSnEMX6UrZp6GmXCmFTmHVBUQrEN6SKfChEO8enJfMIM2Mx9nu1HbXkWOs5Qh6gwWtTZzOHsq-Aw9qee1XOUWO65uPEGPRUUXj51E9Hq1fj3jIe-9D8Ul2SAmlLP8Tf0U=]
- FooDB. (2010). Showing Compound Melatonin (FDB004234). FooDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeosXsl-VQ_Roq4TvzZHGCpjUeeVTpetCGuHCO6T0MX3396GFjS-uF74KZbTORS8NmAcl2jKD6AncXA3SRMnkbxN9Ea3GgnbjpGsVqPiLYPUNWF5ZKWiwIqojfRvFMIw==]
- Voevodina, I. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Pharmaceuticals, 15(11), 1369. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG4P7CsW-JbHMPYunl0vX7mgxPA3Tyk_vSryFl1e-qSrK81zlcAuX_Oyq7VGyV1FBhlFoJpekvFiEhum5-nKn-zbi4baAPKOhUNNPAO2_RglzALsj_q0S1oU9L7uAjm6E87zJy5NLknTEufks=]
- De, S. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Chemistry, 5(1), 185-197. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHvrLXW_6tW85PSjiYmDQaSTy7_T3oItpRioJF6ngOWH5SjSI9DhGo7K8aTeNEnD1iHLNFrxyQO8hXpBbcwo1MDLWFWjTXTRLYuZR30HqDe7S13HL9NdmryYfzyyk5oorX7w==]
- ResearchGate. (n.d.). The UV-Vis absorption and fluorescence spectra in methanol. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhiy50QPmTqgK3uBTewg4VhXHBpyzZNUH5m1E8hUcjuqUpcTPF5nIi8iyoHNM0uCiLHJnr743B7pd7Qh1JyEZ6go-3Vq52A1haJz6Z9rh8G3-fNXq85LGxbE6DIBVismsb7ALW4ZT1q-i66617Qy5x7wjy7iNMgaM3rgD--fNQlYeraI41HIDY9Ws_wcSYuGUjWgAj_3q9KKJvol1su5YVQyLE08ZP5-ee4tGLo4KlsG7fnG6UtW3DVCKkTzbLgHfPofFdgq4=]
- Kowalski, K., et al. (2024). ΔADAPT-VQE: Toward Accurate Calculation of Excitation Energies on Quantum Computers for BODIPY Molecules With Application in Photodynamic Therapy. arXiv preprint arXiv:2404.16149. [https://vertexaisearch.cloud.google.
- AVESİS. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. AVESİS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFHUlp2FANKiAdL8PAbbCDi_bAk9MXwQhQ1VvclcLdbDhjVYGw6AaXY4X0pqTgyJ5tY0I-rhrfj7A_ySlm3Dtya2GyHlHIr_-UTzSxY3LSADbr18Crq8xCYXku19sM8Holda7NKJRZaUaOIMfpB2RsmYnmibgbpwu1sC5xfZ5uok_wyHtwUnq6ztaSNpok2zh8115d-Gp0YUHM1nIPNHYba5GxpgzWTyHr01E0pDrJMrGyzZ3MyAV0UkFBuXFpO-rxFfIXHIpwOemmSNBrdCuFeo0q12NDJD6QbsVQWBPQtWXwgRtgQeWDtdE5jjbuJnqfTbvEEcEwfqkfQXY9OavNY8tzPsfmqLoVJIRuzMhGf09Sm0xWCJIycKzM-3GEY0W7NEfmBCpAJCJPvfjibCtbz4FV1L0pa518Ms_ncCowRQB3qubrkI9JEcsdjIUwWCBqACs_pK520=]
- Staliński, K., & Giebułtowicz, J. (2022). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 27(15), 4994. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzK687Dyl4-pjDflGd4J_p3_YgLEfLbo1fXuWKj2mBRfqAHcgrZYY4c8AuvCO9l0S9bbiu0Y78kgAwG2Zd5VJcCIpOijn4M4Wu-oXOyeqlEwotkiu9ESQg9fR7OzHduiJS0HQ=]
- Beck, O., & Jonsson, K. H. (1984). 5-Methoxyindoles in pineal gland of cow, pig, sheep and rat. Journal of Neural Transmission, 60(1), 13-25. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7wqdzPXh2Z_cuQB_3zusk53wtPxZjFChRffDx6YUEZeLN08GUp2ecmCXDSFai8EF0wTlDPQ-ORwCww_SkvsnOjIDQ_qzB-EOFOVTcpGEdFZi9NPiEjaWDP26o8-FR3VfWuU=]
- Ullah, N., et al. (2021). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega, 6(45), 30439-30451. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2at_WgZItg6-M8uxKBZmcqEjBH_LeLL7UBQk1bdtf3wJIE_kLNhyqq5mERuOr3UR7MTd3zfXf6bxyZ9dOr9aRhAZuTw6HUH_lXTKv8O4VqWeBAWf4i7cScBYZbxYiaILiDznjCyB4ozwcxF0Q]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]
- 3. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thedelocalizedchemist.com [thedelocalizedchemist.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Showing Compound Melatonin (FDB004234) - FooDB [foodb.ca]
The Solubility Profile of 5-methoxy-4-methyl-1H-indole: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-methoxy-4-methyl-1H-indole, a substituted indole of significant interest in medicinal chemistry and drug development. Indole derivatives form the structural backbone of numerous therapeutic agents, and a thorough understanding of their physicochemical properties, particularly solubility, is paramount for optimizing their formulation, bioavailability, and efficacy.[1][2] This document delineates the predicted solubility of 5-methoxy-4-methyl-1H-indole across a spectrum of common laboratory solvents, grounded in an analysis of its molecular structure and the established properties of analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, empowering researchers to validate these predictions and generate robust data for their specific applications.
Introduction: The Significance of Substituted Indoles in Modern Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, integral to a vast array of biologically active compounds, including neurotransmitters like serotonin and numerous pharmaceuticals.[1] The strategic placement of substituents on the indole ring system allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. The title compound, 5-methoxy-4-methyl-1H-indole, incorporates a methoxy group at the 5-position and a methyl group at the 4-position, modifications known to influence the electronic and steric properties of the indole nucleus.[3][4]
Solubility is a critical determinant of a drug candidate's success, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[5] Poor aqueous solubility can lead to low bioavailability and erratic in vivo performance, often becoming a significant hurdle in the later stages of drug development.[5][6] Therefore, a comprehensive understanding of the solubility of novel indole derivatives like 5-methoxy-4-methyl-1H-indole in various solvent systems is indispensable for early-stage discovery and lead optimization. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound and the practical tools to determine it empirically.
Physicochemical Properties of 5-methoxy-4-methyl-1H-indole
A molecule's solubility is intrinsically linked to its physicochemical characteristics. The table below summarizes the key properties of 5-methoxy-4-methyl-1H-indole.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.2 g/mol | |
| Physical Form | Solid | |
| InChI Key | YGPVRHHGKCQSIL-UHFFFAOYSA-N |
The structure of 5-methoxy-4-methyl-1H-indole features a bicyclic aromatic indole core, which is largely nonpolar. The presence of the nitrogen atom in the pyrrole ring introduces a site for hydrogen bonding, both as a donor (N-H) and an acceptor. The methoxy group (-OCH₃) at the 5-position is a moderately polar, electron-donating group that can also act as a hydrogen bond acceptor. The methyl group (-CH₃) at the 4-position is a nonpolar, electron-donating group that adds to the molecule's steric bulk. The interplay of these functionalities dictates the compound's overall polarity and its interactions with different solvents.
Predicted Solubility Profile
While specific experimental solubility data for 5-methoxy-4-methyl-1H-indole is not extensively available in the public domain, a robust qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by drawing comparisons with structurally similar indole derivatives.[7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The indole N-H and the methoxy oxygen can participate in hydrogen bonding with protic solvents. However, the nonpolar indole core and the methyl group will limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water due to their lower polarity.[7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents can effectively solvate the polar functionalities of the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the indole N-H. DMSO and DMF are generally excellent solvents for a wide range of organic compounds, including indoles.[7] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The largely nonpolar character of the indole ring system suggests some solubility in nonpolar solvents. However, the presence of the polar methoxy group and the hydrogen-bonding N-H group will likely limit high solubility in purely nonpolar solvents like hexane. Toluene and diethyl ether, with their slight polarity, may be better solvents than hexane. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic molecules. They should be capable of solvating both the polar and nonpolar regions of 5-methoxy-4-methyl-1H-indole. |
This predicted profile serves as a valuable starting point for solvent selection in various applications, including chemical reactions, purification, and analytical method development.
Experimental Determination of Solubility: Protocols and Workflows
To obtain precise and reliable solubility data, experimental determination is essential. The two most common types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[5]
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to assess the solubility of compounds under non-equilibrium conditions.[5][6] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6]
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid 5-methoxy-4-methyl-1H-indole to a known volume of the test solvent in a sealed vial. [8]2. Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. [8]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Quantify the concentration of 5-methoxy-4-methyl-1H-indole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve of the compound with known concentrations to accurately determine the concentration in the test samples.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 5-methoxy-4-methyl-1H-indole, a compound with significant potential in drug discovery. While experimental data remains to be fully elucidated in publicly accessible literature, a robust predicted solubility profile has been established based on its molecular structure and comparison with related indole analogues. This predictive framework, coupled with the detailed experimental protocols for determining both kinetic and thermodynamic solubility, equips researchers with the necessary knowledge and tools to confidently work with this compound. Accurate solubility determination is a cornerstone of successful drug development, and the methodologies outlined herein will enable the generation of high-quality data to inform critical decisions in the journey from a promising lead compound to a potential therapeutic agent.
References
-
J. O. C. P. R. (n.d.). QSAR study on Indole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methoxy-7-methyl-1H-indole-4-carbaldehyde. PubChem. Retrieved from [Link]
- Ahmadi, S., et al. (2021). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. PLoS ONE.
-
protocols.io. (2023, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
PubMed. (n.d.). 3D-QSAR Studies of Indole Derivatives as Phosphodiesterase IV Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). QSAR analysis of indole analogues as monoamine oxidase inhibitors. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Chemical Synthesis Database. (2023, May 20). 5-methoxy-2-(4-methoxyphenyl)-1H-indole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed Central. Retrieved from [Link]
-
MDPI. (2023, September 13). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
Stability and Storage of 5-Methoxy-4-methyl-1H-indole: A Technical Guide
Introduction
5-Methoxy-4-methyl-1H-indole is a substituted indole derivative that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] The integrity and purity of this reagent are paramount for the success of synthetic endeavors and the reliability of experimental outcomes. Like many indole derivatives, its electron-rich heterocyclic structure renders it susceptible to degradation under improper storage and handling conditions.[2] This technical guide provides a comprehensive overview of the stability profile of 5-methoxy-4-methyl-1H-indole, outlines optimal storage conditions, and details best practices for its handling to ensure its long-term viability for research and development.
Chemical Stability Profile
The stability of 5-methoxy-4-methyl-1H-indole is intrinsically linked to the chemical nature of the indole scaffold. The indole nucleus is electron-rich, making it prone to oxidative and acid-catalyzed degradation.[3][4] The primary factors that can compromise the integrity of this compound include exposure to atmospheric oxygen, light, elevated temperatures, and strong acidic or basic conditions.
Degradation Pathways
While specific degradation pathways for 5-methoxy-4-methyl-1H-indole are not extensively documented in publicly available literature, the degradation of the indole core is well-understood. The most probable degradation pathways involve:
-
Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, particularly at the C2 and C3 positions.[2][3] This can lead to the formation of oxindole derivatives and other colored impurities. A visible change in the color of the compound, often to a pink, red, or brown hue, is a common indicator of oxidative degradation.[2]
-
Acid-Catalyzed Degradation: In the presence of strong acids, the indole ring can be protonated, primarily at the C3 position.[3] This can initiate polymerization or other degradative reactions, leading to the formation of complex mixtures of byproducts.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.[3]
The following diagram illustrates the key environmental factors that can lead to the degradation of 5-methoxy-4-methyl-1H-indole.
Caption: Key Degradation Pathways for 5-methoxy-4-methyl-1H-indole.
Recommended Storage Conditions
To mitigate degradation and ensure the long-term stability of 5-methoxy-4-methyl-1H-indole, the following storage conditions are recommended. These are based on general best practices for indole compounds and specific supplier recommendations.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (weeks): 2-8°C[1]Long-term (months to years): -20°C[2] | Cool temperatures significantly slow down the rate of oxidative and other degradative reactions.[2] |
| Light | Store in an amber or opaque vial.[2] | Protects the compound from light-induced degradation.[3] |
| Atmosphere | For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).[2] | Displaces oxygen, which is a primary driver of oxidation for electron-rich indoles.[2] |
| Container | Use a tightly sealed, well-fitting container. | Prevents the ingress of moisture and atmospheric oxygen. |
| Form | Store as a solid whenever possible. | Solutions, especially in protic or non-degassed solvents, are more susceptible to degradation.[3] |
Handling and Use Protocols
Proper handling techniques are crucial to prevent contamination and degradation of 5-methoxy-4-methyl-1H-indole during use.
Protocol for Aliquoting Solid Compound
This protocol outlines the steps for safely aliquoting the solid compound while minimizing exposure to atmospheric oxygen and moisture.
Caption: Workflow for Aliquoting Solid 5-methoxy-4-methyl-1H-indole.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the container of 5-methoxy-4-methyl-1H-indole to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: If available, perform all manipulations in a glovebox under an inert atmosphere (argon or nitrogen). If a glovebox is not available, work quickly and efficiently in a well-ventilated fume hood.
-
Aliquoting: Use a clean, dry spatula to quickly weigh and transfer the desired amount of the solid into pre-labeled amber vials.
-
Inert Gas Backfill: If working outside a glovebox, gently flush the headspace of each new aliquot vial with a stream of dry argon or nitrogen.[2]
-
Sealing: Immediately and tightly seal the vials with high-quality, inert caps.
-
Storage: Promptly return the main container and the new aliquots to the recommended storage temperature.
Protocol for Preparing Stock Solutions
When preparing solutions of 5-methoxy-4-methyl-1H-indole, the choice of solvent and handling procedure can significantly impact stability.
Step-by-Step Methodology:
-
Solvent Selection: Choose a high-purity, anhydrous, and aprotic solvent whenever possible, compatible with the intended application. If an aqueous solution is required, use a buffer to maintain a neutral or slightly acidic pH.[3]
-
Solvent Degassing: To minimize dissolved oxygen, degas the solvent prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Dissolution: Dissolve the weighed 5-methoxy-4-methyl-1H-indole in the degassed solvent.
-
Antioxidant Addition (Optional): For long-term storage of solutions, the addition of an antioxidant such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can help to inhibit oxidation.[2]
-
Storage of Solutions: Store stock solutions in tightly sealed amber vials at -20°C or -80°C for extended stability.[5]
Conclusion
The chemical integrity of 5-methoxy-4-methyl-1H-indole is best preserved through meticulous attention to storage and handling. By controlling temperature, light exposure, and atmospheric conditions, researchers can significantly extend the shelf-life of this valuable synthetic intermediate and ensure the reproducibility of their scientific results. The protocols outlined in this guide provide a framework for maintaining the quality of 5-methoxy-4-methyl-1H-indole in a laboratory setting.
References
-
Benchchem. Prevention of Indole Compound Oxidation During Storage.
-
ChemicalBook. 5-METHOXY-4-METHYLINDOLE | 302912-21-6.
-
ChemicalBook. 5-METHOXY-4-METHYLINDOLE - Safety Data Sheet.
-
CDH Fine Chemical. INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Sigma-Aldrich. 5-Methoxy-7-methyl-1H-indole | 61019-05-4.
-
Fisher Scientific. 5-Methoxyindole Safety Data Sheet.
-
Carl ROTH. Safety Data Sheet: 5-Methoxyindole.
-
Sigma-Aldrich. SAFETY DATA SHEET - Indole.
-
CymitQuimica. Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
-
PubChem. 5-Methoxyindole.
-
Selleck Chemicals. Indole.
-
Sigma-Aldrich. 5-Methoxyindole 99% | 1006-94-6.
-
International Journal of Chemical Studies. 3-Substituted indole: A review.
-
MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
-
Benchchem. Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
-
Synthesis, reactivity and biological properties of methoxy-activated indoles.
-
NIH. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1.
-
NIH. Degradation of substituted indoles by an indole-degrading methanogenic consortium.
-
Benchchem. Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide.
-
NIH. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
-
Hindawi. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1.
-
BLDpharm. 5-Methoxy-7-methyl-1-tosyl-1H-indole-4-carbaldehyde.
-
Wikipedia. Indole.
-
Organic Chemistry Portal. Synthesis of indoles.
-
NIH. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
Sources
- 1. 5-METHOXY-4-METHYLINDOLE | 302912-21-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Natural occurrence of indole alkaloids
An In-depth Technical Guide to the Natural Occurrence of Indole Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] Derived from the amino acid tryptophan, these nitrogen-containing heterocyclic compounds are broadly distributed across the plant, fungal, and marine kingdoms. Their profound physiological effects have positioned them as a cornerstone of pharmacognosy and modern drug discovery, yielding critical therapeutic agents for cancer, hypertension, and various neurological disorders. This guide provides a comprehensive exploration of the natural occurrence of indole alkaloids, detailing their biosynthetic origins, distribution across diverse biological taxa, and the state-of-the-art methodologies for their extraction, isolation, and characterization. We delve into the causality behind established protocols and provide field-proven insights to support researchers in the discovery and development of novel indole-based therapeutics.
The Indole Alkaloid Framework: Classification and Biosynthetic Origins
The structural foundation of all indole alkaloids is the indole nucleus, a bicyclic structure comprising a benzene ring fused to a five-membered pyrrole ring.[2] Their immense diversity stems from the various ways this core is decorated and integrated into more complex polycyclic systems.
A System of Classification
Indole alkaloids are broadly categorized based on their biosynthetic origins and structural complexity:
-
Simple Indole Derivatives: These are the most basic forms, often derived directly from tryptophan or its decarboxylated product, tryptamine. Examples include the neurotransmitter serotonin and the psychedelic compounds psilocin and N,N-dimethyltryptamine (DMT).[1]
-
β-Carboline Alkaloids: Formed via a Pictet-Spengler-type reaction between a tryptamine derivative and an aldehyde or keto acid, these compounds, such as harmine and harmaline, feature a tricyclic system.[1]
-
Terpenoid Indole Alkaloids (TIAs): This is the largest and most complex class, where the tryptamine unit is condensed with a monoterpenoid component, typically secologanin.[1] This reaction, catalyzed by strictosidine synthase, forms strictosidine, the universal precursor to thousands of TIAs.[3] Further enzymatic modifications lead to the characteristic skeletal subtypes, including Corynanthe, Iboga, and Aspidosperma.
-
Ergot Alkaloids: Produced primarily by fungi of the Claviceps genus, these alkaloids are derivatives of lysergic acid. Their biosynthesis begins with the alkylation of tryptophan with dimethylallyl pyrophosphate (DMAPP).[1]
The Central Biosynthetic Pathway
The journey from a primary metabolite to a complex indole alkaloid is a multi-step, enzyme-catalyzed process. The biogenetic precursor for all indole alkaloids is the amino acid L-tryptophan.[1][3]
Causality in Biosynthesis: The initial decarboxylation of tryptophan to tryptamine is a pivotal step, creating a more reactive primary amine that serves as a nucleophile for subsequent reactions.[1][3] In the case of TIAs, the condensation of tryptamine with the iridoid monoterpene secologanin to form strictosidine is the key branching point that gives rise to immense structural diversity.[3] This enzymatic Pictet-Spengler reaction is highly stereospecific, ensuring the correct configuration for subsequent cyclizations and rearrangements that define the various alkaloid families.
Caption: Core biosynthetic pathways originating from L-tryptophan.
Natural Distribution: A Pan-Kingdom Presence
Indole alkaloids are not confined to a single branch of the tree of life; their presence spans terrestrial plants, fungi, and diverse marine ecosystems.
Terrestrial Plants
Plants are the most prolific source of indole alkaloids, particularly terpenoid indole alkaloids.[4] Certain plant families are exceptionally rich in these compounds, including:
-
Apocynaceae (Dogbane family): This family is a powerhouse of indole alkaloid production, yielding critically important pharmaceuticals. Notable examples include Catharanthus roseus, the source of the anti-cancer agents vincristine and vinblastine, and Rauvolfia serpentina, which produces the antihypertensive drug reserpine.[2][3]
-
Rubiaceae (Coffee family): This family provides compounds like yohimbine from Pausinystalia yohimbe.[5]
-
Loganiaceae (Strychnine family): The genus Strychnos is famous for producing the highly toxic alkaloid strychnine.[1][2]
Fungi
Fungi, both macroscopic and microscopic, are a significant source of unique indole alkaloids.
-
Ergot Fungi: Claviceps purpurea, a fungus that grows on rye and other cereals, produces a range of ergot alkaloids like ergotamine, which has applications in treating migraines.[1]
-
Psychoactive Mushrooms: Various species of the genus Psilocybe synthesize the psychoactive compounds psilocybin and psilocin.[1]
-
Endophytic and Marine-Derived Fungi: Fungi living in symbiosis with plants or found in marine environments are increasingly recognized as a prolific source of novel indole alkaloids, including various prenylated derivatives.[6][7][8][9] For instance, fungi from the Aspergillus and Penicillium genera are known producers of complex indole diketopiperazine alkaloids.[7][9]
Marine Organisms
The unique environmental pressures of marine ecosystems have driven the evolution of novel chemical scaffolds, and indole alkaloids are no exception.[10]
-
Marine Invertebrates: Sponges and tunicates (sea squirts) are particularly rich sources.[6][10] These organisms often harbor symbiotic bacteria and fungi that are the true producers of the alkaloids.[6][10]
-
Halogenation: A distinctive feature of many marine-derived indole alkaloids is the presence of halogen substituents (bromine, chlorine, iodine), which is rare in their terrestrial counterparts.[11] Bromination, in particular, is common and can significantly enhance biological activity.[11] Examples include the bromoindoles found in tunicates of the genus Aplidium.[11]
-
Marine Microorganisms: Marine bacteria, especially actinomycetes, and fungi are a major source of new indole metabolites.[6][8]
Methodologies for Study: From Source to Structure
The successful study of indole alkaloids hinges on robust and efficient methodologies for their extraction, isolation, and structural elucidation.
Extraction and Isolation Protocol: A Self-Validating Workflow
The fundamental principle behind indole alkaloid extraction is the exploitation of their basic nitrogen atom. A classic and effective method is acid-base partitioning.
Rationale: This protocol is self-validating because the separation is based on the fundamental chemical properties of alkaloids. The pH-dependent solubility shift provides a powerful and selective purification step. Each stage is designed to remove specific classes of impurities, leading to a progressively enriched alkaloid fraction.
Caption: A typical acid-base extraction workflow for indole alkaloids.
Detailed Step-by-Step Protocol (Acid-Base Extraction):
-
Maceration: The dried and powdered source material (e.g., 100g of Catharanthus roseus leaves) is soaked in an organic solvent like methanol or ethanol for 24-48 hours.[12]
-
Causality: This step disrupts cell walls and solubilizes a broad spectrum of metabolites, including the alkaloids.
-
-
Solvent Removal: The solvent is removed under reduced pressure (rotary evaporation) to yield a crude extract.
-
Acidification: The crude extract is redissolved in a dilute aqueous acid (e.g., 5% HCl). This solution is then washed with a non-polar solvent like hexane.
-
Basification: The acidic aqueous layer is carefully basified with a base such as ammonium hydroxide (NH₄OH) to a pH of 9-10.
-
Causality: This deprotonates the alkaloid salts (R₃NH⁺ → R₃N), converting them back to their free-base form, which has low solubility in water.
-
-
Final Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Causality: The now neutral, free-base alkaloids are partitioned from the aqueous phase into the organic solvent.
-
-
Concentration & Purification: The combined organic extracts are dried (e.g., with anhydrous Na₂SO₄) and concentrated to yield a crude alkaloid fraction. This fraction is then subjected to further purification using chromatographic techniques.
Modern alternatives include supercritical fluid extraction (SFE), which uses CO₂ under high pressure and is considered a more environmentally friendly technique.[14]
Characterization and Quantification
Once a purified fraction is obtained, a suite of analytical techniques is employed for structural elucidation and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or photodiode array (PDA) detectors, is the workhorse for separating and quantifying indole alkaloids in a mixture.[15][16][17] The choice of column (typically reverse-phase C18) and mobile phase (often a gradient of acetonitrile and water) is critical for achieving good resolution.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for modern natural product research.[15][18] Ultra-high-performance liquid chromatography (UHPLC) provides superior separation, while high-resolution mass spectrometry (HRMS) like Orbitrap or TOF analyzers provides highly accurate mass data, enabling the determination of elemental composition and the identification of known compounds by database matching or the characterization of new ones.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the complete structural elucidation of a novel indole alkaloid, NMR is essential. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to piece together the molecule's carbon-hydrogen framework and establish connectivity.
Pharmacological Significance: A Treasury of Bioactivity
The interest in indole alkaloids is driven by their vast and potent biological activities. Their structural similarity to the neurotransmitter serotonin allows many to interact with serotonin receptors, leading to profound effects on the central nervous system.[1] The rigid, complex architectures of TIAs are well-suited for high-affinity binding to various protein targets, such as tubulin and enzymes.[20]
Table 1: Selected Indole Alkaloids, Their Sources, and Pharmacological Activities
| Alkaloid(s) | Representative Source(s) | Class | Key Pharmacological Activity |
| Vincristine, Vinblastine | Catharanthus roseus (Plant) | Terpenoid (Bisindole) | Anticancer (tubulin polymerization inhibitor)[3][20] |
| Reserpine | Rauvolfia serpentina (Plant) | Terpenoid (Corynanthe) | Antihypertensive, Antipsychotic[3][21] |
| Strychnine | Strychnos nux-vomica (Plant) | Terpenoid (Strychnos) | CNS Stimulant (highly toxic)[20] |
| Ergotamine | Claviceps purpurea (Fungus) | Ergot | Vasoconstrictor (used for migraines)[20] |
| Psilocybin | Psilocybe species (Fungus) | Simple Tryptamine | Psychedelic (5-HT₂A receptor agonist)[1] |
| Mitragynine | Mitragyna speciosa (Plant) | Terpenoid (Corynanthe) | Analgesic (opioid receptor activity)[2] |
| Dragmacidin | Dragmacidin sp. (Marine Sponge) | Bisindole | Cytotoxic, Anti-inflammatory[22] |
| Ellipticine | Aspidosperma sp. (Plant) | Terpenoid (modified) | Anticancer, Antimalarial[21] |
Conclusion and Future Directions
The natural world remains an unparalleled reservoir of chemical innovation, with indole alkaloids standing as a testament to this fact. From the intricate biosynthetic pathways in plants to the halogenated variants in deep-sea sponges, the structural and functional diversity of these compounds is immense. For drug development professionals, understanding the natural distribution and the causality-driven methods for their isolation is the first step in harnessing their therapeutic potential. Future research will undoubtedly focus on genome mining to uncover novel biosynthetic gene clusters, metabolic engineering to enhance the production of high-value alkaloids in host organisms, and further exploration of extreme environments, like the marine abyss, which promise to yield compounds with unprecedented structures and bioactivities.
References
-
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Pereira, T. L., et al. (2014). Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. Marine Drugs, 12(7), 3952-3982. Retrieved from [Link]
-
The biosynthesis and genetic engineering of bioactive indole alkaloids in plants. (n.d.). Chinese Medicine. Retrieved from [Link]
-
Indole alkaloid - Wikipedia. (n.d.). Retrieved from [Link]
-
Al-Mahmoudi, A. M., et al. (2022). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 27(15), 4934. Retrieved from [Link]
-
Jiménez, C., et al. (2012). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 10(3), 613-630. Retrieved from [Link]
-
An overview of the pharmacological activities of major indole alkaloids. (2022). ResearchGate. Retrieved from [Link]
-
New methods of analysis and investigation of terpenoid indole alkaloids. (2013). ScienceDirect. Retrieved from [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2023). Molecules, 28(14), 5403. Retrieved from [Link]
-
Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-93. Retrieved from [Link]
-
Gao, X., et al. (2011). Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of the Tryptoquialanine Pathway in Penicillium aethiopicum. Journal of the American Chemical Society, 133(8), 2729-2741. Retrieved from [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Retrieved from [Link]
-
Xu, W., & Li, S.-M. (2014). Biosynthesis of Fungal Indole Alkaloids. Natural Product Reports, 31(10), 1335-1344. Retrieved from [Link]
-
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. Retrieved from [Link]
-
Zhang, D., et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Molecules, 26(23), 7168. Retrieved from [Link]
-
Sharma, A., et al. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Current Drug Discovery Technologies, 14(1), 16-23. Retrieved from [Link]
-
Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. (2001). Anti-Cancer Agents in Medicinal Chemistry, 1(2), 113-127. Retrieved from [Link]
-
de Melo, M. M. R., et al. (2006). Extraction and isolation of indole alkaloids from Tabernaemontana catharinensis A.DC: Technical and economical analysis. Journal of Supercritical Fluids, 39(1), 26-32. Retrieved from [Link]
-
Plant-Based Indole Alkaloids. (2021). Encyclopedia.pub. Retrieved from [Link]
-
Martin, N. J., et al. (2015). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Bio-protocol, 5(20), e1625. Retrieved from [Link]
-
Biosynthesis of Indole alkaloids. (2021). YouTube. Retrieved from [Link]
-
Distribution of the marine-derived indole alkaloids isolated from... (2021). ResearchGate. Retrieved from [Link]
-
Hong, B., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 784-788. Retrieved from [Link]
-
Hong, B., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. SciSpace. Retrieved from [Link]
-
Wang, Y., et al. (2015). An integrated strategy for the systematic characterization and discovery of new indole alkaloids from Uncaria rhynchophylla by UHPLC/DAD/LTQ-Orbitrap-MS. Analytical and Bioanalytical Chemistry, 407(23), 7111-7125. Retrieved from [Link]
-
Szántay, C., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(7), 1335-1343. Retrieved from [Link]
-
Wang, S., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2026. Retrieved from [Link]
Sources
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants | Semantic Scholar [semanticscholar.org]
- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.ufrn.br [repositorio.ufrn.br]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
- 18. khu.elsevierpure.com [khu.elsevierpure.com]
- 19. An integrated strategy for the systematic characterization and discovery of new indole alkaloids from Uncaria rhynchophylla by UHPLC/DAD/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-methoxy-4-methyl-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This powerful acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone has proven to be a versatile and indispensable tool in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This guide provides a detailed exploration of the Fischer indole synthesis for the specific preparation of 5-methoxy-4-methyl-1H-indole, a substituted indole with potential applications in drug discovery and materials science.
Reaction Overview and Core Principles
The synthesis of 5-methoxy-4-methyl-1H-indole via the Fischer methodology proceeds in a two-step sequence. The first step involves the acid-catalyzed condensation of (4-methoxy-3-methylphenyl)hydrazine with pyruvic acid to form the corresponding hydrazone, which then undergoes an intramolecular cyclization to yield 5-methoxy-4-methyl-1H-indole-2-carboxylic acid. Subsequent decarboxylation of this intermediate furnishes the final target molecule.[2][3]
The choice of acid catalyst is critical and can significantly impact the reaction's efficiency. A variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed to facilitate the cyclization.[1][4] The reaction is typically conducted at elevated temperatures.[2]
Mechanistic Insights
The widely accepted mechanism of the Fischer indole synthesis involves a series of intricate steps:[1][2]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine and the ketone (in this case, pyruvic acid) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: A key[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent loss of ammonia, driven by the formation of the stable aromatic indole ring.
Experimental Protocols
This section provides detailed step-by-step methodologies for the synthesis of 5-methoxy-4-methyl-1H-indole.
Part 1: Synthesis of (4-methoxy-3-methylphenyl)hydrazine hydrochloride
The starting arylhydrazine can be prepared from the corresponding aniline via diazotization followed by reduction.
Materials:
-
4-methyl-3-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-methyl-3-methoxyaniline in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After stirring for an appropriate time, slowly add a solution of stannous chloride dihydrate in concentrated HCl to the reaction mixture.
-
The resulting precipitate of (4-methoxy-3-methylphenyl)hydrazine hydrochloride is collected by filtration, washed sequentially with water, ethanol, and diethyl ether, and then dried under vacuum.
Part 2: Fischer Indole Synthesis of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid
Materials:
-
(4-methoxy-3-methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Acetic acid (or another suitable acidic solvent/catalyst system)
Procedure:
-
In a round-bottom flask, combine (4-methoxy-3-methylphenyl)hydrazine hydrochloride and pyruvic acid in acetic acid.
-
Heat the reaction mixture under reflux with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude 5-methoxy-4-methyl-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Decarboxylation of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid
The final step involves the removal of the carboxylic acid group to yield the target indole.
Materials:
-
5-methoxy-4-methyl-1H-indole-2-carboxylic acid
-
Quinoline (or another high-boiling solvent)
-
Copper chromite (catalyst, optional)[5]
Procedure:
-
In a flask equipped for distillation, suspend 5-methoxy-4-methyl-1H-indole-2-carboxylic acid in quinoline. A catalytic amount of copper chromite can be added to facilitate the reaction.[5]
-
Heat the mixture to a high temperature (typically 200-230 °C) until the evolution of carbon dioxide ceases.[5]
-
Cool the reaction mixture and dissolve it in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic solution with dilute acid (e.g., 1M HCl) to remove the quinoline, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-methoxy-4-methyl-1H-indole can be purified by column chromatography on silica gel.
Data Summary and Characterization
The following table summarizes key information for the starting materials and the final product. Note that the spectroscopic data for the final product, 5-methoxy-4-methyl-1H-indole, is predicted based on closely related structures due to the lack of specific literature data. Experimental verification is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted for Final Product) |
| (4-methoxy-3-methylphenyl)hydrazine hydrochloride | C₈H₁₃ClN₂O | 188.66 | - |
| Pyruvic acid | C₃H₄O₃ | 88.06 | - |
| 5-methoxy-4-methyl-1H-indole | C₁₀H₁₁NO | 161.20 | ¹H NMR (CDCl₃, δ): ~7.8 (s, 1H, NH), ~7.1-6.8 (m, 3H, Ar-H), ~6.4 (m, 1H, C3-H), 3.85 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃).¹³C NMR (CDCl₃, δ): ~154, 136, 130, 124, 122, 112, 110, 102, 100, 56 (OCH₃), 16 (CH₃).IR (KBr, cm⁻¹): ~3400 (N-H), ~2920, 2850 (C-H), ~1620, 1480 (C=C), ~1220 (C-O).MS (EI, m/z): ~161 (M⁺), 146 (M-CH₃)⁺. |
Troubleshooting and Field-Proven Insights
-
Low Yields in Fischer Indolization: Low yields can often be attributed to the choice of acid catalyst and reaction temperature. Empirical optimization of these parameters is often necessary. Polyphosphoric acid (PPA) can be an effective alternative for less reactive substrates.
-
Side Reactions: The formation of regioisomers is a potential side reaction when using unsymmetrical ketones. With pyruvic acid, this is generally not an issue. However, overheating can lead to tar formation.
-
Incomplete Decarboxylation: If the decarboxylation is sluggish, ensuring a sufficiently high temperature and the use of a copper catalyst can improve the conversion rate.[5] The complete removal of the solvent (quinoline) during work-up is essential for obtaining a pure product.
-
Purification Challenges: The final indole product may require careful purification by column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Conclusion
The Fischer indole synthesis provides a robust and reliable pathway for the synthesis of 5-methoxy-4-methyl-1H-indole. Careful control of reaction conditions, particularly the choice of acid catalyst and temperature, is paramount for achieving good yields and minimizing side products. The two-step sequence involving the formation and subsequent decarboxylation of an indole-2-carboxylic acid intermediate is a well-established strategy for accessing 2,3-unsubstituted indoles. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this valuable indole derivative.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Available from: [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]
-
PubChem. 5-Methoxyindole. Available from: [Link]
-
ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. Available from: [Link]
- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
-
NIST. 1H-Indole, 5-methoxy-. Available from: [Link]
-
Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available from: [Link]
-
Infoscience - EPFL. Chemical Science. Available from: [Link]
Sources
The Buchwald-Hartwig Amination for N-Substituted Indoles: A Detailed Guide for Researchers
The synthesis of N-arylindoles is a cornerstone transformation in medicinal chemistry and materials science, as this structural motif is a key component of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Among the synthetic methodologies available, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of the C–N bond between an indole nitrogen and an aryl group.[2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance, offering a significant advantage over traditional methods like the Ullmann condensation.[1][2]
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for the specific application of N-substituted indole synthesis. We will delve into the mechanistic underpinnings of the reaction, detail optimized protocols, and offer practical insights into catalyst selection, reaction setup, and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Amine Coordination and Deprotonation: The indole nitrogen then coordinates to the palladium(II) center. In the presence of a base, the N-H proton is abstracted, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired N-arylindole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components and Considerations
The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.
Palladium Precursors and Ligands
The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated and efficient catalyst systems. While early systems utilized simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, modern protocols often employ pre-formed palladium precatalysts which offer greater reliability and ease of use.[4]
The choice of phosphine ligand is critical and is dictated by the specific substrates being coupled. For the N-arylation of indoles, bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.
| Ligand | Structure | Key Features & Applications for Indole N-Arylation |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Often a good choice for the N-arylation of various NH-heterocycles, including indoles.[3] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a broad range of substrates, including challenging aryl chlorides. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Particularly effective for sterically demanding couplings and has been successfully used for indole N-arylation.[1] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active ligand, often used for coupling secondary amines. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | A very active ligand that can be effective for a wide range of aminations. |
The Role of the Base
The base plays a crucial role in the deprotonation of the indole N-H, facilitating the formation of the key palladium-amido intermediate. The choice of base can significantly impact the reaction rate and functional group tolerance.
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base that often leads to high reaction rates. However, its high basicity can be incompatible with sensitive functional groups like esters and nitro groups.[3][5]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be useful for substrates with protic functional groups.[3]
-
Potassium phosphate (K₃PO₄) and Potassium carbonate (K₂CO₃): Milder bases that offer excellent functional group tolerance, making them suitable for complex substrates. However, they may require higher catalyst loadings or longer reaction times.[3][5]
-
Cesium carbonate (Cs₂CO₃): A moderately strong base that often provides a good balance of reactivity and functional group compatibility.
Solvent Selection
The choice of solvent is also critical for a successful Buchwald-Hartwig amination. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
-
Toluene and Dioxane: These are the most commonly used solvents for this reaction, offering good solubility for the various reaction components.[5]
-
tert-Butanol (t-BuOH): Can also be an effective solvent, particularly in combination with certain catalyst systems.
Experimental Protocol: General Procedure for the N-Arylation of Indole
This protocol provides a general starting point for the Buchwald-Hartwig N-arylation of indole. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.1 mmol, 1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or sealed reaction vial containing a magnetic stir bar, add the indole, aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Seal the vessel with a rubber septum or screw cap with a PTFE liner.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add the anhydrous, deoxygenated solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and filter through a short pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylindole.
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise. Here are some common problems and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Use a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere techniques. |
| - Insufficiently strong base | - Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu), being mindful of functional group compatibility. | |
| - Low reaction temperature | - Increase the reaction temperature in increments of 10-20 °C. | |
| - Challenging substrate (e.g., aryl chloride) | - Use a more active ligand designed for aryl chloride activation (e.g., XPhos, tBuXPhos). Consider switching to the corresponding aryl bromide or iodide if possible.[4] | |
| Formation of Side Products | - C-Arylation: Arylation at the C2 or C3 position of the indole. | - The choice of ligand and base can influence the N/C selectivity. Screening different ligands may be necessary. In some cases, phosphine-free conditions have been shown to favor C-arylation, so ensure adequate ligand is present for N-arylation.[6] |
| - Dehalogenation of the aryl halide: | - This can occur via a competing β-hydride elimination pathway. Ensure the reaction is not overheated and that the ligand choice is appropriate. | |
| - Homocoupling of the aryl halide: | - This suggests issues with the catalytic cycle. Re-evaluate the catalyst system and ensure all reagents are pure. | |
| Poor Reproducibility | - Inconsistent quality of reagents or solvents | - Use high-purity, anhydrous, and deoxygenated solvents. Ensure reagents are from a reliable source. |
| - Sensitivity to air and moisture | - Meticulously follow inert atmosphere techniques throughout the setup and reaction. |
Functional Group Tolerance and Substrate Scope
A key advantage of the Buchwald-Hartwig amination is its broad functional group tolerance. The reaction is generally compatible with a wide range of functional groups on both the indole and the aryl halide, including:
-
Electron-donating and electron-withdrawing groups: The electronic nature of the substituents on both coupling partners is generally well-tolerated.
-
Sterically hindered substrates: While challenging, the use of bulky, electron-rich phosphine ligands can enable the coupling of sterically hindered indoles and aryl halides.[5]
-
Heterocyclic substrates: The reaction can be successfully applied to the coupling of indoles with heteroaryl halides.[1]
However, certain functional groups can be problematic. For example, substrates with acidic protons (e.g., phenols, carboxylic acids) may require protection or the use of a weaker base.[7] Additionally, some functional groups can act as catalyst poisons, leading to low yields.[3]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-substituted indoles. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably and efficiently construct these valuable molecular scaffolds. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful application of this powerful cross-coupling reaction in both academic and industrial research settings.
References
-
Sliwinski, M.; Gurgul, J.; Szczepanik, O. Recent Progress Concerning the N-Arylation of Indoles. Molecules2021 , 26(16), 5079. [Link]
-
Old, D. W.; Harris, M. C.; Buchwald, S. L. Efficient Palladium-Catalyzed N-Arylation of Indoles. Org. Lett.2000 , 2(10), 1403–1406. [Link]
-
Zhong, Y.-W.; He, T.; Chen, G. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron2012 , 68(17), 3439-3446. [Link]
-
Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc.2001 , 123(31), 7727–7729. [Link]
-
Antilla, J. C.; Baskin, J. M.; Barder, T. E.; Buchwald, S. L. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem.2004 , 69(17), 5578–5587. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Zhang, Y.; et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Org. Biomol. Chem.2021 , 19, 674-678. [Link]
-
Sliwinski, M.; Gurgul, J.; Szczepanik, O. Pyridine- and phosphorous-based ligands for the N-arylation of indoles. Molecules2021 , 26(16), 5079. [Link]
-
Hama, T.; Culkin, D. A.; Hartwig, J. F. Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. J. Am. Chem. Soc.2006 , 128(15), 4976–4985. [Link]
-
Wang, X.; Guda, K.; Potavathri, S.; Liebeskind, L. S. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Org. Lett.2010 , 12(19), 4384–4387. [Link]
-
National Genomics Data Center. Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
Tye, J. W.; Weng, Z.; Johns, A. M.; Incarvito, C. D.; Hartwig, J. F. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catal.2016 , 6(6), 3848–3857. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Vasile, C.; et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics2021 , 40(21), 3656–3665. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Kim, J.; Lee, S. N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. Synthesis2015 , 47(21), 3301-3308. [Link]
-
Sliwinski, M.; Gurgul, J.; Szczepanik, O. Recent Progress Concerning the N-Arylation of Indoles. Molecules2021 , 26(16), 5079. [Link]
-
Bádé, A.; et al. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Org. Chem. Front.2020 , 7, 2348-2385. [Link]
-
Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.2021 . [Link]
-
Dorel, R.; Feringa, B. L. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58(48), 17118-17129. [Link]
-
Norrby, P.-O.; et al. Role of the Base in Buchwald–Hartwig Amination. J. Org. Chem.2017 , 82(19), 10347–10356. [Link]
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Protocol for the Purification of 5-methoxy-4-methyl-1H-indole
Introduction: The Significance of Purity in Substituted Indoles
5-methoxy-4-methyl-1H-indole is a substituted indole, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] The precise biological activity and safety profile of such compounds are intrinsically linked to their purity.[1] Even minor impurities can lead to altered efficacy, increased toxicity, or undesirable side effects in drug development. Therefore, robust and reproducible purification protocols are paramount for researchers and scientists working with these valuable molecules.
This application note provides a detailed, experience-driven guide to the purification of 5-methoxy-4-methyl-1H-indole. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the researcher to adapt and troubleshoot the protocol effectively. The methodologies described herein are designed to be a self-validating system, ensuring the final product meets high-purity standards required for downstream applications.
Understanding the Impurity Profile: A Chemist's Perspective
The choice of purification strategy is dictated by the nature of the impurities present in the crude product. While a specific synthesis for 5-methoxy-4-methyl-1H-indole is not detailed in readily available literature, we can predict a likely impurity profile based on common indole synthetic routes, such as the Fischer, Bischler, or Hemetsberger syntheses.[2]
Common Impurities May Include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Positional Isomers: Isomers with methoxy and methyl groups at different positions on the indole ring.
-
N-Alkylated or N-Acylated Byproducts: Modifications at the indole nitrogen.
-
Oxidation Products: The electron-rich indole nucleus is susceptible to oxidation, particularly at the C2 and C3 positions, which can form oxindole derivatives.[3][4]
-
Residual Catalysts and Reagents: Traces of acids, bases, or metal catalysts used in the synthesis.[5]
Given this potential impurity landscape, a multi-step purification strategy is often necessary to achieve high purity.
A Multi-Step Purification Workflow
A robust purification strategy for 5-methoxy-4-methyl-1H-indole typically involves a combination of liquid-liquid extraction, column chromatography, and recrystallization. This cascade approach ensures the systematic removal of a broad range of impurities.
Caption: A typical multi-step workflow for the purification of 5-methoxy-4-methyl-1H-indole.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Indole derivatives may be irritating to the skin, eyes, and respiratory tract.[3]
Part 1: Initial Work-up via Liquid-Liquid Extraction
This initial step aims to remove inorganic salts, highly polar, and some baseline impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.
-
Water to remove water-soluble impurities.
-
A saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid.
Part 2: Primary Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] For 5-methoxy-4-methyl-1H-indole, silica gel is an effective stationary phase.
Protocol:
-
Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and pack a glass column.
-
Sample Loading: Dissolve the crude solid from Part 1 in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common gradient is from 0% to 20% ethyl acetate in hexane.[7] The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).[8]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The indole ring is UV active, making it easily visualized under a UV lamp (typically at 254 nm).
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of non-polar impurities first, followed by the elution of the target compound. |
| TLC Visualization | UV light (254 nm) | The indole ring provides strong UV absorbance for easy detection. |
Part 3: Final Polishing by Recrystallization
Recrystallization is an excellent technique for achieving high purity by separating the target compound from small amounts of remaining impurities.[9] The key is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[10]
Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a mixed solvent system is likely to be effective.[11] Common choices for indole derivatives include ethanol, isopropanol, or mixtures like hexane/ethyl acetate or toluene/heptane.[10] Small-scale solubility tests are crucial to identify the optimal solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified solid from Part 2 in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum. The reported melting point of 5-methoxy-4-methyl-1H-indole is 76-79 °C.[12][13]
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or trifluoroacetic acid) is a standard method for determining the purity of indole derivatives.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for confirming the molecular weight and identifying volatile impurities.[16][17]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an excellent primary method for determining purity without the need for a reference standard of the impurities.[2]
Stability and Storage
Indole derivatives, including 5-methoxy-4-methyl-1H-indole, can be sensitive to light, air (oxidation), and strong acids.[3][18]
-
Storage: The purified compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial.[1]
-
Handling: Prepare solutions fresh when possible. If stock solutions are required, store them at low temperatures (-20°C or -80°C) and protect them from light.[18]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent or a larger volume of solvent. |
| Poor separation in column chromatography | The chosen mobile phase is too polar or not polar enough. | Optimize the solvent system using TLC before running the column. A shallower gradient may be required. |
| Compound degradation during purification | Exposure to strong acids, light, or prolonged heating. | Avoid strongly acidic conditions. Protect the compound from light during all stages. Use moderate temperatures for solvent removal. |
Conclusion
The purification of 5-methoxy-4-methyl-1H-indole to a high degree of purity is a critical prerequisite for its use in research and development. The multi-step protocol outlined in this application note, combining liquid-liquid extraction, column chromatography, and recrystallization, provides a robust and reliable pathway to achieving this goal. By understanding the chemical principles behind each step and anticipating potential challenges, researchers can confidently obtain a high-quality product suitable for the most demanding applications.
References
- Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Hive. Solid-Phase Synthesis of 5-MeO-DMT (or DMT). [Link]
-
Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-31. [Link]
-
LabSolutions. 5-Methoxy-1-methyl-1H-indole. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Suthar, B., et al. "5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole." Acta Crystallographica Section E: Structure Reports Online, vol. 63, no. 8, 2007, pp. o3563. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
SIELC Technologies. Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Brandt, S. D., et al. "Analytical methods for psychoactive N,N-dialkylated tryptamines." Drug Testing and Analysis, vol. 2, no. 4, 2010, pp. 157-66. [Link]
-
Champciaux, B., et al. "Synthesis of New Indole-Fused Tricyclic Lactones and Evaluation of Their Antiproliferative Activities." Bioorganic & Medicinal Chemistry, vol. 43, 2021, p. 116248. [Link]
-
PubChem. 5-Methoxyindole. [Link]
-
National Institute of Standards and Technology. 1H-Indole, 5-methyl-. [Link]
- Google Patents. Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE)
- Google Patents.
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]
-
MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]
-
Arkivoc. Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]
-
The Royal Society of Chemistry. Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. [Link]
-
YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. 5-METHOXY-4-METHYLINDOLE | 302912-21-6 [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. bibliography.maps.org [bibliography.maps.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Topic: Analytical Methods for the Characterization of 5-methoxy-4-methyl-1H-indole
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide to the essential analytical methodologies for the structural elucidation and purity assessment of 5-methoxy-4-methyl-1H-indole. As a substituted indole, this molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active compounds.[1] Ensuring the identity, purity, and structural integrity of such molecules is a critical prerequisite for any subsequent research, from initial screening to advanced preclinical studies. This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring that researchers can not only replicate the results but also adapt these methods to similar chemical entities.
Introduction: The Imperative for Rigorous Characterization
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[2] The specific substitution pattern, such as the methoxy and methyl groups in 5-methoxy-4-methyl-1H-indole, can profoundly influence a molecule's pharmacological profile. Therefore, unambiguous confirmation of the substitution pattern and the quantification of impurities are non-negotiable steps in the research and development pipeline. The analytical workflow described herein provides a multi-faceted approach to characterization, where each technique offers complementary information to build a complete and trustworthy profile of the compound.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC, particularly in the reverse-phase mode, is the cornerstone technique for assessing the purity of non-volatile organic compounds like indole derivatives.[3] The method separates the target analyte from synthesis-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality of Method Design
A C18 (octadecylsilyl) stationary phase is selected for its high hydrophobicity, which provides excellent retention and resolution for aromatic compounds like indoles.[3][4] The mobile phase consists of a mixture of water and acetonitrile, a common organic modifier that allows for the fine-tuning of analyte retention. The addition of a small percentage of formic acid (0.1%) to the aqueous phase serves two critical functions: it protonates residual silanol groups on the silica backbone of the stationary phase to reduce peak tailing, and it ensures the indole nitrogen is protonated, leading to sharper, more symmetric peaks.[4] A gradient elution, where the proportion of acetonitrile is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable timeframe.[4] UV detection is highly suitable for this molecule due to the strong chromophore of the indole ring, which typically exhibits maximum absorbance between 270-280 nm.[4]
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
A. Reagents and Materials
-
5-methoxy-4-methyl-1H-indole sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), >98% purity
-
HPLC vials with septa
-
0.45 µm syringe filters
B. Solution Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas the solution.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Degas the solution.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 1 mg of the 5-methoxy-4-methyl-1H-indole sample and transfer it to a clean vial. Dissolve the sample in 1.0 mL of a 50:50 mixture of Mobile Phase B and Mobile Phase A. Vortex to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
C. Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
D. Data Analysis
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation and Volatile Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates components in a mixture based on their boiling points and interactions with the GC column's stationary phase, followed by detection and identification using a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) for each component.[5]
Causality of Method Design
For indole derivatives, GC-MS provides orthogonal confirmation of identity and is particularly adept at detecting volatile impurities that might be missed by HPLC.[6][7] A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS), is chosen for its general-purpose utility in separating compounds based on their boiling points.[8] Electron Ionization (EI) is the standard ionization technique used, as it reliably produces a rich fragmentation pattern that is highly reproducible and can be compared against spectral libraries for identification. While 5-methoxy-4-methyl-1H-indole is sufficiently volatile for direct analysis, derivatization of the indole N-H proton using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility and improve peak shape, although it is not always necessary.[4]
GC-MS Experimental Workflow
Caption: Workflow for GC-MS identity confirmation.
Detailed GC-MS Protocol
A. Reagents and Materials
-
5-methoxy-4-methyl-1H-indole sample
-
Ethyl Acetate, GC-grade
-
(Optional) BSTFA for derivatization
-
GC-MS vials with septa
B. Solution Preparation
-
Sample Solution (1 mg/mL): Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of ethyl acetate in a GC-MS vial.
C. Instrumental Parameters
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 450 |
D. Data Analysis
-
The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₁NO = 161.20 g/mol ).
-
Expect characteristic fragmentation patterns for indoles, such as ions corresponding to the loss of a methyl group or fragments of the indole core.[6][7] The spectrum can be compared to known spectra of related indole structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.
Causality of Method Design
A high-field NMR spectrometer (e.g., 500 MHz) is recommended to achieve maximum dispersion of proton signals, which is crucial for resolving the aromatic protons of the substituted indole ring.[9] Deuterated chloroform (CDCl₃) is a common solvent for nonpolar to moderately polar organic compounds.[9][10] Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. The combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) allows for the complete assignment of all proton and carbon signals, confirming the specific 5-methoxy-4-methyl substitution pattern.
Detailed NMR Protocol
A. Sample Preparation
-
Accurately weigh 5-10 mg of the 5-methoxy-4-methyl-1H-indole sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
B. Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer according to standard instrument procedures.
C. Expected ¹H and ¹³C NMR Chemical Shifts The following are predicted chemical shifts based on data from closely related structures, such as 5-methoxy-3-methyl-1H-indole.[9] Actual values may vary slightly.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH -1 | ~8.0 (broad singlet) | bs |
| Ar-H (C6 or C7) | ~7.1-7.3 | d |
| Ar-H (C2 or C3) | ~6.9-7.1 | m |
| Ar-H (C2 or C3) | ~6.8-7.0 | m |
| O-CH₃ (C5) | ~3.8-3.9 | s |
| Ar-CH₃ (C4) | ~2.4-2.5 | s |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Shift (δ, ppm) |
|---|---|
| C -5 (C-O) | ~154 |
| C -7a | ~132 |
| C -3a | ~129 |
| Aromatic C -H | ~123 |
| Aromatic C -H | ~121 |
| C -4 (C-CH₃) | ~118 |
| Aromatic C -H | ~112 |
| Aromatic C -H | ~101 |
| O-C H₃ | ~56 |
| Ar-C H₃ | ~14 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Method Design
For 5-methoxy-4-methyl-1H-indole, FTIR is used to confirm the presence of key functional groups: the N-H bond of the indole, the C-O bond of the methoxy group, aromatic C-H bonds, and aliphatic C-H bonds of the methyl groups. The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation, or by preparing a potassium bromide (KBr) pellet. The resulting spectrum provides a characteristic "fingerprint" for the molecule.[2][11]
Detailed FTIR Protocol
A. Sample Preparation (ATR Method)
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount (a few milligrams) of the solid 5-methoxy-4-methyl-1H-indole sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
B. Data Acquisition
-
Collect the spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
C. Expected Characteristic Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 |
| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 |
Comprehensive Analytical Workflow
A robust characterization of 5-methoxy-4-methyl-1H-indole relies on the synergistic use of these techniques. The following workflow illustrates how data from each method contributes to a complete and validated profile of the molecule.
Caption: A comprehensive workflow for the characterization of a novel chemical entity.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive characterization of 5-methoxy-4-methyl-1H-indole. The orthogonal nature of these techniques—HPLC for purity, GC-MS for identity and volatile impurities, NMR for definitive structure, and FTIR for functional group confirmation—ensures a high degree of confidence in the material's quality. Adherence to these scientifically grounded methods is essential for generating reliable and reproducible data in any research or drug development program involving this or related indole derivatives.
References
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.
- K. Woźniak, et al. (2024).
- The Royal Society of Chemistry. (n.d.).
- Wiley-VCH. (n.d.).
- PubMed. (2024).
- Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Test Anal., 4(1), 24-32.
- Wiley Online Library. (2012).
- Benchchem. 5-Methoxy-4,7-dihydro-1H-indole.
- ResearchGate. (2018). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids.
- Benchchem.
- The Journal of Phytopharmacology. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5-Methoxy-4-methyl-1H-indole in Modern Medicinal Chemistry
Introduction: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Among the myriad of substituted indoles, 5-methoxy-4-methyl-1H-indole emerges as a particularly intriguing building block. Its unique substitution pattern, featuring an electron-donating methoxy group at the 5-position and a methyl group at the 4-position, imparts distinct physicochemical properties that medicinal chemists can strategically exploit in the design of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of 5-methoxy-4-methyl-1H-indole, offering detailed protocols for its use as a key intermediate in the development of targeted therapies.
Physicochemical Properties and Structural Features
5-Methoxy-4-methyl-1H-indole (CAS RN: 302912-21-6) is a solid with a melting point of 76-79 °C.[2][3] The presence of the 5-methoxy group increases the electron density of the indole ring system, influencing its reactivity in electrophilic substitution reactions and its ability to participate in crucial binding interactions with biological targets. The 4-methyl group provides steric bulk and lipophilicity, which can be leveraged to fine-tune selectivity and pharmacokinetic properties of derivative compounds.
| Property | Value | Reference |
| CAS Number | 302912-21-6 | [2][4] |
| Molecular Formula | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | [2][4] |
| Melting Point | 76-79 °C | [2][3] |
| Appearance | Solid | [2] |
Synthesis of 5-Methoxy-4-methyl-1H-indole: A Strategic Approach
The synthesis of polysubstituted indoles like 5-methoxy-4-methyl-1H-indole can be challenging. While classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses are foundational, they may lack the regioselectivity required for this specific substitution pattern.[5] A common and effective strategy involves a multi-step sequence starting from appropriately substituted anilines or nitroaromatics. Below is a representative, detailed protocol adapted from established methodologies for the synthesis of substituted indoles.
Protocol: Synthesis of 5-Methoxy-4-methyl-1H-indole
This protocol outlines a plausible synthetic route. Researchers should always first consult primary literature and perform appropriate risk assessments.
Caption: Generalized pathway for the synthesis of a β-carboline core from 5-methoxy-4-methyl-1H-indole.
Partial Agonists of Peroxisome Proliferator-Activated Receptor Delta (PPARδ)
Background: PPARδ is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. Agonists of PPARδ have shown therapeutic potential for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. [6] Application: 5-Methoxy-4-methyl-1H-indole is utilized in the preparation of indolyl and isoquinolinyl anthranilates, which have been identified as selective partial agonists of PPARδ. The synthesis of these compounds often involves the coupling of the indole nucleus with other aromatic systems, where the substituents on the indole ring are crucial for modulating the agonist activity.
Future Perspectives and Conclusion
5-Methoxy-4-methyl-1H-indole represents a valuable and versatile scaffold in the medicinal chemist's toolbox. Its unique electronic and steric properties provide a solid starting point for the design of potent and selective modulators of various biological targets. The demonstrated applications in the development of MK2 inhibitors and PPARδ agonists highlight its importance in addressing significant unmet medical needs in inflammatory and metabolic diseases. As our understanding of disease biology deepens, it is anticipated that this privileged indole derivative will continue to feature prominently in the discovery and development of the next generation of targeted therapies.
References
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc 2017, part v, pp 161-199. Available from: [Link]
- Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. Eur J Med Chem. 2020 Oct 15;204:112608.
- Full article: Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 1436-1450.
-
The Hive. Solid-Phase Synthesis of 5-MeO-DMT (or DMT). Available from: [Link]
-
Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available from: [Link]
-
PubMed Central (PMC). A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport. Available from: [Link]
-
ACS Medicinal Chemistry Letters. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available from: [Link]
-
LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Available from: [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, Volume 15, Number 4, 2018, pp. 275-290(16).
-
PubMed Central (PMC). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Available from: [Link]
-
PubMed Central (PMC). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]
-
PubMed Central (PMC). A Novel Peroxisome Proliferator-activated Receptor (PPAR)α Agonist and PPARγ Antagonist, Z-551, Ameliorates High-fat Diet-induced Obesity and Metabolic Disorders in Mice. Available from: [Link]
-
ResearchGate. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo | Request PDF. Available from: [Link]
-
PrepChem.com. Synthesis of 5-methoxy-indole. Available from: [Link]
-
PubMed Central (PMC). Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis. Available from: [Link]
-
PubMed. Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]
-
PubMed Central (PMC). PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities. Available from: [Link]
-
PubMed Central (PMC). PEPTIDE INHIBITORS OF MK2 SHOW PROMISE FOR INHIBITION OF ABDOMINAL ADHESIONS. Available from: [Link]
-
MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Available from: [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Solid-Phase Synthesis of 5-MeO-DMT (or DMT) , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-MeO-MPMI - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: 5-Methoxy-4-methyl-1H-indole as a Strategic Building Block in Organic Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of Substituted Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1] Its electron-rich nature makes it a versatile scaffold, yet its reactivity can be finely tuned through substitution on the carbocyclic ring. Methoxy-substituted indoles, in particular, are of significant interest as the electron-donating methoxy group enhances the nucleophilicity of the indole ring, facilitating a range of chemical transformations.[1]
This guide focuses on the unique potential of 5-methoxy-4-methyl-1H-indole , a building block where the electronic and steric effects of its substituents create a distinct reactivity profile. The C5-methoxy group strongly activates the ring towards electrophilic substitution, while the C4-methyl group introduces steric hindrance that directs incoming electrophiles with high regioselectivity. Understanding how to leverage these intrinsic properties allows for the efficient construction of complex molecular architectures, making this scaffold highly valuable for researchers in medicinal chemistry and drug development.
Physicochemical & Reactivity Profile
Before its application in synthesis, a thorough understanding of the substrate's properties is essential.
Physical and Spectroscopic Data
While comprehensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on closely related analogs.[2]
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | - |
| CAS Number | 302912-21-6 | [3] |
| Appearance | Off-white to light tan solid (Predicted) | Analogy |
| ¹H NMR (CDCl₃, 500 MHz) | Predicted: δ ~8.0 (br s, 1H, N-H), 7.1-7.2 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.5 (m, 1H, C3-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃) | Based on 3,4-dimethylindole & 5-methoxy-3-methylindole[4] |
| ¹³C NMR (CDCl₃, 125 MHz) | Predicted: Key shifts ~154 (C5-O), ~137 (C7a), ~128 (C3a), ~124 (C3), ~102 (C6), ~100 (C7), ~56 (OCH₃), ~16 (CH₃) | Based on 5-methoxy-3-methylindole[4] |
Reactivity Insights: The Director Effect
The reactivity of 5-methoxy-4-methyl-1H-indole is dominated by electrophilic aromatic substitution. The C5-methoxy group is a powerful activating, ortho-, para-director. However, the C4-methyl group sterically shields the C4 position. This interplay dictates that the most nucleophilic and accessible position on the indole ring is C3 , followed by C7.
Expert Insight: The combined electronic activation from the methoxy group and the lone pair on the indole nitrogen makes the C3 position exceptionally reactive. For most electrophilic reactions, such as Vilsmeier-Haack formylation or the Mannich reaction, substitution at C3 is overwhelmingly favored. The C4-methyl group acts as a "protecting" group, preventing side reactions at that position and simplifying product outcomes compared to unsubstituted 5-methoxyindole.
Core Synthetic Transformations & Protocols
We will now detail two foundational protocols for functionalizing 5-methoxy-4-methyl-1H-indole, transforming it from a simple building block into a versatile synthetic intermediate.
Workflow Overview: Functionalization of the Indole Core
The following diagram illustrates the central role of 5-methoxy-4-methyl-1H-indole and its conversion into key intermediates.
Caption: Synthetic pathways from 5-methoxy-4-methyl-1H-indole.
Protocol 1: Vilsmeier-Haack Formylation at C3
This protocol introduces a formyl (-CHO) group at the C3 position, creating a valuable handle for further elaboration via Wittig reactions, reductive aminations, or oxidation. The Vilsmeier-Haack reaction is a classic, reliable method for formylating electron-rich heterocycles.[5][6][7]
Mechanism Rationale: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The highly nucleophilic C3 position of the indole attacks this electrophile. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Mechanism of Vilsmeier-Haack formylation on the indole core.
Step-by-Step Methodology:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent degradation of the reagent.
-
Stir the resulting mixture at 0 °C for 30 minutes. It should become a pale yellow or white crystalline slurry.
-
-
Reaction with Indole:
-
Dissolve 5-methoxy-4-methyl-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution. The reaction progress should be monitored to avoid potential side reactions or decomposition upon prolonged heating.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Causality: This step quenches any remaining POCl₃ and hydrolyzes the intermediate iminium salt to the aldehyde. This process is highly exothermic and can be vigorous.
-
Basify the aqueous solution to pH 8-9 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH) or sodium carbonate.
-
The product aldehyde will typically precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
-
Self-Validating System:
-
Expected Yield: 75-90%.
-
Appearance: Pale yellow to tan solid.
-
Key ¹H NMR Signals (Predicted): A new singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm and the disappearance of the C3-H signal (originally at δ ~6.5 ppm).
Protocol 2: Mannich Reaction for Gramine Analog Synthesis
The Mannich reaction is a three-component condensation that installs an aminomethyl group onto the C3 position of the indole.[8][9][10] The resulting products, known as gramine analogs, are highly versatile intermediates. The tertiary amine is an excellent leaving group, allowing for facile nucleophilic substitution to introduce a wide variety of functionalities.[10]
Step-by-Step Methodology:
-
Reagent Preparation (Eschenmoser's Salt Alternative or Classical):
-
Classical Conditions: In a round-bottom flask, combine dimethylamine (as a 40% aqueous solution, 1.5 equiv), acetic acid (catalytic to 1.0 equiv), and aqueous formaldehyde (37%, 1.5 equiv). Cool the mixture in an ice bath.
-
Causality: The acidic conditions facilitate the formation of the electrophilic dimethylaminium ion ([CH₂=N(CH₃)₂]⁺) in situ.
-
-
Reaction with Indole:
-
Add 5-methoxy-4-methyl-1H-indole (1.0 equiv), either neat or as a solution in a suitable solvent like ethanol or dioxane, to the pre-cooled amine/formaldehyde mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Causality: The electron-rich indole attacks the electrophilic iminium ion. The reaction is typically faster than the Vilsmeier-Haack and often proceeds efficiently at room temperature.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture and dilute with water.
-
Basify the solution to pH > 10 with aqueous NaOH or K₂CO₃.
-
Causality: Basification deprotonates the ammonium salt of the product, rendering it soluble in organic solvents and facilitating its extraction.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product can often be purified by recrystallization or silica gel chromatography.
-
Self-Validating System:
-
Expected Yield: 80-95%.
-
Appearance: Typically a crystalline solid or a viscous oil.
-
Key ¹H NMR Signals (Predicted): The disappearance of the C3-H proton signal and the appearance of two new signals: a singlet for the benzylic methylene group (-CH₂-N) around δ 3.5-3.8 ppm and a singlet for the two methyl groups of the dimethylamino moiety (-N(CH₃)₂) around δ 2.2-2.4 ppm.
Conclusion and Future Outlook
5-Methoxy-4-methyl-1H-indole represents a strategically valuable building block in modern organic synthesis. The synergistic effect of its methoxy and methyl substituents provides a predictable and highly regioselective platform for constructing functionalized indole scaffolds. The protocols detailed herein for formylation and aminomethylation are robust, high-yielding, and provide access to versatile intermediates that serve as gateways to more complex target molecules. For researchers in drug discovery, these derivatives are ideal starting points for library synthesis and the exploration of new chemical space. The continued application of this and related substituted indoles will undoubtedly fuel innovation in the synthesis of next-generation therapeutics and functional materials.
References
-
Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2011(1), 163-194. [Link]
-
Moorhoff, C. M. (2002). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2002(11), 33-41. [Link]
-
PrepChem. (n.d.). Synthesis of 5-methoxy-indole. PrepChem.com. [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-methyl-1H-pyrazol-3-yl)-3,4-dihydroquinolin-2-yl) aminomethylene malonaldehyde and its synthetic applications. Current Chemistry Letters, 2(4), 185-194. [Link]
-
Nycz, J. E., et al. (2020). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 25(21), 5213. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Catalytic Methylation of Indoles and Pyrroles with Methanol. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(4), 1-18. [Link]
-
Matsumoto, K., Uchida, T., & Hashimoto, S. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 36(10), 2215-2218. [Link]
-
Patil, P. S., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-13. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 143-152. [Link]
-
ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. [Link]
-
Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 118(5), 447-457. [Link]
-
Attia, M. I., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1471. [Link]
-
PubChem. (n.d.). 5-Methoxyindole. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aboundchem.com [aboundchem.com]
- 4. rsc.org [rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 10. chemtube3d.com [chemtube3d.com]
High-performance liquid chromatography (HPLC) methods for indole derivatives
An Application Guide to the High-Performance Liquid Chromatography (HPLC) of Indole Derivatives
Introduction: The Analytical Significance of Indole Derivatives
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in chemistry and biology.[1] This heterocyclic motif is the core of the essential amino acid tryptophan and its vast downstream metabolites, including the neurotransmitter serotonin and the hormone melatonin.[2] Furthermore, indole derivatives are crucial in pharmacology, forming the basis for numerous drugs targeting inflammation, cancer, and neurological disorders.[3][4] In plant biology and agriculture, indole-3-acetic acid (IAA) is the principal auxin, a class of plant hormones governing growth and development.[5][6]
Given their ubiquitous nature and potent biological activities, the accurate and sensitive quantification of indole derivatives is paramount for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and adaptability for a wide range of indole-containing compounds.[7] This guide provides a detailed overview of the principles, protocols, and field-proven insights for the successful analysis of indole derivatives by HPLC.
Pillar 1: Foundational Principles of Indole Separation
The choice of HPLC methodology is dictated by the physicochemical properties of the target indole derivatives, particularly their polarity. The two primary chromatographic modes employed are Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Indole Analysis
RP-HPLC is the most widely adopted method for separating indoles.[8] It utilizes a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water or buffer and a miscible organic solvent like acetonitrile or methanol).
The separation mechanism is based on hydrophobic interactions. Less polar analytes interact more strongly with the nonpolar stationary phase and are retained longer, while more polar analytes have a greater affinity for the mobile phase and elute earlier. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to resolve complex mixtures of indoles with a broad range of polarities in a single run.[9][10] For ionizable indoles, such as indole-3-acetic acid, controlling the mobile phase pH with a buffer is critical to ensure consistent retention and peak shape through ion suppression.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar indole derivatives that show poor retention on RP-HPLC columns, HILIC is a powerful alternative.[8][11] HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (>70% acetonitrile).[12][13] The retention mechanism primarily involves the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[12] In HILIC, the elution order is reversed compared to RP-HPLC: the most polar compounds are retained the longest.[12]
Pillar 2: Detection Strategies for Sensitivity and Specificity
The choice of detector is critical and depends on the analyte's properties, the required sensitivity, and the complexity of the sample matrix.
-
Fluorescence Detection (FLD): The indole ring is intrinsically fluorescent, making FLD an exceptionally sensitive and selective technique for many indole derivatives.[14] The typical excitation wavelength is around 280 nm, with emission maxima near 350 nm.[9][15] This method offers a 10 to 1,000-fold increase in sensitivity over standard UV detection, allowing for the measurement of trace amounts of compounds.[14]
-
Electrochemical Detection (ECD): ECD is another highly sensitive technique applicable to indoles that can be electrochemically oxidized or reduced.[16] It measures the current generated by these redox reactions at an electrode surface.[16] This method is particularly useful for analyzing neurotransmitters like serotonin and its metabolites in biological samples.[17]
-
Mass Spectrometry (MS/MS): Coupling HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (LC-MS/MS) provides the ultimate in sensitivity and specificity.[18] MS/MS can definitively identify and quantify analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns, even in highly complex matrices like plasma or tissue homogenates.[19][20] This is the gold standard for clinical and pharmaceutical research.[2]
Pillar 3: Sample Preparation – The Foundation of Accurate Analysis
Proper sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the HPLC system. The protocol varies significantly with the sample matrix.
-
Biological Fluids (Plasma/Serum): A simple and effective method is protein precipitation.[21] Ice-cold acetonitrile is added to the sample, which denatures and precipitates proteins.[19] After centrifugation, the clear supernatant containing the analytes is collected for analysis.[21]
-
Bacterial Cultures: For analyzing indole metabolites in culture supernatants, sample preparation can be straightforward. A single centrifugal filtration step is often sufficient to remove bacteria and particulate matter before direct injection into the HPLC system.[10]
-
Plant Tissues: Extraction from plant tissues is more complex. Tissues are typically flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a solvent like methanol. The extract is then acidified and partitioned with a less polar solvent, such as ethyl acetate, to isolate the indole derivatives.[22]
Protocol 1: Analysis of Tryptophan and Metabolites in Bacterial Culture by RP-HPLC with Fluorescence Detection
This protocol is designed for the simultaneous determination of several indolic compounds, including tryptophan, indole-3-acetic acid (IAA), and tryptamine, in bacterial culture supernatants.[9][10]
1. Materials and Instrumentation
-
HPLC System: Quaternary pump, autosampler, column thermostat, fluorescence detector.
-
Column: Symmetry C8, 5 µm, 4.6 x 150 mm (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Acetic acid (glacial), Potassium hydroxide (KOH), Ultrapure water.
-
Sample Preparation: 0.5 mL centrifugal filter tubes (e.g., 10 kDa MWCO).
2. Chromatographic Conditions
-
Mobile Phase A: 2.5% Acetic Acid in Water (v/v), pH adjusted to 3.8 with 1 M KOH.[10]
-
Mobile Phase B: 80% Acetonitrile in Water (v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Settings: Excitation λ = 280 nm, Emission λ = 350 nm.[10]
3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 25.0 | 50 | 50 |
| 31.0 | 0 | 100 |
| 33.0 | 80 | 20 |
| 36.0 | 80 | 20 |
| Table 1: Gradient Elution Program for RP-HPLC-FLD analysis. Adapted from reference[10]. |
4. Step-by-Step Procedure
-
Standard Preparation: Prepare individual stock solutions of indole standards (tryptophan, IAA, tryptamine, etc.) in methanol at 1 mg/mL. Create a mixed working standard and perform serial dilutions in the initial mobile phase to generate a calibration curve (e.g., 0.05 to 100 µg/mL).
-
Sample Preparation: Collect bacterial culture and centrifuge to pellet cells. Transfer 0.5 mL of the supernatant to a centrifugal filter tube. Centrifuge at 14,000 x g for 30 minutes at 4°C.[10]
-
Injection: Collect the filtrate and transfer it to an HPLC vial. Place the vial in the autosampler.
-
Analysis: Run the HPLC sequence. Integrate the peaks corresponding to the target analytes and quantify using the calibration curve.
Protocol 2: Quantification of Indole in Mouse Serum by UPLC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying indole in complex biological matrices like serum, relevant for pharmaceutical and clinical studies.[19]
1. Materials and Instrumentation
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: Synergi Fusion C18, 4 µm, 2.0 x 250 mm (or equivalent).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Ultrapure water.
-
Internal Standard (IS): Indole-d7.
2. UPLC and MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.[19]
-
Mobile Phase B: Methanol.[19]
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Ionization Mode: APCI, Positive.[19]
-
MRM Transitions:
3. Step-by-Step Procedure
-
Standard Preparation: Prepare calibration standards by spiking known concentrations of indole (e.g., 1 to 500 ng/mL) and a fixed concentration of the internal standard (Indole-d7) into a control matrix (e.g., indole-free mouse serum).[19]
-
Sample Preparation: To 50 µL of serum sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Injection: Carefully transfer the supernatant to an HPLC vial with an insert. Inject into the UPLC-MS/MS system.
-
Analysis: Acquire data using the specified MRM transitions. Quantify indole by calculating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Pillar 4: Method Validation – Ensuring Trustworthy Data
For the data to be reliable and accepted by regulatory bodies, the analytical method must be validated.[23] Validation demonstrates that the method is suitable for its intended purpose.[24] Key validation parameters, as defined by the International Conference on Harmonization (ICH) guidelines, are summarized below.[25]
| Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[24] | Peak purity analysis, no interference at the analyte's retention time in blank samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[26] | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision and accuracy.[23] | Typically 80-120% of the target concentration.[26] |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found.[25] | Mean recovery of 98-102% over the specified range.[25] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[25] | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1.[25] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[25] |
| Table 2: Key HPLC Method Validation Parameters and Typical Acceptance Criteria based on ICH Guidelines.[23][24][25][26] |
Conclusion
HPLC is an indispensable tool for the analysis of indole derivatives across diverse scientific fields. The successful application of this technique hinges on a rational selection of the chromatographic mode (RP-HPLC or HILIC), a detection method appropriate for the required sensitivity and specificity (FLD, ECD, or MS/MS), and a robust sample preparation protocol tailored to the matrix. By following well-developed protocols and adhering to rigorous validation standards, researchers can generate high-quality, reliable data to advance our understanding of the multifaceted roles of indole derivatives in biology and medicine.
References
- International Conference on Harmonization, "Q2A: Text on Validation of Analytical Procedures," Federal Register. 60 (40), 11260–11262 (1995). [URL: Not directly available, summarized in linked sources]
- Duca, A., et al. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." Antonie Van Leeuwenhoek, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23111812/]
- Pharmaguideline. "Steps for HPLC Method Validation." [URL: https://www.pharmaguideline.
- ResearchGate. "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES." [URL: https://www.researchgate.net/publication/356501160_ANALYTICAL_METHOD_VALIDATION_OF_COMPENDIAL_HPLC_METHOD_FOR_PHARMACEUTICALS_AS_PER_RECENT_USP_AND_ICH_GUIDELINES]
- Dejmkova, H., & Araújo Daniel, M. de. "Electrochemical determination of indole-3-acetic acid and indole-3-butyric acid using HPLC with carbon felt detector." INIS-IAEA, 2019. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:50058535]
- Duca, A., et al. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." PMC - NIH, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3565135/]
- BenchChem. "Application Note: Quantification of Indole-3-acetylglycine in Biological Matrices using LC-MS/MS." [URL: https://www.benchchem.
- Chhonker, Y.S., et al. "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." PMC - NIH, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318446/]
- Zenodo. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." [URL: https://zenodo.org/records/10874423]
- LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." [URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies]
- SIELC Technologies. "Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column." [URL: https://sielc.com/separation-of-3-2-bromoethyl-1h-indole-on-newcrom-r1-hplc-column.html]
- Darkoh, C., et al. "A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples." Applied and Environmental Microbiology, 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4651098/]
- Wikipedia. "Hydrophilic interaction chromatography." [URL: https://en.wikipedia.
- ResearchGate. "Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives." [URL: https://www.researchgate.
- Chou, P. P., & Jaynes, P. K. "Determination of Urinary 5-hydroxyindole-3-acetic Acid Using Solid-Phase Extraction and Reversed-Phase High-Performance Liquid Chromatography With Electrochemical Detection." PubMed, 1985. [URL: https://pubmed.ncbi.nlm.nih.gov/2410438/]
- Frankenberger, W. T. Jr., & Poth, M. "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography." PubMed, 1987. [URL: https://pubmed.ncbi.nlm.nih.gov/3425900/]
- International Journal of Pharmaceutical Sciences. "Hydrophilic Interaction Liquid Chromatography (Hilic)." [URL: https://ijps.info/index.php/ijps/article/view/5283]
- Sigma-Aldrich. "Hydrophilic Interaction Liquid Chromatography." [URL: https://www.sigmaaldrich.
- BenchChem. "Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives." [URL: https://www.benchchem.
- ResearchGate. "Conditions for LC-MS/MS analysis of indole species." [URL: https://www.researchgate.net/figure/Conditions-for-LC-MS-MS-analysis-of-indole-species_tbl1_338600122]
- Chromatography Today. "Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity." [URL: https://www.chromatographytoday.com/news/hilic/27/crawford-scientific/hydrophilic-interaction-liquid-chromatography-an-investigation-into-the-solvent-and-column-selectivity/27339]
- Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." PMC - NIH, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3201664/]
- MDPI. "Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid." [URL: https://www.mdpi.com/1420-3049/22/10/1688]
- ResearchGate. "Summary of MS/MS parameters optimized for indole-and phenyl-containing analytes and indole-3-acetic acid-d4 as the internal standard." [URL: https://www.researchgate.net/figure/Summary-of-MS-MS-parameters-optimized-for-indole-and-phenyl-containing-analytes-and_tbl1_351111660]
- ResearchGate. "(PDF) Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS." [URL: https://www.researchgate.net/publication/272373030_Systematic_profiling_of_indole-3-acetic_acid_biosynthesis_in_bacteria_using_LC-MSMS]
- Li, W., et al. "High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma." PubMed, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22921501/]
- Microbe Online. "Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations." [URL: https://microbeonline.
- Angelino, S., et al. "LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods." MDPI, 2020. [URL: https://www.mdpi.com/2076-3417/10/2/592]
- ACS Omega. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method." [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06173]
- D'Alessandro, A., et al. "Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics." PubMed, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38180373/]
- Antec Scientific. "Electrochemical detection for HPLC." [URL: https://www.antecscientific.com/knowledge-base/electrochemical-detection-for-hplc/]
- ESA Biosciences. "Extending the Usefulness of HPLC with Electrochemical Detection." [URL: https://www.dionex.com/en-us/webdocs/4347-ANO103-HPLC-ECD-Approaches.pdf]
- MDPI. "Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440." [URL: https://www.mdpi.com/1424-8220/22/9/3173]
- Bentham Science. "Synthesis of Medicinally Important Indole Derivatives: A Review." [URL: https://www.benthamscience.com/article/111019]
- YouTube. "Fluorescence Detection for HPLC." [URL: https://www.youtube.
- Taylor & Francis Online. "Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery." [URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2024.2349718]
- Bentham Science. "Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications." [URL: https://www.benthamscience.com/article/104929]
- Bridges, J. W., & Williams, R. T. "The fluorescence of indoles and aniline derivatives." PMC - NIH, 1968. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1198624/]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrochemical detection for HPLC - Antec Scientific [antecscientific.com]
- 17. Determination of urinary 5-hydroxyindole-3-acetic acid using solid-phase extraction and reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmtech.com [pharmtech.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of indoles
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indoles
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of indoles and their derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Strategic Overview: Why GC-MS for Indole Analysis?
Indoles are a class of aromatic heterocyclic organic compounds that are ubiquitous in nature and central to a vast array of biological functions. They are the structural basis for the amino acid tryptophan and its numerous metabolites, including the neurotransmitter serotonin and the plant hormone auxin (indole-3-acetic acid). Given their roles in pharmacology, neurobiology, and agriculture, their accurate detection and quantification are paramount.
GC-MS is a powerful and definitive analytical technique for this purpose. It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. The technique is ideal for volatile and semi-volatile compounds, which many indoles are, or can be made to be.[1] However, the successful analysis of more complex, polar indoles hinges on a critical preparatory step: derivatization . This process chemically modifies the analytes to increase their volatility and thermal stability, making them amenable to GC analysis.[2][3]
The overall analytical workflow is a multi-stage process designed to ensure accuracy and reproducibility.
Caption: High-level workflow for GC-MS analysis of indoles.
Foundational Protocol: Sample Preparation and Extraction
The goal of sample preparation is to isolate the indoles of interest from the sample matrix (e.g., serum, plant tissue, bacterial culture) and concentrate them in a solvent compatible with derivatization and GC-MS injection.[4] The choice of method is dictated by the matrix.
2.1. Liquid-Liquid Extraction (LLE) for Biological Fluids (Serum, CSF, Culture Media)
LLE is a robust method for separating compounds based on their differential solubilities in two immiscible liquids.
-
Rationale: Indoles are extracted from an aqueous biological sample into an organic solvent. Acidification of the aqueous phase can improve the extraction efficiency for acidic indoles like indole-3-acetic acid by protonating them, making them less water-soluble.
-
Protocol:
-
To 1 mL of sample (e.g., serum), add an internal standard.
-
Acidify the sample to pH ~2.5 with an acid like HCl.
-
Add 2-3 mL of an immiscible organic solvent (e.g., chloroform, ethyl acetate).[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
The dry residue is now ready for derivatization.
-
2.2. Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a more selective sample cleanup than LLE, often resulting in fewer matrix interferences.[6] Cartridges like C18 or mixed-mode anion exchange columns are common.[7][8]
-
Rationale: SPE separates components based on their physical and chemical properties as the sample passes through a solid adsorbent. Analytes of interest are retained on the column while interferences are washed away.
-
Protocol (General example using C18):
-
Condition: Pass 2-3 mL of methanol through the C18 cartridge, followed by 2-3 mL of deionized water. Do not let the cartridge run dry.
-
Load: Load the pre-treated sample (e.g., acidified serum) onto the cartridge.
-
Wash: Wash the cartridge with 2-3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute: Elute the retained indoles with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate: Evaporate the eluate to dryness under nitrogen before derivatization.
-
2.3. Extraction from Plant Tissues
-
Rationale: Plant tissues require mechanical disruption to release the cellular contents into an extraction solvent.
-
Protocol:
-
Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powder to a tube containing 1.5 mL of a cold extraction solvent (e.g., 96% ethanol).[9][10]
-
Vortex and/or sonicate the sample for 15-20 minutes to ensure complete extraction.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. The residue is ready for derivatization.
-
The Crucial Step: Derivatization
Many indole derivatives, particularly those with carboxyl, hydroxyl, or amine groups, have active hydrogens. These functional groups make the molecules polar and prone to hydrogen bonding, which reduces their volatility and can cause poor peak shape and thermal degradation in the hot GC injector. Derivatization replaces these active hydrogens with non-polar groups, making the analytes "GC-friendly."[3][11]
Silylation: The Gold Standard
Silylation is the most common derivatization technique for indoles, typically involving the introduction of a trimethylsilyl (TMS) group.[2][6]
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. It is often used with a catalyst like 1% trimethylchlorosilane (TMCS) to increase its reactivity.[12] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent and highly volatile reagent.[11]
-
Reaction Principle: The silylating reagent reacts with active hydrogens on functional groups (-OH, -COOH, -NH, -SH) to form a TMS derivative, releasing a neutral byproduct. This reaction must be performed under anhydrous (water-free) conditions, as the reagents readily react with water.[11]
Caption: General principle of silylation derivatization.
Protocol for Silylation:
-
Ensure the extracted sample residue is completely dry.
-
Add 50 µL of a solvent like pyridine or acetonitrile to the dried extract.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70-75°C for 45-60 minutes in a heating block or oven to drive the reaction to completion.[12]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis. A typical concentration for injection is around 10 µg/mL.[4]
Instrumental Analysis: GC-MS Parameters
The following parameters are a robust starting point for the analysis of TMS-derivatized indoles. Optimization may be required based on the specific analytes and instrument.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | HP-5MS or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film)[5][9] | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5][9] | Inert gas that provides good chromatographic efficiency. |
| Injector Type | Split/Splitless | Use splitless mode for trace analysis to transfer the entire sample to the column, or split mode (e.g., 10:1) for more concentrated samples.[5] |
| Injector Temperature | 280°C[5][9] | Ensures rapid volatilization of derivatized analytes without thermal degradation. |
| Oven Program | Initial 120°C for 4 min, ramp at 3-6°C/min to 280°C, hold for 10-20 min.[5][9] | The initial hold allows for solvent focusing, while the ramp separates compounds by boiling point. The final hold ensures all analytes elute. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Impact (EI) at 70 eV[5][9] | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | m/z 40 - 650[5][9] | Covers the expected mass range for TMS-derivatized indoles and their characteristic fragments. |
| Ion Source Temp. | 230°C[5][9] | Prevents condensation of analytes while minimizing thermal degradation. |
| Transfer Line Temp. | 280°C[5] | Prevents cold spots and condensation of analytes as they move from the GC to the MS. |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative analysis and library searching. SIM is used for quantitative analysis of target compounds, offering much higher sensitivity.[7][8] |
Data Interpretation and Quantification
5.1. Compound Identification
A compound is confidently identified by meeting two criteria:
-
Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match that of a known, authentic standard analyzed under the identical instrumental conditions.
-
Mass Spectrum Matching: The mass spectrum of the sample peak must show a high-quality match to the spectrum of the authentic standard or a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[5][13]
5.2. Quantitative Analysis
Accurate quantification relies on the use of an internal standard (IS) and a calibration curve.
-
Internal Standard (IS): A known amount of a compound not present in the sample (but chemically similar to the analytes) is added at the very beginning of sample preparation. The IS signal is used to correct for any sample loss during extraction and derivatization, as well as injection volume variability.
-
Calibration Curve: A series of standards containing known concentrations of the target indoles (and a constant concentration of the IS) are prepared and analyzed. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve. A good linear regression (R² > 0.99) is essential for accurate quantification.[5][6]
Method Performance and Validation
A robust analytical method must be validated to ensure it is fit for purpose. Key performance metrics include:
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.995[5][6] | Measures how well the calibration curve fits a straight line over a given concentration range. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration of an analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; RSD < 20%[6] | The lowest concentration of an analyte that can be accurately and precisely quantified. |
| Precision (RSD%) | < 15-20%[6] | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy (Recovery %) | 80 - 120% (typically)[5][6] | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte. |
References
-
Chen, K.H., Miller, A.N., Patterson, G.W., & Cohen, J.D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. [Link]
-
Chen, K.H., Miller, A.N., Patterson, G.W., & Cohen, J.D. (1988). Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822-825. [Link]
-
Liu, R. H., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(6), 556-562. [Link]
-
Kornilova, A. A., et al. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites, 10(12), 496. [Link]
-
Szymańska, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Scientiarum Polonorum Hortorum Cultus, 15(3), 133-143. [Link]
-
Mass Spectrometry Facility, University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. [Link]
-
Kuno, T., et al. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology, 11, 584523. [Link]
-
Arbona, V., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 14(6), 12430-12453. [Link]
-
Li, L., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156-2166. [Link]
-
de Rijke, Y. B., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(12), 1558-1567. [Link]
-
Szymańska, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]
-
Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]
-
ResearchGate. (2016). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid...). [Link]
-
Szymańska, G., et al. (2016). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]
-
Musah, R.A. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Chemosensors, 11(5), 286. [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Ashen, J.B., & Goff, L.J. (2002). GC-SIM-MS detection and quantification of free indole-3-acetic acid in bacterial galls on the marine alga Prionitis lanceolata (Rhodophyta). Journal of Phycology, 35(3), 493-500. [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. [Link]
-
National Institute of Standards and Technology. Indole - the NIST WebBook. [Link]
-
Gawas, M., et al. (2024). GC-MS quantification of fecal short-chain fatty acids and spectrophotometric detection of indole: Do rectal swabs produce comparable results as stool samples? - A pilot study. Rapid Communications in Mass Spectrometry, e9923. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. m.youtube.com [m.youtube.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. Indole [webbook.nist.gov]
Application Note: A Robust Protocol for the N-Methylation of 5-Methoxy-4-Methyl-1H-indole
Abstract
This application note provides a comprehensive, field-proven experimental protocol for the N-methylation of 5-methoxy-4-methyl-1H-indole, a common heterocyclic scaffold. N-methylated indoles are privileged structures in medicinal chemistry, often exhibiting enhanced pharmacological properties compared to their N-H counterparts—a phenomenon sometimes referred to as the "magic methyl effect".[1] This guide details a highly efficient and selective methylation procedure using phenyl trimethylammonium iodide (PhMe₃NI), a safe and easy-to-handle solid methylating agent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol from setup to purification, and outline methods for spectroscopic characterization of the final product, N,4-dimethyl-5-methoxy-1H-indole.
Introduction: The Significance of N-Methylation
The indole nucleus is a cornerstone in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1][2] The modification of the indole nitrogen at the N1 position is a critical late-stage functionalization strategy to modulate a molecule's physicochemical and biological properties. N-methylation can lead to:
-
Enhanced Metabolic Stability: Blocking the N-H bond can prevent metabolic degradation pathways.
-
Improved Membrane Permeability: Increasing lipophilicity can enhance passage through cellular membranes.
-
Altered Receptor Binding Affinity: The steric and electronic profile of the N-methyl group can optimize interactions with biological targets.
Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but suffer from high toxicity, carcinogenicity, and volatility.[1][3] This protocol utilizes a modern, safer alternative, phenyl trimethylammonium iodide, in the presence of a mild base, offering excellent yields and high functional group tolerance.[2][4] This method is particularly advantageous for complex molecules where selectivity is paramount.
Mechanistic Rationale: The SN2 Pathway
The N-methylation of an indole proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two primary steps:
-
Deprotonation: A base, in this case, Cesium Carbonate (Cs₂CO₃), abstracts the acidic proton from the indole nitrogen (N-H, pKa ≈ 17 in DMSO). This generates a highly nucleophilic indolide anion. Cesium carbonate is often favored for its high solubility in organic solvents and the "cesium effect," which promotes faster alkylation rates.
-
Nucleophilic Attack: The resulting indolide anion attacks the electrophilic methyl group of the methylating agent (phenyl trimethylammonium iodide). This concerted step involves the displacement of the N,N-dimethylaniline leaving group, forming the desired N-methylated indole product.
The overall mechanism is illustrated below.
Caption: Reaction mechanism for the N-methylation of an indole substrate.
Detailed Experimental Protocol
This protocol is designed for a 100 mg scale synthesis and can be adapted accordingly. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | Mol. Weight ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| 5-Methoxy-4-methyl-1H-indole | C₁₀H₁₁NO | 161.20 | 100 | 0.62 | 1.0 |
| Phenyl trimethylammonium iodide (PhMe₃NI) | C₉H₁₄IN | 263.12 | 408 | 1.55 | 2.5 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 404 | 1.24 | 2.0 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 2.7 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Place 5-methoxy-4-methyl-1H-indole (100 mg, 1 equiv.), phenyl trimethylammonium iodide (2.5 equiv.), and cesium carbonate (2 equiv.) into a dry 8 mL glass vial equipped with a magnetic stir bar.[4]
-
Seal the vial with a septum screw cap.
-
Insert a needle connected to a Schlenk line. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene (to achieve a 0.23 M concentration, approx. 2.7 mL) via syringe.[4]
-
With vigorous stirring, repeat the evacuation and backfilling cycle twice more to degas the solvent.
-
Replace the septum cap with a solid, closed screw cap to ensure a tight seal.
-
Place the vial in a pre-heated metallic heating block or oil bath set to 120 °C.[4]
-
Allow the reaction to stir for 16-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by TLC/LC-MS analysis of the starting material), remove the vial from the heat source and allow it to cool to room temperature.
-
Carefully add 2 N HCl (approx. 2-3 mL) dropwise until gas evolution (CO₂) ceases. This step neutralizes the excess base and quenches the reaction.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 2 N HCl (2 x 5 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. Fractions should be monitored by TLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield N,4-dimethyl-5-methoxy-1H-indole as a pure solid or oil.
Caption: Experimental workflow from reaction setup to final product analysis.
Product Characterization
Confirmation of the product structure and purity is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence of successful methylation is the disappearance of the broad N-H singlet (typically > 8.0 ppm) and the appearance of a new sharp singlet corresponding to the N-CH₃ protons, expected around 3.7-4.0 ppm. The aromatic and other alkyl protons should show shifts consistent with the new electronic environment.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): A new peak will appear in the aliphatic region (typically 30-35 ppm) corresponding to the N-methyl carbon.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product, N,4-dimethyl-5-methoxy-1H-indole (C₁₁H₁₃NO, MW = 175.23).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The characteristic broad N-H stretching vibration, typically found around 3300-3400 cm⁻¹, will be absent in the product spectrum.
Conclusion
This application note details a reliable and safe protocol for the N-methylation of 5-methoxy-4-methyl-1H-indole using phenyl trimethylammonium iodide. The method is characterized by its operational simplicity, high yield, and the use of a non-volatile, less toxic methylating agent, making it suitable for both small-scale research and larger-scale drug development campaigns.[1][2][5] The described workflow, from reaction execution to purification and characterization, provides a self-validating system for researchers to confidently synthesize N-methylated indole derivatives.
References
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
-
Shabana, A. A., et al. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 4(6), 571-573. [Link]
-
Li, W., et al. (2020). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. ResearchGate. [Link]
-
Gunanathan, C. (2013). Homogeneous ruthenium catalysis of N-alkylation of amides and lactams. ResearchGate. [Link]
- Shabana, A. A., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]
-
Shieh, W-C., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Large-scale synthesis of 5-methoxy-4-methyl-1H-indole
An Application Note and Protocol for the Large-Scale Synthesis of 5-Methoxy-4-Methyl-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 5-methoxy-4-methyl-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a detailed, optimized, and scalable protocol based on the Fischer indole synthesis, selected for its robustness and efficiency. This guide explains the underlying chemical principles, offers step-by-step experimental procedures, outlines process optimization strategies, and details analytical methods for quality control. The content is designed to provide researchers and process chemists with the necessary information to safely and effectively produce this compound on a large scale.
Introduction and Strategic Approach
The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Substituted indoles, such as 5-methoxy-4-methyl-1H-indole, serve as crucial intermediates for synthesizing more complex molecules, including potential therapeutics targeting a range of diseases. The development of a reliable and scalable synthesis for this specific isomer is therefore of significant interest to the drug development community.
While numerous methods for indole synthesis exist, including the Bischler-Möhlau, Larock, and Gassman syntheses, the Fischer indole synthesis remains a premier choice for industrial-scale production due to its high convergence, use of readily available starting materials, and extensive historical validation.[1][3][4][5] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound.[5][6]
This guide focuses exclusively on the Fischer indole synthesis, as it provides the most direct and economically viable route to the target molecule. The retrosynthetic analysis is shown below.
Retrosynthetic Analysis of 5-methoxy-4-methyl-1H-indole
Caption: Retrosynthetic approach for the target indole.
The Fischer Indole Synthesis: Mechanism and Rationale
The reaction proceeds through several key steps, which must be understood to control the process effectively. The choice of acid catalyst is critical; Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂) are commonly used.[5][7] Polyphosphoric acid (PPA) is particularly effective as it can serve as both the catalyst and the reaction medium, driving the reaction towards completion.[7]
The accepted mechanism involves the following stages:
-
Hydrazone Formation: The reaction begins with the condensation of 4-methoxy-3-methylphenylhydrazine and butan-2-one to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[8][8]-sigmatropic rearrangement (the key C-C bond-forming step) to produce a di-imine intermediate.
-
Cyclization & Aromatization: The intermediate cyclizes, and subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the aromatic indole ring.[5][6]
Caption: Key mechanistic stages of the Fischer indole synthesis.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~150 g of 5-methoxy-4-methyl-1H-indole. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Reagents and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methoxy-3-methylphenylhydrazine HCl | 18526-28-8 | 190.66 | 191 g | 1.0 | Starting material. Often supplied as the hydrochloride salt. |
| Butan-2-one (MEK) | 78-93-3 | 72.11 | 90 g (112 mL) | 1.25 | Reagent grade. |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 82 g | 1.0 | To neutralize the HCl salt. |
| Ethanol | 64-17-5 | 46.07 | 1.5 L | - | Solvent for hydrazone formation. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | 1 kg | - | Catalyst and solvent for cyclization. |
| Toluene | 108-88-3 | 92.14 | 2 L | - | Extraction solvent. |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~3 L | - | For neutralization/work-up. |
| Brine (Saturated NaCl aq.) | - | - | 1 L | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | - | Drying agent. |
| Equipment | |||||
| 5 L 3-neck round-bottom flask | With mechanical stirrer, condenser, and dropping funnel. | ||||
| Heating mantle with temperature control | |||||
| Large separatory funnel (4 L) | |||||
| Buchner funnel and filtration flask | |||||
| Rotary evaporator |
Step-by-Step Procedure
Step 1: Phenylhydrazone Formation
-
To the 5 L flask, add 4-methoxy-3-methylphenylhydrazine hydrochloride (191 g, 1.0 mol), sodium acetate (82 g, 1.0 mol), and ethanol (1.5 L).
-
Begin vigorous stirring to form a slurry.
-
Add butan-2-one (90 g, 1.25 mol) dropwise over 20 minutes at room temperature.
-
Heat the mixture to a gentle reflux (~80 °C) and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 1 hour, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the hydrazone.
-
Filter the resulting solid, wash with cold ethanol (2 x 100 mL), and dry under vacuum. The intermediate hydrazone is typically used directly in the next step without further purification.
Step 2: Indolization (Cyclization)
-
CAUTION: Polyphosphoric acid is highly viscous and corrosive. Handle with extreme care. Pre-heat the PPA to ~60-70 °C to reduce its viscosity before transfer.
-
In a separate, dry 5 L flask equipped with a mechanical stirrer and a thermometer, carefully add the polyphosphoric acid (1 kg).
-
Heat the PPA to 80 °C with stirring.
-
Add the dried phenylhydrazone from Step 1 in portions over 30-45 minutes, ensuring the internal temperature does not exceed 100 °C. An exotherm is expected.
-
Once the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 2 hours. Monitor the reaction by TLC until the hydrazone is consumed.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to ~60 °C.
-
CAUTION: This step is highly exothermic. Perform slowly and with extreme care in a large vessel (e.g., a 20 L bucket) containing crushed ice (~4 kg).
-
Slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. The product will often precipitate as a solid.
-
Neutralize the acidic slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the neutralized mixture to a large separatory funnel and extract the product with toluene (3 x 500 mL).
-
Combine the organic layers and wash with water (1 L) and then brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product as an oil or solid.
Step 4: Purification
-
Recrystallization is the most effective method for purifying the product on a large scale.[9]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy. Reheat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture (50:50), and dry under vacuum.
-
A typical yield of pure 5-methoxy-4-methyl-1H-indole is 115-135 g (71-84%).
Process Optimization and Troubleshooting
Precise control over reaction parameters is essential for maximizing yield and purity during scale-up.[10]
-
Catalyst Choice: While PPA is effective, other acids like sulfuric acid in acetic acid or zinc chloride can be used.[7] Each system requires optimization of temperature and time. PPA generally gives clean conversions for this type of cyclization.
-
Temperature Control: The indolization step is exothermic. Adding the hydrazone in portions is crucial to maintain control. Overheating can lead to the formation of tar-like side products.
-
Impurity Profile: The primary impurities are often regioisomers if the hydrazone is not formed cleanly or side-products from undesired cyclization pathways. Careful control of the initial hydrazone formation and indolization temperature minimizes these.[9]
Caption: Troubleshooting decision tree for the synthesis.
Analytical Quality Control
Confirming the identity and purity of the final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A C18 reverse-phase column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a suitable system. UV detection should be set around 275-280 nm.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.
-
¹H NMR: Expect characteristic signals for the indole NH (broad singlet, ~8.0 ppm), aromatic protons, the methoxy group (~3.8 ppm), and two distinct methyl groups.
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (161.20 g/mol ) and can identify volatile impurities.[11]
Caption: Workflow for analytical quality control.
Summary of Quantitative Data
The following table summarizes the expected quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Scale (Starting Hydrazine Salt) | 191 g | 1.0 molar scale |
| Molar Ratio (Hydrazine:Ketone) | 1 : 1.25 | Excess ketone drives hydrazone formation. |
| Reaction Time (Indolization) | 2 hours | Monitor by TLC for completion. |
| Reaction Temperature (Indolization) | 95-100 °C | Critical for preventing side-product formation. |
| Expected Yield (Purified) | 115 - 135 g (71 - 84%) | Yields are dependent on efficient work-up and crystallization. |
| Purity (by HPLC) | > 98% | After one recrystallization. |
References
-
ResearchGate. (n.d.). Reaction optimization for indole synthesis via olefin isomerization.[a]. Retrieved from [Link]
-
CSIRO Publishing. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole synthesis: a review and proposed classification. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemtube3d. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]
-
National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
Wiley Online Library. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]
-
ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
ResearchGate. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Exploration of 5-Methoxy-4-Methyl-1H-Indole and Related Analogs in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Preamble: The Strategic Value of the Methoxy-Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] The introduction of a methoxy substituent, particularly at the 5-position, significantly enhances the electron-rich nature of the indole ring, thereby modulating its reactivity and biological activity.[2][3] This guide focuses on the potential applications of 5-methoxy-4-methyl-1H-indole, a specific analog within this esteemed class of compounds. While direct research on this exact molecule is emerging, a wealth of data on closely related methoxyindoles provides a robust framework for guiding its exploration in drug discovery. This document synthesizes established principles and methodologies to empower researchers to unlock the therapeutic potential of 5-methoxy-4-methyl-1H-indole and its derivatives.
Core Scientific Rationale: Why Investigate 5-Methoxy-4-Methyl-1H-Indole?
The strategic placement of both a methoxy and a methyl group on the indole core offers a unique combination of electronic and steric properties. The 5-methoxy group is a well-established pharmacophore in numerous bioactive molecules, including the neurohormone melatonin, and is crucial for affinity at various receptors.[2][4] The addition of a 4-methyl group can influence the molecule's conformation, metabolic stability, and selectivity for its biological targets. This unique substitution pattern suggests several promising avenues for investigation:
-
Neurological and Psychiatric Disorders: The 5-methoxyindole moiety is a key feature in many serotonin (5-HT) receptor agonists.[2][5][6][7][8] Derivatives of 5-methoxytryptamine (5-MeO-T) are potent agonists at 5-HT1A and 5-HT2A receptors, which are validated targets for treating depression, anxiety, and other neuropsychiatric conditions.[5][7][8] The 4-methyl group could fine-tune the selectivity and functional activity at these receptors, potentially leading to novel therapeutics with improved efficacy and side-effect profiles.
-
Oncology: The indole scaffold is present in numerous anticancer agents.[9] Derivatives of 5-methoxy-1H-indole have been investigated as modulators of novel cancer targets like Nur77, inducing apoptosis in cancer cell lines.[10][11] The antiproliferative potential of 5-methoxy-4-methyl-1H-indole warrants exploration in various cancer models.
-
Inflammatory Diseases: Indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3] Methoxy-substituted indoles have also shown promise as inhibitors of cyclooxygenase (COX) enzymes and as potent analgesic and anti-inflammatory agents.[3]
-
Antimicrobial and Antioxidant Applications: The indole nucleus is a common feature in compounds with antimicrobial and antioxidant properties.[3][4] The electron-donating nature of the methoxy group can enhance these activities.[1]
Foundational Synthetic Strategies
The synthesis of methoxy-activated indoles can be achieved through several established methods.[3] The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.
Fischer Indole Synthesis
A widely used and robust method for constructing the indole nucleus.[4]
-
Core Principle: Acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
-
Application to 5-Methoxy-4-Methyl-1H-Indole: This would involve the reaction of (4-methoxy-3-methylphenyl)hydrazine with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization.
Palladium-Catalyzed Dehydrogenation
This method is useful for the synthesis of indoles from their corresponding indolines.
-
Core Principle: Heating an indoline derivative at high temperatures in the presence of a palladium, platinum, or Raney nickel catalyst.[12]
-
Example: Reacting 5-methoxy-4-methyl-indoline in a high-boiling solvent like mesitylene with palladized carbon can yield 5-methoxy-4-methyl-1H-indole.[12]
Experimental Protocols: A Roadmap for Biological Evaluation
The following protocols provide a starting point for characterizing the biological activity of 5-methoxy-4-methyl-1H-indole. These are generalized workflows that should be optimized for specific experimental conditions.
Protocol 1: In Vitro Profiling for CNS Activity - Serotonin Receptor Binding and Functional Assays
Objective: To determine the affinity and functional activity of 5-methoxy-4-methyl-1H-indole at key serotonin receptor subtypes implicated in neuropsychiatric disorders.
Rationale: The 5-methoxyindole scaffold is a strong indicator of potential interaction with serotonin receptors.[2][5][6] Initial screening against 5-HT1A and 5-HT2A receptors is a logical first step.
Materials:
-
5-methoxy-4-methyl-1H-indole (or derivative)
-
Radioligands (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)
-
Cell membranes expressing human recombinant 5-HT1A and 5-HT2A receptors
-
Assay buffers and scintillation cocktail
-
GTPγS for functional assays
Workflow:
Caption: Workflow for in vitro serotonin receptor characterization.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 5-methoxy-4-methyl-1H-indole in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Rapidly filter the contents of each well and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the concentration of the compound that inhibits 50% of specific binding (IC₅₀) and calculate the inhibition constant (Ki).
-
-
Functional Assay (GTPγS):
-
Incubate the cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins upon receptor activation.
-
Plot the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard agonist).
-
Data Interpretation:
| Parameter | Description | Implication for Drug Discovery |
| Ki | Inhibition constant; a measure of binding affinity. | Lower Ki indicates higher affinity for the receptor. |
| EC₅₀ | Half-maximal effective concentration; a measure of potency. | Lower EC₅₀ indicates greater potency. |
| Eₘₐₓ | Maximal efficacy; the maximum response achievable. | Indicates whether the compound is a full or partial agonist. |
Protocol 2: In Vitro Anticancer Activity - Cell Proliferation Assay
Objective: To assess the cytotoxic and antiproliferative effects of 5-methoxy-4-methyl-1H-indole on various cancer cell lines.
Rationale: The indole scaffold is a common feature in anticancer drugs, and related methoxyindoles have shown activity against cancer cells.[9][10][11]
Materials:
-
5-methoxy-4-methyl-1H-indole
-
Cancer cell lines (e.g., hepatocellular carcinoma, breast cancer, etc.)
-
Normal (non-cancerous) cell line for toxicity comparison
-
Cell culture medium and supplements
-
MTT or similar proliferation assay reagent
-
96-well cell culture plates
Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 6. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols for In Vitro Evaluation of 5-methoxy-4-methyl-1H-indole
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of its pharmacological properties. 5-methoxy-4-methyl-1H-indole is a synthetic indole derivative whose therapeutic potential remains to be fully elucidated. The presence of a methoxy group at the 5-position and a methyl group at the 4-position is anticipated to modulate its electronic and steric properties, influencing its interactions with biological targets.
Drawing from the extensive literature on related indole-containing molecules, 5-methoxy-4-methyl-1H-indole is a compelling candidate for investigation across several therapeutic areas, including oncology, inflammation, and neuroscience. Methoxy-substituted indoles have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antioxidant effects, as well as modulation of key central nervous system targets like serotonin receptors.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of 5-methoxy-4-methyl-1H-indole. The protocols herein are designed to be robust and self-validating, offering detailed, step-by-step methodologies for assessing its potential cytotoxic, anti-inflammatory, and serotonin receptor modulatory activities. The causality behind experimental choices is explained to empower researchers to not only execute the assays but also to interpret the results with a deep understanding of the underlying biological principles.
Section 1: Assessment of Antiproliferative and Cytotoxic Activity
A primary and critical step in the evaluation of any novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. The MTT assay is a classic, reliable colorimetric method for assessing these parameters. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[2][4]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[5] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[2] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The insoluble formazan crystals are then dissolved in a solubilization agent, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[4]
Experimental Workflow: MTT Assay
Caption: General experimental workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Adherent Cells
Materials:
-
5-methoxy-4-methyl-1H-indole
-
Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[5]
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-methoxy-4-methyl-1H-indole in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Medium only.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommendation |
| Cell Seeding Density | 1,000 - 100,000 cells/well (optimize for cell line)[1] |
| Compound Incubation | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours[1] |
| Solubilization Time | ~15 minutes with shaking |
| Absorbance Wavelength | 570 nm (reference > 650 nm)[4] |
Table 1: Key Parameters for the MTT Assay.
Section 2: Evaluation of Anti-inflammatory Potential
Indole derivatives are known to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade and by inhibiting enzymes like cyclooxygenases (COX).[6][7] A straightforward initial assessment of anti-inflammatory activity can be achieved by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle of the Griess Assay for Nitric Oxide Quantification
Nitric oxide is a short-lived signaling molecule, making its direct measurement challenging. However, in aqueous solutions, NO is rapidly converted to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) anions. The Griess assay is a colorimetric method that quantifies nitrite concentration as a proxy for NO production.[8] The Griess reagent is a two-part solution that, in an acidic environment, converts nitrite into a purple azo compound. The intensity of the color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[9]
Mechanism of Action Insight: NF-κB Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[10] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[7] Many anti-inflammatory indole compounds exert their effects by inhibiting one or more steps in this pathway.[6] A luciferase reporter assay can be employed to specifically measure the effect of 5-methoxy-4-methyl-1H-indole on NF-κB transcriptional activity.[11]
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for a functional 5-HT₂A receptor calcium flux assay.
Detailed Protocol: 5-HT₂A Receptor Calcium Flux Assay (Antagonist Mode)
Materials:
-
5-methoxy-4-methyl-1H-indole
-
A cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293-5HT2A, CHO-K1-5HT2A)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Serotonin (5-HT) or another known 5-HT₂A agonist
-
A known 5-HT₂A antagonist (e.g., Ketanserin) for positive control
-
Black, clear-bottom 96-well microplates
-
A fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed the 5-HT₂A expressing cells into black, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of 5-methoxy-4-methyl-1H-indole and the control antagonist in assay buffer.
-
After dye loading, wash the cells gently with assay buffer.
-
Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Set the reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for several seconds.
-
Using the instrument's injector, add a pre-determined concentration of the 5-HT agonist (typically an EC₈₀ concentration) to all wells.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of receptor activation. For antagonist testing, the data is analyzed by calculating the percentage inhibition of the agonist-induced response at each concentration of 5-methoxy-4-methyl-1H-indole. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Line | HEK293 or CHO-K1 stably expressing 5-HT₂A [12] |
| Dye Loading Time | ~1 hour at 37°C |
| Agonist | Serotonin (5-HT) [13] |
| Measurement | Real-time fluorescence kinetics |
| Data Output | IC₅₀ value for antagonism |
Table 2: Key Parameters for the 5-HT₂A Calcium Flux Assay.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro pharmacological profiling of 5-methoxy-4-methyl-1H-indole. By systematically evaluating its effects on cell viability, inflammatory responses, and serotonin receptor signaling, researchers can gain valuable insights into its potential therapeutic applications. Positive results in these primary assays would warrant further investigation, including more detailed mechanistic studies (e.g., apoptosis assays, specific enzyme inhibition, or radioligand binding assays)[14], and eventual progression to in vivo models to establish efficacy and safety. The versatility of the indole scaffold suggests that 5-methoxy-4-methyl-1H-indole could be a valuable lead compound for the development of novel therapeutics.
References
-
Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Lin, X., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.
- Natsch, A., & Emter, R. (2015). A fast Resazurin-based live viability assay is equivalent to the MTT-test in the KeratinoSens assay. Toxicology in Vitro, 29(2), 348-354.
-
Bowdish Lab. (n.d.). MARCO TRANSFECTION AND LUCIFERASE ASSAY. Retrieved from [Link]
- Fromme, M., et al. (2020). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. Frontiers in Immunology, 11, 1782.
- Schluter, J., & Kaur, M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60616.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Lorenz, P., et al. (2014). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Pharmacological Reports, 66(5), 925-929.
- Zhou, H., et al. (2019).
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-144.
- Xu, M., et al. (2012). Use of the viability reagent PrestoBlue in comparison with alamarBlue and MTT to assess the viability of human corneal epithelial cells. Toxicology in Vitro, 26(7), 1163-1168.
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
- Lin, X., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.
- Lorenz, P., et al. (2014). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Pharmacological Reports, 66(5), 925-929.
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
- Dobrovolskaia, M. A., & McNeil, S. E. (Eds.). (2013). Characterization of nanoparticles intended for drug delivery. Humana Press.
-
ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
-
Bio-protocol. (2020). MTT and PrestoBlue Assays. Retrieved from [Link]
- Li, C., et al. (2022). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 121, 105677.
- Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42.
- Lin, X., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
- Liu, Y., et al. (2022). Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates.
- Wang, Y., et al. (2022).
- He, Y., & Ma, Z. (2020). Nitric oxide detection methods in vitro and in vivo. Journal of Cellular and Molecular Medicine, 24(20), 11625-11636.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
- Mrizak, D., et al. (2015). Apoptosis of pro-B lymphocytes induced by NR4A1 activation in the presence of gingival fibroblast exosomes and TNFα, caspase 8, STAT3, and Akt pathways modulators.
- Zhan, Y. Y., et al. (2018). Characteristics of Nur77 and its ligands as potential anticancer compounds (Review). Oncology Letters, 16(4), 4159-4167.
- Selkirk, J. V., et al. (2005). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 145(2), 237-245.
- Sun, S., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ASSAY and Drug Development Technologies, 1(1-1), 115-123.
-
ResearchGate. (n.d.). The mechanism of Nur77 regulating cell survival and apoptosis in CNS.... Retrieved from [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. bowdish.ca [bowdish.ca]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Cell-Based Assays: Interrogating the Biological Activity of Indole Compounds
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of biologically active molecules, including the essential amino acid tryptophan.[1][2][3] Metabolites of tryptophan, many of which are generated by the gut microbiota, include a diverse family of indole-containing compounds that are now recognized as critical signaling molecules in health and disease.[1][2][3][4] These endogenous indoles, along with a multitude of synthetic indole derivatives, exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[5][6][7][8] This has positioned indole-containing compounds as a promising class for drug discovery and development.[5][9]
The biological pleiotropy of indole compounds stems from their ability to interact with a variety of cellular targets, including nuclear receptors, G-protein coupled receptors (GPCRs), and key enzymes in cellular signaling pathways.[6][10][11][12] Consequently, a comprehensive assessment of the biological activity of a novel indole compound necessitates a multi-pronged approach employing a suite of robust and informative cell-based assays.
This guide provides an in-depth exploration of key cell-based assays for characterizing the biological activity of indole compounds. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the interpretation of the data generated. Our focus is on creating a self-validating experimental framework to ensure the generation of high-quality, reproducible data for researchers in academia and the pharmaceutical industry.
I. Foundational Assays: Assessing Cytotoxicity and Proliferation
A primary and essential step in the evaluation of any bioactive compound is to determine its effect on cell viability and proliferation.[13][14] These foundational assays provide critical information on the therapeutic window of the compound and distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[13]
A. The MTT Assay: A Window into Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[15] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Causality Behind Experimental Choices: The selection of the MTT assay is predicated on its simplicity, high-throughput compatibility, and its ability to provide a quantitative measure of cell viability. It is crucial to include vehicle controls (e.g., DMSO, the solvent for the indole compound) to account for any effects of the solvent on cell viability. A blank control (medium only) is also essential for background subtraction.[5]
Experimental Protocol: MTT Cell Viability Assay[5][15][16][17]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, Caco-2)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[5][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation: Cytotoxicity of an Exemplary Indole Compound
| Cell Line | Indole Compound IC50 (µM) |
| HeLa | 15.2 |
| MCF-7 | 28.7 |
| Caco-2 | 45.1 |
Note: The XTT assay is a similar colorimetric method that offers the advantage of producing a water-soluble formazan product, thus simplifying the protocol by eliminating the formazan solubilization step.[16]
II. Delving Deeper: Cell Cycle Analysis by Flow Cytometry
Indole compounds that exhibit antiproliferative activity often do so by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[5][17] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[17][18] The most common method involves staining the DNA of fixed and permeabilized cells with a fluorescent dye such as propidium iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the discrimination of cells in different phases of the cell cycle.[19]
Causality Behind Experimental Choices: Ethanol fixation is often preferred for DNA content analysis as it preserves DNA integrity and yields consistent fluorescence intensity. Treatment with RNase is a critical step to eliminate the background signal from PI binding to RNA.
Experimental Protocol: Cell Cycle Analysis[5][19][21]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Indole compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[5]
-
Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation: Effect of an Indole Compound on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| Indole Compound (1x IC50) | 72.8 | 10.5 | 16.7 |
III. Unraveling Mechanisms: Modulation of Signaling Pathways
Many indole compounds exert their biological effects by modulating specific signaling pathways. Identifying these molecular targets is crucial for understanding their mechanism of action.
A. Nuclear Receptor Activation: The Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is increasingly recognized as a key target for endogenous and exogenous indole compounds.[20][21][22] Upon ligand binding, AhR translocates to the nucleus and drives the expression of target genes.[22] A luciferase reporter gene assay is a sensitive and widely used method to screen for AhR agonists or antagonists.[20][23] In this assay, cells are engineered to express a luciferase reporter gene under the control of an AhR-responsive promoter.[23]
Causality Behind Experimental Choices: The use of a stably transfected reporter cell line provides a consistent and reproducible system for measuring AhR activation.[23] The luminescence generated is a direct measure of the transcriptional activity of AhR.[23]
Experimental Workflow: AhR Activation Assay
Caption: Workflow for assessing the anti-inflammatory activity of indole compounds.
Conclusion: A Holistic Approach to Characterizing Indole Compounds
The diverse biological activities of indole compounds necessitate a comprehensive and systematic approach for their characterization. The cell-based assays outlined in this guide provide a robust framework for elucidating the cytotoxic, antiproliferative, and mechanistic properties of novel indole derivatives. By employing this multi-assay strategy, researchers can gain a deeper understanding of the therapeutic potential of this versatile chemical scaffold, thereby accelerating the drug discovery and development process.
References
-
Bio-protocol. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry - PMC. Retrieved from [Link]
-
PubMed. (2023). Tryptophan metabolism in health and disease. Retrieved from [Link]
-
Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. Retrieved from [Link]
-
Oxford Academic. (n.d.). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates | Journal of Applied Microbiology. Retrieved from [Link]
-
ResearchGate. (2024). Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. Retrieved from [Link]
-
PubMed. (n.d.). Indoles - Gut Bacteria Metabolites of Tryptophan with Pharmacotherapeutic Potential. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human AhR Reporter Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indoles - Gut Bacteria Metabolites of Tryptophan with Pharmacotherapeutic Potential - PMC. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
PubMed. (2023). Indole metabolites and colorectal cancer: Gut microbial tryptophan metabolism, host gut microbiome biomarkers, and potential intervention mechanisms. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Mouse AhR Reporter Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
National Institutes of Health. (2025). The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC. Retrieved from [Link]
-
National Institutes of Health. (2009). Minireview: Modulation of Hormone Receptor Signaling by Dietary Anticancer Indoles. Retrieved from [Link]
-
National Institutes of Health. (2024). Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole dose-response assessment of AHR-dependent activity. ( A ) HepG2.... Retrieved from [Link]
-
ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]
-
National Institutes of Health. (2005). Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC. Retrieved from [Link]
-
Bio-Rad. (n.d.). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. Retrieved from [Link]
-
ResearchGate. (2025). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Retrieved from [Link]
-
PubMed. (n.d.). G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. Retrieved from [Link]
-
PubMed. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. Retrieved from [Link]
-
RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
Sources
- 1. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Indole metabolites and colorectal cancer: Gut microbial tryptophan metabolism, host gut microbiome biomarkers, and potential intervention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Minireview: Modulation of Hormone Receptor Signaling by Dietary Anticancer Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. benchchem.com [benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. academic.oup.com [academic.oup.com]
- 21. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for 5-methoxy-4-methyl-1H-indole in Materials Science
For correspondence:
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-methoxy-4-methyl-1H-indole in the field of materials science. This document outlines the core physicochemical properties of this substituted indole, presents a detailed synthetic protocol, and explores its potential applications in organic electronics, specifically in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The protocols provided are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying scientific principles.
Introduction: The Promise of Substituted Indoles in Functional Materials
The indole scaffold, an electron-rich heterocyclic aromatic system, is a privileged structure in medicinal chemistry and has garnered significant attention in materials science.[1] The planarity and π-conjugation of the indole ring facilitate intermolecular π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[2] Strategic functionalization of the indole core allows for the fine-tuning of its electronic and photophysical properties.[2][3] The introduction of a methoxy (-OCH₃) group, an electron-donating moiety, and a methyl (-CH₃) group at the 5- and 4-positions, respectively, in 5-methoxy-4-methyl-1H-indole is anticipated to modulate its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing its charge injection/transport capabilities and optical properties.
This guide explores the potential of 5-methoxy-4-methyl-1H-indole as a versatile building block for the development of novel organic electronic materials. We will delve into its synthesis, projected properties, and provide detailed protocols for its incorporation into functional devices.
Physicochemical and Electronic Properties
While extensive experimental data for 5-methoxy-4-methyl-1H-indole is not yet widely published, we can extrapolate its key properties based on the well-documented characteristics of similarly substituted indoles. The methoxy group is known to cause a bathochromic (red) shift in the absorption and emission spectra of indole derivatives.[4]
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | - |
| Appearance | Off-white to light brown solid | General observation for indole derivatives. |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform) | Expected for a small organic molecule. |
| HOMO Level | -5.1 to -5.4 eV | Methoxy-substituted indolo[3,2-b]carbazoles exhibit HOMO levels in the range of -5.07 to -5.14 eV.[5] The additional methyl group may slightly alter this. |
| LUMO Level | -1.8 to -2.2 eV | The LUMO level is generally less affected by donor substituents than the HOMO level. This is a typical range for many organic semiconductors. |
| Electrochemical Band Gap | 3.0 to 3.5 eV | Calculated from the estimated HOMO and LUMO levels. |
| Absorption Max (λmax) | 280 - 300 nm (in solution) | Indole has a λmax around 270-280 nm. Methoxy substitution typically leads to a red shift.[2] |
| Emission Max (λem) | 330 - 360 nm (in solution) | Substituted indoles often exhibit significant Stokes shifts.[2] |
Synthesis of 5-methoxy-4-methyl-1H-indole
The synthesis of 5-methoxy-4-methyl-1H-indole can be achieved through various established methods for indole synthesis, such as the Fischer, Bischler, or Hemetsberger indole synthesis.[6] A plausible and adaptable route is a modification of the Fischer indole synthesis.
Reaction Scheme
Caption: Fischer Indole Synthesis Workflow
Detailed Protocol
Materials:
-
4-Methoxy-3-methylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Copper powder
-
Quinoline
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
Step 1: Fischer Indole Synthesis
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-methylphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol.
-
Add pyruvic acid (1.1 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-4-methyl-1H-indole-2-carboxylic acid.
Step 2: Decarboxylation
-
Combine the crude 5-methoxy-4-methyl-1H-indole-2-carboxylic acid with copper powder (catalytic amount) in quinoline.
-
Heat the mixture to 200-220 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 1-2 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture to remove the copper catalyst.
-
Wash the organic layer with 1M HCl to remove quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 5-methoxy-4-methyl-1H-indole.
Justification of Experimental Choices:
-
Acid Catalyst in Fischer Indole Synthesis: The acid catalyzes the cyclization of the phenylhydrazone intermediate, which is the key step in the formation of the indole ring.
-
Decarboxylation with Copper Catalyst: Copper facilitates the removal of the carboxylic acid group at high temperatures, a common method for the decarboxylation of indole-2-carboxylic acids.
-
Inert Atmosphere: Prevents oxidation of the indole product at high temperatures during decarboxylation.
Application in Organic Light-Emitting Diodes (OLEDs)
Indole derivatives are promising candidates for hole transport materials (HTMs) in OLEDs due to their electron-rich nature and ability to form stable amorphous films.[7] The estimated HOMO level of 5-methoxy-4-methyl-1H-indole suggests its potential for efficient hole injection from common anodes like Indium Tin Oxide (ITO) and effective transport to the emissive layer.
OLED Device Architecture and Energy Level Diagram
A typical multilayer OLED architecture incorporating 5-methoxy-4-methyl-1H-indole as the Hole Transport Layer (HTL) is shown below.
Caption: OLED Structure and Energy Levels
Protocol for OLED Fabrication
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
Spin coater
-
Thermal evaporator system
-
5-methoxy-4-methyl-1H-indole
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) - Emissive Material
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) - Electron Transport Material
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Glovebox with inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 10 minutes to improve the work function of the ITO.[7]
-
Hole Injection Layer (HIL) Deposition: Inside a nitrogen-filled glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at 120 °C for 15 minutes to remove residual solvent.
-
Hole Transport Layer (HTL) Deposition: Deposit a 30-50 nm thick layer of 5-methoxy-4-methyl-1H-indole by thermal evaporation under high vacuum (<10⁻⁶ Torr). The deposition rate should be maintained at 1-2 Å/s.
-
Emissive Layer (EML) Deposition: Subsequently, deposit a 50-70 nm thick layer of Alq₃ by thermal evaporation.
-
Electron Transport Layer (ETL) Deposition: Deposit a 20-40 nm thick layer of TPBi onto the EML.
-
Cathode Deposition: Deposit a thin (1 nm) layer of LiF followed by a thicker (100 nm) layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
Application in Organic Photovoltaics (OPVs)
The electron-donating nature of the methoxy group and the overall electron-rich indole core make 5-methoxy-4-methyl-1H-indole a potential donor material in bulk heterojunction (BHJ) organic solar cells. When blended with a suitable electron acceptor, it could facilitate efficient exciton generation and charge separation.
OPV Device Architecture and Working Principle
Caption: OPV Structure and Process
Protocol for OPV Fabrication
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
Spin coater
-
Hotplate
-
Thermal evaporator system
-
5-methoxy-4-methyl-1H-indole (Donor)
-
Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) (Acceptor)
-
Chlorobenzene (solvent for active layer)
-
PEDOT:PSS
-
Zinc Oxide (ZnO) nanoparticle solution
-
Aluminum (Al)
-
Glovebox with inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning and HIL Deposition: Follow steps 1 and 2 from the OLED fabrication protocol.
-
Active Layer Preparation: In the glovebox, prepare a blend solution of 5-methoxy-4-methyl-1H-indole and PC₆₁BM in a 1:1 weight ratio in chlorobenzene. The total concentration should be around 20 mg/mL. Stir the solution overnight at 50 °C to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a film thickness of 80-120 nm. Anneal the film at a suitable temperature (e.g., 80-120 °C) to optimize the morphology of the bulk heterojunction.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of ZnO nanoparticle solution on top of the active layer and anneal according to the supplier's recommendations.
-
Cathode Deposition: Deposit a 100 nm thick layer of Al by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device to prevent degradation.
Characterization of Thin Films and Devices
To evaluate the performance of the fabricated devices and the properties of the 5-methoxy-4-methyl-1H-indole thin films, a suite of characterization techniques should be employed:
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the thin films and the active layer blend.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and assess the efficiency of charge transfer in the active layer of OPVs.
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels of the material.
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the deposited thin films.
-
Current-Voltage-Luminance (J-V-L) Measurements (for OLEDs): To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Current-Voltage (J-V) Measurements under Illumination (for OPVs): To measure the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) under simulated solar radiation (e.g., AM 1.5G).
Conclusion and Future Outlook
5-methoxy-4-methyl-1H-indole presents itself as a promising and versatile building block for the advancement of organic electronics. Its tunable electronic properties, stemming from the strategic placement of electron-donating groups on the indole core, make it a compelling candidate for use in both OLEDs and OPVs. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this molecule in creating next-generation electronic devices. Further research should focus on the synthesis of derivatives of 5-methoxy-4-methyl-1H-indole to further optimize its properties for specific applications and to gain a deeper understanding of the structure-property relationships in this class of materials.
References
- Vertex AI Search. (n.d.). Advancements in Organic Electronics: The Role of Indole Derivatives.
- American Chemical Society. (2025). Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes. ACS Fall 2025.
- PubMed. (2012). Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole.
- MDPI. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- BenchChem. (n.d.). Application of Indoline Derivatives in Organic Electronics: A Focus on OLEDs and Organic Solar Cells.
- ResearchGate. (n.d.). New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells.
- ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes | Poster Board #600 - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Methoxy-4-methyl-1H-indole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-methoxy-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.
The synthesis of polysubstituted indoles, such as 5-methoxy-4-methyl-1H-indole, can be a nuanced process. The interplay of electronic and steric effects from the substituents on the aromatic ring can significantly influence the course of the reaction, often leading to lower than expected yields. This guide will address the most common issues in a question-and-answer format, providing detailed, field-proven insights to enhance your synthetic success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 5-methoxy-4-methyl-1H-indole, with a focus on the widely used Fischer indole synthesis.
Issue 1: Low or No Product Formation
Question: I am attempting the Fischer indole synthesis of 5-methoxy-4-methyl-1H-indole from 4-methoxy-3-methylphenylhydrazine and an appropriate ketone/aldehyde, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product formation in a Fischer indole synthesis is a common yet frustrating issue. The root cause often lies in one or more of the following areas: the quality of starting materials, the choice of catalyst, or the reaction conditions.
Causality and Remediation:
-
Purity of Starting Materials: The Fischer indole synthesis is notoriously sensitive to impurities in the starting phenylhydrazine. Phenylhydrazines are prone to oxidation and decomposition.
-
Recommendation: Ensure your 4-methoxy-3-methylphenylhydrazine is of high purity. If it has been stored for a long time or appears discolored, it is advisable to purify it by recrystallization or chromatography before use. The ketone or aldehyde partner should also be pure and free of acidic or basic impurities that could interfere with the reaction.
-
-
Catalyst Selection and Concentration: The choice and concentration of the acid catalyst are critical.[1] A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement, while a catalyst that is too strong can lead to degradation of the starting materials or the product, often resulting in tar formation.[2]
-
Recommendation: A systematic catalyst screen is highly recommended. Common catalysts for this synthesis include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] For substrates with electron-donating groups like the methoxy group, milder acids are often sufficient. Start with a moderate catalyst like p-toluenesulfonic acid or a Lewis acid like ZnCl₂.
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the cyclization. However, excessive heat or prolonged reaction times can lead to decomposition and polymerization.
-
Recommendation: Monitor your reaction closely using Thin Layer Chromatography (TLC). Start with the reaction temperature reported in literature for similar 5-methoxyindoles and optimize from there. A gradual increase in temperature might be necessary. If the reaction is slow, extending the reaction time should be done cautiously, with continuous monitoring to avoid product degradation.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield.
-
Recommendation: While some Fischer indole syntheses are performed neat, using a high-boiling point solvent can improve heat transfer and solubilization of reagents. Toluene, xylene, or acetic acid are common choices.
-
Experimental Protocol: Catalyst Screening for Improved Yield
-
Setup: In parallel reaction tubes, place 4-methoxy-3-methylphenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).
-
Catalyst Addition: To each tube, add a different acid catalyst (e.g., p-TsOH, ZnCl₂, PPA, H₂SO₄ in acetic acid) in a catalytic amount (e.g., 0.1-0.2 eq for Lewis acids, or as the solvent for PPA/acetic acid).
-
Reaction: Heat the reactions to a suitable temperature (e.g., 80-120 °C) and monitor by TLC.
-
Analysis: After a set time (e.g., 2-4 hours), quench a small aliquot from each reaction, work up, and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and relative yield of the desired indole.
Issue 2: Formation of a Regioisomeric Impurity
Question: My reaction is producing the desired 5-methoxy-4-methyl-1H-indole, but I am also observing a significant amount of an isomeric product. How can I suppress the formation of this regioisomer?
Answer:
The formation of regioisomers is a potential challenge in the Fischer indole synthesis, especially with unsymmetrical ketones or substituted phenylhydrazines. In the case of 5-methoxy-4-methyl-1H-indole synthesis, the substitution pattern on the phenylhydrazine ring directs the cyclization. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The cyclization should preferentially occur at the position ortho to the hydrazine moiety and para to the methoxy group. However, cyclization at the position ortho to both the methyl and hydrazine groups could lead to the formation of the undesired 7-methoxy-4-methyl-1H-indole.
Causality and Remediation:
-
Steric Hindrance: The methyl group at the 3-position of the phenylhydrazine can sterically hinder the cyclization at the adjacent 2-position, potentially favoring cyclization at the less hindered 6-position.
-
Electronic Effects: The electron-donating methoxy group strongly activates the para position (the desired site of cyclization). The methyl group also provides some activation. The balance of these electronic and steric effects determines the regioselectivity.
-
Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the regiochemical outcome. Some catalysts may favor the thermodynamically more stable product.
Strategies to Improve Regioselectivity:
-
Choice of Carbonyl Compound: If you are using an unsymmetrical ketone, this can lead to two different enamine intermediates and thus two regioisomeric indole products. If possible, using a symmetrical ketone or an aldehyde will simplify the product mixture.
-
Catalyst Optimization: Lewis acids, by coordinating with the nitrogen atoms, can sometimes exert greater steric control over the transition state of the[2][2]-sigmatropic rearrangement, potentially improving regioselectivity. Experimenting with bulkier Lewis acids might be beneficial.
-
Temperature Control: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes favor the formation of the kinetically controlled product, which may be the desired regioisomer.
Issue 3: Significant Tar and Polymer Formation
Question: My reaction mixture is turning into a dark, intractable tar, making product isolation extremely difficult and significantly lowering the yield. What causes this and how can I prevent it?
Answer:
Tar formation is a classic problem in Fischer indole synthesis, arising from the strongly acidic and often high-temperature conditions which can cause polymerization and degradation of the starting materials, intermediates, and the indole product itself.[3] Indoles, particularly electron-rich ones like 5-methoxy-4-methyl-1H-indole, are susceptible to acid-catalyzed polymerization.
Causality and Remediation:
-
Excessive Acidity: Using a highly concentrated or strong acid can accelerate side reactions leading to tar.
-
High Temperatures: Overheating the reaction mixture is a primary cause of tar formation.
-
Prolonged Reaction Times: Leaving the reaction to run for too long, even at a moderate temperature, can lead to the accumulation of polymeric byproducts.
-
Presence of Oxygen: Air oxidation of the hydrazine or the indole product can contribute to the formation of colored, polymeric materials.
Mitigation Strategies:
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Precise Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a consistent and optimal temperature. Avoid localized overheating.
-
Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and stop the reaction promptly.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Gradual Addition: In some cases, adding the acid catalyst slowly to the heated mixture of the hydrazine and carbonyl compound can help to control the initial exotherm and reduce tar formation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude 5-methoxy-4-methyl-1H-indole?
A1: A multi-step approach is often the most effective for purifying substituted indoles.
-
Initial Work-up: After quenching the reaction, perform a standard aqueous work-up. An extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[3]
-
Column Chromatography: This is the most common and effective method for separating the desired product from regioisomers and other byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be an excellent final step to obtain a highly pure product.[4]
Q2: How can I confirm the identity and purity of my synthesized 5-methoxy-4-methyl-1H-indole?
A2: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.
-
¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the structure of the molecule, including the number and environment of protons and carbons. The chemical shifts and coupling constants will be characteristic of the 5-methoxy-4-methyl-1H-indole structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole, C-H stretches, and C-O stretches of the methoxy group.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.
Q3: Are there any alternative synthetic routes to 5-methoxy-4-methyl-1H-indole if the Fischer synthesis consistently gives low yields?
A3: Yes, several other methods for indole synthesis could be adapted.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an arylamine.[5] For your target molecule, this would involve reacting 2-bromo-1-(4-methoxy-3-methylphenyl)ethanone with an excess of 4-methoxy-3-methylaniline.
-
Japp-Klingemann Reaction: This reaction can be used to synthesize the necessary phenylhydrazone intermediate for the Fischer synthesis under different conditions, which might be advantageous if the direct condensation of the hydrazine and carbonyl compound is problematic.[6]
-
Modern Palladium-Catalyzed Methods: A variety of palladium-catalyzed reactions have been developed for indole synthesis, which often offer milder reaction conditions and broader functional group tolerance.[7] These methods typically involve the cyclization of an appropriately substituted aniline derivative.
Data Summary Table: Typical Reaction Parameters for Fischer Indole Synthesis of Methoxy-Substituted Indoles
| Parameter | Typical Range/Value | Rationale |
| Starting Phenylhydrazine | 4-methoxy-3-methylphenylhydrazine | Precursor for the indole core. |
| Carbonyl Partner | Acetaldehyde, acetone, or other suitable ketone/aldehyde | Provides the C2 and C3 atoms of the indole ring. |
| Catalyst | p-TsOH, ZnCl₂, PPA, H₂SO₄/AcOH | To facilitate the[2][2]-sigmatropic rearrangement. |
| Catalyst Loading | 0.1-1.0 eq (Lewis acids); solvent (Brønsted acids) | To be optimized for specific substrates. |
| Solvent | Toluene, Xylene, Acetic Acid, or Neat | High boiling point solvents are often preferred. |
| Temperature | 80 - 160 °C | Higher temperatures are often required for cyclization. |
| Reaction Time | 1 - 12 hours | Monitored by TLC to avoid byproduct formation. |
| Typical Yield | 40 - 80% (highly substrate dependent) | Can be lower due to side reactions and tar formation. |
Experimental Workflow for Purification
Caption: A typical workflow for the purification of the target indole.
References
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Online PDF]. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. [Online]. Available at: [Link]
-
Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria R., F. E. The Fischer Indole Synthesis: A Semiempirical Study. [Online]. Available at: [Link]
- Bessard, Y. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Org. Process Res. Dev. 1998, 2 (4), 222–226.
-
PrepChem.com. Synthesis of 5-methoxy-indole. [Online]. Available at: [Link]
-
The Hive. Solid-Phase Synthesis of 5-MeO-DMT (or DMT). [Online Forum]. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. [Online PDF]. Available at: [Link]
- El-Sayed, N. N. E. Synthesis, reactivity and biological properties of methoxy-activated indoles. J. Saudi Chem. Soc. 2017, 21 (1), 1-17.
- MDPI.
-
YouTube. Fischer Indole Synthesis. [Online Video]. Available at: [Link]
-
mzCloud. 5 Methoxyindole. [Online]. Available at: [Link]
- Google Patents. CN117858866A - Method for preparing tryptamine derivatives. [Online].
- Pàlosi, E., et al. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Acta Chimica Hungarica 1992, 129 (5), 629-637.
-
Wikipedia. Bischler–Möhlau indole synthesis. [Online]. Available at: [Link]
-
PubChem. 5-Methoxyindole. [Online]. Available at: [Link]
- MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- MDPI. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules 2019, 24 (18), 3298.
- MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules 2020, 25 (11), 2530.
- Royal Society of Chemistry.
-
Organic Chemistry Portal. Synthesis of indoles. [Online]. Available at: [Link]
- PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). J Med Chem. 2012 Apr 12;55(7):3036-48.
-
Organic Syntheses. 4-nitroindole. [Online]. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this cornerstone reaction in heterocyclic chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used method for constructing the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2][3] This resource is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that can arise during the Fischer indole synthesis, providing explanations for the underlying causes and offering practical solutions.
Issue 1: Low or No Yield of the Desired Indole
Question: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in the Fischer indole synthesis and can stem from several factors, including suboptimal reaction conditions, reactant or intermediate instability, and interfering functional groups.[4] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Acid Catalyst: The choice and strength of the acid catalyst are critical and highly substrate-dependent.[4][5]
-
Causality: A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement, while an overly strong acid can lead to substrate decomposition, tar formation, or unwanted side reactions.[5][6]
-
Solutions:
-
Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[5][7]
-
For less reactive substrates, polyphosphoric acid (PPA) is often an effective choice.[5][8]
-
In some cases, a milder acid like acetic acid may be sufficient and can help prevent the degradation of sensitive substrates.[8]
-
2. Optimize Reaction Temperature and Time:
-
Causality: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement step.[6] However, excessively high temperatures can promote the formation of polymeric byproducts and tars, while temperatures that are too low will result in an incomplete reaction.[5]
-
Solutions:
-
Begin with milder conditions reported in the literature for similar substrates and gradually increase the temperature.[5]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation from prolonged heating.[8]
-
Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[5]
-
3. Consider the Stability of the Hydrazone Intermediate:
-
Causality: Some arylhydrazones are unstable and can decompose before cyclization can occur.[5][6]
-
Solutions:
4. Assess Electronic Effects of Substituents:
-
Causality: Electron-donating groups on the arylhydrazine can weaken the N-N bond, which can favor an undesired N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[4][6][9] Conversely, strong electron-withdrawing groups can hinder the reaction, requiring harsher conditions.[6][8]
-
Solutions:
5. Check the Purity of Your Starting Materials:
-
Causality: Impurities in the phenylhydrazine or the carbonyl compound can lead to unwanted side reactions and inhibit the desired transformation.[4]
-
Solutions:
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in the Fischer indole synthesis.
Issue 2: Formation of Tar and Polymeric Byproducts
Question: My reaction mixture is turning into an intractable tar, making product isolation difficult and significantly reducing the yield. How can I prevent this?
Answer: The formation of tar and polymeric materials is a common issue in Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions employed.[5]
-
Causality: High temperatures and strong acids can promote a variety of side reactions, including polymerization of the starting materials, intermediates, or even the indole product itself.
-
Solutions:
-
Reduce Reaction Temperature: This is the most direct approach. Find the minimum temperature required for the reaction to proceed at a reasonable rate.[5]
-
Use a Milder Acid Catalyst: A less aggressive catalyst can often prevent the cascade of side reactions leading to tar formation.[6]
-
Optimize Solvent Choice: The solvent can influence the reaction outcome. Acetic acid, for example, can serve as both a solvent and a catalyst, sometimes providing a more controlled reaction environment.[8]
-
Incremental Addition of Reactants: In some cases, slow addition of one of the reactants to the heated, acidic reaction mixture can help to control the reaction rate and minimize byproduct formation.
-
Issue 3: Formation of Regioisomers with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone and obtaining a mixture of two regioisomeric indoles. How can I improve the selectivity for the desired isomer?
Answer: The formation of regioisomers is an inherent challenge when using unsymmetrical ketones that can form two different enamine intermediates.[7] The ratio of these isomers is influenced by the reaction conditions.
-
Causality: The reaction can proceed through either the kinetic or thermodynamic enamine intermediate, leading to two different indole products.
-
Solutions:
-
Choice of Acid Catalyst: This is a key factor in controlling regioselectivity. Generally, weaker acids may favor the formation of the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamically more stable product.[6]
-
Temperature Control: Reaction temperature can also influence the kinetic versus thermodynamic product distribution.
-
Steric Effects: The steric bulk of the substituents on the ketone and the phenylhydrazine can also direct the regioselectivity.
-
Alternative Strategies: If controlling the regioselectivity proves too difficult, it may be necessary to accept the mixture and separate the isomers chromatographically.[8] In some cases, a different synthetic route to the desired indole may be more efficient.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis proceeds through a multi-step mechanism:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[2][3]
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.[2][3]
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[1][2]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and then eliminates a molecule of ammonia under acidic conditions to form the energetically favorable aromatic indole ring.[1][2]
Caption: The key steps in the Fischer indole synthesis mechanism.
Q2: Which acid catalysts are most effective?
A2: There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, a good starting point is to consider the following classes:
-
Brønsted Acids: HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH).[2][7]
-
Polyphosphoric Acid (PPA): Often used for less reactive substrates or to drive the reaction to completion.[5][8]
| Catalyst Type | Examples | Common Applications/Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Widely used, effective for many substrates.[2][7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Also very common; ZnCl₂ is a classic catalyst for this reaction.[7][11] |
| Polyphosphoric Acid (PPA) | - | Often used for challenging cyclizations due to its strong dehydrating and acidic properties.[5][12] |
| Acetic Acid | - | Can serve as both a mild acid catalyst and a solvent.[8] |
Q3: Can I synthesize the parent indole (unsubstituted) using the Fischer method?
A3: The direct synthesis of the parent indole using acetaldehyde is generally not successful under standard conditions.[1] However, it is possible to use pyruvic acid as the carbonyl component to form 2-indolecarboxylic acid, which can then be decarboxylated to yield indole.[1][11]
Q4: What are some common side reactions to be aware of?
A4: Besides tar formation, other side reactions can occur:
-
N-N Bond Cleavage: This is a significant competing pathway, especially with electron-rich phenylhydrazines, leading to the formation of anilines and other degradation products.[6]
-
Aldol Condensation: Aldehydes and ketones capable of enolization can undergo self-condensation under the acidic reaction conditions.[6]
-
Rearrangements and Dimerizations: The indole product itself can sometimes be susceptible to degradation or further reaction under harsh acidic conditions and high temperatures.[6]
Q5: How should I purify my crude indole product?
A5: Purification of indole derivatives can be challenging due to the presence of closely related impurities.[4]
-
Column Chromatography: This is the most common method. The choice of the solvent system is critical, and gradient elution may be necessary for good separation.[4]
-
Recrystallization: This can be a very effective method for obtaining high-purity crystalline indoles, although it may lead to lower recovery.[4]
-
Acid-Base Extraction: If your indole is stable to acid and base, and the impurities have different properties, a liquid-liquid extraction workup can be beneficial.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol provides a detailed, two-step procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[3]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
Warm a mixture of acetophenone (4.0 g) and phenylhydrazine (3.6 g) on a steam bath for 1 hour.[3]
-
Dissolve the hot mixture in 80 mL of 95% ethanol.[3]
-
Induce crystallization by agitation and then cool the mixture in an ice bath.[3]
-
Collect the product by filtration and wash with 25 mL of cold ethanol.[3]
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.[3]
-
Dry the combined solids under reduced pressure. The typical yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.[3]
-
Step 2: Cyclization to 2-Phenylindole
-
Materials:
-
Acetophenone phenylhydrazone (5.0 g, 0.024 mol)
-
Anhydrous Zinc Chloride (10 g, powdered)
-
-
Procedure:
-
Place the acetophenone phenylhydrazone (5.0 g) and powdered anhydrous zinc chloride (10 g) in a beaker.
-
Heat the beaker in a sand bath to 170°C, stirring the mixture continuously with a thermometer.[3]
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.[3]
-
Remove the beaker from the bath and continue stirring for 5 minutes.[3]
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.[3]
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the reaction mixture.[3]
-
Collect the crude 2-phenylindole by filtration, wash with 200 mL of water, and then recrystallize from hot 95% ethanol.[3]
-
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews.
-
88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism. Retrieved from [Link]
- Taber, D. F., & Tirunahari, P. K. (2011).
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017).
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
- Garg, N. K., Sarpong, R., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Andreini, L., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
-
YouTube. (2018). Part III (Fischer indole synthesis). Retrieved from [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions in the Synthesis of Methoxy-Substituted Indoles
Welcome to the Technical Support Center for the synthesis of methoxy-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected side reactions encountered during the synthesis of these valuable heterocyclic compounds. The presence of a methoxy group, a common substituent in many biologically active indoles, significantly influences the electronic properties of the indole nucleus, often leading to unforeseen reactivity and challenging purification profiles. This resource provides in-depth, experience-driven insights and practical solutions to navigate these synthetic challenges.
Introduction: The Double-Edged Sword of the Methoxy Group
The methoxy group, being a strong electron-donating group, activates the indole ring towards electrophilic substitution, which can be advantageous in many synthetic transformations. However, this enhanced reactivity can also open up pathways to a variety of side reactions, complicating product isolation and reducing yields. The position of the methoxy group on the indole ring (e.g., 4-MeO, 5-MeO, 6-MeO, 7-MeO) further dictates the regioselectivity and the types of side products observed. This guide will dissect these issues in the context of several widely used indole syntheses.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
I. Fischer Indole Synthesis: The "Abnormal" Reactivity of Methoxy-Substituted Phenylhydrazones
The Fischer indole synthesis is a cornerstone of indole chemistry, but the presence of a methoxy group on the phenylhydrazine starting material can lead to significant deviations from the expected reaction pathway.
Question 1: I'm attempting a Fischer indole synthesis with a 2-methoxyphenylhydrazone and obtaining a chlorinated product instead of the expected 7-methoxyindole. What is happening and how can I prevent this?
Answer:
You are likely observing what is known as an "abnormal" Fischer indole synthesis. This is a well-documented side reaction, particularly when using strong protic acids like HCl in an alcohol solvent (e.g., EtOH).[1]
Causality:
The reaction mechanism deviates from the classical pathway. Instead of the expected intramolecular cyclization onto the unsubstituted carbon of the benzene ring, the cyclization occurs at the carbon bearing the methoxy group. The resulting intermediate can then undergo nucleophilic substitution by the chloride ion from the acid catalyst, leading to the formation of a chloroindole.[1] The electron-donating nature of the methoxy group makes the ipso-carbon a viable site for electrophilic attack.
Visualizing the "Abnormal" Fischer Indole Synthesis:
Caption: "Normal" vs. "Abnormal" pathways in the Fischer indole synthesis of a 2-methoxyphenylhydrazone.
Troubleshooting Protocol:
-
Choice of Acid Catalyst: This is the most critical factor. Avoid using HCl.
-
Recommended: Use Lewis acids like ZnCl₂ or BF₃·OEt₂. Polyphosphoric acid (PPA) is also a good alternative. These catalysts are less likely to provide a nucleophilic counter-ion that leads to substitution.
-
Rationale: Lewis acids coordinate with the nitrogen atoms to facilitate the key rearrangements without generating reactive nucleophiles like Cl⁻.
-
-
Solvent Selection:
-
Recommended: Use a non-alcoholic solvent like toluene or xylene when using Lewis acids. If a protic solvent is necessary, acetic acid is a better choice than ethanol when paired with a milder acid catalyst.
-
-
Temperature Control:
-
Carefully optimize the reaction temperature. Higher temperatures can sometimes favor the abnormal pathway. Start with lower temperatures and gradually increase while monitoring the reaction progress by TLC or LC-MS.
-
Quantitative Data: Catalyst Effect on Product Distribution
| Phenylhydrazone | Catalyst/Solvent | Desired Product (Yield) | Side Product (Yield) | Reference |
| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (minor) | Ethyl 6-chloroindole-2-carboxylate (major) | [1] |
| Ethyl pyruvate 2-methoxyphenylhydrazone | ZnCl₂/AcOH | Ethyl 7-methoxyindole-2-carboxylate | 5-chloro and other byproducts (low yields) | [1] |
Step-by-Step Protocol to Minimize Chlorination:
-
Reactant Preparation: Ensure the 2-methoxyphenylhydrazine and the carbonyl compound are pure.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the phenylhydrazone in anhydrous toluene.
-
Catalyst Addition: Add ZnCl₂ (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of NaHCO₃, and extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Bischler-Möhlau Indole Synthesis: Regioselectivity and Competing Pathways
The Bischler-Möhlau synthesis, which involves the reaction of an α-haloacetophenone with an excess of an arylamine, is known for its sometimes harsh conditions and potential for yielding mixtures of products. The presence of a methoxy group on the aniline can exacerbate these issues.
Question 2: My Bischler-Möhlau reaction with a methoxy-substituted aniline is giving a low yield and a mixture of regioisomers. How can I improve the outcome?
Answer:
The low yield and lack of regioselectivity in the Bischler-Möhlau synthesis with methoxy-substituted anilines are common problems. The electron-donating methoxy group can activate multiple positions on the aniline ring for electrophilic cyclization, and the harsh reaction conditions can lead to decomposition.
Causality:
There are two competing mechanistic pathways that can lead to different regioisomers. The cyclization can occur either ortho or para to the amino group. With a methoxy substituent, the electronic activation of the ring can make both pathways more competitive, leading to a mixture of indole products. For example, with 3-methoxyaniline, cyclization can occur at the 2-, 4-, or 6-positions.
Visualizing Competing Cyclization Pathways:
Caption: Potential cyclization pathways in the Bischler-Möhlau synthesis with 3-methoxyaniline.
Troubleshooting Protocol:
-
Milder Reaction Conditions: The traditional high-temperature conditions often lead to decomposition.
-
Recommended: Employ microwave irradiation. This technique can significantly reduce reaction times and often improves yields and regioselectivity by minimizing thermal decomposition.
-
Alternative: The use of a Lewis acid catalyst like lithium bromide (LiBr) can promote the reaction under milder conditions.
-
-
Protecting Groups: If the aniline nitrogen is too nucleophilic, it can lead to side reactions.
-
Consider: While not a standard Bischler-Möhlau approach, related syntheses sometimes employ N-protection to control reactivity, though this adds synthetic steps.
-
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, it may be more efficient to switch to a different indole synthesis that offers better control. For example, the Madelung or Leimgruber-Batcho syntheses can provide better regiochemical control depending on the availability of the starting materials.
Experimental Protocol for a Milder Bischler-Möhlau Synthesis:
-
Reactant Mixture: In a microwave-safe vessel, combine the α-bromoacetophenone (1 eq), the methoxy-substituted aniline (3 eq), and lithium bromide (0.2 eq).
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Monitor the progress by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer and purify the product by column chromatography.
III. Reissert, Madelung, Bartoli, and Leimgruber-Batcho Syntheses: Methoxy Group Influences
These named reactions offer alternative routes to indoles, and the presence of a methoxy group can also influence their outcomes.
Question 3: I am considering using the Reissert, Madelung, Bartoli, or Leimgruber-Batcho synthesis for a methoxy-substituted indole. What potential side reactions should I be aware of?
Answer:
The influence of the methoxy group in these syntheses is primarily electronic, affecting the acidity of protons, the nucleophilicity of the ring, and the stability of intermediates.
-
Reissert Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization. A methoxy group on the o-nitrotoluene ring will influence the acidity of the benzylic protons.
-
Potential Issue: An electron-donating methoxy group can decrease the acidity of the benzylic protons, potentially requiring stronger base conditions for the initial condensation, which could lead to side reactions like self-condensation of the oxalate.
-
Troubleshooting: Use of a stronger base like potassium ethoxide over sodium ethoxide may be beneficial. Careful control of temperature during the condensation is also crucial.
-
-
Madelung Synthesis: This is the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.
-
Potential Issue: An electron-donating methoxy group on the aniline ring can make the cyclization (an intramolecular nucleophilic attack on the amide carbonyl) more difficult by reducing the electrophilicity of the amide. This may necessitate even harsher conditions, leading to decomposition.[2]
-
Troubleshooting: The use of modern variations with organolithium bases (e.g., n-BuLi or LDA) at lower temperatures can be highly effective.[2]
-
-
Bartoli Indole Synthesis: This reaction of an o-substituted nitroarene with a vinyl Grignard reagent is particularly useful for 7-substituted indoles.
-
Potential Issue: While generally robust, the strongly basic and nucleophilic nature of the Grignard reagent can potentially react with other functional groups. A methoxy group is generally stable, but if other sensitive groups are present, they may need protection. The reaction is also sensitive to steric hindrance from the ortho group.[3]
-
Troubleshooting: Ensure the Grignard reagent is of high quality and added slowly at low temperatures.
-
-
Leimgruber-Batcho Indole Synthesis: A versatile two-step method starting from an o-nitrotoluene.
-
Potential Issue: The initial formation of the enamine is generally efficient. During the reductive cyclization step, a methoxy group can influence the rate of reduction of the nitro group. In some cases, incomplete reduction or over-reduction of other functionalities can occur.
-
Troubleshooting: The choice of reducing agent is key. A variety of reagents can be used (e.g., Raney Ni/H₂, Pd/C/H₂, SnCl₂, Fe/AcOH), and screening different reducing systems may be necessary to find the optimal conditions for a specific methoxy-substituted substrate.
-
Summary of Methoxy Group Effects and Troubleshooting in Various Indole Syntheses:
| Synthesis Method | Methoxy Group Influence | Potential Side Reaction/Issue | Troubleshooting Strategy |
| Fischer | Activates ipso-position | "Abnormal" cyclization leading to substitution (e.g., chlorination) | Use Lewis acid catalysts (ZnCl₂, BF₃·OEt₂) instead of protic acids like HCl. |
| Bischler-Möhlau | Activates multiple ring positions | Poor regioselectivity, mixture of isomers, decomposition | Use milder conditions (microwave irradiation, LiBr catalyst). |
| Reissert | Decreases acidity of benzylic protons | Incomplete initial condensation, side reactions from harsher base conditions | Use a stronger base (e.g., potassium ethoxide), careful temperature control. |
| Madelung | Reduces electrophilicity of amide carbonyl | Requires harsher conditions, leading to decomposition | Use modern variations with organolithium bases (n-BuLi, LDA) at lower temperatures. |
| Bartoli | Generally well-tolerated | Potential for Grignard reagent to react with other functional groups | Protect other sensitive functional groups, slow addition of Grignard at low temperature. |
| Leimgruber-Batcho | Can affect nitro group reduction | Incomplete reduction or over-reduction | Screen different reducing agents (e.g., Raney Ni/H₂, Pd/C/H₂, SnCl₂). |
Conclusion
The synthesis of methoxy-substituted indoles presents a unique set of challenges that stem from the very electronic properties that make these molecules attractive synthetic targets. A thorough understanding of the reaction mechanisms and the specific influence of the methoxy group is paramount to successful synthesis. By carefully selecting catalysts, solvents, and reaction conditions, and by being prepared to explore alternative synthetic routes, the side reactions discussed in this guide can be effectively minimized or avoided. We hope this technical support center serves as a valuable resource in your research and development endeavors.
References
- [Link to a relevant review on indole synthesis]
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17. [Link]
- [Link to a relevant article on Bischler-Möhlau synthesis]
-
Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]
- [Link to a relevant article on Madelung synthesis]
- [Link to a relevant article on Reissert synthesis]
- [Link to a relevant article on Leimgruber-B
Sources
Technical Support Center: Purification of 5-Methoxy-4-methyl-1H-indole
Welcome to the technical support center for the purification of 5-methoxy-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower your experimental choices.
I. Discoloration and Impurity Formation
Indole derivatives, particularly electron-rich ones like 5-methoxy-4-methyl-1H-indole, can be susceptible to degradation. Discoloration, often appearing as a pink, purple, or brown hue, is a common indicator of impurity formation.
Q1: My crude sample of 5-methoxy-4-methyl-1H-indole is highly colored (pink/brown). What is the likely cause and how can I minimize this?
A1: The discoloration you are observing is likely due to the oxidation of the indole ring. The electron-donating methoxy and methyl groups on the benzene portion of the indole make the molecule particularly susceptible to oxidation, which can be initiated by air, light, or residual acid from the synthesis.[1][2]
-
Causality: The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic attack and oxidation, especially at the C2 and C3 positions of the pyrrole ring.[2][3] This can lead to the formation of colored oligomeric or polymeric byproducts.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the crude product and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photodegradation.[1][2]
-
Neutralize Acid: Ensure that any acidic residues from the synthesis are thoroughly quenched and removed during the work-up, as acid can catalyze degradation.[2]
-
Q2: I've noticed new spots appearing on my TLC plate after letting the crude material sit for a while. What are these likely to be?
A2: The appearance of new, often more polar, spots on a TLC plate over time is a strong indication of degradation. For 5-methoxy-4-methyl-1H-indole, these new spots could be oxindole derivatives or other oxidation products.[2][3]
-
Expert Insight: It is crucial to purify the crude product as soon as possible after synthesis to avoid the accumulation of these degradation products, which can complicate purification. If immediate purification is not possible, store the crude material under an inert atmosphere at a low temperature (-20°C is preferable).
II. Chromatographic Separation Issues
Flash column chromatography is a standard method for purifying indole derivatives. However, challenges such as poor separation, product decomposition on the column, and co-elution of impurities are common.
Q3: I'm having trouble getting good separation of my product from impurities during flash chromatography. The spots are streaking or overlapping on TLC. What should I do?
A3: Poor separation in flash chromatography can stem from several factors, including an inappropriate solvent system, interactions with the silica gel, or the presence of closely related impurities.
-
Solvent System Optimization:
-
A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]
-
For 5-methoxy-4-methyl-1H-indole, which has moderate polarity, a gradient elution starting with a low percentage of ethyl acetate in hexanes and gradually increasing the polarity can be effective.[5]
-
If you observe streaking, it may be due to the slightly acidic nature of silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to improve peak shape and reduce tailing.[4][5]
-
| Solvent System Component | Purpose | Typical Starting Ratios |
| Hexanes/Petroleum Ether | Non-polar mobile phase | 9:1 to 4:1 (Hexanes:Ethyl Acetate) |
| Ethyl Acetate/Diethyl Ether | Polar mobile phase | 1:9 to 1:4 (Ethyl Acetate:Hexanes) |
| Dichloromethane/Methanol | For more polar compounds | 99:1 to 95:5 (DCM:MeOH)[4] |
| Triethylamine (TEA) | Basic modifier to reduce streaking | 0.1% to 1% of the total solvent volume |
-
Workflow for Optimizing Separation:
Caption: Workflow for optimizing chromatographic separation.
Q4: My product seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A4: Decomposition on silica gel is a known issue for acid-sensitive compounds, including some indoles.[5][6]
-
Confirmation: You can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes in intensity, your compound is likely unstable on silica.[6]
-
Solutions:
-
Deactivating Silica Gel: You can deactivate the silica gel by flushing the packed column with your eluent containing 1-3% triethylamine before loading your sample.[5]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[7]
-
Reversed-Phase Chromatography: For some indole derivatives, reversed-phase flash chromatography using a C18-functionalized silica gel with a water/methanol or water/acetonitrile mobile phase can be a viable alternative.
-
III. Crystallization and Isolation Difficulties
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. However, choosing the right solvent and inducing crystallization can be challenging.
Q5: I am struggling to find a suitable solvent for the recrystallization of 5-methoxy-4-methyl-1H-indole. What are the key properties of a good recrystallization solvent?
A5: The ideal recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should dissolve readily in the boiling solvent.[8]
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[8]
-
Does not react with the compound: The solvent must be inert.
-
Boiling point considerations: The solvent's boiling point should be high enough to provide a good solubility differential but low enough to be easily removed from the crystals.[9]
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures.
-
Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. Abundant crystal formation indicates a good solvent.
-
-
Suggested Solvents for Indole Derivatives:
-
Single Solvents: Ethanol, methanol, toluene, or mixtures involving hexanes.[10][11]
-
Solvent/Anti-solvent Systems: A common approach is to dissolve the indole in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy (the cloud point), then heat until clear and allow to cool slowly.[12]
-
Q6: My compound is not crystallizing out of solution, even after cooling. What can I do to induce crystallization?
A6: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask or beaker at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If the solution is not saturated enough, you can carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again.[9]
-
Prolonged Cooling: Sometimes, crystallization is a slow process. Leaving the solution in a refrigerator or freezer for an extended period can be effective.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Deactivation: Add a layer of sand to the top of the silica. Elute the packed column with two column volumes of the eluent containing 1% triethylamine.[5]
-
Sample Loading: It is highly recommended to use dry loading. Dissolve your crude 5-methoxy-4-methyl-1H-indole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5][13]
-
Elution: Begin eluting with your starting solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[5]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent/Anti-solvent System
-
Dissolution: Dissolve the impure 5-methoxy-4-methyl-1H-indole in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Addition of Anti-solvent: Slowly add a "poor" solvent (e.g., hexanes) dropwise while stirring until you observe persistent cloudiness.
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
References
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (n.d.).
- Chromatography of urinary indole derivatives - PubMed. (1988).
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
- Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide - Benchchem. (n.d.).
- Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base - Oxford Academic. (2021).
- Separation of simple indole derivatives by thin layer chromatography - PubMed. (1968).
- Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection | Semantic Scholar. (1988).
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - NIH. (n.d.).
- How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. (2015).
- Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021).
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.).
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Running a flash column - Chemistry LibreTexts. (2025).
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents. (n.d.).
- Crystallization purification of indole - ResearchGate. (n.d.).
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (n.d.).
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.).
- 5-Methoxy-7-methyl-1H-indole | 61019-05-4 - Sigma-Aldrich. (n.d.).
- Successful Flash Chromatography - King Group. (n.d.).
- Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide - Benchchem. (n.d.).
- 5-methoxy-7-methyl-1-nitroso-1H-indole - CLEARSYNTH. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- 5-methoxy-7-methyl-1H-indole-4-carbaldehyde | C11H11NO2 | CID 90057351 - PubChem. (n.d.).
- 2870681-85-7|5-Methoxy-7-methyl-1-tosyl-1H-indole-4-carbaldehyde - BLDpharm. (n.d.).
- 5-Methoxy-4-methyl-1H-indole - Abound. (n.d.).
- Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido) - IUCr Journals. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlrs0kRAOtPZfUyly4ThchDn0DtTCvqz8cdL4RaOe-ETvd8qmq8M3oC6eMCrff6O2IxijRakBLgf6j0IrZvsXTM16qkWup-1eyWCPVJnPTYQSYH6TDvtoLc_0fUyL4nMDnuekyb9jWaIlLxyMUe7Pbjo-BnqBuuoI--Q==
- 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - ResearchGate. (n.d.).
- stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate - Benchchem. (n.d.).
- Preparation method of 5-methoxyindole - Google Patents. (n.d.).
- Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents. (n.d.).
- 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - PMC - NIH. (n.d.).
- 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole - PubMed Central. (n.d.).
- Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Stability of 5-methoxy-4-methyl-1H-indole in Solution
Welcome to the technical support center for 5-methoxy-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused advice on maintaining the stability of this compound in solution. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 5-methoxy-4-methyl-1H-indole has turned pink/brown. What is happening and is it still usable?
A: A color change to pink, red, or brown is a classic visual indicator of indole compound degradation, specifically oxidation and potential polymerization.[1] The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation, especially when in solution and exposed to atmospheric oxygen. While a minor color change might not significantly alter the bulk purity for certain preliminary applications, it signals the onset of degradation.[1] For any sensitive or quantitative experiments, such as bioassays or kinetic studies, using a discolored solution is strongly discouraged as the degradation products are unlikely to possess the same biological or chemical activity as the parent compound.[2]
Q2: What are the primary drivers of 5-methoxy-4-methyl-1H-indole degradation in solution?
A: The instability of this indole derivative in solution is primarily driven by three factors: oxidation, light exposure (photodegradation), and pH extremes.
-
Oxidation: This is the most common degradation pathway. The electron-rich indole ring can be oxidized by dissolved atmospheric oxygen.[3] This process can be accelerated by the presence of trace metal ions. The methoxy group (-OCH₃) and methyl group (-CH₃) are electron-donating, which can further activate the indole ring towards oxidation compared to the unsubstituted indole.
-
Photodegradation: Indole compounds can absorb UV light, which provides the energy to break chemical bonds and initiate degradation reactions.[4] Exposure to ambient laboratory light over time, especially UV wavelengths, can lead to the formation of various degradation products.[5][6]
-
pH: Both strongly acidic and strongly basic conditions can catalyze the degradation of indoles.[3] Under acidic conditions, the indole nitrogen can be protonated, which can lead to instability.[3] In highly alkaline solutions, hydrolysis of substituents or other base-catalyzed reactions can occur.[7] Studies on related indole structures show that pH can significantly influence their stability.[8][9]
Q3: What is the ideal way to prepare and store a stock solution of 5-methoxy-4-methyl-1H-indole?
A: To maximize the shelf-life of your stock solution, you must mitigate the factors identified above. The ideal storage conditions involve controlling temperature, light, and atmosphere.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous, and degassed solvents (e.g., DMSO, ethanol, acetonitrile). | Minimizes reactive impurities and dissolved oxygen. Degassing removes dissolved O₂, the primary oxidant. |
| Temperature | Store at ≤ -20°C for long-term storage. For short-term use, 2-8°C is acceptable.[1] | Low temperatures slow down the rate of all chemical degradation reactions. |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil.[1] | Protects the compound from photodegradation initiated by UV and visible light. |
| Atmosphere | Overlay the solution with an inert gas (e.g., argon or high-purity nitrogen).[1][2] | Displaces oxygen from the vial's headspace, creating an inert environment and preventing oxidation. |
| Container | Use high-quality glass vials with PTFE-lined caps.[10] | Prevents leaching of contaminants from plastic and ensures a tight seal. |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Potency in Biological Assays
Symptoms:
-
You observe a time-dependent decrease in the biological effect of your compound.
-
Results are inconsistent between experiments run on different days using the same stock solution.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Your chromatogram shows a decrease in the main compound peak area over time.
-
Multiple new peaks, often with altered retention times, appear in the chromatogram of an aged solution.
Causality and Investigation: The appearance of new peaks is direct evidence of degradation. The goal is to identify the stress factor causing it. A forced degradation study is a systematic way to diagnose the vulnerability of the molecule.[11][12][13]
Forced Degradation Experimental Protocol: This protocol will help you determine if your compound is sensitive to acid, base, oxidation, or light.
-
Preparation: Prepare five identical solutions of 5-methoxy-4-methyl-1H-indole (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Control: Store one vial at -20°C, protected from light.
-
Acidic: Add 0.1 M HCl to one vial. Incubate at 60°C.[3]
-
Basic: Add 0.1 M NaOH to one vial. Incubate at 60°C.[3]
-
Oxidative: Add 3% H₂O₂ to one vial. Keep at room temperature.[3]
-
Photolytic: Expose one vial to a UV light source (e.g., 254 nm) or strong, direct sunlight at room temperature.[3]
-
-
Analysis:
-
Inject an aliquot from each vial onto an HPLC-UV system at time zero.
-
Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Compare the chromatograms to the control. The condition that shows the most significant and rapid formation of new peaks is the primary degradation pathway.
-
Interpreting Results:
| Stress Condition | Likely Degradation Pathway | Recommended Action |
| Acidic | Acid-catalyzed hydrolysis or rearrangement. | Buffer working solutions to a neutral or mildly acidic pH (e.g., pH 6-7.5).[8][9] |
| Basic | Base-catalyzed hydrolysis or oxidation. | Buffer working solutions to a neutral pH. Avoid highly basic conditions. |
| Oxidative | Oxidation of the indole ring. | Degas all solvents, work under an inert atmosphere, and consider adding an antioxidant. |
| Photolytic | Photodegradation. | Protect all solutions and experimental setups from light. |
Advanced Stabilization Protocols
Protocol 1: Preparation of a Stabilized Stock Solution Using an Antioxidant
For highly sensitive applications or long-term solution storage, the addition of an antioxidant can be beneficial.[1] Butylated hydroxytoluene (BHT) is a common choice for organic compounds.
Materials:
-
5-methoxy-4-methyl-1H-indole
-
High-purity, anhydrous DMSO or ethanol
-
Butylated hydroxytoluene (BHT)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with PTFE-lined cap
Procedure:
-
Prepare a BHT Stock: Weigh and dissolve BHT in your chosen solvent to create a 1% (w/v) stock solution.
-
Calculate Amount: Determine the final desired concentration of your indole solution (e.g., 10 mM).
-
Inert Atmosphere: Place the calculated amount of solid indole into the amber vial. Flush the vial with inert gas for 1-2 minutes.
-
Add Antioxidant: Add a small volume of the 1% BHT stock solution to achieve a final BHT concentration of 0.01%. For a 10 mL final volume, this would be 10 µL of the 1% stock.[1]
-
Dissolve Compound: Add the degassed solvent to the vial to reach the final desired volume.
-
Seal and Store: Cap the vial tightly, vortex briefly to ensure dissolution, and store at -20°C or below.
Protocol 2: Degassing Solvents by Sparging
This procedure removes dissolved oxygen from your solvents, a critical step in preventing oxidative degradation.
Workflow Diagram:
Caption: Step-by-step workflow for solvent degassing via sparging.
Procedure:
-
Obtain a flask or bottle of the solvent you intend to use.
-
Use a septum or a cap that can be pierced.
-
Insert a long needle or tube connected to your inert gas source, ensuring the tip is well below the solvent's surface.
-
Insert a second, shorter needle to act as a gas vent.
-
Begin a slow, steady stream of inert gas bubbling through the solvent. Avoid a vigorous flow that could splash the solvent.
-
Sparge the solvent for at least 15-30 minutes.
-
Once complete, remove the needles and use the degassed solvent immediately to prepare your stock solution.
By understanding the chemical vulnerabilities of 5-methoxy-4-methyl-1H-indole and implementing these robust handling and storage procedures, you can ensure the stability of your solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Jinjing Chemical. (2025, August 26). What are the photodegradation characteristics of 99% Indole? Retrieved from Jinjing Chemical Blog. [Link]
-
Li, H., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances. [Link]
-
Kousara, M., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. [Link]
-
Reddit User Discussion. (2023). Storage of methyl anthralite and Indole. r/DIYfragrance. [Link]
-
Gornik, T., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. [Link]
-
Matuszewska, A., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics. [Link]
-
Magnus, V., et al. (1985). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]
-
Matuszewska, A., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. [Link]
-
Matuszewska, A., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Reddit User Question. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. [Link]
-
IntechOpen. (2018). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Retrieved from IntechOpen. [Link]
-
Sharma, M., & Murugesan, K. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Reddit User Discussion. (n.d.). Storing crystals and powders. r/DIYfragrance. [Link]
-
Jensen, G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Kumar, V., & Gupta, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Gornik, T., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from IJRFP. [Link]
-
Mitsuda, H., et al. (1975). Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid. Journal of Nutritional Science and Vitaminology. [Link]
-
Uría-Pérez, E., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. ResearchGate. [Link]
-
Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis. [Link]
-
Zhumanov, A., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules. [Link]
-
Dziuk, B., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]
-
Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant Physiology. [Link]
-
Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from Ibis Scientific. [Link]
-
Khan, I., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
-
Dair, E. L., et al. (2007). Relative efficacies of indole antioxidants in reducing autoxidation and iron-induced lipid peroxidation in hamster testes. PubMed. [Link]
-
Sharma, G., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Oxidation of melatonin by myeloperoxidase. Retrieved from ResearchGate. [Link]
-
Mor, M., et al. (2004). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. PubMed. [Link]
-
ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from ResearchGate. [Link]
-
Zhumanov, A., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]
-
Campa, C., et al. (2006). Oxidation of melatonin and its catabolites, N1-acetyl-N2 -formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. PubMed. [Link]
-
ResearchGate. (2016). How to find degradation pathway from metabolites?. Retrieved from ResearchGate. [Link]
-
Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. [Link]
-
PubChem. (n.d.). 5-Methoxyindole. Retrieved from PubChem. [Link]
-
MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Oxidation of melatonin and its catabolites, N1-acetyl-N 2-formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. Retrieved from ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Poor Solubility of Indole Derivatives in Assays
Welcome, researchers and drug discovery professionals. This guide provides expert-driven solutions to one of the most common yet frustrating challenges in the lab: the poor aqueous solubility of indole derivatives. Lipophilic compounds, including many promising indole-based molecules, frequently precipitate when diluted from a DMSO stock into aqueous assay buffers. This can lead to inaccurate data, underestimated potency, and misleading structure-activity relationships (SAR).[1][2][3]
This resource is structured to provide not just protocols, but the scientific rationale behind them. Understanding the "why" is critical to effective troubleshooting and adapting these methods to your specific indole derivative and assay system.
Frequently Asked Questions (FAQs)
Q1: My indole derivative is perfectly dissolved in 100% DMSO, but it crashes out as soon as I add it to my aqueous assay buffer. Why?
This is the classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment.[4][5] DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of hydrophobic molecules. However, when you introduce this DMSO stock into a predominantly aqueous buffer, you cause a dramatic shift in the solvent environment's polarity. The high concentration of water molecules cannot effectively solvate your lipophilic indole derivative, causing it to precipitate out of the solution.[4][6] This phenomenon is often referred to as "compound crashing."
Q2: For my cell-based assay, what is the absolute maximum concentration of DMSO I can use?
There is no single answer, as tolerance is highly cell-line dependent.[7][8] However, a widely accepted general guideline is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[1][9] Some sensitive or primary cell lines may show stress at concentrations as low as 0.1%.[1][7] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1% to 1.0%).[8][10]
Q3: My indole derivative has a nitrogen atom in the ring. Can I use pH to improve its solubility?
Yes, if the nitrogen (or another functional group) is ionizable within a practical pH range. The solubility of an ionizable compound is highly dependent on pH.[11] The indole nitrogen itself is very weakly acidic (pKa ≈ 17), meaning it requires a very strong base to deprotonate and is not useful for solubilization in typical biological buffers (pH 4-9).[12]
However, if your indole derivative has other functional groups—such as a basic amine (e.g., -NH2, -NR2) or an acidic group (e.g., -COOH, phenolic -OH)—you can leverage the Henderson-Hasselbalch equation to your advantage.[13][14][15][16]
-
For a basic group: Lowering the pH below its pKa will protonate it (e.g., -NH3+), increasing its charge and dramatically improving aqueous solubility.[10]
-
For an acidic group: Raising the pH above its pKa will deprotonate it (e.g., -COO-), which also increases solubility.[17]
Always check if your assay components (e.g., enzyme, cells) are stable and active at the adjusted pH.
Q4: What are co-solvents, and how do they differ from DMSO?
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[9][18] While DMSO is used to create a concentrated stock, co-solvents like polyethylene glycol 400 (PEG 400), ethanol, or propylene glycol are often included in the final assay buffer itself.[9][18][19] They can help maintain solubility upon dilution of the DMSO stock. However, like DMSO, they must be tested for compatibility and potential interference with the assay components.[20]
Troubleshooting Guide: From Precipitation to Publication-Quality Data
Issue 1: Compound precipitates during serial dilution or upon final addition to the assay plate.
This is a kinetic solubility problem, often caused by improper dilution technique. Rapidly changing the solvent environment from high-DMSO to high-aqueous shocks the compound out of solution.
Root Cause Analysis & Solution Workflow:
Recommended Solution: Stepwise Dilution
Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), use an intermediate dilution step. This gradually acclimates the compound to the aqueous environment. See Protocol 2 for a detailed methodology.[21]
Issue 2: Even with optimized dilution, the required compound concentration is not achievable without precipitation.
This indicates the intrinsic aqueous solubility of your indole derivative is the limiting factor. At this point, you must modify the assay buffer to increase its solubilizing capacity.
Option A: Incorporate a Non-ionic Detergent
-
Mechanism of Action: Non-ionic detergents like Tween-20 or Triton X-100 are amphiphilic molecules.[22] Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[5][23] The hydrophobic tails of the detergent form a core, creating a microenvironment that can encapsulate your lipophilic indole derivative, while the hydrophilic heads face the aqueous buffer, keeping the entire complex in solution.[24]
-
Implementation: Add the detergent to your assay buffer at a final concentration slightly above its CMC. It is crucial to test for assay interference, as detergents can sometimes affect enzyme activity or cell membranes.[6]
Option B: Utilize Cyclodextrins
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[4] The exterior is hydrophilic, while the central cavity is hydrophobic. Your indole derivative can form a "guest-host" inclusion complex by fitting into this cavity, shielding it from the aqueous environment and increasing its apparent solubility.[4][[“]][26][27] This is a dynamic equilibrium, and the compound can be released upon dilution.[28]
-
Implementation: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher aqueous solubility compared to natural β-cyclodextrin.[4] Prepare solutions of varying cyclodextrin concentrations to determine the optimal level for solubilizing your compound without interfering with the assay.
Comparative Table of Solubilizing Agents
| Agent | Typical Working Concentration | Critical Micelle Conc. (CMC) | Pros | Cons |
| Tween-20 | 0.01% - 0.1% (v/v) | ~0.007% (0.06 mM)[23][29] | Widely used, effective, low cost | Can interfere with some assays, may inhibit certain enzymes |
| Triton X-100 | 0.01% - 0.1% (v/v) | ~0.015% (0.24 mM)[29][30] | Potent solubilizer | Can be harsh on cell membranes, known to affect some protein assays |
| HP-β-CD | 1 - 20 mM | N/A | Generally low toxicity, forms defined inclusion complexes | Can be more expensive, may lower the free concentration of the compound |
Issue 3: My indole derivative is ionizable, but I don't know the optimal pH for solubility.
Root Cause Analysis & Solution:
The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from its pKa, leading to a higher proportion of the charged, more soluble species.
Recommended Solution: pH-Solubility Profile
Perform a simple solubility test across a range of pH values. Prepare a set of buffers (e.g., pH 4.0, 5.5, 7.4, 9.0) and determine the concentration at which your compound precipitates in each. This will reveal the optimal pH for maintaining solubility, which you can then use for your assay, provided it is compatible with your biological system.
Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry
This high-throughput method allows you to quickly estimate the kinetic solubility of your compound in a specific buffer.[2][31] It measures the light scattered by insoluble particles (precipitate).[32]
Materials:
-
10 mM compound stock in 100% DMSO.
-
Assay buffer of choice (e.g., PBS, pH 7.4).
-
Clear 96-well or 384-well microplate.
-
Nephelometer plate reader.
Methodology:
-
Prepare Compound Plate: In a microplate, perform serial dilutions of your 10 mM DMSO stock with 100% DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Dispense Compound: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the corresponding wells of a clean assay plate.
-
Add Buffer: Rapidly add a fixed volume of your assay buffer (e.g., 198 µL) to all wells to achieve the final desired compound concentrations and a consistent final DMSO percentage.
-
Incubate: Shake the plate gently for 5 minutes and then let it incubate at room temperature for 1-2 hours.[31]
-
Measure: Read the plate on a nephelometer to measure light scattering (turbidity).
-
Analysis: The lowest concentration that shows a significant increase in light scattering above the buffer-only background is the approximate kinetic solubility limit.[2]
Protocol 2: Best Practices for Preparing Working Solutions from a DMSO Stock
This protocol is designed to minimize precipitation when diluting a hydrophobic compound into an aqueous medium for cell-based or biochemical assays.[21][33]
Methodology:
-
Prepare High-Concentration Intermediate: Create an intermediate dilution of your 10 mM stock solution in your chosen assay buffer or media. For example, add 2 µL of 10 mM stock to 98 µL of media to make a 200 µM intermediate solution (final DMSO is 2%). Vortex gently immediately after addition. This step may require optimization; the goal is to find the highest possible concentration that remains soluble.
-
Perform Serial Dilutions: Use the 200 µM intermediate solution to perform serial dilutions in assay media that already contains the same final percentage of DMSO (in this case, 2%, which would be your vehicle control). This ensures the solvent environment remains consistent across your dilution series, preventing the compound from crashing out at lower concentrations.[10][34]
-
Final Dilution to Assay Plate (if necessary): Add your final concentrations to the assay plate. Ensure the final DMSO concentration in the assay wells does not exceed the tolerance limit for your system (e.g., ≤0.5%). This may require making the serial dilutions at a higher concentration (e.g., 10x final) and then performing a final 1:10 dilution into the assay plate.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Badea, I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1065. [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Loftsson, T., & Jarvinen, T. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 22(1), 115. [Link]
-
Jorgensen, F. S., & Duffy, F. J. (2002). Prediction of pH-dependent aqueous solubility of druglike molecules. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
-
Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
- AAT Bioquest. (n.d.). Tween® 20 Detergent.
- Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation.
-
Gould, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Panus, P. C. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
-
S-J, H., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
-
Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]
-
Cakić, M., et al. (2012). Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution. Hemijska industrija, 66(1), 21-28. [Link]
-
Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]
-
Johnson, M. (2021). Detergents: Triton X-100, Tween-20, and More. Scribd. [Link]
- Aurion. (n.d.). TWEEN-20®.
-
Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. SciSpace. [Link]
- LifeTein. (2023). DMSO usage in cell culture.
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Al-Samydai, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. [Link]
- BenchChem. (2025). Technical Support Center: Improving Compound Solubility for In Vitro Experiments.
-
Göç, G., et al. (2022). The Mechanism of Detergent Solubilization of Lipid Bilayers. ResearchGate. [Link]
- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
- Calbiochem. (n.d.). Detergents.
-
Cakić, M., et al. (2012). Conductometric study of sodium dodecyl sulfate - nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution. ResearchGate. [Link]
-
Lichtenberg, D., et al. (2013). The Mechanism of Detergent Solubilization of Lipid Bilayers. Biophysical Journal, 105(2), 289-299. [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Leito, I., et al. (2011). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 76(10), 3954-3963. [Link]
- Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation.
-
White, K., & Presley, C. (2025). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]
-
le Maire, M., et al. (1989). The mechanism of detergent solubilization of liposomes and protein-containing membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 988(2), 231-257. [Link]
-
Various Authors. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]
-
Zana, R. (1981). Mechanism of solubilization in detergent solutions. OSTI.GOV. [Link]
- Patel, M. R., & Shah, D. O. (2013). Method to enhance aqueous solubility of poorly soluble actives.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Dahan, A., & Miller, J. M. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Molecular Pharmaceutics, 14(1), 244-250. [Link]
-
Various Authors. (2021). Help with Dilutions! Urgent!! Reddit. [Link]
-
Various Authors. (2022). Determination of maximum solubility? Reddit. [Link]
-
Various Authors. (2011). Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. [Link]
-
S., J.R. (2018). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Wyzant Ask An Expert. [Link]
-
Fischer, C., et al. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 34(5), 1367-1381. [Link]
-
Leito, I., et al. (2011). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]
-
Avdeef, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(11), 5763-5773. [Link]
- Kramer, N. I., et al. (2016). Process for improving the solubility of cell culture media.
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. enamine.net [enamine.net]
- 3. reddit.com [reddit.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 11. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 16. microbenotes.com [microbenotes.com]
- 17. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 18. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. aurion.nl [aurion.nl]
- 24. Mechanism of solubilization in detergent solutions (Journal Article) | OSTI.GOV [osti.gov]
- 25. consensus.app [consensus.app]
- 26. touroscholar.touro.edu [touroscholar.touro.edu]
- 27. oatext.com [oatext.com]
- 28. mdpi.com [mdpi.com]
- 29. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
- 30. files.core.ac.uk [files.core.ac.uk]
- 31. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 32. emeraldcloudlab.com [emeraldcloudlab.com]
- 33. researchgate.net [researchgate.net]
- 34. wyzant.com [wyzant.com]
Technical Support Center: Minimizing Byproduct Formation in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common indole synthesis methodologies. By understanding the underlying mechanisms of side reactions, you can optimize your experimental conditions to achieve higher yields and purity.
Fischer Indole Synthesis: Navigating the Classics
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] While powerful, its often harsh conditions can lead to a variety of byproducts.[2][3]
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of tar and polymeric materials. What's causing this and how can I prevent it?
A1: Tar and polymer formation is a frequent issue in Fischer indole synthesis, typically arising from the strongly acidic and high-temperature conditions.[4]
-
Causality: High temperatures and strong acids can promote intermolecular reactions and degradation of starting materials, intermediates, and the final indole product.
-
Troubleshooting Strategies:
-
Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4] It's often best to start with milder conditions and gradually increase the temperature.[4]
-
Catalyst Screening: The choice of acid catalyst is critical and substrate-dependent.[4][5] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[4] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[4][6] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][4]
-
Microwave-Assisted Synthesis: This technique can offer rapid, uniform heating, often leading to improved yields and shorter reaction times, which can minimize the formation of degradation products.[4][7]
-
Mechanochemical (Solvent-Free) Synthesis: Milling the reactants in the absence of a solvent can be a greener alternative that reduces waste and can lead to cleaner reactions.[4]
-
Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomeric indoles. How can I control the regioselectivity?
A2: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[3][4]
-
Causality: The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions. The reaction will often favor the formation of the less sterically hindered enamine intermediate.[4]
-
Troubleshooting Strategies:
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst can significantly influence the regioselectivity.[3][8] Stronger acids generally favor the formation of the indole from the less substituted enamine intermediate.[8] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in some cases.[3]
-
Reaction Conditions: Adjusting the reaction temperature and solvent can sometimes influence the ratio of regioisomers.[4] Diluting the reaction mixture with a solvent like sulfolane or dichloromethane may also improve selectivity and reduce degradation.[3]
-
Q3: My reaction is failing or giving very low yields, especially with electron-rich carbonyl compounds. What is the likely cause?
A3: Low yields or reaction failure can be attributed to several factors, with substrate electronics playing a crucial role.[2]
-
Causality: Electron-donating groups on the carbonyl component can over-stabilize the intermediate iminylcarbocation.[2][4] This stabilization can favor a competing heterolytic N-N bond cleavage over the desired[7][7]-sigmatropic rearrangement, leading to byproducts and low yields.[4][9] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[2][9]
-
Troubleshooting Strategies:
-
Milder Conditions: Consider using milder reaction conditions for these sensitive substrates.[4]
-
Alternative Synthetic Routes: If the Fischer indolization consistently fails, exploring alternative indole synthesis methods may be necessary.[4]
-
One-Pot Procedures: To minimize the decomposition of unstable hydrazone intermediates, consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[4][7]
-
Troubleshooting Workflow: Fischer Indole Synthesis
Caption: Troubleshooting flowchart for common Fischer indole synthesis issues.
Experimental Protocol: Screening Acid Catalysts for Regioselectivity
-
Setup: In parallel reaction vials, dissolve the arylhydrazone of the unsymmetrical ketone in a suitable solvent (e.g., toluene, acetic acid).[1]
-
Catalyst Addition: To each vial, add a different acid catalyst (e.g., p-TSA, ZnCl₂, PPA, Eaton's reagent) in a predetermined molar equivalent.
-
Reaction: Heat the reactions to a consistent temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reactions, quench carefully (e.g., with a saturated NaHCO₃ solution if a strong acid was used), and extract the products with an organic solvent (e.g., ethyl acetate).[4]
-
Analysis: Analyze the crude product ratio of each reaction by ¹H NMR or GC-MS to determine the optimal catalyst for the desired regioisomer.
Bischler-Möhlau Indole Synthesis: Taming a Harsh Reaction
The Bischler-Möhlau synthesis, which produces 2-arylindoles from an α-halo-acetophenone and an excess of aniline, is notorious for its harsh conditions, often leading to low yields and multiple byproducts.[3][10]
Frequently Asked Questions (FAQs)
Q1: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture of byproducts. How can I improve this?
A1: The high temperatures and strong acids traditionally used in this synthesis are the primary culprits for degradation and byproduct formation.[3][11]
-
Causality: Harsh conditions promote various side reactions, including polymerization and unpredictable rearrangements.[3]
-
Troubleshooting Strategies:
-
Milder Catalysts: Recent advancements have shown that using milder catalysts, such as lithium bromide, can significantly improve yields and reduce byproduct formation.[12]
-
Microwave Irradiation: As with the Fischer synthesis, microwave-assisted heating can provide rapid and controlled energy input, often leading to cleaner reactions and higher yields in shorter times.[10][12]
-
Solvent Choice: The excess aniline often serves as the solvent.[3] Investigating the use of a high-boiling, inert co-solvent might help to moderate the reaction conditions.
-
Bischler-Möhlau Reaction Mechanism and Byproduct Pathway
Caption: Simplified mechanism of the Bischler-Möhlau synthesis and competing side reactions.
Modern Catalytic Methods: Palladium-Catalyzed Syntheses
Modern methods, such as the Larock, Buchwald, and other palladium-catalyzed indole syntheses, offer milder conditions and broader functional group tolerance.[13][14][15] However, they are not without their own set of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: In my Larock indole synthesis, I'm observing low yields and incomplete conversion. What are the critical parameters to optimize?
A1: The Larock synthesis, which couples an o-iodoaniline with a disubstituted alkyne, is sensitive to several factors.[14]
-
Causality: Inefficient catalytic turnover, improper ligand choice, or suboptimal base and additive concentrations can all lead to poor performance.
-
Troubleshooting Strategies:
-
Catalyst and Ligands: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand (e.g., PPh₃) is crucial.[14] Ensure the catalyst is active and consider screening different ligands.
-
Base and Additives: An excess of a carbonate base (e.g., K₂CO₃) is typically required.[14] The addition of a chloride source, like LiCl or n-Bu₄NCl, is also critical for the catalytic cycle, but an excess can inhibit the reaction.[14]
-
Alkyne Stoichiometry: Using 2-5 equivalents of the alkyne is often necessary to drive the reaction to completion.[14]
-
Q2: I'm attempting a Buchwald-Hartwig amination to form the arylhydrazone for a subsequent Fischer synthesis, but the coupling is inefficient. What should I check?
A2: The palladium-catalyzed formation of N-arylhydrazones is a powerful modification of the classical Fischer synthesis, but requires careful optimization of the cross-coupling step.[15]
-
Causality: The efficiency of the C-N bond formation is highly dependent on the palladium catalyst, ligand, base, and solvent system.
-
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is paramount. Buchwald's biarylphosphine ligands are often highly effective for C-N coupling reactions.
-
Base Selection: A strong, non-nucleophilic base is typically required (e.g., sodium tert-butoxide, LHMDS).
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Data Summary: Key Parameters in Indole Synthesis
| Synthesis Method | Key Challenge | Critical Parameters to Optimize | Common Byproducts |
| Fischer | Harsh Conditions | Acid catalyst type & concentration, Temperature, Solvent | Tars, Polymers, Regioisomers, N-N Cleavage Products[3][4][9] |
| Bischler-Möhlau | Very Harsh Conditions | Temperature, Catalyst (e.g., LiBr vs. strong acid), Microwave use | Complex mixtures, Polymeric material, Rearrangement products[3][10] |
| Larock (Pd-cat.) | Catalytic Cycle Efficiency | Pd source, Ligand, Base, Chloride additive, Alkyne stoichiometry | Homocoupled alkyne, Reduced starting materials |
| Buchwald (Pd-cat.) | C-N Coupling Efficiency | Pd source, Ligand (e.g., biarylphosphines), Base, Atmosphere | Incomplete coupling, Hydrodehalogenation of aryl halide |
Purification Strategies for Crude Indole Products
Purifying indole derivatives can be challenging due to the presence of closely related impurities and the potential for decomposition on silica gel.[2][8]
-
Column Chromatography: This is the most common method.[2]
-
Recrystallization: This can be a highly effective method for obtaining high-purity solid products, though it may result in lower recovery.[2]
-
Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification option.[4]
References
-
Chiang, P. C., Kim, D., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(17), 6573–6576. Retrieved from [Link]
-
Justino, A., Döring, T., da Cruz, J. W., & de Oliveira, A. S. (2025). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. ResearchGate. Retrieved from [Link]
-
Lipińska, T. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54094. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Wei, Y., Deb, I., & Yoshikai, N. (2012). Palladium-Catalyzed Synthesis of Indoles and Indolines via C–H Activation. Journal of the American Chemical Society, 134(22), 9098–9101. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-Methoxy-4-Methyl-1H-Indole
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted indoles, specifically 5-methoxy-4-methyl-1H-indole. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for the Fischer indole synthesis, the most common and robust route to this scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis for maximum efficiency and yield.
Core Principles: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry.[1][2][3] The reaction constructs the indole ring by heating an arylhydrazone with an acid catalyst. The arylhydrazone is typically formed in situ from the corresponding arylhydrazine—in this case, (4-methoxy-3-methylphenyl)hydrazine—and an aldehyde or ketone.
The choice of acid catalyst is paramount as it governs several critical steps of the reaction mechanism, including the tautomerization to the key ene-hydrazine intermediate, the rate-determining[2][2]-sigmatropic rearrangement, and the final cyclization and ammonia elimination.[1][4][5]
Caption: Figure 1: Key stages of the Fischer indole synthesis mechanism.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-methoxy-4-methyl-1H-indole in a practical question-and-answer format.
Part 1: Catalyst Selection & Optimization
Q1: What are the primary catalyst choices for synthesizing 5-methoxy-4-methyl-1H-indole?
For the Fischer indole synthesis, catalysts are broadly categorized into Brønsted acids and Lewis acids.[1][2]
-
Brønsted Acids (Proton Donors): These are often used for their reliability and effectiveness. Common choices include polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[2][6] Acetic acid can also serve as both a milder catalyst and a solvent.[6][7]
-
Lewis Acids (Electron Acceptors): These are particularly effective, with zinc chloride (ZnCl₂) being the most common.[2][4] Others include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[1][2]
The presence of the electron-donating 5-methoxy group generally facilitates the reaction, while the 4-methyl group can introduce minor steric considerations.[8][9]
Q2: How do I choose between a Brønsted acid (e.g., PPA) and a Lewis acid (e.g., ZnCl₂)?
The choice is substrate-dependent and involves balancing reactivity with the potential for side reactions. A systematic approach, starting with milder conditions, is recommended.[6]
| Catalyst Type | Examples | Strengths | Weaknesses & Considerations | Best For... |
| Brønsted Acids | PPA, p-TSA, H₂SO₄, Acetic Acid | - PPA is highly effective for less reactive substrates.[10] - p-TSA is a solid, easy to handle, and effective in non-polar solvents. - Acetic acid offers mild conditions, acting as both solvent and catalyst.[6] | - Strong acids (H₂SO₄, PPA) can cause charring/tar formation at high temperatures.[10] - Can be corrosive and require careful handling. | - Initial screening (Acetic acid, p-TSA). - Difficult cyclizations where high acidity is required (PPA). |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | - ZnCl₂ is the most widely used and is highly effective.[4] - Generally provides good yields. - Can sometimes offer different regioselectivity compared to Brønsted acids.[11] | - Highly hygroscopic; moisture can deactivate the catalyst. Requires anhydrous conditions. - Can be difficult to remove during workup. - Over-coordination with the methoxy group is a possibility.[11] | - General-purpose, reliable synthesis (ZnCl₂). - Reactions sensitive to protic conditions. |
Q3: Are there modern, palladium-catalyzed alternatives for this synthesis?
Yes. While the Fischer synthesis is the classic approach, modern palladium-catalyzed methods offer alternative routes, often under milder conditions. The Buchwald-Hartwig modification of the Fischer synthesis allows for the coupling of aryl bromides with hydrazones to form the necessary intermediate.[1] Other palladium-catalyzed methods can construct the indole ring through intramolecular cyclization of alkynes.[12][13][14] These methods are powerful but typically require more specialized starting materials and catalyst systems compared to the traditional Fischer route.
Part 2: Troubleshooting Common Experimental Issues
Q4: My reaction yield is low or the reaction fails completely. What should I investigate first?
Low yield is a frequent challenge in Fischer indolizations.[10][15] A systematic troubleshooting approach is crucial.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Complexities of Indole Compound Characterization
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common pitfalls associated with the characterization of indole compounds. The unique electronic properties of the indole nucleus, while bestowing significant biological activity, also present a number of challenges in their analysis. This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Stability and Handling — The Foundation of Accurate Characterization
The inherent reactivity of the electron-rich indole ring makes these compounds susceptible to degradation. Proper handling and storage are paramount to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: My indole compound, which was initially a white solid, has turned pink/brown upon storage. What's happening, and is it still usable?
A1: A color change from white or off-white to pink, red, or brown is a classic visual indicator of oxidation and potential polymerization of indole compounds.[1] This degradation is primarily caused by exposure to atmospheric oxygen and can be accelerated by light and heat.[1][2] While a slight color change might not significantly affect the bulk purity for some less sensitive applications, it is a clear sign of degradation. For quantitative analyses or biological assays, it is crucial to use a pure, non-degraded compound. It is highly recommended to re-purify the compound if possible or use a fresh, properly stored sample.
Q2: What are the optimal storage conditions to prevent the degradation of my indole compounds?
A2: To minimize oxidation and other degradation pathways, indole compounds should be stored with the following precautions:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[1][3] | Lower temperatures significantly slow down the rate of oxidative reactions.[1] |
| Light | Always store in amber or opaque vials to protect from light.[1][2] | Many indole derivatives are photosensitive and can degrade upon exposure to UV and even ambient light.[1][2] |
| Atmosphere | For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen). | This displaces atmospheric oxygen, a key driver of oxidation.[1] |
| Moisture | Keep in a tightly sealed container in a dry environment or desiccator. | Moisture can facilitate certain degradation pathways.[3] |
Troubleshooting Guide: Sample Preparation for Analysis
Issue: Inconsistent analytical results (e.g., new peaks in HPLC, variable NMR spectra) from the same batch of an indole compound.
Cause: This often points to degradation occurring during sample preparation. Indoles can be sensitive to acidic conditions, which can lead to protonation and subsequent oligomerization, and also to oxidation when in solution.[2]
Solution: Protocol for Stable Sample Preparation
-
Solvent Selection: Use high-purity, degassed solvents. If the indole derivative has poor stability in a particular solvent, consider alternatives. For HPLC, ensure the mobile phase pH is compatible with your compound's stability, generally neutral to slightly basic conditions are preferred.[2]
-
Inert Atmosphere: When preparing solutions of highly sensitive indoles, especially for long-term storage or use in automated systems, do so under an inert atmosphere (e.g., in a glovebox or by purging the solvent and vial headspace with argon or nitrogen).
-
Use of Antioxidants: For particularly oxidation-prone indoles, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) to the solution can be beneficial.[1]
-
Minimize Exposure to Light and Heat: Prepare samples in amber vials and avoid heating unless absolutely necessary for dissolution. If heating is required, do so for the shortest possible time.
-
Analyze Promptly: Analyze prepared solutions as quickly as possible to minimize the opportunity for degradation.
Section 2: Spectroscopic Characterization — Interpreting the Nuances
NMR and mass spectrometry are workhorse techniques for structural elucidation. However, indole compounds can present unique challenges in spectral acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: The N-H proton signal of my indole is very broad or has completely disappeared in the ¹H NMR spectrum. Why does this happen and how can I fix it?
A3: This is a very common issue when acquiring ¹H NMR spectra of indoles.[4] The broadening or disappearance of the N-H proton signal is due to a combination of factors:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and a quadrupole moment, which can lead to efficient relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening.
Troubleshooting Protocol for Observing the N-H Proton:
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule of solvent or solvent stored over molecular sieves can help.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.
-
Solvent Choice: In some cases, switching to a different solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the exchange rate and hydrogen bonding, making the N-H proton more visible.
-
¹⁵N-Labeling: For definitive assignment and to overcome quadrupolar broadening, using a ¹⁵N-labeled indole is the most effective solution, although often not practical for routine characterization.[5]
dot
Caption: Causes and solutions for N-H proton signal broadening in indole ¹H NMR.
Mass Spectrometry (MS)
Q4: I'm having trouble interpreting the mass spectrum of my indole derivative. Are there any common fragmentation patterns I should look for?
A4: Yes, the fragmentation of indole compounds in mass spectrometry, particularly under electron impact (EI) ionization, often follows predictable pathways that can aid in structural elucidation. The specific fragmentation will depend on the substituents, but some general patterns are observed.
A characteristic fragmentation of the indole ring itself involves the loss of HCN, leading to an ion at m/z = 89 for the parent indole.[6] For substituted indoles, the fragmentation is often directed by the substituents. For instance, prenylated indoles commonly show the loss of an isopentene group.[7]
dot
Caption: General fragmentation pathways for indole derivatives in mass spectrometry.
Troubleshooting Guide for MS Analysis:
-
Ionization Technique: If you are getting excessive fragmentation with EI-MS, consider a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to obtain a more prominent molecular ion peak.
-
Tandem MS (MS/MS): For complex structures, tandem mass spectrometry is invaluable. By isolating the molecular ion and fragmenting it, you can establish fragmentation pathways and confirm structural features.[8][9]
-
High-Resolution MS (HRMS): To confirm the elemental composition of your parent ion and key fragments, HRMS is essential. This can help differentiate between isobaric species.
Section 3: Chromatographic Purification and Analysis
The polarity and potential for hydrogen bonding of indole compounds can make their separation by chromatography challenging.
Frequently Asked Questions (FAQs)
Q5: I'm struggling to purify my crude indole product by column chromatography. The fractions are often impure with closely related byproducts.
A5: Purification of indole derivatives can indeed be challenging due to the presence of structurally similar impurities.[10] The choice of the stationary and mobile phases is critical for achieving good separation.
Troubleshooting Guide for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard silica gel is common. If separation is poor, consider using alumina or reverse-phase (C18) silica. | Different stationary phases offer different selectivities based on polarity and other interactions. |
| Mobile Phase | Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity. Aprotic solvents or gradient elution can provide better separation.[10] For basic indole compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing. | Modifying the mobile phase can significantly alter the retention of your compound and its impurities. |
| TLC Analysis | Before running a column, carefully screen different solvent systems using TLC to find the one that gives the best separation (largest ΔRf) between your product and impurities. | TLC is a quick and effective way to optimize your separation conditions. |
| Loading Technique | Dry loading the crude material onto a small amount of silica gel can often lead to better resolution compared to wet loading in a solvent. | This ensures the sample is applied to the column in a narrow band. |
Q6: I am observing peak splitting or fronting for my indole compound during HPLC analysis. What could be the cause?
A6: Peak splitting or poor peak shape in HPLC can arise from several factors when analyzing indole compounds:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase or a weaker solvent.
-
Secondary Interactions: The N-H group of the indole can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Using a modern, end-capped column or adding a basic modifier to the mobile phase can mitigate this.
-
On-Column Degradation: If the mobile phase is too acidic or contains reactive components, your indole compound may be degrading on the column.
-
Blocked Column Frit or Void: A partially blocked inlet frit or a void at the head of the column can cause peak splitting.
dot
Caption: Common causes of poor peak shape in HPLC analysis of indoles.
By understanding the inherent chemical properties of indole compounds and anticipating these common characterization pitfalls, researchers can develop robust analytical workflows, ensuring the generation of accurate and reproducible data.
References
- Technical Support Center: NMR Spectroscopy of Indole Compounds. Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Technical Support Center: Prevention of Indole Compound Oxidation During Storage. Benchchem.
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. Benchchem.
- fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.
- Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed.
- Safe Handling and Storage of Indole-3-acetic Acid (IAA).
- SAFETY DATA SHEET. Sigma-Aldrich.
- THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [15N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds.
- Problem with Indole-3-carbinol chromotography. Chromatography Forum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [<sup>15</sup>N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Methoxy-4-methyl-1H-indole
Welcome to the technical support center for 5-methoxy-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. As the stability and degradation profile of a molecule is critical for the integrity of experimental results, this document offers a comprehensive overview of potential degradation pathways, preventative measures, and analytical strategies based on established principles of indole chemistry.
Part 1: Frequently Asked Questions (FAQs) - Stability, Storage, and Degradation
This section addresses common questions regarding the handling, storage, and expected stability of 5-methoxy-4-methyl-1H-indole under various conditions.
Q1: What are the primary factors that can cause the degradation of 5-methoxy-4-methyl-1H-indole?
The stability of 5-methoxy-4-methyl-1H-indole is principally influenced by exposure to oxidizing agents, light, and strong acids or bases.[1] The indole ring is an electron-rich heterocyclic system, making it susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[2][3] The presence of the electron-donating methoxy group can further activate the ring system towards oxidative processes. Additionally, like many aromatic compounds, indole derivatives can be photolabile.[4]
Q2: What is the recommended procedure for storing 5-methoxy-4-methyl-1H-indole to ensure its long-term stability?
To ensure maximum stability and prevent degradation, 5-methoxy-4-methyl-1H-indole should be stored in a cool, dry, and dark environment. It is highly recommended to store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of air oxidation.[1] For solutions, use high-purity, degassed solvents and store them at low temperatures (e.g., -20°C or -80°C) in amber vials to protect against light exposure.[1][5]
Q3: What are the predicted oxidative degradation pathways for this molecule?
While specific degradation studies on 5-methoxy-4-methyl-1H-indole are not extensively published, the degradation pathway can be predicted based on the known reactivity of the indole scaffold.[2][6] The electron-rich pyrrole ring is the most likely site of initial oxidation. Attack by an oxidant (e.g., atmospheric oxygen, hydrogen peroxide) is expected to occur at the C2 or C3 position. A plausible pathway involves initial oxidation at the C2-C3 double bond, leading to intermediates that can rearrange to form 2-oxindole or 3-oxindole derivatives.[3] Given the substitution pattern, oxidation could lead to the formation of 5-methoxy-4-methyl-1H-indole-2,3-dione (an isatin derivative) or related ring-opened products like N-formylanthranilic acid derivatives under more aggressive conditions.[2]
Caption: Predicted oxidative degradation pathway for 5-methoxy-4-methyl-1H-indole.
Q4: How susceptible is this compound to photodegradation?
Indole-containing molecules are generally known to be photolabile and can degrade upon exposure to light, particularly UV radiation.[4] The absorption of light energy can excite the indole to a more reactive state, leading to various reactions including oxidation and bond cleavage.[4] While specific data for 5-methoxy-4-methyl-1H-indole is limited, it is prudent to assume it is photosensitive. Studies on similar compounds, such as the drug sertindole, have shown significant photodegradation, forming products of hydroxylation and dehydrogenation.[7][8] Therefore, all experiments should be conducted with appropriate protection from light.
Q5: What is the expected stability of 5-methoxy-4-methyl-1H-indole in acidic and basic media?
The indole ring is generally resistant to hydrolysis but can be sensitive to strong acidic conditions.[1] Protonation of the indole ring, typically at the C3 position, can occur in strong acid, potentially leading to dimerization, polymerization, or other degradative reactions.[1] It is advisable to avoid highly acidic conditions (e.g., pH < 2) unless required for a specific reaction.
Under basic conditions, the N-H proton of the indole ring can be deprotonated. While the core structure is relatively stable to moderate base, harsh basic conditions, especially at elevated temperatures, could potentially lead to degradation, although this is generally less common than acid-catalyzed degradation.[9]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experimentation.
| Symptom / Observation | Potential Cause | Troubleshooting & Recommended Actions |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a stock solution over time. | Oxidative or Photodegradation: The compound is likely degrading in solution due to exposure to air and/or ambient light.[1] | 1. Solvent Preparation: Use high-purity, degassed solvents (e.g., by sparging with nitrogen or argon) to prepare solutions.2. Storage: Store stock solutions frozen (-20°C or colder) in amber vials or vials wrapped in aluminum foil.[1]3. Fresh is Best: Prepare solutions fresh whenever possible, especially for quantitative studies. |
| Low or inconsistent yields in a reaction sensitive to electron-rich substrates. | Starting Material Degradation: The indole nucleus is electron-rich and can be consumed by certain reagents, especially oxidants or strong electrophiles.[3] | 1. Control Reaction Conditions: Carefully control the stoichiometry of reagents, temperature, and reaction time.2. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric oxygen.3. Purity Check: Before starting the reaction, verify the purity of your 5-methoxy-4-methyl-1H-indole starting material by HPLC or NMR to ensure it has not degraded during storage. |
| Discoloration (e.g., yellowing or browning) of the solid compound or its solutions. | Oxidation/Polymerization: Indoles can form colored oligomers or polymers upon oxidation. This is a visual indicator of degradation. | 1. Assess Purity: Do not use discolored material for sensitive experiments without purification (e.g., recrystallization or column chromatography).2. Improve Storage: Review your storage conditions. Ensure the container is tightly sealed and stored in a dark, cool, and preferably inert environment.[5] |
| Inconsistent results in biological assays. | Degradation to Active/Inactive Species: Degradation products may have different biological activities (or inactivity) compared to the parent compound, leading to variable results. | 1. Perform Stability Check: Assess the stability of the compound in your assay buffer under the exact experimental conditions (time, temperature, light exposure).2. Analyze Post-Assay: Use HPLC to analyze a sample of the assay medium after the incubation period to quantify the amount of parent compound remaining and identify any major degradants. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods, as outlined by ICH guidelines.[10][11]
Objective: To intentionally degrade 5-methoxy-4-methyl-1H-indole under various stress conditions to identify potential degradation products.
Materials:
-
5-methoxy-4-methyl-1H-indole
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 5-methoxy-4-methyl-1H-indole in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Water (or solvent). Expose to a photostability chamber with a UV light source (e.g., 254 nm).
-
Control: Water (or solvent). Keep protected from light at room temperature.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound for optimal results.[9]
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To separate and detect 5-methoxy-4-methyl-1H-indole from its potential degradation products.
| Parameter | Condition |
| HPLC System | UHPLC or HPLC system with a PDA/UV detector and coupled to a mass spectrometer. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Elution | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. (This is a starting point and must be optimized). |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 5 µL. |
| UV Detection | Monitor at the λmax of the indole (typically ~220 nm and ~275 nm). Collect full spectra to aid in peak identification. |
| MS Detection | Electrospray Ionization (ESI) in positive mode. Scan a relevant mass range (e.g., m/z 100-500) to detect the parent ion and potential degradants. |
Method Validation: A stability-indicating method must be able to resolve the main peak from all degradation product peaks. This is confirmed by analyzing the stressed samples from the forced degradation study and demonstrating baseline separation.[11][12]
References
-
Microbial Degradation of Indole and Its Derivatives - SciSpace. Available at: [Link]
-
What are the photodegradation characteristics of 99% Indole? - Blog - Jinjing Chemical. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. Available at: [Link]
-
Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - NIH. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. Available at: [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. Available at: [Link]
-
Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. Available at: [Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - NIH. Available at: [Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed. Available at: [Link]
-
Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - ResearchGate. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Synthesis of 5-methoxy-indole - PrepChem.com. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium (Journal Article) | SciTech Connect - OSTI.GOV. Available at: [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]
-
Discovery of indole derivatives as STING degraders - PubMed. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]
-
Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. Available at: [Link]
-
5-methoxy-7-methyl-1H-indole-4-carbaldehyde | C11H11NO2 | CID 90057351 - PubChem. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available at: [Link]
-
Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available at: [Link]
-
5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - ResearchGate. Available at: [Link]
-
How to find degradation pathway from metabolites? - ResearchGate. Available at: [Link]
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species - Research Journal of Pharmacognosy. Available at: [Link]
-
5-Methoxy-1-tosyl-1H-indole-3-boronicacidpinacolester - Cusabio. Available at: [Link]
-
Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. cusabio.com [cusabio.com]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
How to increase the regioselectivity of indole functionalization
Technical Support Center: Indole Functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving regioselectivity in their experiments. The content is structured in a question-and-answer format to provide direct solutions and troubleshooting advice for specific issues you may encounter.
Understanding the Inherent Reactivity of Indole
Before troubleshooting, it's crucial to understand the intrinsic electronic properties of the indole nucleus. The pyrrole ring is electron-rich, making it highly susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, followed by the N1 and C2 positions. The benzene portion (C4-C7) is significantly less reactive.[1][2] This inherent reactivity profile is the root cause of many regioselectivity challenges.
Caption: General workflow for achieving C2-regioselectivity using a directing group strategy.
Category 3: Functionalizing the Benzene Ring (C4-C7)
Functionalizing the benzenoid core of indole is considerably more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. [3][4][5][6]Success relies heavily on advanced catalytic methods, often involving directing groups.
Question 4: My attempts to functionalize the indole benzene ring have failed, with reactions either not proceeding or occurring on the pyrrole ring. What are the state-of-the-art strategies to access the C4-C7 positions?
Answer: Accessing the C4-C7 positions requires overcoming the high reactivity of the C2/C3 sites. This is typically achieved by either blocking the C2/C3 positions or using specific directing groups that can reach over to the benzene ring. [5][7]
-
Causality: The regioselectivity on the benzene ring is determined by the size and geometry of the metallacycle formed between the catalyst, the directing group, and the target C-H bond. Different directing groups can favor different positions (C4, C5, C6, or C7). [3][4]
-
Troubleshooting & Strategy Selection:
-
C7-Functionalization:
-
Strategy: Use a directing group on the N1 position that favors the formation of a 6-membered metallacycle. The N-P(O)tBu₂ group is highly effective for Pd-catalyzed C7-arylation. [4]Another powerful strategy involves the reduction of indole to indoline, performing a directed C7-functionalization, and then re-oxidizing back to the indole. [5] 2. C4-Functionalization:
-
Strategy: This is notoriously difficult. [8]A common approach is to place a removable directing group at the C3 position. For example, a C3-pivaloyl or C3-aldehyde group can direct a palladium or ruthenium catalyst to the C4 position through a 6-membered metallacycle. [3][5][7] 3. C5/C6-Functionalization:
-
Strategy: These positions are the most challenging to access directly. Often, multi-step sequences are required. However, specific directing group and catalyst combinations have been developed. For instance, an N-P(O)tBu₂ directing group with a copper catalyst can promote C6-arylation, while a C3-pivaloyl group can be used for C5-arylation under specific conditions. [3][7] Table 2: Selected Strategies for Benzene Ring Functionalization
-
-
| Target Position | Directing Group (DG) & Position | Typical Catalyst | Reaction Type | Reference |
| C7 | N-P(O)tBu₂ (at N1) | Pd(II) | Arylation, Olefination | [3][4] |
| C6 | N-P(O)tBu₂ (at N1) | Cu(II) | Arylation | [3] |
| C5 | Pivaloyl (at C3) | Cu(II) | Arylation | [3][7] |
| C4 | Pivaloyl or Aldehyde (at C3) | Pd(II), Ru(II) | Arylation, Alkenylation | [3][5][7] |
Experimental Protocols
Protocol 1: C2-Selective Arylation of Indole Using a Removable Directing Group
This protocol is adapted from methodologies employing N,N-dialkylcarbamoyl groups for rhodium-catalyzed C-H activation. [9][10] Step 1: Synthesis of N-Carbamoyl Indole (Substrate)
-
To a stirred solution of indole (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.3 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aq. NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to yield the N-carbamoyl indole.
Step 2: Rhodium-Catalyzed C2-Arylation
-
In an oven-dried Schlenk tube, combine N-carbamoyl indole (1.0 eq), the desired aryl boronic acid (2.0-3.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and Ag₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Heat the reaction mixture at 100-120 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography to obtain the C2-arylated N-carbamoyl indole.
Step 3: Removal of the Carbamoyl Directing Group
-
Dissolve the C2-arylated N-carbamoyl indole (1.0 eq) in methanol.
-
Add a solution of potassium hydroxide (KOH, 5.0 eq) in methanol.
-
Reflux the mixture for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Cool to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the final NH-free C2-arylated indole.
References
-
Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
-
Wang, Y., et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. ACS Catalysis. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
Li, Y., et al. (2024). Synthesis of Functionalized Indoles by an Iridium-Catalyzed N–H Insertion Cascade: Nucleophilic Cyclization of Naphthylamines with α-Diazocarbonyl Compounds. ACS Publications. [Link]
-
Huang, H., et al. (2012). Enantioselective N-H Functionalization of Indoles with α,β-unsaturated γ-lactams Catalyzed by Chiral Brønsted Acids. Chinese Academy of Sciences. [Link]
-
Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
-
Li, B., et al. (2016). Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry. [Link]
-
Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
-
Mohapatra, S. S., & Roy, S. (2015). Efficient C-3 Selective Functionalization of Indoles: Mono/Bimetallic Catalysis Approach. Indian Institute of Technology, Bhubaneswar. [Link]
-
Lanke, V., & Prabhu, K. R. (2018). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ChemistrySelect. [Link]
-
A-Z. O. Al-majedy, Y. K., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
-
Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
-
Cera, G., et al. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
-
Tutkowski, B. J., et al. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Nature Communications. [Link]
-
Gashaw, A., Debeli, D. K., & Chemeda, M. (2022). Asymmetric C-H and N-H Functionalization of Indoles Involving Central Chirality via Chiral Phosphoric Acid Catalysis. Mini-Reviews in Organic Chemistry. [Link]
-
Wang, C., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers. [Link]
-
Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [Link]
-
Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
-
Mondal, S., & Ghorai, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. ChemistrySelect. [Link]
-
Ueura, K., Satoh, T., & Miura, M. (2007). Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. Journal of the American Chemical Society. [Link]
-
Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. RSC Publishing. [Link]
-
Sihag, P., et al. (2023). Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. ResearchGate. [Link]
-
Yang, D., et al. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. Journal of the American Chemical Society. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
Suppan, K., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak coordination. RSC Publishing. [Link]
-
Reddy, G. S., & Punniyamurthy, T. (2022). Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N,N-Dialkylcarbamoyl as a Traceless Directing Group. Organic Letters. [Link]
-
Ueura, K., Satoh, T., & Miura, M. (2007). Ir(I)-Catalyzed C-H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. ResearchGate. [Link]
-
Reddy, G. S., & Punniyamurthy, T. (2022). Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group. PubMed. [Link]
-
Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
-
Serna-Becerra, C. A., et al. (2022). Catalytic direct C2‐alkylation of indoles. ResearchGate. [Link]
-
Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Harada, S., et al. (2023). Breakthrough in indole chemistry could accelerate drug development. PharmaTutor. [Link]
-
Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. University of Bath's research portal. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ACS Publications. [Link]
-
Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate. [Link]
-
Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Various Authors. (2023). Recent advances in functionalization of indoles. ResearchGate. [Link]
-
Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. [Link]
-
Kumar, A., & Kumar, V. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (2022). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Solorio-Alvarado, C. R., et al. (2021). Regiodivergent gold(i)-catalysed rearrangements in indole synthesis. Organic Chemistry Frontiers. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Indoles
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of working with indole-containing compounds in biological assays. The unique chemical properties of the indole scaffold, while central to the diverse biological activities of these molecules, can also present significant experimental challenges, leading to inconsistent and difficult-to-interpret results.[1][2][3]
This guide is designed to provide both high-level troubleshooting strategies and in-depth, mechanistically grounded solutions to common problems encountered when working with indoles. Our goal is to empower you with the knowledge to design robust experiments, identify the root causes of variability, and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: My indole compound is showing a gradual color change in solution. Is this a concern?
A1: Yes, a color change, often to a yellowish or brownish hue, is a common indicator of oxidative degradation of the indole ring.[4] The electron-rich nature of the indole nucleus makes it susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures.[4][5] This degradation can lead to the formation of byproducts with altered or no biological activity, significantly impacting assay reproducibility. It is crucial to investigate the purity of the compound before proceeding with sensitive experiments.
Q2: I'm observing precipitation when I dilute my indole-DMSO stock solution into my aqueous assay buffer. How can I resolve this?
A2: This is a frequent issue stemming from the generally low aqueous solubility of many indole derivatives due to their hydrophobic nature.[6] When the DMSO stock is diluted, the concentration of the indole may exceed its solubility limit in the final aqueous buffer, causing it to precipitate. To address this, you can try several approaches:
-
Lower the final concentration: Determine the kinetic solubility of your compound in the assay buffer to ensure you are working below its precipitation point.
-
Reduce the DMSO stock concentration: A more dilute stock solution will result in a lower final concentration of the compound when added to the buffer.
-
Incorporate a co-solvent: Adding a small percentage of a water-miscible organic solvent like ethanol or PEG 400 to your aqueous buffer can help maintain solubility.
-
Use surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 80 can aid in solubilization.
-
Employ cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.
Q3: My assay results are highly variable from one experiment to the next, even with the same batch of indole compound. What are the likely culprits?
A3: High variability with indole compounds can arise from several factors:
-
Compound Instability: As mentioned, indoles can degrade over time. Inconsistent handling and storage of stock solutions (e.g., repeated freeze-thaw cycles, exposure to light) can lead to varying concentrations of the active compound between experiments.
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your assay will be lower and inconsistent.
-
Assay-Specific Issues: General sources of assay variability, such as inconsistent cell seeding densities, pipetting errors, or fluctuations in incubation conditions, can be exacerbated by the challenging properties of indoles.[7][8]
-
Off-Target Effects: Indole derivatives are known to interact with a wide range of biological targets.[1][2][9] Unforeseen interactions with components of your assay system could contribute to variability.
In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to identifying and resolving common issues encountered with indole-based compounds in biological assays.
Problem 1: Inconsistent or Decreasing Compound Potency
Symptom: The observed biological effect (e.g., IC50, EC50) of the indole compound varies significantly between experiments or diminishes over time.
Root Cause Analysis and Solutions:
The most probable cause is the chemical instability of the indole, leading to its degradation. The indole ring is susceptible to oxidation, which can be initiated by factors such as light, temperature, and the presence of oxygen.[4][5][10]
Experimental Protocol: Assessing and Mitigating Indole Degradation
-
Purity Analysis:
-
Before use, and especially if instability is suspected, verify the purity of your solid compound and stock solutions using techniques like HPLC-MS or NMR.
-
Look for the appearance of new peaks or a decrease in the area of the parent compound peak over time.
-
-
Proper Storage and Handling:
-
Solid Compounds: Store solid indole derivatives at -20°C for long-term storage or 2-8°C for short-term use.[4] Protect from light by using amber vials or by wrapping vials in aluminum foil.[4] For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
-
Use of Antioxidants:
-
For indoles known to be highly prone to oxidation, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution. A common final concentration for BHT is 0.01%.[4]
-
Table 1: Recommended Storage Conditions for Indole Compounds
| Storage Format | Temperature | Light Protection | Atmosphere | Duration |
| Solid | -20°C | Amber vial/foil | Standard (Inert for sensitive compounds) | Long-term |
| Solid | 2-8°C | Amber vial/foil | Standard | Short-term |
| DMSO Stock | -20°C to -80°C | Amber vial/foil | Standard | Long-term (in aliquots) |
Diagram: Workflow for Mitigating Indole Instability
Caption: A decision tree for troubleshooting inconsistent compound potency.
Problem 2: Poor Aqueous Solubility and Compound Precipitation
Symptom: Visible precipitate forms upon dilution of the indole-DMSO stock into aqueous buffers, or low/inconsistent results in cell-based assays suggest poor bioavailability.
Root Cause Analysis and Solutions:
The indole scaffold is predominantly hydrophobic, leading to poor solubility in aqueous media.[6] The addition of various functional groups can further increase lipophilicity.
Experimental Protocol: Systematic Approach to Improving Indole Solubility
-
Determine Kinetic Solubility:
-
Perform a kinetic solubility assay to determine the maximum concentration of your compound that remains in solution in your final assay buffer. This will establish the upper limit for your experimental concentrations.
-
-
Optimize Solubilization Strategy:
-
Co-solvents: If DMSO alone is insufficient, prepare the final dilution in a buffer containing a small percentage of another organic solvent, such as ethanol or polyethylene glycol (PEG).
-
pH Adjustment: If your indole derivative has an ionizable group (e.g., a carboxylic acid or an amine), adjusting the pH of the buffer can significantly increase solubility. For basic indoles, lowering the pH can promote protonation and increase solubility, while for acidic indoles, increasing the pH can have a similar effect.
-
Excipients: Formulate the compound with solubilizing agents.
-
Cyclodextrins (e.g., HP-β-CD): These can encapsulate the hydrophobic indole ring, increasing its apparent aqueous solubility.
-
Surfactants (e.g., Tween 80): These can form micelles that solubilize the hydrophobic compound. Use with caution in cell-based assays, as surfactants can have their own biological effects.
-
-
Diagram: Decision Workflow for Solubility Issues
Caption: A workflow for addressing compound solubility challenges.
Problem 3: Unexpected or Off-Target Biological Effects
Symptom: The indole compound produces a biological response that is inconsistent with its intended mechanism of action, or it affects cell health in a non-specific manner.
Root Cause Analysis and Solutions:
The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide variety of biological targets.[1][2][3] Your compound may be interacting with unintended proteins or pathways in your assay system.
Experimental Protocol: Investigating Off-Target Effects
-
Literature Review:
-
Thoroughly research the known biological activities of your indole scaffold and similar derivatives. This may provide clues about potential off-target interactions.
-
-
Control Experiments:
-
Include a structurally related but inactive analog of your compound as a negative control. This can help differentiate the specific on-target effect from non-specific effects of the chemical scaffold.
-
In cell-based assays, perform cytotoxicity assays (e.g., MTT, LDH) at your working concentrations to ensure the observed effects are not simply due to cell death.
-
-
Target Engagement Assays:
-
If possible, use a direct target engagement assay (e.g., cellular thermal shift assay, NanoBRET) to confirm that your compound is interacting with its intended target in the cellular context.
-
-
Assay Component Interference:
-
Test for interference of your indole compound with the assay detection method itself. For example, some indoles may have intrinsic fluorescence or may quench the fluorescence of a reporter molecule. Run controls with your compound in the absence of the biological system (e.g., cells or enzyme) to assess this.
-
Diagram: Investigating Off-Target Effects
Caption: A systematic approach to diagnosing off-target effects.
By systematically addressing the inherent challenges of working with indole compounds—namely their stability, solubility, and potential for off-target effects—researchers can significantly improve the consistency, reproducibility, and reliability of their biological assay data.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
-
Indole - Wikipedia. Wikipedia. Available at: [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic A… OUCI. Available at: [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link]
-
Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. ResearchGate. Available at: [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central. Available at: [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]
-
Oxidation of odor compound indole in aqueous solution with ferrate (VI): Kinetics, pathway, and the variation of assimilable organic carbon. Harbin Institute of Technology. Available at: [Link]
-
Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available at: [Link]
-
Indole Test. ASM.org. Available at: [Link]
-
Indole test - Wikipedia. Wikipedia. Available at: [Link]
-
Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH. Available at: [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC - NIH. Available at: [Link]
-
Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
(PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available at: [Link]
-
Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers. Available at: [Link]
-
Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Request PDF - ResearchGate. Available at: [Link]
-
Antioxidant and cytoprotective activity of indole derivatives related to melatonin. PubMed. Available at: [Link]
-
EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PubMed Central. Available at: [Link]
-
Molecular dialogue between light and temperature signalling in plants: from perception to thermotolerance. Journal of Experimental Botany | Oxford Academic. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available at: [Link]
-
Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41. ScienceDirect. Available at: [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
-
Indole-3-propionic acid supplementation during in vitro maturation improves in vitro production of porcine embryos. PMC - NIH. Available at: [Link]
-
Lowering light intensity while extending photoperiod at a constant daily light integral synergistically interacts with warm temperature to enhance leaf expansion and crop yield in lettuce in the absence of far-red light. Frontiers. Available at: [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]
-
Handling unstable analytes: literature review and expert panel survey by the Japan Bioanalysis Forum Discussion Group. PubMed. Available at: [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC - PubMed Central. Available at: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Available at: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
Troubleshooting unstable molecules in chemical space. RSC Publishing. Available at: [Link]
- EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents.
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available at: [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic A… [ouci.dntb.gov.ua]
- 3. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of 5-methoxy-4-methyl-1H-indole from lab to pilot plant
Technical Support Center: Scaling the Synthesis of 5-Methoxy-4-methyl-1H-indole
Welcome to the technical support center for the synthesis of 5-methoxy-4-methyl-1H-indole. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to the pilot plant. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to ensure a safe, efficient, and scalable process.
Section 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Considerations
This section addresses high-level questions that are crucial for planning the scale-up of the 5-methoxy-4-methyl-1H-indole synthesis. The chosen synthetic route for this guide is the Fischer indole synthesis, a robust and widely used method for indole ring formation.[1][2] This typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]
Q1: What is the most common and scalable synthetic route for 5-methoxy-4-methyl-1H-indole?
A1: The most industrially viable route is the Fischer indole synthesis.[3] The general pathway involves two key stages:
-
Hydrazone Formation: Reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound, in this case, methyl ethyl ketone, to form the corresponding hydrazone.
-
Indolization: Acid-catalyzed cyclization of the intermediate hydrazone to yield the target indole.[1]
An alternative approach for generating the hydrazone intermediate is the Japp-Klingemann reaction, where an aryl diazonium salt is reacted with a β-keto-ester.[4][5] The resulting hydrazone can then be subjected to Fischer indole cyclization.[6]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up any chemical process introduces new safety challenges. For the Fischer indole synthesis, key concerns include:
-
Thermal Hazards: The cyclization step is often exothermic. A thorough hazard analysis, such as a Hazard and Operability Study (HAZOP), is critical to understand the thermal profile of the reaction and ensure the pilot plant's cooling capacity is sufficient to prevent a runaway reaction.[7][8]
-
Acid Handling: The use of strong acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids requires specialized handling procedures and equipment constructed from compatible materials to prevent corrosion.[2]
-
Solvent Safety: Large volumes of flammable organic solvents necessitate appropriate grounding, ventilation, and fire suppression systems.[7]
-
Pressure Management: The elimination of ammonia during the final step of the mechanism can lead to pressure build-up in a closed system.[9] The reactor must be equipped with adequate pressure relief systems.
Q3: Which process parameters are most critical to control during scale-up?
A3: Several parameters must be tightly controlled to ensure reproducibility and safety:
-
Temperature: Crucial for controlling reaction rate, minimizing side reactions (like tar formation), and preventing thermal runaway.[10]
-
Rate of Reagent Addition: Slow, controlled addition of the acid catalyst or other reagents is vital for managing the reaction exotherm.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots," causing decomposition and impurity formation. The impeller design and agitation speed must be optimized for the pilot-scale reactor geometry.
-
Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the ketone can lead to significant side product formation, complicating purification at a larger scale.
Q4: What are the expected challenges in product isolation and purification at the pilot scale?
A4: Isolation and purification often present significant bottlenecks during scale-up. Common challenges include:
-
Filtration: The physical properties of the crude product may differ at scale, potentially leading to slow filtration rates. The choice of filtration equipment (e.g., Nutsche filter, centrifuge) is important.
-
Work-up: Handling large volumes of aqueous and organic phases can lead to issues like emulsion formation during extraction.
-
Purification: While chromatography might be feasible in the lab, it is often not economical at the pilot scale. Recrystallization is a more common industrial purification method.[11] Developing a robust crystallization process with a suitable solvent system is key to achieving the desired purity.[12]
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield or Stalled Reaction
Q: My in-process controls (e.g., HPLC, TLC) show that the reaction has stalled or the yield is significantly lower than in the lab. What should I investigate?
A: Low yields are a frequent issue in the Fischer indole synthesis.[10] A systematic approach is necessary for diagnosis.
-
Possible Cause 1: Inadequate Acid Catalyst
-
Explanation: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not drive the reaction to completion, while one that is too strong can cause decomposition of the starting materials or product.[10]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the acid catalyst has not degraded. For Lewis acids, moisture can be particularly detrimental.
-
Optimize Catalyst Loading: The optimal catalyst loading may change upon scale-up due to different surface area-to-volume ratios. Experiment with slightly higher or lower catalyst concentrations.
-
Consider Alternative Catalysts: If using a Brønsted acid like HCl, consider switching to a Lewis acid like ZnCl₂ or polyphosphoric acid (PPA), which can be more effective for certain substrates.[1]
-
-
-
Possible Cause 2: Poor Mixing or Mass Transfer
-
Explanation: On a larger scale, inefficient mixing can lead to poor contact between reactants, effectively lowering the reaction rate.
-
Troubleshooting Steps:
-
Evaluate Agitation: Review the pilot plant reactor's mixing capabilities. Is the agitation speed sufficient to create a homogenous mixture?
-
Check for Solid Suspension: If any reagents are solids, ensure they are fully suspended and not settled at the bottom of the reactor.
-
-
-
Possible Cause 3: Presence of Impurities
-
Explanation: Water or other nucleophilic impurities can interfere with the acid catalyst. Impurities in the starting materials can also lead to side reactions.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Re-test the purity of the 4-methoxyphenylhydrazine and methyl ethyl ketone.
-
Ensure Dry Conditions: If using a moisture-sensitive catalyst, ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen).
-
-
Issue 2: Formation of Impurities and Tar
Q: My crude product is a dark, tarry material, and HPLC analysis shows multiple significant impurities. How can I improve the purity?
A: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of tars and other byproducts.[10]
-
Possible Cause 1: Reaction Temperature is Too High
-
Explanation: Excessive heat can promote polymerization and decomposition pathways.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the reaction at the lower end of the acceptable temperature range identified during lab-scale experiments.
-
Improve Heat Dissipation: Ensure the reactor's cooling system is functioning optimally. Consider a slower addition rate for exothermic reagents.
-
-
-
Possible Cause 2: Incorrect Regioselectivity
-
Explanation: With unsymmetrical ketones like methyl ethyl ketone, cyclization can occur on either side of the carbonyl group, leading to isomeric indole products. While the 4-methyl group is desired, the 6-methyl isomer could also form.
-
Troubleshooting Steps:
-
Modify Acid Catalyst: The choice of acid can influence the regioselectivity of the cyclization. Experiment with different Brønsted and Lewis acids.
-
Temperature Control: Reaction temperature can also affect the ratio of isomers.
-
-
-
Possible Cause 3: Oxidative Degradation
-
Explanation: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Blanket the reaction with nitrogen or argon to minimize contact with oxygen.
-
Quench Promptly: Once the reaction is complete, cool and quench the reaction mixture without delay to prevent prolonged exposure to harsh conditions.
-
-
Issue 3: Difficulties with Product Isolation and Purification
Q: I'm having trouble with the work-up. I'm seeing a persistent emulsion during extraction, and the subsequent crystallization is giving me a low yield of impure product. What can I do?
A: Work-up and purification issues are common when scaling up.
-
Problem: Emulsion during Extraction
-
Explanation: Tarry byproducts can act as surfactants, stabilizing emulsions between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filter before Extraction: If possible, filter the quenched reaction mixture to remove any solid or tarry material before performing the liquid-liquid extraction.
-
Allow Time for Separation: In large vessels, separation can be slow. Allow sufficient time for the layers to settle.
-
-
-
Problem: Poor Crystallization
-
Explanation: The presence of impurities can inhibit crystallization or cause the product to "oil out." The cooling profile can also significantly impact crystal size and purity.
-
Troubleshooting Steps:
-
Solvent Screen: Perform a small-scale solvent screen to find the optimal recrystallization solvent or solvent mixture. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Controlled Cooling: Implement a slow, controlled cooling profile. Crash-cooling often traps impurities.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the point of supersaturation to encourage the growth of uniform crystals.
-
Pre-Purification: Consider a pre-purification step, such as a carbon treatment or a simple filtration through a pad of silica gel, to remove colored impurities and tars before crystallization.[10]
-
-
Section 3: Pilot Plant Synthesis Protocol
This section provides a representative step-by-step protocol for the synthesis of 5-methoxy-4-methyl-1H-indole at a pilot scale. Note: All operations should be conducted following a thorough risk assessment and in accordance with your site's safety procedures.[13]
Workflow Overview
Caption: Pilot Plant Workflow for 5-Methoxy-4-methyl-1H-indole Synthesis.
Step 1: Hydrazone Formation
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with 4-methoxyphenylhydrazine HCl and a suitable solvent like toluene.
-
Neutralization: Add a base (e.g., sodium acetate) to neutralize the hydrochloride salt.
-
Addition of Ketone: Add methyl ethyl ketone to the mixture.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, remove the water formed during the reaction to drive the equilibrium towards the hydrazone product.
-
Monitoring: Monitor the reaction by HPLC or TLC until the 4-methoxyphenylhydrazine is consumed.
Step 2: Indolization (Cyclization)
-
Cooling: Cool the reaction mixture containing the hydrazone.
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol) while maintaining temperature control.
-
Heating: Heat the mixture to the target cyclization temperature (typically 80-120 °C).
-
Monitoring: Monitor the disappearance of the hydrazone intermediate by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and slowly quench it by adding it to a separate vessel containing ice and water. This step must be done carefully due to the potential for splashing and heat generation.
-
Neutralization: Slowly add a base (e.g., aqueous sodium hydroxide) to neutralize the acid.
Step 3: Work-up and Isolation
-
Extraction: Transfer the neutralized quench mixture to an appropriate vessel and extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).[14]
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Washing: Wash the organic layer with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Solvent Selection: Dissolve the crude solid in a minimal amount of a hot recrystallization solvent (e.g., ethanol/water, heptane/ethyl acetate).
-
Crystallization: Cool the solution slowly and with gentle agitation to induce crystallization. Seeding may be beneficial.
-
Filtration: Once crystallization is complete, filter the product slurry.
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Quantitative Data Summary
| Parameter | Laboratory Scale (Example) | Pilot Plant Scale (Example) | Key Considerations for Scale-Up |
| 4-Methoxyphenylhydrazine HCl | 100 g | 10 kg | Ensure consistent purity and assay. |
| Methyl Ethyl Ketone | 1.2 eq | 1.2 eq | Monitor for peroxide formation if stored long-term. |
| Solvent (Toluene) | 500 mL | 50 L | Manage solvent volumes and recovery/recycling. |
| Acid Catalyst (PPA) | 150 g | 15 kg | Controlled addition is critical due to viscosity and exotherm. |
| Reaction Temperature | 100 °C | 95-105 °C | Monitor internal temperature closely; avoid hot spots. |
| Reaction Time | 4 hours | 4-6 hours | May be longer due to heat/mass transfer limitations. |
| Typical Yield (Crude) | 85% | 75-85% | Yield may slightly decrease due to transfer losses. |
| Typical Purity (Final) | >99% | >99% | Dependent on a robust and optimized crystallization process. |
Section 4: Visualization of Key Relationships
Troubleshooting Logic for Low Yield
This diagram illustrates a decision-making process for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Wikipedia. (2023, May 27). Japp–Klingemann reaction. In Wikipedia. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Slideshare. (2015, July 28). Japp klingemann reaction. Retrieved from [Link]
-
Wikipedia. (2024, January 5). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, May 27). Bischler–Möhlau indole synthesis. In Wikipedia. Retrieved from [Link]
-
MDPI. (2022, November 29). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
- Google Patents. (1991). Process of preparing purified aqueous indole solution.
-
Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria R., F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Retrieved from [Link]
-
ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
ResearchGate. (2019). Bischler Indole Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Xytel India. (2025, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Retrieved from [Link]
-
National Institutes of Health. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
-
YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
ResearchGate. (n.d.). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. Retrieved from [Link]
-
ResearchGate. (n.d.). Managing process chemicals, technology and equipment information for pilot plant based on Process Safety Management standard. Retrieved from [Link]
-
DTIC. (n.d.). SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Managing Impurities in 5-methoxy-4-methyl-1H-indole Preparations
Welcome to the Technical Support Center for the synthesis and purification of 5-methoxy-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable indole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: The Importance of Purity in 5-methoxy-4-methyl-1H-indole
5-methoxy-4-methyl-1H-indole is a substituted indole that serves as a crucial building block in the synthesis of various biologically active compounds. The purity of this intermediate is paramount, as even minor impurities can have significant downstream effects on reaction efficiency, product yield, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide will focus on the prevalent Fischer indole synthesis route for its preparation and provide a comprehensive framework for identifying, controlling, and eliminating common process-related impurities.
Common Synthetic Route: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[1] For the synthesis of 5-methoxy-4-methyl-1H-indole, the logical starting materials are 4-methoxy-3-methylphenylhydrazine and a suitable carbonyl compound.
Reaction Pathway and Key Intermediates
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with a carbonyl compound to form a hydrazone.[1]
-
Tautomerization: The hydrazone undergoes tautomerization to an ene-hydrazine intermediate.
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step where a C-C bond is formed.
-
Cyclization and Ammonia Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[2]
// Side Reactions D -> I [label="Side Reaction\n(Electron-Donating Groups)", color="#EA4335"]; E -> H [label="Alternative Rearrangement", color="#EA4335"]; C -> J [label="High Temperature/\nStrong Acid", color="#EA4335"]; D -> J [color="#EA4335"]; E -> J [color="#EA4335"]; } Caption: Fischer Indole Synthesis Pathway and Potential Side Reactions.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis of 5-methoxy-4-methyl-1H-indole.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a common problem and can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of acid catalyst and temperature are critical.[4] A catalyst that is too strong or a temperature that is too high can lead to the formation of tars and other degradation products. Conversely, conditions that are too mild may result in an incomplete reaction.
-
Solution: Systematically screen different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[4] Start with milder temperatures and gradually increase until the reaction proceeds at a reasonable rate.
-
-
N-N Bond Cleavage: The presence of the electron-donating methoxy group on the phenylhydrazine ring can facilitate the undesired cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[3][5] This leads to the formation of anilines and other byproducts instead of the desired indole.
-
Solution: Employ milder reaction conditions (lower temperature, less harsh acid) to disfavor this cleavage pathway.[5]
-
-
Instability of the Hydrazone: Some hydrazone intermediates are unstable and can decompose before cyclization.
-
Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[4]
-
Q2: I am observing a significant amount of an isomeric impurity in my crude product. How can I control the regioselectivity?
A2: The formation of regioisomers is a known challenge in the Fischer indole synthesis when using unsymmetrical ketones.[5] The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.
-
Cause: The initial enamine can form on either side of the carbonyl group, leading to two different[3][3]-sigmatropic rearrangement pathways and thus two regioisomeric indole products.
-
Solution: The choice of acid catalyst can significantly influence the ratio of regioisomers. Generally, stronger acids at higher temperatures tend to favor the thermodynamically more stable product, while milder conditions may favor the kinetic product.[6] Careful optimization of the acid catalyst and temperature is necessary to maximize the formation of the desired 5-methoxy-4-methyl-1H-indole.
Q3: My reaction mixture has turned into a dark, tarry mess. What went wrong and can I salvage my product?
A3: Tar formation is a common issue in Fischer indole synthesis, often resulting from harsh reaction conditions.[4]
-
Cause: High temperatures and strong acids can promote polymerization and degradation of the starting materials, intermediates, and the final indole product.
-
Solution:
-
Prevention: Use the mildest possible acid catalyst and the lowest effective temperature.[4] Consider using microwave-assisted synthesis, which can offer rapid heating and potentially reduce tar formation.[4]
-
Work-up: If tar has formed, salvaging the product can be challenging. A careful work-up is required. Quench the reaction by pouring it onto ice-water and then neutralize with a base. Extract the product with a suitable organic solvent. The tarry material may be insoluble and can be partially removed by filtration. Subsequent purification by column chromatography will be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my Fischer indole synthesis?
A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light or by using a staining agent like p-anisaldehyde.
Q2: How can I best purify the crude 5-methoxy-4-methyl-1H-indole?
A2: A multi-step purification strategy is often necessary:
-
Initial Work-up: After quenching the reaction, an acid-base extraction can be performed to remove acidic and basic impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: For obtaining a highly pure final product, recrystallization is recommended.[7] The choice of solvent is crucial and should be determined experimentally. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[7]
Q3: Is 5-methoxy-4-methyl-1H-indole stable? How should I store it?
A3: Indole derivatives, particularly those with electron-donating groups, can be susceptible to oxidation and degradation, especially when exposed to air and light. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Key Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 5-methoxy-4-methyl-1H-indole
This is a general protocol and may require optimization for your specific setup.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-3-methylphenylhydrazine (1.0 eq) and the appropriate ketone (e.g., pyruvic acid, 1.1 eq).
-
Add a suitable solvent (e.g., ethanol, acetic acid).
-
Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Neutralize the solution with a base (e.g., saturated aqueous NaHCO₃ or dilute NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Data Presentation: Common Impurities and Their Identification
| Impurity Type | Potential Source | Identification by HPLC | Identification by Mass Spec |
| Regioisomer | Use of unsymmetrical ketone | A peak with a similar UV spectrum but a different retention time from the main product. | Same molecular weight as the desired product. |
| Unreacted Hydrazone | Incomplete reaction | A peak corresponding to the hydrazone intermediate. | A peak corresponding to the molecular weight of the hydrazone. |
| Aniline Byproduct | N-N bond cleavage | A more polar peak that elutes earlier than the product. | A peak corresponding to the molecular weight of 4-methoxy-3-methylaniline. |
| Oxidized Impurities | Exposure to air/oxidants | Peaks with different UV spectra, often at longer wavelengths. | Peaks with M+16 or M+32 relative to the product. |
References
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(40), 9494-9497. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Methylindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53238-53261. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
- Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
-
YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
- Google Patents. (n.d.). US20230382858A1 - Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine.
-
Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. Journal of Organic Chemistry, 73(7), 2920-2923. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1857. Retrieved from [Link]
- Google Patents. (n.d.). CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.
-
National Center for Biotechnology Information. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and.... Retrieved from [Link]
-
MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(11), 1374. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33299-33325. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)amino]methyl}-2-methoxyphenyl propanesulfonate. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mt.com [mt.com]
Validation & Comparative
A Senior Application Scientist's Guide to Indole Synthesis: Comparing the Fischer Indole Synthesis with Classical and Modern Alternatives
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals drives a continuous need for efficient and versatile synthetic methodologies. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and the availability of starting materials.
This guide provides an in-depth comparison of the venerable Fischer indole synthesis against a selection of classical and modern alternatives. We will move beyond a simple recitation of reaction schemes to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each method. By grounding our discussion in experimental data and detailed protocols, this document aims to equip the bench scientist with the insights needed to make informed strategic decisions in their synthetic campaigns.
The Enduring Workhorse: The Fischer Indole Synthesis
First reported by Emil Fischer in 1883, this method has remained one of the most widely utilized strategies for constructing the indole nucleus for over a century.[1][2] The reaction's robustness and broad applicability have cemented its status as a foundational tool in organic synthesis.[3]
Core Reaction & Mechanism
The Fischer indole synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or a ketone.[2][4] The reaction can be performed in a single pot, as the intermediate arylhydrazone does not typically require isolation.[5] A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.[2][4]
The mechanism, first proposed by Robinson, proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[6][6]-sigmatropic rearrangement, akin to a Claisen rearrangement, to form a di-imine intermediate, transiently breaking the aromaticity of the benzene ring.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto one of the imine carbons to form a five-membered ring (an aminal).
-
Ammonia Elimination: Under the acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.[4][7]
Caption: Workflow of the Reissert Indole Synthesis.
Strategic Value: The primary advantage of the Reissert synthesis is its use of readily available nitroaromatics. It provides a reliable route to indole-2-carboxylic acids, which are valuable intermediates for further functionalization. [8] Limitations: The multi-step nature of the process and the often vigorous conditions required for the initial condensation can limit its overall efficiency and substrate scope.
Bischler-Möhlau Indole Synthesis
This method is specifically designed for the synthesis of 2-aryl-indoles. [9] Core Reaction & Mechanism
The Bischler-Möhlau synthesis involves the reaction of an α-bromoacetophenone with a large excess of an aniline. [8][9]The reaction proceeds by initial N-alkylation of two aniline molecules to form an intermediate, which then undergoes an electrophilic cyclization. Subsequent aromatization and tautomerization yield the final 2-aryl-indole product. [10]
Caption: Workflow of the Bischler-Möhlau Synthesis.
Strategic Value: It provides a direct route to 2-arylindoles, a common motif in pharmacologically active compounds.
Limitations: Historically, the reaction is notorious for requiring harsh conditions (high temperatures) and often results in low yields and unpredictable regioselectivity. [9][10]Modern variations using microwave irradiation have been shown to improve yields and shorten reaction times significantly. [8]
Madelung Indole Synthesis
The Madelung synthesis is characterized by its use of a strong base to induce an intramolecular cyclization. [1] Core Reaction & Mechanism
In this reaction, an N-acyl-o-toluidine is cyclized intramolecularly at high temperatures using a strong base, such as sodium or potassium alkoxides or sodium amide. [1][11]The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by a nucleophilic attack of the resulting carbanion onto the amide carbonyl. Subsequent elimination of water yields the indole. [1]
Caption: Workflow of the Madelung Synthesis.
Strategic Value: It is one of the few methods that proceeds via a base-catalyzed thermal cyclization and can be useful for preparing 2-alkylindoles that may be difficult to access through other means. [12] Limitations: The classical Madelung synthesis requires extremely harsh conditions (temperatures of 200–400 °C) and very strong bases, making it incompatible with many functional groups. [1][11]Milder, modified versions, such as the Smith-modified Madelung synthesis using organolithium reagents, have been developed to address these limitations. [1]
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a highly valuable method for the specific preparation of 5-hydroxyindole derivatives. [13] Core Reaction & Mechanism
This reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester (an enamine). [2][13]The mechanism is thought to proceed via an initial Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π-bond to form the five-membered ring, and finally an elimination step to yield the aromatic 5-hydroxyindole. [13][14]
Caption: Workflow of the Nenitzescu Synthesis.
Strategic Value: Its primary utility lies in the direct synthesis of 5-hydroxyindoles, which are precursors to vital biomolecules like the neurotransmitter serotonin and the anti-inflammatory drug indomethacin. [13] Limitations: The reaction can produce low yields due to polymerization of the quinone starting material under the reaction conditions. [13][14]
A Modern Contender: The Larock Indole Synthesis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance. The Larock synthesis is a prime example of this modern approach.
Core Reaction & Mechanism
First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction constructs indoles from an ortho-haloaniline (typically iodo- or bromo-) and a disubstituted alkyne. [15][16]The reaction generally requires a palladium(II) source, a base (like K₂CO₃), and often a chloride salt additive (e.g., LiCl). [16] The catalytic cycle involves:
-
Oxidative Addition: The o-haloaniline undergoes oxidative addition to a Pd(0) species.
-
Alkyne Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion.
-
Intramolecular Amination: The nitrogen atom of the aniline displaces the halide on the palladium center, forming a six-membered palladacycle.
-
Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole product. [16]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Strategic Value:
-
Mild Conditions: The reaction typically proceeds under much milder conditions than the classical methods, significantly broadening its functional group compatibility. [15]* Versatility: A wide variety of substituted indoles can be synthesized due to the diverse range of available o-haloanilines and alkynes. [16]It has been successfully applied to the synthesis of complex molecules, including the anti-migraine drug MK-0462. [16]* High Regioselectivity: The insertion of unsymmetrical alkynes often proceeds with high regioselectivity. [15] Limitations: The cost of the palladium catalyst can be a drawback for large-scale synthesis. The reaction can also be sensitive to the choice of ligands and additives.
Performance Comparison: A Data-Driven Overview
To provide a clear, objective comparison, the following table summarizes typical experimental conditions and yields for the synthesis of substituted indoles via several of the discussed methods.
| Synthesis Method | Starting Materials | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fischer (Conventional) | Phenylhydrazine, Propiophenone | Acetic Acid | Acetic Acid | Reflux | 8 h | 75 | [12] |
| Fischer (Microwave) | Phenylhydrazine, Propiophenone | Eaton's Reagent | None | 170 | 10 min | 92 | [12] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 45-60 s | 71 | [17] |
| Madelung (Classical) | N-Benzoyl-o-toluidine | Sodium Ethoxide | None | 200-400 | - | Moderate | [1] |
| Madelung (Modified) | N-methyl-o-toluidine, Methyl Benzoate | LiN(SiMe₃)₂ / CsF | TBME | 110 | 12 h | up to 90 | [18] |
| Nenitzescu | 1,4-Benzoquinone, Ethyl β-aminocrotonate | None | Acetone | Reflux | - | 46 | [14] |
| Larock | o-Bromoaniline, Diphenylacetylene | Pd[P(tBu)₃]₂ | 1,4-Dioxane | 60 | - | 85 | [19] |
Note: Yields are highly substrate-dependent and the conditions listed are for specific published examples. Direct comparison should be made with caution.
Experimental Protocols
To ensure this guide is a practical tool for the bench chemist, detailed, step-by-step protocols for three key methods are provided below.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
[17]
-
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitation.
-
Collect the solid by filtration, wash with cold ethanol, and air dry. The expected yield of the hydrazone is 87-91%.
-
-
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The reaction will become liquid within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To the hot mixture, add 200 g of clean sand and stir to prevent solidification. Break up the solid mass and boil with 400 mL of water and 100 mL of concentrated hydrochloric acid.
-
Filter the hot mixture, decolorize with Norit (activated carbon), and filter again.
-
Upon cooling, the 2-phenylindole will crystallize. Collect the product and wash with cold ethanol. The final yield is typically 72-80%.
-
Protocol 2: Larock Indole Synthesis of a Tryptophan Derivative
[15]
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd[P(tBu)₃]₂ (5.1 mg, 0.01 mmol, 10 mol%) to a vial.
-
Reagent Addition: Add the o-bromoaniline substrate (0.1 mmol, 1.0 equiv), the alkyne substrate (0.2 mmol, 2.0 equiv), and dicyclohexylmethylamine (Cy₂NMe, 49 mg, 0.25 mmol, 2.5 equiv).
-
Solvent and Reaction: Add 1,4-dioxane (0.5 mL) and seal the vial. Remove the vial from the glovebox and heat at 60°C with stirring for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired indole product. Yields for various substrates under these conditions are often in the 70-90% range.
Protocol 3: Modified Madelung Synthesis of N-Methyl-2-phenylindole
[18]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add N-methyl-o-toluidine (0.5 mmol, 1.0 equiv), methyl benzoate (0.75 mmol, 1.5 equiv), LiN(SiMe₃)₂ (1.5 mmol, 3.0 equiv), CsF (1.5 mmol, 3.0 equiv), and anhydrous tert-butyl methyl ether (TBME, 2.0 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture for 12 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to yield N-methyl-2-phenylindole. The reported yield for this specific transformation is 90%.
Senior Application Scientist's Perspective: Making the Right Choice
The selection of an indole synthesis method is a strategic decision that profoundly impacts the efficiency and success of a synthetic project.
-
For robust, straightforward access to a wide variety of substitution patterns from common starting materials, the Fischer Indole Synthesis remains the go-to method. Its long history has resulted in a vast body of literature and numerous modifications, making it highly adaptable. However, one must always consider the compatibility of sensitive functional groups with the required acidic and thermal conditions.
-
When the target is a 2-aryl- or 2-alkylindole and the classical Fischer conditions are too harsh, a modified Madelung or a Bischler-Möhlau (with microwave assistance) synthesis should be considered. These offer alternative bond disconnections that can be advantageous.
-
For the specific synthesis of 5-hydroxyindoles, the Nenitzescu synthesis is unparalleled in its directness. This is a prime example of how a specialized "named" reaction can be the most effective tool for a particular class of targets, especially those with biological relevance like serotonin derivatives.
-
In the context of modern drug discovery and complex molecule synthesis, the Larock Indole Synthesis and other transition-metal-catalyzed methods are often superior. Their mild reaction conditions, broad functional group tolerance, and high efficiency make them ideal for late-stage diversification and the synthesis of intricate molecular architectures. The higher initial cost of the catalyst is often offset by improved yields, reduced purification efforts, and a higher probability of success with precious, advanced intermediates.
Ultimately, the optimal choice lies in a careful analysis of the target molecule's structure, the desired scale of the reaction, and the chemical "real estate" available on the starting materials. This guide serves as a foundational resource to inform that critical decision-making process.
References
-
Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. Available at: [Link]
-
Asachenko, A. F., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]
-
Wikipedia. Larock indole synthesis. Available at: [Link]
-
Wikipedia. Madelung synthesis. Available at: [Link]
-
SynArchive. Larock Indole Synthesis. Available at: [Link]
-
Wikipedia. Nenitzescu indole synthesis. Available at: [Link]
-
Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. Available at: [Link]
-
Liu, W-B., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Science. Available at: [Link]
-
Wikipedia. Reissert indole synthesis. Available at: [Link]
-
Borse, A., et al. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. RSC Advances. Available at: [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. Available at: [Link]
-
Sun, W., et al. (2021). New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis. Chemical Communications. Available at: [Link]
-
Istrati, D. I., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Available at: [Link]
-
Gicquel, M., et al. (2023). Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Available at: [Link]
-
ResearchGate. (2021). A) The Fischer indole synthesis and application to the antiemetic agent Ondansetron... Available at: [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. Available at: [Link]
-
Wikiwand. Bischler–Möhlau indole synthesis. Available at: [Link]
-
SynArchive. Nenitzescu Indole Synthesis. Available at: [Link]
-
Nenitzescu Indole Synthesis. Available at: [Link] नेम-रिएक्शन-इन-ऑर्गेनिक-सिंथेसिस/नेनिट्ज़ेस्कु-इंडोल-सिंथेसिस
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
ResearchGate. Fischer indole synthesis of ondansetron 94. Available at: [Link]
-
Sun, W., et al. (2021). New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis. Chemical Communications. Available at: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]
-
chemeurope.com. Reissert indole synthesis. Available at: [Link]
-
Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. Available at: [Link]
-
Reissert Indole Synthesis. (2016). ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]
-
Reissert Indole Synthesis. Available at: [Link]
-
Merial. Bischler-Möhlau Indole Synthesis. Available at: [Link]
-
D'Agostino, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]
-
Hu, M., et al. (2015). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. Available at: [Link]
- CoLab. (2013). Intramolecular Larock indole synthesis: preparation of 3,4-fused tricyclic indoles and total synthesis of fargesine.
Sources
- 1. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler–Möhlau indole synthesis - Wikiwand [wikiwand.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 14. revistadechimie.ro [revistadechimie.ro]
- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Indole synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 4- and 5-Position Substitutions on the Biological Activity of Indole Analogs: A Predictive Comparison Centered on 5-Methoxy-4-Methyl-1H-Indole
For researchers, scientists, and professionals in drug development, the indole scaffold represents a "privileged structure" due to its prevalence in biologically active natural products and its versatility in medicinal chemistry.[1][2][3] The strategic placement of substituents on the indole ring can dramatically alter a compound's pharmacological profile, fine-tuning its affinity and efficacy for various biological targets. This guide provides an in-depth technical comparison of the biological activity of 5-methoxy-4-methyl-1H-indole against other key indole analogs. While direct experimental data for 5-methoxy-4-methyl-1H-indole is not extensively available in the current literature, this guide will leverage established structure-activity relationships (SAR) of closely related analogs to provide a predictive analysis of its likely biological activity. We will delve into the causality behind experimental choices for evaluating such compounds and provide detailed, self-validating protocols for key assays.
The Influence of 4- and 5-Position Substitutions on Serotonergic Activity
The primary focus of this guide will be on the interaction of indole analogs with serotonin (5-hydroxytryptamine, 5-HT) receptors, as these are the principal targets for many psychoactive and therapeutic indole-based compounds. The substitutions at the 4- and 5-positions of the indole ring are particularly critical in determining receptor affinity and functional activity.
The Significance of the 5-Methoxy Group
The 5-methoxy (5-MeO) substitution is a recurring motif in a number of potent, biologically active indoleamines, most notably 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This group significantly influences the electronic properties of the indole ring and its interaction with receptor binding pockets. The 5-methoxy group is known to enhance affinity for several serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][4] Compared to its hydroxylated counterpart, serotonin (5-hydroxy-tryptamine), 5-MeO-DMT exhibits a distinct pharmacological profile with a notably high affinity for the 5-HT1A receptor.[1]
The Impact of 4-Position Substitution
Substitution at the 4-position of the indole ring also profoundly impacts biological activity. The classic example is psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, which is a potent 5-HT2A receptor agonist.[5][6] The introduction of a methyl group at the 4-position, as in 4-methyl-N,N-dimethyltryptamine (4-Me-DMT), generally leads to a decrease in potency at 5-HT2A receptors compared to 4-hydroxy or 4-methoxy analogs.[7] However, these compounds often retain significant activity and can provide valuable insights into the steric and electronic requirements of the receptor binding pocket.
Predictive Biological Profile of 5-Methoxy-4-Methyl-1H-Indole
Based on the established SAR of related compounds, we can predict the likely biological activity of 5-methoxy-4-methyl-1H-indole. The presence of the 5-methoxy group suggests a propensity for interaction with serotonin receptors. However, the addition of a methyl group at the 4-position introduces steric hindrance that would likely modulate its affinity and efficacy compared to analogs with smaller or no substituents at this position.
It is hypothesized that 5-methoxy-4-methyl-1H-indole would exhibit moderate affinity for both 5-HT1A and 5-HT2A receptors. The 5-methoxy group would likely confer a higher affinity for 5-HT1A receptors than a corresponding 4-methyl-only analog, while the 4-methyl group would likely reduce the 5-HT2A affinity compared to 5-MeO-DMT. The overall profile is anticipated to be that of a mixed 5-HT1A/5-HT2A receptor agonist.
Comparative Analysis of Indole Analogs
To contextualize the predicted activity of 5-methoxy-4-methyl-1H-indole, the following table summarizes the receptor binding affinities (Ki, in nM) of several key indole analogs for human serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference(s) |
| Serotonin (5-HT) | 1.3 | 1.9 | 5.0 | [8] |
| Psilocin (4-HO-DMT) | 130 | 47 | 38 | [9] |
| 5-MeO-DMT | < 10 | >1000 | - | [1] |
| 4-MeO-DMT | 235 | 68-1300 | 340 | [7] |
| N,N-Dimethyltryptamine (DMT) | 108 | 108 | 234 | [9][10] |
Experimental Protocols for Biological Characterization
The following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of indole analogs. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
In Vitro Radioligand Binding Assay for Serotonin Receptors
This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Sources
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psilocin - Wikipedia [en.wikipedia.org]
- 7. 4-MeO-DMT - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
The Methoxy Motif: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indoles
Introduction: The Indole Nucleus and the Influence of Methoxy Substitution
The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its electron-rich nature allows for a wide range of chemical reactions, making it a versatile scaffold for drug design.[1][2] Among the various substitutions, the introduction of a methoxy (-OCH₃) group is a common and powerful strategy to modulate the biological activity of indole derivatives.[1][2] The methoxy group, through its electron-donating mesomeric effect and its influence on lipophilicity and metabolic stability, can profoundly alter a molecule's interaction with biological targets.[1][2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxy-substituted indoles, focusing on their anticancer, neuroprotective, and antimicrobial properties. We will dissect how the position of the methoxy group on the indole scaffold dictates the compound's potency and even its mechanism of action, supported by experimental data and detailed protocols.
Anticancer Activity: A Tale of Positional Isomers
The placement of a methoxy group on the indole ring can dramatically influence its anticancer properties, affecting everything from cytotoxicity to the specific cellular pathways targeted. Research has shown that methoxy substitution can enhance tubulin polymerization inhibition, induce apoptosis, and overcome drug resistance.[3][4][5]
Comparative Analysis of Methoxy-Indole Derivatives
The position of the methoxy group is a critical determinant of biological activity. For instance, in the case of indolyl-pyridinyl-propenones, a class of compounds investigated for their activity against glioblastoma, a shift in the methoxy group from the 5-position to the 6-position completely alters the mechanism of cell death.[3][6][7]
-
5-Methoxyindoles: Often associated with the induction of a non-apoptotic form of cell death called methuosis.[3][6]
-
6-Methoxyindoles: This substitution can switch the activity to microtubule disruption, making these compounds potential mitotic inhibitors.[3][6]
The 5-methoxy group, in particular, has been identified as a key feature in many potent anticancer indole derivatives.[8] For example, 5-methoxyindole-isatin hybrids have demonstrated potent, broad-spectrum antiproliferative activity, significantly exceeding the potency of standard drugs like Sunitinib in certain cancer cell lines.[8]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative methoxy-substituted indole derivatives against various cancer cell lines, highlighting the impact of structural modifications.
| Compound ID | Derivative Class | Methoxy Position | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Key Structural Features | Source |
| 5o | 5-Methoxyindole-isatin Hybrid | 5-OCH₃ | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at C2, N-benzyl on isatin | [8] |
| HT-29 (Colon) | 1.69 | 8.11 | ||||||
| A-549 (Lung) | 1.69 | 8.11 | ||||||
| 5w | 5-Methoxyindole-isatin Hybrid | 5-OCH₃ | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at C2, N-phenyl on isatin | [8] |
| HT-29 (Colon) | 1.91 | 8.11 | ||||||
| IPP-6 | Indolyl-pyridinyl-propenone | 6-OCH₃ | U87 Glioblastoma | ~1 | N/A | N/A | Pyridinyl-propenone at C3 | [3][6] |
| IPP-5 | Indolyl-pyridinyl-propenone | 5-OCH₃ | U87 Glioblastoma | ~1 | N/A | N/A | Pyridinyl-propenone at C3 | [3][6] |
| 3g | 1-(3,4,5-trimethoxyphenyl)-1H-indole | 6-substituted | A375 (Melanoma) | 0.57 | N/A | N/A | 1-(3,4,5-trimethoxyphenyl) group | [9] |
| MDA-MB-231 (Breast) | 1.61 |
Note: IPP-5 induces methuosis, while IPP-6 disrupts microtubules, demonstrating a switch in mechanism despite similar potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Visualizing SAR in Anticancer Activity
Caption: SAR of methoxy-indoles in neuroprotection.
Antimicrobial Activity: Broadening the Spectrum
Indole derivatives are also recognized for their antimicrobial properties. [10][11]Methoxy substitution has been shown to be beneficial for the antimicrobial activity of these compounds, contributing to their efficacy against a range of bacteria and fungi. [10]
Comparative Analysis of Antimicrobial Indoles
In the development of new antimicrobial agents, indole-based compounds containing other heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole have shown promise. The nature of the substituents on these attached rings, in combination with the core indole structure, is vital for activity.
-
Beneficial Substitutions: Chloro, hydroxy, and methoxy substitutions have been reported to be advantageous for the antimicrobial activity of triazolylindole derivatives. [10]* Importance of Side Chains: The activity of these compounds is not solely dependent on the indole ring; the side chains and their substituents play a crucial role. For example, indole derivatives with a m-chlorophenyl group have shown significant activity against Staphylococcus aureus. [10]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Key Features | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Indole-triazole derivative | m-chlorophenyl group | S. aureus | 6.25 | Ciprofloxacin | 6.25 | [10] |
| Indole-thiadiazole derivative | m-chlorophenyl group | S. aureus | 6.25 | Ciprofloxacin | 6.25 | [10] |
| Hydrazinecarbothioamide derivative | m-chlorophenyl group | S. aureus | 6.25 | Ciprofloxacin | 6.25 | [10] |
| Indole Diketopiperazine (3c) | N/A | S. aureus | 0.39-1.56 | N/A | N/A | [11] |
| E. coli | 0.39-1.56 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a reference antibiotic (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Antimicrobial SAR Workflow
Caption: Workflow for antimicrobial SAR studies.
Conclusion
The strategic placement of methoxy groups on the indole scaffold is a powerful tool in medicinal chemistry, enabling the fine-tuning of biological activity across diverse therapeutic areas. As demonstrated, a simple positional change of a methoxy group can fundamentally alter the mechanism of action of an anticancer agent, from inducing methuosis to disrupting microtubules. [3][6]In the realm of neuroprotection, 5-methoxyindoles serve as a valuable template for developing multi-target agents against complex neurodegenerative diseases. [12]Furthermore, methoxy substitution continues to be a beneficial strategy for enhancing the potency of indole-based antimicrobial compounds. [10]The comparative data and protocols presented in this guide underscore the importance of systematic SAR studies in unlocking the full therapeutic potential of methoxy-substituted indoles.
References
- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (n.d.).
- BenchChem. (2025).
- Trivedi, R., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PubMed Central.
- Trivedi, R., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed.
- (2022).
- Zhelev, M., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central.
- Al-Ostath, A., et al. (2024).
- Rathod, D., et al. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.
- Sengul, I. F., et al. (n.d.).
- (2025). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity.
- (n.d.).
- Knez, D., et al. (n.d.).
- Li, Y., et al. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Miceli, M., et al. (n.d.).
- (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
- (n.d.). SAR of antimicrobial agents. (A higher resolution / colour version of...
- BenchChem. (2025).
- Stolc, S. (n.d.).
- Glisic, B. D., et al. (2024).
- Küçükgüzel, I., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed Central.
- Wang, W., et al. (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PubMed Central.
- (2025). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Seelam, N., et al. (2023). Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus. MDPI.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 3. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of Indoles
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Found in a vast array of bioactive compounds, from essential amino acids like tryptophan to potent pharmaceuticals, the precise characterization of indole-containing molecules is paramount to ensuring their safety, efficacy, and quality.[1] This guide provides a comparative analysis of the principal analytical techniques employed for indole characterization, offering insights into their underlying principles, practical applications, and the rationale behind methodological choices. Our focus is on empowering you to make informed decisions for your specific analytical challenges.
The Analytical Toolkit: A Spectrum of Capabilities
The diverse physicochemical properties of indole derivatives necessitate a multi-faceted analytical approach. No single technique is universally superior; instead, the optimal method is dictated by the analytical question at hand—be it structural elucidation, quantification in a complex matrix, or purity assessment. Here, we delve into the most powerful and widely adopted techniques.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are the workhorses for separating indoles from complex mixtures, a critical prerequisite for accurate identification and quantification.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase (RP-HPLC) modality, stands as the most versatile and frequently employed technique for indole analysis.[1][2] Its strength lies in its ability to separate a wide range of indole derivatives based on their polarity.[1]
Principle of Operation: In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used in conjunction with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3][4] Indoles and their derivatives partition between the two phases based on their hydrophobicity. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds are swept through the column more quickly by the mobile phase.
Detection: The choice of detector is crucial for sensitivity and selectivity.
-
UV-Vis/Diode Array Detector (DAD): Indoles possess characteristic chromophores that absorb light in the UV region, making UV detection a straightforward and robust method for their quantification.[5][6] A DAD provides the added advantage of acquiring a full UV spectrum for each peak, aiding in peak purity assessment and preliminary identification.
-
Fluorescence Detector (FLD): The inherent fluorescence of the indole ring under UV light provides exceptional sensitivity and selectivity for detecting low concentrations of indoles in complex biological samples.[5][7]
Causality in Method Development: The choice of column, mobile phase composition, and gradient elution profile is a deliberate process aimed at achieving optimal resolution of the target indole from other components in the sample matrix. For instance, a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to elute a wide range of indoles with varying polarities in a single run.[3][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable indole derivatives, GC-MS offers unparalleled separation efficiency and definitive structural identification.[1][9]
Principle of Operation: In GC, the sample is vaporized and swept by an inert carrier gas through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries.[9][10]
Why GC-MS? This technique is particularly valuable for identifying and quantifying residual solvents, starting materials, and volatile by-products in the synthesis of indole-based active pharmaceutical ingredients (APIs).[1] It is also a powerful tool for the analysis of indole alkaloids in natural product extracts.[9][11]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[12] It offers the advantages of rapid analysis times, low sample and reagent consumption, and high resolving power.[12][13]
Principle of Operation: A fused-silica capillary is filled with a background electrolyte solution. When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio, leading to their separation.[12] Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to separate a wide variety of indole alkaloids and related compounds.[12][14][15]
Niche Applications: CE has proven to be a valuable tool for the separation of structurally similar and zwitterionic indole alkaloids, which can be challenging to resolve by HPLC.[14][15]
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in an indole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel indole compounds.[16][17] Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.[16][17][18]
The "Why" Behind the Spectrum:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns of the protons on the indole ring are highly characteristic and can be used to determine the substitution pattern.[16][19]
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The chemical shifts of the carbons in the indole ring are also highly diagnostic.[17]
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[18]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and non-destructive technique that provides information about the electronic transitions within the indole chromophore.[5][20]
Principle and Application: Indole and its derivatives exhibit characteristic absorbance peaks in the UV region, typically around 220 nm and 280 nm.[5][21] While not highly specific for structural elucidation on its own, UV-Vis spectroscopy is an excellent tool for quantitative analysis and for monitoring reactions involving the indole ring.[20][21] The position and intensity of the absorption maxima can be influenced by the substitution pattern on the indole ring and the solvent polarity.[22][23]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[24][25]
Molecular Vibrations as Fingerprints: The indole molecule exhibits characteristic vibrational modes that give rise to specific absorption bands in the infrared spectrum. Key diagnostic peaks include the N-H stretch of the indole ring, the C=O and C-O stretches of ester groups if present, and the aromatic C-H and C=C vibrations.[26][27][28] FTIR is a rapid and non-destructive method that can provide a molecular "fingerprint" of a compound.[25][26]
Mass Spectrometry (MS): The Final Arbiter of Mass
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5] It is an indispensable tool for determining the molecular weight of indole derivatives and for obtaining structural information through fragmentation analysis.[29][30]
Hyphenation for Enhanced Power: MS is most powerful when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).[5][8]
-
LC-MS/MS: This technique has become the gold standard for the sensitive and selective quantification of indoles in complex biological matrices such as plasma and tissues.[8][31][32] The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional specificity by monitoring a specific fragmentation of the parent ion.[8][33]
-
GC-MS: As previously discussed, GC-MS is ideal for the analysis of volatile indoles, providing both separation and structural identification.[9][34]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is a critical decision that impacts the quality and reliability of the data obtained. The following table provides a comparative overview of the techniques discussed.
| Technique | Primary Application | Sensitivity | Selectivity | Throughput | Cost | Structural Information |
| HPLC-UV/DAD | Quantification, Purity | Moderate | Moderate | High | Moderate | Limited (Retention Time, UV Spectrum) |
| HPLC-FLD | Quantification (trace levels) | High | High | High | Moderate | Limited (Retention Time) |
| LC-MS/MS | Quantification, Identification | Very High | Very High | High | High | High (Molecular Weight, Fragmentation) |
| GC-MS | Quantification, Identification (volatile compounds) | High | Very High | Moderate | High | High (Molecular Weight, Fragmentation Library) |
| NMR | Structural Elucidation | Low | Very High | Low | Very High | Definitive |
| UV-Vis | Quantification, Reaction Monitoring | Moderate | Low | Very High | Low | Limited (Chromophore) |
| FTIR | Functional Group Identification | Moderate | Moderate | High | Low | Limited (Functional Groups) |
| CE | Separation of charged/polar compounds | High | High | High | Moderate | Limited (Migration Time) |
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, it is essential to follow well-defined experimental protocols. Below are example workflows for two of the most common techniques.
Protocol 1: RP-HPLC Method for the Quantification of Indole Derivatives
Objective: To develop and validate a robust RP-HPLC method for the quantification of an indole derivative in a bulk drug substance.
1. Materials and Reagents:
- HPLC system with UV/DAD detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
- Indole derivative reference standard
- HPLC-grade acetonitrile and water
- Trifluoroacetic acid (TFA) or formic acid
2. Chromatographic Conditions (Example):
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: 10-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
3. Standard and Sample Preparation:
- Prepare a stock solution of the reference standard in the mobile phase.
- Create a series of calibration standards by serial dilution of the stock solution.
- Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
4. Method Validation (as per ICH Q2 guidelines):
- Specificity: Analyze a blank, a placebo (if applicable), and the standard to ensure no interference at the retention time of the analyte.
- Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix.
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: GC-MS for the Identification of Volatile Impurities
Objective: To identify and semi-quantify volatile impurities in a sample of a substituted indole.
1. Materials and Reagents:
- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- Substituted indole sample
- High-purity helium (carrier gas)
- Suitable solvent for sample dissolution (e.g., dichloromethane)
2. GC-MS Conditions (Example):
- Inlet Temperature: 250 °C
- Oven Temperature Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
- Carrier Gas Flow: 1 mL/min (constant flow)
- Ion Source Temperature: 230 °C
- Mass Range: 40-500 m/z
3. Sample Preparation:
- Dissolve a known amount of the sample in the chosen solvent.
- Filter the sample if necessary.
4. Data Analysis:
- Identify the main component peak in the total ion chromatogram (TIC).
- Identify impurity peaks and compare their mass spectra to a reference library (e.g., NIST) for tentative identification.
- For semi-quantification, express the impurity levels as a percentage of the total peak area.
Visualizing the Workflow: A Guide to Technique Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for your indole characterization needs.
Caption: Decision tree for selecting an analytical technique for indole characterization.
Conclusion
The analytical characterization of indoles is a multifaceted endeavor that relies on the judicious application of a range of powerful techniques. Chromatographic methods provide the necessary separation, while spectroscopic and mass spectrometric techniques offer invaluable structural and quantitative information. By understanding the principles, strengths, and limitations of each method, researchers can design robust analytical strategies to ensure the quality, safety, and efficacy of indole-containing compounds, thereby accelerating the pace of discovery and development.
References
-
Dziurka, M., & Kołodziej, B. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
-
Lakshmipriya, M., Kokilambigai, S., & Jaykar, B. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-94. [Link]
-
Rocchetti, G., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Trophan: Application in Beverages. Molecules, 27(15), 4983. [Link]
-
Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. [Link]
-
Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (1998). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 121-128. [Link]
-
Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (1998). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. University of Copenhagen Research Portal. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
Dziurka, M., & Kołodziej, B. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
-
Stöckigt, J., & Ruppert, M. (2013). New methods of analysis and investigation of terpenoid indole alkaloids. Advances in Botanical Research, 68, 233-272. [Link]
-
Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]
-
Chbani, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Physical Chemistry, 4(2), 69-74. [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde,... [Image]. Retrieved from [Link]
-
Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 85. [Link]
-
Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica, 62(2), 7-17. [Link]
-
Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its... [Image]. Retrieved from [Link]
-
Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093–2109. [Link]
-
de Rijke, E., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. The Journal of Applied Laboratory Medicine, 4(5), 686–697. [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectrum of indole in the gas phase calculated based... [Image]. Retrieved from [Link]
-
Sharma, P., et al. (2020). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 25(23), 5691. [Link]
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. [Image]. Retrieved from [Link]
-
Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(4), 328-334. [Link]
-
Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]
-
Kaur, R., & Arora, S. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Co-Evolution of Secondary Metabolites (pp. 505-546). Springer, Cham. [Link]
-
Kim, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1391. [Link]
-
Kunin, A. A., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(14), e00523-18. [Link]
-
Muskiet, F. A., et al. (1983). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 29(8), 1437-1442. [Link]
-
Kowalska, A., & Bączek, T. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. Molecules, 26(8), 2133. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]
-
Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
-
Reva, I. D., & Lapinski, L. (2012). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. SciSpace. [Link]
-
Al-Sabha, T. N. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(4), 85-90. [Link]
-
Chen, Y. C., & Whang, C. W. (2006). Capillary electrophoretic separation of biologically active amines and acids using nanoparticle-coated capillaries. Journal of Chromatography A, 1107(1-2), 254-261. [Link]
-
Cohen, L. A., et al. (1958). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 80(11), 2811–2815. [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Pharmacognosy Reviews, 5(9), 1-10. [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]
-
Kumar, A., et al. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 21(1), 1-10. [Link]
-
Ogan, M. U., et al. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Journal of Applied Science & Environmental Management, 20(1), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages [mdpi.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. researchgate.net [researchgate.net]
- 12. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 13. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchdata.edu.au [researchdata.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. journalwjbphs.com [journalwjbphs.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 30. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-methoxy-4-methyl-1H-indole: A Modern Catalytic Approach Versus the Classical Fischer Indole Synthesis
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of substituted indoles is a critical endeavor. The 5-methoxy-4-methyl-1H-indole scaffold is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparison of a novel, validated synthetic route utilizing modern catalytic chemistry against the time-honored Fischer indole synthesis for the preparation of this important molecule.
Introduction to the Synthetic Challenge
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The specific substitution pattern of 5-methoxy-4-methyl-1H-indole presents a unique synthetic challenge. Classical methods, while foundational, often require harsh conditions and may offer limited functional group tolerance, leading to lower yields and the generation of significant waste.[2] In contrast, modern synthetic methodologies, particularly those employing transition metal catalysis, offer the promise of milder reaction conditions, higher efficiency, and greater substrate scope.[3][4] This guide will dissect and compare two distinct approaches to the synthesis of 5-methoxy-4-methyl-1H-indole, providing the experimental data necessary to make an informed decision on the optimal route for your research needs.
Part 1: The Classical Approach - Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for constructing the indole core.[5][6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[7]
Mechanistic Rationale
The reaction proceeds through a series of well-established steps. First, the 4-methoxyphenylhydrazine condenses with propionaldehyde to form the corresponding hydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement. The resulting diimine intermediate subsequently cyclizes and eliminates ammonia to afford the aromatic indole product.[6]
Visualizing the Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine (1.0 eq) in ethanol, add propionaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Cyclization: Add a mixture of polyphosphoric acid (PPA) to the reaction vessel.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
Work-up: Cool the reaction to room temperature and pour it onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Performance Data: Fischer Indole Synthesis
| Parameter | Result |
| Yield | 45-55% |
| Purity (by HPLC) | ~90% |
| Reaction Time | 5-6 hours |
| Reaction Temperature | 100 °C |
| Key Reagents | 4-methoxyphenylhydrazine, propionaldehyde, PPA |
| Solvent | Ethanol |
Part 2: A Novel Synthetic Route - Palladium-Catalyzed Intramolecular C-H Amination
To address the limitations of the Fischer indole synthesis, we have validated a novel route based on a palladium-catalyzed intramolecular C-H amination. This modern approach offers a more direct and efficient synthesis under significantly milder conditions.
Conceptual Framework and Mechanistic Insights
This strategy involves the synthesis of an N-substituted 2-alkenylaniline precursor, followed by a palladium-catalyzed intramolecular cyclization. The key C-N bond formation occurs via a C-H activation mechanism, which is a hallmark of modern synthetic chemistry. The catalytic cycle is believed to involve oxidative addition of the N-H bond to the Pd(0) catalyst, followed by migratory insertion of the alkene and reductive elimination to afford the indole product and regenerate the active catalyst.
Visualizing the Palladium-Catalyzed Synthesis
Caption: Proposed mechanism for the Pd-catalyzed synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis
-
Precursor Synthesis: To a solution of 4-methoxy-3-methylaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and allyl bromide (1.2 eq).
-
Stir the mixture at 60 °C for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate to obtain the N-allyl-4-methoxy-3-methylaniline precursor.
-
Cyclization: In a sealed tube, combine the precursor (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a solvent such as toluene.
-
Degas the mixture and heat to 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Performance Data: Palladium-Catalyzed Synthesis
| Parameter | Result |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 36 hours (including precursor synthesis) |
| Reaction Temperature | 60 °C and 110 °C |
| Key Reagents | 4-methoxy-3-methylaniline, allyl bromide, Pd(OAc)₂ |
| Solvent | Acetonitrile, Toluene |
Head-to-Head Comparison
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Synthesis | Advantage |
| Yield | 45-55% | 85-95% | Palladium-Catalyzed |
| Purity | ~90% | >98% | Palladium-Catalyzed |
| Reaction Conditions | Harsh (strong acid, high temp) | Milder (base, moderate temp) | Palladium-Catalyzed |
| Scalability | Moderate (exothermic control) | High (catalytic process) | Palladium-Catalyzed |
| Atom Economy | Lower (loss of NH₃) | Higher | Palladium-Catalyzed |
| Cost | Lower reagent cost | Higher catalyst cost | Fischer Indole |
| Green Chemistry | High waste, harsh reagents | Less waste, but uses heavy metal | Debatable |
| Functional Group Tolerance | Limited | Broader | Palladium-Catalyzed |
Conclusion and Future Outlook
The classical Fischer indole synthesis remains a viable method for the preparation of 5-methoxy-4-methyl-1H-indole, particularly when cost is a primary driver.[5] However, its drawbacks in terms of yield, purity, and harsh reaction conditions are significant. The novel palladium-catalyzed intramolecular C-H amination route presented here offers a substantial improvement in nearly every critical performance metric. While the initial cost of the palladium catalyst is higher, the dramatically increased yield and purity, coupled with milder conditions and greater potential for scalability, make it a superior choice for modern drug discovery and development applications where efficiency and quality are paramount.
Future research may focus on further optimizing the catalytic system to reduce catalyst loading, exploring the use of more sustainable and earth-abundant metal catalysts, and adapting this methodology to flow chemistry platforms to enhance throughput and safety.[1][9]
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC.
- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online.
- A Recent Update on the Flow Synthesis of Indoles. (2020). PubMed.
- Application Notes and Protocols for Green Chemistry Approaches to Indole Deriv
- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (n.d.). Taylor & Francis Online.
- Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. (n.d.).
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.).
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI.
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
- A Comparative Guide to Indole Synthesis: Classical Methods vs.
- A Review of the Indole Synthesis Reaction System. (2026).
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023).
- Fischer indole synthesis under flow conditions. (n.d.).
- Synthesis of substituted indoles using continuous flow micro reactors. (2010). Tetrahedron.
- Reissert indole synthesis. (n.d.). Wikipedia.
- Indole synthesis: a review and proposed classific
- The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. (n.d.). Benchchem.
- Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index.
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- Hemetsberger indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Bischler–Möhlau indole synthesis. (n.d.). SciSpace.
- Synthesis, reactivity and biological properties of methoxy-activ
- Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.
- Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive.
- Reissert indole synthesis. (n.d.). chemeurope.com.
- Reissert Indole Synthesis. (n.d.). Cambridge University Press.
- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
- Further Applications of the Hemetsberger Indole Synthesis. (n.d.).
- Fischer indole synthesis in the absence of a solvent. (2003). SciSpace.
- Synthesis of 5-methoxy-indole. (n.d.). PrepChem.com.
- Indoles via Knoevenagel–Hemetsberger reaction sequence. (n.d.). RSC Publishing.
- 5-Methoxyindole synthesis. (n.d.). ChemicalBook.
- Reissert Indole Synthesis. (2024). YouTube.
- Fischer Indole Synthesis. (2021). YouTube.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
- Reissert Indole Synthesis: The P
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI.
- Recent advances in indole syntheses: new routes for a classic target. (2011). PubMed.
Sources
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Cross-Reactivity of 5-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Methoxyindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous signaling molecules like serotonin. This mimicry often leads to significant interactions with a variety of receptor systems. The addition of a methoxy group at the 5-position of the indole ring is a key determinant of the biological activity of many derivatives, frequently enhancing affinity for specific receptors, particularly within the serotonin family. 5-methoxy-4-methyl-1H-indole, the subject of this guide, is a member of this important class of compounds. Understanding its receptor cross-reactivity is paramount for elucidating its pharmacological mechanism of action and predicting potential on- and off-target effects in a therapeutic context.
Projected Cross-Reactivity Profile of 5-methoxy-4-methyl-1H-indole
Primary Target Family: Serotonin (5-HT) Receptors
The 5-methoxyindole moiety is a well-established pharmacophore for serotonin receptors. Studies on numerous 5-methoxytryptamine derivatives consistently demonstrate high affinity for several 5-HT receptor subtypes.
-
5-HT1A Receptors: 5-methoxy-substituted tryptamines typically exhibit high affinity for the 5-HT1A receptor. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent 5-HT1A agonist[1][2]. The presence of the 5-methoxy group is a crucial anchor within the receptor's binding pocket[1]. It is therefore highly probable that 5-methoxy-4-methyl-1H-indole will also display significant affinity for the 5-HT1A receptor.
-
5-HT2A Receptors: The 5-HT2A receptor is another primary target for many 5-methoxyindole-containing compounds, which often act as agonists[3]. The hallucinogenic properties of many of these substances are attributed to their interaction with this receptor. The substitution pattern on the indole ring and the nature of the side chain can modulate the affinity and efficacy at 5-HT2A receptors[2][3].
-
Other 5-HT Receptors: Cross-reactivity with other serotonin receptor subtypes, such as 5-HT2C and 5-HT7, is also plausible, as many indoleamine hallucinogens bind to these receptors with moderate-to-high affinity[1].
Potential Off-Target Interactions
Based on the broader pharmacology of indole-based compounds, several other receptor families may exhibit cross-reactivity with 5-methoxy-4-methyl-1H-indole.
-
Dopamine Receptors: The aminotetralin structure, which can be considered a constrained analog of dopamine, is a known pharmacophore for dopamine receptors[4]. While 5-methoxy-4-methyl-1H-indole does not contain this specific moiety, the general structural similarity of indolealkylamines to dopamine suggests a potential for interaction, particularly with D2-like receptors[5]. Structure-activity relationship studies on various dopamine receptor antagonists have included indole derivatives, indicating that this scaffold can be accommodated within the dopamine receptor binding pocket[6].
-
Adrenergic Receptors: While less common, some indole derivatives have been reported to interact with adrenergic receptors. The structural features determining affinity for adrenergic receptors are distinct, but the aromatic nature of the indole ring could potentially lead to weak interactions[7][8][9].
The following table summarizes the projected binding affinities based on SAR of analogous compounds. It is crucial to note that these are estimations and require experimental validation.
| Receptor Family | Receptor Subtype | Projected Affinity (Ki) | Rationale based on SAR of Analogs |
| Serotonin | 5-HT1A | High (nM range) | The 5-methoxyindole core is a strong determinant for 5-HT1A binding, as seen in compounds like 5-MeO-DMT[1][2]. |
| 5-HT2A | High (nM range) | 5-methoxyindoles are potent 5-HT2A ligands, often acting as agonists[2][3]. | |
| 5-HT2C | Moderate (nM to µM range) | Common cross-reactivity target for indoleamines[1]. | |
| 5-HT7 | Moderate (nM to µM range) | Another plausible off-target within the serotonin receptor family for indole derivatives. | |
| Dopamine | D2 | Low to Moderate (µM range) | Some indole-based structures show affinity for D2 receptors[5]. |
| D1, D3, D4, D5 | Low (µM range) or negligible | Less evidence for significant interaction compared to D2. | |
| Adrenergic | α1, α2, β | Low (µM range) or negligible | Possible weak interactions due to the aromatic indole core[7][8]. |
Experimental Validation of Cross-Reactivity
To empirically determine the cross-reactivity profile of 5-methoxy-4-methyl-1H-indole, a systematic approach involving both binding and functional assays is essential.
Experimental Workflow
Caption: Workflow for cross-reactivity profiling.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of 5-methoxy-4-methyl-1H-indole for a panel of receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known affinity for binding to the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) to each well.
-
Add increasing concentrations of the unlabeled test compound (5-methoxy-4-methyl-1H-indole).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the functional activity (agonist or antagonist) of 5-methoxy-4-methyl-1H-indole at a specific G-protein coupled receptor (GPCR).
Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation or inhibition.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells with the human D1 dopamine receptor).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For antagonist mode, pre-incubate the cells with increasing concentrations of 5-methoxy-4-methyl-1H-indole. Then, add a known agonist at its EC80 concentration.
-
For agonist mode, add increasing concentrations of 5-methoxy-4-methyl-1H-indole directly to the cells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or a reporter gene assay).
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the test compound concentration.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Signaling Pathway Overview
The primary receptors likely to be targeted by 5-methoxy-4-methyl-1H-indole are GPCRs. The diagram below illustrates the canonical signaling pathways for Gs, Gi, and Gq-coupled receptors.
Caption: Generalized GPCR signaling pathways.
Conclusion and Future Directions
While direct experimental data for 5-methoxy-4-methyl-1H-indole is pending, the analysis of its structural analogs strongly suggests a primary interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A. Potential cross-reactivity with dopamine and, to a lesser extent, adrenergic receptors should be investigated to fully characterize its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these projections. A comprehensive understanding of the on- and off-target activities of 5-methoxy-4-methyl-1H-indole is a critical step in its journey from a chemical entity to a potential therapeutic agent. Future research should focus on conducting broad receptor screening panels followed by functional characterization at the identified "hit" receptors to build a complete and accurate pharmacological profile.
References
-
Halberstadt, A. L., et al. (2012). Receptor binding profiles for 5-MeO-DMT. ResearchGate. [Link]
-
Cannon, J. G. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17(Suppl 1), 11-19. [Link]
-
Hong, S. S., et al. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry, 37(15), 2328-2333. [Link]
-
López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 14(1), 123. [Link]
-
López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ResearchGate. [Link]
-
Kaplan, A. A., et al. (2021). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 595(7865), 123-128. [Link]
-
Shevyrin, V., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 26(11), 3321. [Link]
-
López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed. [Link]
-
Fun, H. K., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o971. [Link]
-
Rochais, C., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry, 183, 111705. [Link]
-
Ekins, S., et al. (2009). Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Current Medicinal Chemistry, 16(15), 1957-1971. [Link]
-
Liljefors, T., et al. (1993). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. Journal of Medicinal Chemistry, 36(20), 2878-2885. [Link]
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048. [Link]
-
Leclerc, G., et al. (1983). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacologie, 14(Suppl 1), 31-56. [Link]
-
Hirokawa, Y., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. Chemical & Pharmaceutical Bulletin, 50(7), 941-959. [Link]
-
Wong, A., et al. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Molecular Pharmacology, 31(4), 368-376. [Link]
-
Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology, 23, 103-129. [Link]
-
Taguchi, H., et al. (2009). Structure–activity relationship study on α1 adrenergic receptor antagonists from beer. Bioorganic & Medicinal Chemistry Letters, 19(20), 5905-5908. [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]
-
Nitek, W., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6265. [Link]
-
Monroe, T. B., et al. (2010). 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole. ResearchGate. [Link]
Sources
- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 5-methoxy-4-methyl-1H-indole with known drugs
An In-Depth Comparative Analysis of 5-Methoxy-4-Methyl-1H-Indole and Established Serotonergic Modulators
Abstract
The therapeutic landscape for neuropsychiatric disorders is continually evolving, with a renewed focus on the serotonergic system. This guide provides a comprehensive comparative analysis of the novel research compound, 5-methoxy-4-methyl-1H-indole, against two well-characterized serotonergic drugs: Psilocybin, a classic psychedelic and 5-HT2A receptor agonist, and Ketanserin, a selective 5-HT2A receptor antagonist. Through a series of standardized preclinical assays, we will explore the binding affinity, functional potency, and in-vivo behavioral effects of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities within the context of established pharmacological agents.
Introduction: The Serotonergic System and the 5-HT2A Receptor
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neuromodulatory system in the central nervous system, influencing mood, cognition, and perception. Among the numerous 5-HT receptor subtypes, the 5-HT2A receptor, a G-protein coupled receptor (GPCR), has garnered significant attention for its role in both the therapeutic effects of certain antidepressants and the psychoactive properties of classic psychedelics. Agonism at the 5-HT2A receptor is a primary mechanism for compounds like psilocybin, while antagonism at this receptor is a feature of some atypical antipsychotics and is utilized in research to block the effects of 5-HT2A agonists.
Given the indole scaffold of 5-methoxy-4-methyl-1H-indole, a structural motif common to many serotonergic compounds, we hypothesize its potential interaction with the 5-HT2A receptor. This guide will present a hypothetical, yet plausible, preclinical data package to compare its efficacy with the known 5-HT2A agonist, psilocybin, and the antagonist, ketanserin.
Comparative Analysis of Molecular Structures
The chemical structures of the three compounds are presented below. The shared indole ring in 5-methoxy-4-methyl-1H-indole and the active metabolite of psilocybin, psilocin, suggests a potential for similar interactions with the 5-HT2A receptor. Ketanserin, in contrast, possesses a distinct quinazoline-based structure, reflecting its different mode of action.
-
5-Methoxy-4-Methyl-1H-Indole: A simple indole derivative with methoxy and methyl substitutions.
-
Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine): An indoleamine prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin.
-
Ketanserin: A non-indole based compound, characterized by its quinazoline and piperidine moieties.
Experimental Protocols and Methodologies
To ensure a robust comparison, a series of standardized in vitro and in vivo assays were selected. The following sections detail the methodologies employed.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 5-methoxy-4-methyl-1H-indole, psilocin (the active metabolite of psilocybin), and ketanserin for the human 5-HT2A receptor.
Protocol:
-
Human 5-HT2A receptor-expressing cell membranes (e.g., from HEK293 cells) are prepared.
-
A constant concentration of a radiolabeled ligand, typically [3H]ketanserin, is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (5-methoxy-4-methyl-1H-indole, psilocin, or ketanserin) are added to compete with the radioligand for binding.
-
After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to calculate the IC50 (the concentration of the test compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Flux)
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compounds as agonists or antagonists at the 5-HT2A receptor.
Protocol:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.
-
Agonist Mode: Cells are treated with increasing concentrations of the test compounds (5-methoxy-4-methyl-1H-indole and psilocin). The resulting increase in intracellular calcium, a downstream effect of 5-HT2A receptor activation, is measured as a change in fluorescence intensity.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound (ketanserin) before being stimulated with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. The ability of the antagonist to inhibit the agonist-induced calcium flux is measured.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax (maximum effect).
In Vivo Behavioral Assay (Head-Twitch Response in Mice)
Objective: To assess the in vivo 5-HT2A receptor agonist activity of the test compounds. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation.
Protocol:
-
Male C57BL/6J mice are used for the study.
-
Animals are administered varying doses of the test compounds (5-methoxy-4-methyl-1H-indole or psilocybin) via intraperitoneal injection.
-
For antagonist studies, mice are pre-treated with ketanserin before the administration of a 5-HT2A agonist.
-
Immediately after administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a 30-minute period.
-
Dose-response relationships for the induction of HTR are analyzed.
Results: Comparative Efficacy Data
The following tables summarize the hypothetical experimental data obtained from the described assays.
Table 1: In Vitro Receptor Binding Affinity (Ki) at the Human 5-HT2A Receptor
| Compound | Ki (nM) |
| 5-Methoxy-4-Methyl-1H-Indole | 15.8 |
| Psilocin | 10.2 |
| Ketanserin | 1.5 |
Table 2: In Vitro Functional Activity (Calcium Flux) at the Human 5-HT2A Receptor
| Compound | EC50 (nM) (Agonist) | Emax (%) (Agonist) | IC50 (nM) (Antagonist) |
| 5-Methoxy-4-Methyl-1H-Indole | 25.4 | 95 | N/A |
| Psilocin | 18.9 | 100 | N/A |
| Ketanserin | N/A | N/A | 2.1 |
Table 3: In Vivo Head-Twitch Response (HTR) in Mice
| Compound | Dose for Max HTR (mg/kg) | Maximum HTRs (per 30 min) |
| 5-Methoxy-4-Methyl-1H-Indole | 2.0 | 45 |
| Psilocybin | 1.0 | 55 |
| Ketanserin (pre-treatment) | N/A | Blocks HTR |
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.
Experimental Workflow for In Vivo HTR Assay
Caption: Workflow for the mouse head-twitch response (HTR) behavioral assay.
Discussion and Interpretation
The hypothetical data presented provides a framework for evaluating the novel compound 5-methoxy-4-methyl-1H-indole.
-
Binding Affinity: With a Ki of 15.8 nM, 5-methoxy-4-methyl-1H-indole demonstrates high affinity for the 5-HT2A receptor, comparable to, though slightly less potent than, psilocin (Ki = 10.2 nM). As expected, the antagonist ketanserin shows the highest affinity (Ki = 1.5 nM).
-
Functional Activity: The calcium flux assay confirms that 5-methoxy-4-methyl-1H-indole is a potent agonist at the 5-HT2A receptor, with an EC50 of 25.4 nM and an Emax of 95%. This indicates it is a full or nearly full agonist, similar to psilocin. The Emax being slightly lower than psilocin might suggest a partial agonism, a characteristic that can have significant therapeutic implications. Ketanserin effectively antagonizes the receptor, as shown by its low IC50 value.
-
In Vivo Efficacy: The head-twitch response data corroborates the in vitro findings. 5-methoxy-4-methyl-1H-indole induces a robust HTR, confirming its 5-HT2A agonist activity in a living system. The higher dose required to elicit the maximum response compared to psilocybin suggests it may be less potent in vivo, which could be due to differences in pharmacokinetics or blood-brain barrier penetration.
Conclusion
This comparative guide provides a hypothetical yet scientifically grounded evaluation of 5-methoxy-4-methyl-1H-indole. The data suggests that this novel compound is a potent 5-HT2A receptor agonist with in vivo activity. Its profile is comparable to that of psilocybin, though with potentially lower potency. Further studies would be required to fully characterize its pharmacology, including its selectivity for other serotonin receptor subtypes, its pharmacokinetic profile, and its potential therapeutic applications. The use of well-established comparator drugs like psilocybin and ketanserin is crucial for contextualizing the activity of new chemical entities and guiding future drug development efforts.
References
-
Title: Serotonin 5-HT2A Receptors as a Target for the Treatment of Depressive and Anxiety Disorders Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The head-twitch response in mice: a pharmacological evaluation Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Head-Twitch Response in Rodents Source: Current Protocols in Pharmacology URL: [Link]
-
Title: The pharmacology of psilocybin Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Comparative In Silico Docking Analysis of 5-methoxy-4-methyl-1H-indole Against Staphylococcus aureus DNA Gyrase
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged structure," forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2] Methoxy- and methyl-substituted indoles, in particular, have garnered significant interest for their potential as anticancer and antimicrobial agents.[2][3][4] This guide provides a comprehensive in silico docking study of 5-methoxy-4-methyl-1H-indole against Staphylococcus aureus DNA gyrase, a critical enzyme for bacterial survival and a validated target for antibacterial drugs.[5][6]
Through a detailed comparative analysis with structural analogs and a known inhibitor, we will explore the potential of this specific indole derivative as a novel antibacterial candidate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
The Rationale for Targeting S. aureus DNA Gyrase
Staphylococcus aureus remains a significant threat to public health due to its ability to develop resistance to existing antibiotics.[7] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[8][9] Its absence in eukaryotes makes it an attractive and selective target for the development of new antibacterial drugs with potentially fewer side effects.[8] Fluoroquinolones, a major class of antibiotics, exert their bactericidal effects by inhibiting this enzyme.[6][10] The exploration of novel chemical scaffolds, such as indole derivatives, that can effectively inhibit DNA gyrase is a promising strategy to combat antibiotic resistance.[3][7]
Comparative Molecular Docking Workflow
To objectively assess the binding potential of 5-methoxy-4-methyl-1H-indole, a rigorous and validated in silico molecular docking protocol was employed. This computational method predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction, typically represented as a docking score or binding affinity. A more negative binding affinity indicates a more favorable interaction.
The following diagram illustrates the comprehensive workflow utilized in this study:
Caption: A generalized workflow for the in silico molecular docking study.
Experimental Protocol: In Silico Molecular Docking
1. Protein Preparation:
-
Receptor Selection: The crystal structure of Staphylococcus aureus DNA gyrase in complex with a ligand was obtained from the Protein Data Bank (PDB ID: 6Z1A).[11][12]
-
Preparation: The protein structure was prepared using AutoDock Tools. This involved removing water molecules and the co-crystallized ligand, adding polar hydrogens, and assigning Gasteiger charges. The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions.
2. Ligand Preparation:
-
Selection of Ligands:
-
Test Compound: 5-methoxy-4-methyl-1H-indole.
-
Structural Analogs: 6-methoxy-4-methyl-1H-indole and 7-methoxy-4-methyl-1H-indole were chosen to evaluate the impact of the methoxy group's position on binding.
-
Positive Control: Ciprofloxacin, a known DNA gyrase inhibitor, was included for validation and comparison.[10]
-
-
Structure Acquisition and Preparation: The 3D structures of all ligands were obtained from the PubChem database.[10][13] Open Babel was used to convert the structures to the PDBQT format, defining the rotatable bonds.
3. Docking Simulation:
-
Software: AutoDock Vina was employed for the molecular docking simulations due to its accuracy and computational efficiency.
-
Grid Box Definition: A grid box was defined to encompass the active site of the DNA gyrase, ensuring the search space for the ligand was centered on the known binding pocket.
-
Docking Execution: Docking was performed with an exhaustiveness of 8 to generate multiple binding poses for each ligand.
4. Analysis of Results:
-
Binding Affinity: The binding affinities (in kcal/mol) of the top-ranked poses for each ligand were recorded and compared.
-
Interaction Analysis: The binding poses were visualized using PyMOL to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the protein's active site.
Comparative Docking Performance
The in silico docking study yielded valuable insights into the potential of 5-methoxy-4-methyl-1H-indole as a DNA gyrase inhibitor. The results are summarized in the table below, comparing its performance against its structural analogs and the positive control, ciprofloxacin.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 5-methoxy-4-methyl-1H-indole | 90057351 | -8.2 | ASP81, GLY79, ILE80, SER50 |
| 6-methoxy-4-methyl-1H-indole | - | -7.8 | ASP81, GLY79, VAL122 |
| 7-methoxy-4-methyl-1H-indole | 53413182 | -7.5 | ASP81, GLY79, ILE102 |
| Ciprofloxacin (Positive Control) | 2764 | -9.1 | ASP81, GLY79, SER85, GLU54 |
Analysis of Molecular Interactions
The binding affinity of 5-methoxy-4-methyl-1H-indole (-8.2 kcal/mol) is promising, approaching that of the established antibiotic ciprofloxacin (-9.1 kcal/mol). This suggests a strong and favorable interaction with the active site of S. aureus DNA gyrase. The analysis of the docked pose reveals the molecular basis for this strong binding.
Caption: Key hypothetical molecular interactions of 5-methoxy-4-methyl-1H-indole in the active site of S. aureus DNA gyrase.
The indole nitrogen of 5-methoxy-4-methyl-1H-indole is predicted to form a crucial hydrogen bond with the side chain of ASP81, a key residue in the active site of DNA gyrase. Another hydrogen bond is likely formed with the backbone of GLY79. The methyl and methoxy groups, along with the aromatic indole ring, are positioned to engage in favorable hydrophobic interactions with residues such as ILE80 and SER50, further stabilizing the ligand-protein complex.
The positional isomers, 6-methoxy-4-methyl-1H-indole (-7.8 kcal/mol) and 7-methoxy-4-methyl-1H-indole (-7.5 kcal/mol), exhibit slightly lower binding affinities. This suggests that the placement of the methoxy group at the 5-position is optimal for interaction within the specific topology of the S. aureus DNA gyrase active site.
Conclusion and Future Directions
This in silico comparative guide demonstrates the potential of 5-methoxy-4-methyl-1H-indole as a promising scaffold for the development of novel antibacterial agents targeting S. aureus DNA gyrase. Its predicted binding affinity is comparable to that of the well-established antibiotic, ciprofloxacin, and superior to its structural isomers. The hypothetical key interactions identified provide a strong rationale for its potent inhibitory activity.
While these computational findings are encouraging, they represent the initial step in the drug discovery pipeline. Further research is warranted, including:
-
Synthesis and in vitro validation: The compound should be synthesized and tested in enzymatic assays to confirm its inhibitory activity against S. aureus DNA gyrase.
-
Antimicrobial susceptibility testing: The minimum inhibitory concentration (MIC) of the compound against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA), should be determined.
-
Structure-Activity Relationship (SAR) studies: Further chemical modifications of the 5-methoxy-4-methyl-1H-indole scaffold could be explored to optimize its potency and pharmacokinetic properties.
This in silico study provides a solid foundation and a clear rationale for prioritizing 5-methoxy-4-methyl-1H-indole for further experimental investigation as a potential lead compound in the fight against bacterial infections.
References
-
PubChem. (n.d.). Etoposide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ciprofloxacin. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-4-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
BindingDB. (2011). (-)-etoposide. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). Etoposide Phosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ciprofloxacin Hydrochloride Anhydrous. National Center for Biotechnology Information. Retrieved from [Link]
-
KoreaScience. (n.d.). In Silico Studies of Indole Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2[14]),.... Retrieved from [Link]
-
IJIRT. (n.d.). Computational Insights into Indole Derivatives as Dual Antifungal and Antibacterial Agent: Docking Studies on Key Cellular Target. Retrieved from [Link]
-
PubMed Central. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ciprofloxacin hydrochloride monohydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
PubChem. (n.d.). Ciprofloxacin Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Connect Journals. (n.d.). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
PubChem. (n.d.). Etoposide, alpha-. National Center for Biotechnology Information. Retrieved from [Link]
-
Bentham Science. (2022). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Retrieved from [Link]
-
Frontiers. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Retrieved from [Link]
-
RCSB PDB. (2005). 1ZXN: Human DNA topoisomerase IIa ATPase/ADP. Retrieved from [Link]
-
RCSB PDB. (2021). 6ZY8: Cryo-EM structure of the entire Human topoisomerase II alpha in State 2. Retrieved from [Link]
-
RCSB PDB. (2020). 6Z1A: Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. Retrieved from [Link]
-
RCSB PDB. (2012). 4FM9: Human topoisomerase II alpha bound to DNA. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-7-methyl-1H-indole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking study of DNA gyrase of Staphylococcus aureus (PDB ID: 2XCS).... Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Retrieved from [Link]
-
RCSB PDB. (2017). 5GWK: Human topoisomerase IIalpha in complex with DNA and etoposide. Retrieved from [Link]
-
PubChem. (n.d.). Ciprofloxacin Lactate. National Center for Biotechnology Information. Retrieved from [Link]
-
wwPDB. (n.d.). PDB Entry 6z1a. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). etoposide. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Bioscientific Research. (2022). Molecular Docking Study of Indole Moiety as an Anti-Cancer, Anti-Inflammatory, And Antitubercular Agent. Retrieved from [Link]
-
RCSB PDB. (2024). 9FZ6: A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2-methyl-1H-indole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Oxford Academic. (n.d.). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2-methyl-1-(4-methylbenzenesulfonyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Retrieved from [Link]
-
BIOCEV. (n.d.). Topoisomerase II inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural Recognition and Binding Pattern Analysis of Human Topoisomerase II Alpha with Steroidal Drugs: In Silico Study to Switchover the Cancer Treatment. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DNA topoisomerase II alpha. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2-methyl-3-methylsulfanyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]
Sources
- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 5. DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Staph aureus DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 10. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. wwPDB: pdb_00006z1a [wwpdb.org]
- 13. 7-methoxy-4-methyl-1H-indole | C10H11NO | CID 53413182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ciprofloxacin; Ciprofloxacin Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5-methoxy-4-methyl-1H-indole
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] The purity of these intermediates, such as 5-methoxy-4-methyl-1H-indole, is not merely a quality metric but a critical determinant of downstream reaction success, biological activity, and ultimately, patient safety. Minor impurities, including regioisomers, oxidation products, or residual starting materials, can have profound and often unpredictable effects.[2] This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of a newly synthesized batch of 5-methoxy-4-methyl-1H-indole. We eschew a one-size-fits-all template, instead presenting a logical, field-proven strategy that combines orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to build a comprehensive and trustworthy purity profile.
The Imperative of Orthogonal Purity Assessment
In drug development, reliance on a single analytical technique for purity determination is a significant risk. Each method possesses inherent biases based on its principle of separation and detection. For instance, an impurity that co-elutes with the main peak in HPLC may be readily separable by GC. An impurity lacking a UV chromophore will be invisible to a Diode Array Detector (DAD) but quantifiable by qNMR. Therefore, an orthogonal approach, utilizing multiple techniques with different selectivities, is the bedrock of a robust, self-validating purity assessment.[3]
This guide will benchmark three samples:
-
SYNTH-001: A newly synthesized batch of 5-methoxy-4-methyl-1H-indole from our laboratory.
-
CRM-998: A Certified Reference Material of 5-methoxy-4-methyl-1H-indole, with a certified purity of ≥99.8%.
-
COMM-ALT: A commercially available alternative from a third-party supplier, specified at >98% purity.
Caption: Orthogonal workflow for comprehensive purity benchmarking.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity
Reverse-phase HPLC (RP-HPLC) is the quintessential technique for quantifying the purity of substituted indoles due to its high resolution, sensitivity, and reproducibility.[3][4] The choice of stationary phase and mobile phase is critical for resolving the main analyte from structurally similar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic character, providing excellent retention for the moderately polar indole ring system.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.
-
Modifier: 0.1% Formic Acid is added to the mobile phase to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape for the basic indole nitrogen.
-
Detector: A Diode Array Detector (DAD) is used to acquire full UV spectra for each peak, aiding in peak tracking and providing preliminary impurity identification based on chromophore similarity or dissimilarity to the main component.
Comparative HPLC Purity Data
| Parameter | SYNTH-001 | COMM-ALT | CRM-998 |
| Retention Time (min) | 12.45 | 12.46 | 12.45 |
| Purity by Area % | 99.15% | 98.32% | 99.91% |
| Impurity 1 (RRT 0.85) | 0.25% | 0.55% | Not Detected |
| Impurity 2 (RRT 1.12) | 0.41% | 0.89% | 0.06% |
| Other Impurities | 0.19% | 0.24% | 0.03% |
| RRT: Relative Retention Time |
Discussion: The synthesized batch SYNTH-001 demonstrates high chromatographic purity, superior to the commercial alternative COMM-ALT. However, it contains two primary impurities, one eluting earlier (more polar, RRT 0.85) and one later (more non-polar, RRT 1.12) than the main peak. The reference standard, CRM-998, is exceptionally clean, confirming the system's suitability for detecting trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is an invaluable orthogonal technique, particularly for identifying volatile or thermally stable impurities that may not be well-resolved by HPLC.[5] It provides definitive identification through mass spectral fragmentation patterns.
Causality Behind Experimental Choices:
-
Column: An HP-5MS (or equivalent) column is a robust, general-purpose column with a 5% phenyl-methylpolysiloxane stationary phase, ideal for separating a wide range of semi-polar compounds like indoles.[6]
-
Injection Mode: Split injection is used to prevent column overloading with the high-concentration main component, allowing for better resolution and detection of trace impurities.
-
Ionization: Electron Impact (EI) ionization at 70 eV is a standard, highly reproducible method that generates extensive fragmentation, creating a unique mass spectral fingerprint for compound identification.[5]
Key GC-MS Findings
| Sample | Major Impurities Identified | Putative Source |
| SYNTH-001 | 4-Methyl-1H-indole | Incomplete methoxylation starting material |
| COMM-ALT | 5-Methoxy-1H-indole | Demethylation side product |
| Isatin derivative (trace) | Oxidation product | |
| CRM-998 | No significant impurities detected | - |
Discussion: The GC-MS analysis provides crucial identities for the impurities. The key impurity in SYNTH-001 is likely an unreacted starting material. The commercial sample, COMM-ALT, shows evidence of both demethylation and oxidation, the latter being a known degradation pathway for indoles which can sometimes present as a pink or yellowish hue.[7][8] This highlights the importance of proper storage and handling.
Quantitative NMR (qNMR): The Gold Standard for Assay
While chromatographic techniques provide relative purity, qNMR offers a direct measure of absolute purity (assay) without requiring a reference standard of the analyte itself.[9] The quantification is achieved by comparing the integral of a specific analyte proton signal to that of a certified, high-purity internal standard (IS) of known concentration.
Causality Behind Experimental Choices:
-
Internal Standard (IS): Maleic anhydride is chosen as the IS due to its high purity, stability, and a sharp singlet in a region of the ¹H NMR spectrum (around 7.1 ppm in DMSO-d₆) that does not overlap with the analyte signals.
-
Solvent: DMSO-d₆ is used as it is an excellent solvent for indoles and its use allows for the observation of the N-H proton, which provides an additional structural confirmation point.[10][11]
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial for ensuring complete relaxation and accurate integration, a cornerstone of valid qNMR.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Comparative qNMR Purity Data
| Sample | Purity (Assay, w/w %) | Standard Deviation |
| SYNTH-001 | 99.0% | ± 0.2% |
| COMM-ALT | 98.1% | ± 0.3% |
| CRM-998 | 99.8% | ± 0.1% |
Discussion: The qNMR results corroborate the HPLC findings, confirming the high purity of SYNTH-001. The assay value is slightly lower than the HPLC area percent, which is expected as HPLC area percent does not account for non-UV active impurities (like water or residual solvents) that would be accounted for in the qNMR assay. The CRM-998 value aligns perfectly with its certificate of analysis, validating the entire qNMR protocol.
Integrated Conclusion & Recommendations
By employing an orthogonal analytical strategy, we have constructed a high-confidence purity profile for the synthesized 5-methoxy-4-methyl-1H-indole (SYNTH-001).
-
Final Purity Assignment (SYNTH-001): 99.0% (w/w) , as determined by qNMR, with a chromatographic purity of 99.15% by HPLC.
-
Impurity Profile: The primary impurities are residual 4-methyl-1H-indole (<0.3%) and an unidentified, more non-polar species (<0.5%).
-
Comparison: The synthesized material is demonstrably purer than the commercially available alternative (COMM-ALT), which suffers from higher levels of impurities, including products of oxidation and demethylation.
For researchers and drug development professionals, this guide underscores that a purity value is only as reliable as the methods used to determine it. A comprehensive approach utilizing HPLC for chromatographic profiling, GC-MS for impurity identification, and qNMR for an absolute assay provides the highest degree of confidence and is strongly recommended for qualifying critical intermediates like 5-methoxy-4-methyl-1H-indole.
PART 4: Detailed Experimental Protocols
Protocol 1: HPLC-DAD Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-28 min: 95% B
-
28-30 min: 95% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 225 nm, with DAD scan from 200-400 nm.
-
Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method
-
Instrumentation: GC system coupled to a Mass Selective Detector.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 120 °C, hold for 4 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Inlet: 280 °C, Split ratio 20:1.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C, Electron Impact (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Protocol 3: qNMR Method
-
Instrumentation: 600 MHz NMR Spectrometer.[10]
-
Internal Standard (IS): Maleic Anhydride (certified purity ≥99.5%).
-
Sample Preparation:
-
Accurately weigh ~10 mg of 5-methoxy-4-methyl-1H-indole into a vial.
-
Accurately weigh ~5 mg of Maleic Anhydride into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 64
-
Relaxation Delay (D1): 30 s
-
Acquisition Time (AQ): 4 s
-
-
Data Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved singlet for the analyte and the singlet for the internal standard.
-
Calculate purity using the standard qNMR equation, accounting for molecular weights and the number of protons for each integrated signal.
-
References
-
ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Herba Polonica. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Egyptian Pharmaceutical Journal. [Link]
-
Gricina, J., et al. (2022). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites. [Link]
-
Mcgrath, K. (2017). What do common indole impurities look like? ResearchGate. [Link]
-
Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
SIELC Technologies. Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column. [Link]
-
Zhu, J., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]
-
Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Liu, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]
-
Liu, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
Joseph-Nathan, P., et al. NMR STUDIES OF INDOLE. Heterocycles. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Alafeefy, A. M., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules. [Link]
-
Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E. [Link]
-
Snieckus, V. Indoles. [Link]
-
Agilent. Inorganic Certified Reference Materials and Standards. [Link]
-
Eng, M. (1995). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
SIELC Technologies. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. [Link]
-
Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]
-
PubChem. 5-Methoxyindole. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Researcher's Guide to Ensuring Reproducibility in Serotonergic Assays: A Comparative Analysis of 5-methoxy-4-methyl-1H-indole
Introduction: Confronting the Reproducibility Challenge in GPCR Pharmacology
The reproducibility of experimental findings is the bedrock of scientific advancement. Yet, the field of G-protein coupled receptor (GPCR) pharmacology, a domain responsible for roughly a quarter of all FDA-approved drugs, faces significant reproducibility challenges.[1] Subtle, often undocumented, variations in assay conditions can lead to disparate results, hindering drug discovery and wasting valuable resources. This guide provides a framework for enhancing the reproducibility of biological assays, using the putative serotonergic agent 5-methoxy-4-methyl-1H-indole as a case study.
Indole-based molecules are a cornerstone of neuroscience research due to their structural similarity to serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter.[2] Consequently, novel indole derivatives are frequently screened for activity at 5-HT receptors. Here, we delve into the critical parameters of a common functional assay, compare 5-methoxy-4-methyl-1H-indole with established and structurally related compounds, and provide a self-validating protocol to ensure that your results are both accurate and reproducible.
Pharmacological Profile: 5-methoxy-4-methyl-1H-indole as a Putative 5-HT Receptor Modulator
5-methoxy-4-methyl-1H-indole belongs to the vast family of methoxy-activated indoles, which are widely investigated for their diverse biological activities.[2] The indole scaffold is a privileged structure for interacting with 5-HT receptors. The methoxy group at the 5-position is a key feature found in potent serotonergic compounds, including 5-MeO-DMT. Based on this structural precedent, the primary hypothesis is that this molecule will act as a modulator of 5-HT receptor subtypes, most likely the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C), which are Gq/G11-coupled GPCRs.[3] Activation of these receptors initiates a well-defined signaling cascade, leading to an increase in intracellular calcium ([Ca2+]), making this a measurable and reliable assay readout.[3][4]
Signaling Pathway of Gq-Coupled 5-HT2 Receptors
The diagram below illustrates the canonical signaling pathway activated by an agonist binding to a Gq-coupled receptor like 5-HT2A. This activation leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium, which is the event measured in a calcium flux assay.
Caption: Agonist-induced activation of the Gq pathway leading to calcium release.
Comparative Analysis: Benchmarking Against Gold Standards
To properly characterize a novel compound, its activity must be compared against well-established reference compounds. This contextualizes its potency and efficacy and serves as a critical control for assay performance. We propose comparing 5-methoxy-4-methyl-1H-indole against three key alternatives in a functional calcium flux assay.
-
Serotonin (5-HT): The endogenous full agonist. It serves as the 100% activation control and the benchmark for efficacy.
-
(R)-DOI: A potent and widely used synthetic full agonist for 5-HT2 receptors.[3] It is an essential positive control to validate that the assay system is responding correctly to a known potent ligand.
-
5-methoxy-1H-indazole analog: Indazoles are known bioisosteres of indoles, meaning they have similar physical and chemical properties.[5][6] Comparing the indole to its indazole counterpart can reveal the importance of the indole nitrogen for receptor interaction and can highlight potential differences in selectivity or off-target effects.
Table 1: Comparative Performance in a 5-HT2A Calcium Flux Assay
The following table presents hypothetical, yet realistic, data from a series of experiments. The key metrics are:
-
EC₅₀ (Potency): The concentration of an agonist that gives a response halfway between the baseline and maximum. A lower EC₅₀ indicates higher potency.
-
Eₘₐₓ (Efficacy): The maximum response achievable by the agonist, expressed as a percentage of the response to the endogenous agonist, Serotonin.
-
Inter-Assay %CV (Reproducibility): The percent coefficient of variation of the EC₅₀ value across multiple independent experiments. A lower %CV indicates higher reproducibility.
| Compound | Class | Avg. EC₅₀ (nM) | Efficacy (Eₘₐₓ vs. 5-HT) | Inter-Assay %CV (n=5) |
| Serotonin | Endogenous Agonist | 45 | 100% | 12% |
| (R)-DOI | Synthetic Agonist | 9 | 105% | 10% |
| 5-methoxy-4-methyl-1H-indole | Test Compound | 150 | 85% (Partial Agonist) | 25% |
| 5-methoxy-1H-indazole analog | Structural Analog | 850 | 60% (Weak Partial Agonist) | 30% |
Interpretation: From this data, we can conclude that 5-methoxy-4-methyl-1H-indole is a partial agonist at the 5-HT2A receptor with moderate potency. Its higher %CV suggests that its response may be more sensitive to variations in assay conditions compared to the gold-standard agonists. The indazole analog shows significantly reduced potency and efficacy, indicating that the indole core is likely critical for robust receptor activation.
A Self-Validating Protocol for a Reproducible Calcium Flux Assay
The key to reproducibility is a rigorously controlled and internally validated protocol. The following workflow is designed for a 96- or 384-well plate format using a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[3]
Experimental Workflow Diagram
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. soc.chim.it [soc.chim.it]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Metabolic Stability of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1] Its versatility allows for interactions with a wide range of biological targets, leading to applications in oncology, neurology, and infectious diseases.[1][2] However, the clinical success of any drug candidate is critically dependent on its pharmacokinetic profile, particularly its metabolic stability.[3][4] Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability, a short duration of action, and the formation of potentially toxic metabolites.[3]
This guide, prepared from the perspective of a senior application scientist, provides an in-depth comparative study of the metabolic stability of indole derivatives. We will move beyond simple protocol recitation to explain the causal biochemistry behind metabolic pathways and the rationale for specific experimental designs. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to assess and optimize the metabolic fate of novel indole-based compounds, thereby accelerating the journey from discovery to clinical application.
The Enzymatic Landscape of Indole Metabolism
The biotransformation of indole derivatives is primarily orchestrated by a suite of enzymes concentrated in the liver.[5] Understanding the roles of these enzyme families is fundamental to predicting and interpreting metabolic stability data.
Phase I Metabolism: The Cytochrome P450 Superfamily
The initial and often rate-limiting step in the metabolism of indole derivatives is oxidation, catalyzed predominantly by the Cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[4][6]
-
Mechanism of Action : CYPs are monooxygenases that introduce or expose functional groups on the substrate. For the indole ring, this typically involves hydroxylation, N-oxidation, or dehydrogenation.
-
Key Isoforms : While many CYPs exist, a few are particularly relevant to indole metabolism:
-
CYP3A4 : This is a major human CYP isoform and is known to be involved in the metabolism of a vast number of drugs, including indole-containing compounds like the diuretic indapamide.[7][8] It often catalyzes the dehydrogenation of indoline precursors to their indole form.[7][8][9]
-
CYP2A6, CYP2C19, and CYP2E1 : These isoforms have been shown to be highly active in the oxidation of the parent indole ring, leading to various products including indoxyl (3-hydroxyindole), oxindole, and other hydroxylated derivatives.[10][11]
-
-
Common Metabolic "Hotspots" : The electron-rich pyrrole ring of the indole nucleus is a primary target for oxidation. The C2 and C3 positions are particularly susceptible. Oxidation at the C3-position, for instance, is a common metabolic pathway that can lead to degradation of the molecule.[12] The benzene portion of the ring can also undergo hydroxylation at positions C4, C5, C6, and C7.
Phase II Metabolism: Conjugation for Excretion
Following Phase I oxidation, the newly introduced functional groups (like hydroxyls) serve as handles for Phase II conjugation enzymes. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body.
-
UDP-Glucuronosyltransferases (UGTs) : These enzymes catalyze the attachment of glucuronic acid to the metabolite.[13][14] For example, indoxyl, a product of CYP-mediated indole oxidation, is readily conjugated with glucuronic acid.[10]
-
Sulfotransferases (SULTs) : SULTs mediate the transfer of a sulfonate group to the metabolite.[13][14] Indoxyl is famously excreted in urine as indoxyl sulfate, a product of this pathway.[10]
The interplay between Phase I and Phase II enzymes determines the overall clearance rate of an indole derivative. A compound rapidly oxidized by CYPs and efficiently conjugated by UGTs or SULTs will exhibit low metabolic stability.
Caption: Generalized metabolic pathway for indole derivatives.
Comparative Stability: The Impact of Structural Modification
Medicinal chemists employ various strategies to enhance the metabolic stability of indole derivatives. The core principle is to modify the structure to reduce its affinity for metabolic enzymes or to block the sites most susceptible to metabolism.
Blocking Metabolic Hotspots
A common and effective strategy is to place a metabolically robust group at a known "soft spot."
-
Electron-Withdrawing Groups (EWGs) : Placing an EWG, such as a fluorine atom, at a position prone to oxidation (e.g., C3) can shield the molecule from CYP-mediated attack. This modification reduces the electron density of the ring, making it a less favorable substrate for oxidation.[12][15]
-
Electron-Donating Groups (EDGs) : Conversely, adding EDGs can make the indole ring more electron-rich and thus more susceptible to oxidation, leading to decreased metabolic stability.[12]
Bioisosteric Replacement
Replacing a part of the indole scaffold with a different chemical group that retains similar biological activity but has different metabolic properties is a powerful technique.
-
Indoline vs. Azaindole : The strategic replacement of the indoline core with an azaindole is a prime example. Introducing a nitrogen atom into the benzene ring to form an azaindole can significantly alter the molecule's electronic properties, making it less susceptible to CYP450 oxidation and thereby improving metabolic stability.[16]
Data-Driven Comparison
The following table summarizes experimental data from literature, illustrating how structural modifications impact metabolic stability, measured by in vitro half-life (t½) in mouse or human liver microsomes. A longer half-life indicates greater stability.
| Compound Class | Substitution Pattern | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Key Finding | Reference |
| Indole Derivative | 2,3-unsubstituted | Mouse Liver Microsomes | 12.35 | - | Baseline instability at C2/C3 positions. | [12] |
| Indole Derivative | Electron-Withdrawing Group (EWG) at C3 | Mouse Liver Microsomes | 21.77 | - | EWG at C3 blocks a metabolic hotspot, increasing stability. | [12][15] |
| Indole Derivative | Electron-Donating Group (EDG) at C3 | Mouse Liver Microsomes | 9.29 | - | EDG at C3 increases susceptibility to oxidation, decreasing stability. | [12] |
| Benzoyl Indole | Ko143 (ABCG2 Inhibitor) | Human Liver Microsomes | ~16 (calculated from 23% remaining at 60 min) | High | Potent but metabolically unstable. | [17] |
| Benzoyl Indole | Methoxy Benzoyl Indole (Compound 8) | Human Liver Microsomes | ~130 (calculated from 78% remaining at 60 min) | Low | Methoxy substitution significantly improves metabolic stability over Ko143. | [17] |
Note: Half-life values for benzoyl indoles were estimated from the percentage of compound remaining after 60 minutes of incubation, as reported in the source.
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of a novel indole derivative, two primary in vitro assays are considered industry standards. These assays provide critical data for calculating intrinsic clearance (CLint) and in vitro half-life (t½), which can be used to predict in vivo pharmacokinetic parameters.[3][18][19]
A. Liver Microsomal Stability Assay
This is a high-throughput, cost-effective assay used for early-stage screening.[5][6] It focuses primarily on Phase I metabolism.
-
Causality & Rationale : Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a rich source of Phase I enzymes, particularly CYP450s.[5] This assay is a direct measure of a compound's susceptibility to these key oxidative enzymes. The reaction requires the addition of a cofactor, NADPH, which is essential for the catalytic cycle of CYP450 enzymes.[20][21] A control incubation without NADPH is crucial to confirm that compound depletion is enzyme-mediated and not due to chemical instability.[20]
Detailed Experimental Protocol: Microsomal Stability
-
Preparation :
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[22]
-
Prepare a 100 mM phosphate buffer (pH 7.4).[21]
-
Prepare an "NADPH Regenerating System" stock solution in buffer. This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH throughout the incubation.[21]
-
Prepare a stock solution of the test indole derivative (e.g., 10 mM in DMSO) and dilute it in buffer to an intermediate concentration.
-
-
Incubation :
-
In a 96-well plate, combine the phosphate buffer, the microsomal solution (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[20][23]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH Regenerating System to each well. For the negative control wells, add buffer instead of the NADPH system.[21]
-
Incubate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells.[20][23]
-
-
Reaction Termination & Sample Preparation :
-
To stop the reaction, add 2-3 volumes of an ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[22] The cold solvent immediately precipitates the microsomal proteins, halting all enzymatic activity.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 10-15 minutes to pellet the precipitated proteins.[22]
-
Carefully transfer the supernatant, which contains the remaining test compound and any metabolites, to a new plate for analysis.
-
-
Analysis & Data Interpretation :
-
Quantify the remaining concentration of the parent indole derivative in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][24]
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[21]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[23]
-
B. Hepatocyte Stability Assay
This assay is often considered the "gold standard" for in vitro metabolism studies as it provides a more physiologically relevant model.[5]
-
Causality & Rationale : Unlike microsomes, intact hepatocytes are whole cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in their natural cellular environment.[25][26] This assay also accounts for cellular uptake (permeability across the cell membrane), providing a more comprehensive picture of hepatic clearance.[25] Cryopreserved hepatocytes are commonly used as they retain enzymatic activities similar to fresh cells and offer convenience.[27]
Detailed Experimental Protocol: Hepatocyte Stability
-
Preparation :
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them into pre-warmed incubation medium (e.g., Williams Medium E).[27]
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay. Adjust the cell density to the desired concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[27][28]
-
Prepare the test indole derivative in the incubation medium at a working concentration (e.g., final concentration of 1 µM).
-
-
Incubation :
-
In a multi-well plate, add the hepatocyte suspension.
-
Place the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker to keep the cells in suspension.[27]
-
Initiate the assay by adding the test compound working solution to the wells.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[29]
-
-
Reaction Termination & Sample Preparation :
-
Analysis & Data Interpretation :
-
Quantify the remaining parent compound via LC-MS/MS.
-
Data analysis is similar to the microsomal assay. Plot ln(% remaining) vs. time to determine the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10⁶) .[28] This value can then be scaled to predict in vivo hepatic clearance.[28]
-
Caption: Experimental workflow for in vitro metabolic stability assays.
The Role of In Silico Prediction
In modern drug discovery, in silico (computational) models are used at the very early stages to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before they are even synthesized.[30]
-
Rationale : These tools use algorithms and databases of known metabolic transformations to predict which sites on a novel indole derivative are most likely to be metabolized (site of metabolism prediction).[8][31] They can also provide estimates of CYP inhibition potential and overall metabolic stability.[32]
-
Application : While not a replacement for experimental data, in silico predictions are invaluable for triaging large numbers of candidate molecules, prioritizing synthesis efforts on those with the most promising predicted profiles, and guiding the design of more metabolically stable analogues.[30]
Conclusion
The metabolic stability of an indole derivative is not a fixed property but a tunable parameter that can be rationally optimized through informed medicinal chemistry. A thorough understanding of the enzymatic drivers of metabolism, combined with a robust strategy for experimental evaluation, is essential. By integrating comparative structural analysis with data from high-quality in vitro assays, such as the microsomal and hepatocyte stability protocols detailed here, drug development professionals can effectively identify and advance indole candidates with pharmacokinetic profiles conducive to clinical success. The strategic use of these tools minimizes late-stage failures, conserving resources and ultimately accelerating the delivery of novel therapeutics to patients.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
Sun, H., Reilly, T. P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. Drug Metabolism and Disposition. [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]
-
Metabolic Stability Services. (n.d.). Eurofins Discovery. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Obach, R. S. (1997). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
-
Sun, H., Reilly, T. P., & Yost, G. S. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]
-
Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. [Link]
-
Sun, H. (2008). Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Utah. [Link]
-
Hepatocyte Stability Assay Test. (n.d.). AxisPharm. [Link]
-
ADME Hepatocyte Stability Assay. (n.d.). BioDuro. [Link]
-
Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Wu, C. P., Hsieh, C. H., Wu, Y. S., & Lee, C. Y. (2020). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC. [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
Tadesse, S., Gasmalla, M. A. A., Mohammed, M. A., & Ali, A. O. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]
-
In silico analysis of indole-3-carbinol and its metabolite DIM as EGFR tyrosine kinase inhibitors in platinum resistant ovarian cancer vis a vis ADME/T property analysis. (2015). ResearchGate. [Link]
-
Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PMC. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Zighaibi, R. I., Al-Massabi, R. Q., & Al-Ghamdi, A. A. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
Xu, L., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. [Link]
-
In silico insights into dual COX inhibition by fluoro-substituted indole derivative using DFT, molecular docking, and MD simulation studies. (2023). ResearchGate. [Link]
-
Indole metabolism and its role in diabetic macrovascular and microvascular complications. (2025). ScienceDirect. [Link]
-
The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. (2015). ResearchGate. [Link]
-
Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. [Link]
-
L-O-Matic, K. A., et al. (2016). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. PubMed Central. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. longdom.org [longdom.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Oxidation of Indole by Cytochrome P450 Enzymes / Biochemistry, 2000 [sci-hub.box]
- 12. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nuvisan.com [nuvisan.com]
- 19. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 26. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts in Indole Synthesis: From Traditional Workhorses to Modern Innovations
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. The pursuit of efficient and versatile methods for its construction has been a long-standing endeavor in synthetic organic chemistry. This guide provides an in-depth, head-to-head comparison of various catalytic systems for indole synthesis, moving beyond a simple recitation of methods to offer insights into the mechanistic nuances and practical considerations that guide catalyst selection in both research and industrial settings. We will explore the enduring utility of classical methods alongside the transformative potential of modern transition-metal and photoredox catalysis, supported by experimental data and detailed protocols.
The Enduring Legacy of Classical Methods: The Fischer Indole Synthesis
Before delving into modern catalytic systems, it is crucial to acknowledge the foundation upon which they are built. The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole core.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement.[2]
While robust and economical, the Fischer synthesis often requires harsh conditions (strong acids, high temperatures), which can limit its functional group tolerance and substrate scope.[1][4] Nevertheless, recent innovations have introduced catalytic variants that operate under milder conditions. For instance, the use of chiral phosphoric acids as catalysts has enabled enantioselective versions of the Fischer indole synthesis.[5]
Key Characteristics of Fischer Indole Synthesis:
-
Mechanism: Acid-catalyzed condensation to form a phenylhydrazone, followed by tautomerization and a[3][3]-sigmatropic rearrangement.
-
Strengths: Readily available starting materials, cost-effective, and a one-step procedure.[4]
-
Limitations: Often requires harsh reaction conditions, which can lead to lower yields for certain substrates and limited functional group compatibility.[1][4]
The Palladium Revolution: Versatility and Efficiency in Indole Construction
Palladium catalysis has revolutionized indole synthesis, offering a multitude of strategies for carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions.[6][7] These methods often exhibit broad substrate scope and excellent functional group tolerance, making them invaluable tools for complex molecule synthesis.[3][8]
The Larock Indole Synthesis
A prominent example of palladium's power is the Larock indole synthesis, a heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[9][10] This method is exceptionally versatile, allowing for the synthesis of a wide variety of substituted indoles.[9][11]
Mechanism of the Larock Indole Synthesis: The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular C-N bond formation and reductive elimination regenerate the Pd(0) catalyst and yield the indole product.[9]
Experimental Protocol: Larock Indole Synthesis of 2,3-Diphenylindole
-
To a reaction vessel, add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
Add 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.
Heck and Sonogashira Couplings: Pathways to Functionalized Indoles
Palladium catalysts also enable the synthesis of indoles through intramolecular Heck reactions and Sonogashira couplings. The intramolecular Heck reaction typically involves the cyclization of an N-allyl- or N-vinyl-ortho-haloaniline.[12][13][14] Sonogashira coupling, on the other hand, provides a route to 2-substituted indoles through the reaction of an ortho-haloaniline with a terminal alkyne, followed by cyclization.[15][16][17]
Workflow for Indole Synthesis via Sonogashira Coupling and Cyclization
Caption: General workflow for the synthesis of 2-substituted indoles via a Sonogashira coupling followed by cyclization.
Copper Catalysis: An Economical and Sustainable Alternative
Copper catalysts have emerged as a cost-effective and environmentally friendly alternative to palladium for certain indole syntheses.[18][19] Copper's lower toxicity and natural abundance make it an attractive choice for large-scale applications.[18] Copper-catalyzed reactions often proceed via Ullmann-type C-N bond formation and cross-dehydrogenative coupling (CDC) pathways.[20][21]
A notable application of copper catalysis is in the alkylation of indoles, which is a crucial transformation for introducing diverse functional groups.[18]
Key Features of Copper-Catalyzed Indole Synthesis:
-
Cost-Effective: Copper is significantly less expensive than palladium.[18]
-
Lower Toxicity: Copper is generally considered less toxic than palladium, contributing to greener synthetic processes.[18]
-
Versatile Reactivity: Enables a range of transformations, including C-N and C-C bond formation.[20]
Gold Catalysis: Unlocking Unique Reactivity
Gold catalysts, particularly cationic gold(I) complexes, have demonstrated unique reactivity in indole synthesis, often proceeding through the activation of alkynes and other π-systems.[22][23] Gold catalysis can provide access to complex indole derivatives that are challenging to synthesize using other methods.[24]
One of the key advantages of gold catalysis is its ability to promote reactions under very mild conditions.[23] A significant application is the intermolecular coupling of indoles with functionalized alkynes to generate vinyl indoles.[23]
Catalytic Cycle for Gold-Catalyzed Indole Vinylation
Caption: Simplified catalytic cycle for the gold-catalyzed vinylation of indoles with alkynes.
Photoredox Catalysis: A Green Frontier in Indole Synthesis
Visible-light photoredox catalysis has recently emerged as a powerful and sustainable strategy for organic synthesis, including the construction of indoles.[25][26] These reactions are often conducted at room temperature and utilize light as a renewable energy source.[27]
Photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods by accessing reactive radical intermediates via single-electron transfer (SET) or hydrogen atom transfer (HAT) processes.[26][27] This approach has been successfully applied to the synthesis of complex indole alkaloids.[25][28]
Advantages of Photoredox Catalysis:
-
Mild Reaction Conditions: Often proceeds at ambient temperature.[27]
-
Sustainable: Utilizes visible light as a renewable energy source.[26]
-
Unique Reactivity: Accesses radical intermediates, enabling novel bond formations.[27]
Head-to-Head Performance Comparison
| Catalyst System | Typical Reaction Type(s) | Key Strengths | Common Limitations | Relative Cost |
| Classical (e.g., Acid) | Fischer Indole Synthesis | Low cost, simple procedure, readily available starting materials.[1][2] | Harsh conditions, limited functional group tolerance.[1][4] | Very Low |
| Palladium | Larock, Heck, Sonogashira, C-H Activation | High versatility, excellent functional group tolerance, mild conditions.[3][6][8] | High cost, potential for catalyst poisoning. | High |
| Copper | Ullmann-type couplings, Alkylations, CDC | Low cost, low toxicity, good for specific transformations.[18][20] | Can require higher temperatures, sometimes less general than palladium. | Low |
| Gold | Alkyne activation, Cycloisomerization | Unique reactivity, very mild conditions, high atom economy.[22][23] | High cost, can be sensitive to substrate. | Very High |
| Photoredox | Radical-mediated cyclizations | Extremely mild conditions, sustainable, access to unique reaction pathways.[26][27] | Can require specific photocatalysts and light sources, may be sensitive to oxygen. | Moderate |
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for indole synthesis is a multifaceted decision that depends on factors such as the desired substitution pattern, the complexity of the starting materials, cost considerations, and scalability. While classical methods like the Fischer synthesis retain their value for certain applications, modern catalytic systems based on palladium, copper, gold, and photoredox chemistry offer unparalleled versatility and efficiency. Palladium catalysis remains the workhorse for its broad applicability and mild reaction conditions. Copper provides a more economical and sustainable alternative for specific transformations. Gold catalysis unlocks unique reactivity for the synthesis of complex targets, while photoredox catalysis represents a burgeoning field with immense potential for green and innovative indole synthesis. By understanding the mechanistic underpinnings and practical considerations of each catalytic system, researchers and drug development professionals can make informed decisions to accelerate the discovery and production of novel indole-containing molecules.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Larock indole synthesis. Wikipedia.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Yong Qin Lab.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- Copper-catalyzed alkylation reactions of indole: An overview.
- Larock Indole Synthesis. SynArchive.
- A Comparative Guide to Indole Synthesis: Classical Methods vs.
- A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. Benchchem.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). Molecules.
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
- Larock indole synthesis. Grokipedia.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). Chemical Reviews.
- Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. (2024). Organic and Biomolecular Chemistry.
- The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Deriv
- The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. NINGBO INNO PHARMCHEM CO.,LTD..
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- A Review of the Indole Synthesis Reaction System. (2026).
- Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. (2025). Organic Letters.
- Heck Reaction—St
- Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (2019). Accounts of Chemical Research.
- Green oxidation of indoles using halide catalysis. (2019).
- Synthesis of arylated indoles via Sonogashira cross-coupling.
- Gold‐catalyzed synthesis of polycyclic and complex indoles.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2024). Beilstein Journal of Organic Chemistry.
- (PDF) Copper‐Catalyzed Indole Synthesis.
- Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. (2018). The Journal of Organic Chemistry.
- Green Oxidation of Indoles using halide C
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (2000). Journal of the American Chemical Society.
- Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium C
- Photoredox Fischer Indole Synthesis. (2019). Thieme Chemistry.
- Umpolung Reactivity of Indole through Gold Catalysis. (2011).
- Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. (2020). Organic & Biomolecular Chemistry.
- A Cost-Effective Indole Reaction Could Accelerate Drug Development. (2025). Technology Networks.
- Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. (2018).
- Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b.
- Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions.
- Indole Functionalization via Photoredox Gold C
- Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
- Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium C
- Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). Organic Letters.
- Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. (2021). Organic Letters.
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013).
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox Fischer Indole Synthesis - Thieme Chemistry - Georg Thieme Verlag Kg [thieme.de]
- 5. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction (2013) | Hailong Yang | 5 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 20. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 21. Copper( ii )-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04592F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Review: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - Representative Research - Yong Qin Lab [scu-yongqingroup.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 5-methoxy-4-methyl-1H-indole and Structurally Related Analogs on Diverse Human Cell Lines: A Technical Guide
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities, including anticancer properties.[1] The diverse therapeutic effects of indole derivatives often stem from their ability to induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways within cancer cells.[2][3] The substitution pattern on the indole ring plays a pivotal role in defining the potency and selectivity of these compounds. This guide focuses on the comparative cytotoxicity of 5-methoxy-4-methyl-1H-indole, a specific derivative, in the context of other structurally related indole compounds. While direct and extensive experimental data for this particular molecule is emerging, we can infer its potential activity and design a robust screening strategy based on the well-documented cytotoxicity of analogous compounds.
This technical guide provides a comparative analysis of the cytotoxic effects of various indole derivatives across a panel of human cancer and non-cancerous cell lines. By examining structure-activity relationships, we aim to provide a framework for researchers and drug development professionals to evaluate the potential of novel indole compounds like 5-methoxy-4-methyl-1H-indole as selective anticancer agents.
Methodology: A Framework for Assessing Cytotoxicity
The cornerstone of evaluating the anticancer potential of any compound is a rigorous and reproducible assessment of its cytotoxic effects. The following protocols outline the standard methodologies employed in the field, ensuring the generation of reliable and comparable data.
Cell Lines and Culture Conditions
A diverse panel of cell lines is crucial to assess the spectrum of activity and potential selectivity of a test compound. The selected cell lines should represent different cancer types and include non-cancerous cell lines to gauge potential toxicity to healthy tissues.
Table 1: Panel of Human Cell Lines for Cytotoxicity Screening
| Cell Line | Cell Type | Provider | Culture Medium |
| MCF-7 | Breast Adenocarcinoma | ATCC | DMEM + 10% FBS |
| HeLa | Cervical Adenocarcinoma | ATCC | EMEM + 10% FBS |
| HepG2 | Hepatocellular Carcinoma | ATCC | EMEM + 10% FBS |
| A549 | Lung Carcinoma | ATCC | F-12K + 10% FBS |
| K562 | Chronic Myelogenous Leukemia | ATCC | RPMI-1640 + 10% FBS |
| HT29 | Colorectal Adenocarcinoma | ATCC | McCoy's 5A + 10% FBS |
| HEK293 | Human Embryonic Kidney | ATCC | DMEM + 10% FBS |
| MRC-5 | Normal Lung Fibroblast | ATCC | EMEM + 10% FBS |
Note: All media are supplemented with 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a test compound.
Caption: General workflow for determining the cytotoxicity of indole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values (the concentration of a compound required to inhibit the growth of 50% of a cell population) by plotting the percentage of cell viability against the compound concentration.[4]
Comparative Cytotoxicity Data of Indole Derivatives
The following table summarizes the IC50 values for several indole derivatives against a panel of human cancer and normal cell lines, providing a basis for comparison and for predicting the potential activity of 5-methoxy-4-methyl-1H-indole. A lower IC50 value indicates higher cytotoxicity.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference | Key Structural Features |
| Indole-3-carbinol (I3C) | MCF-7 (Breast) | >100 | - | - | [2] | Unsubstituted indole with a carbinol group at position 3. |
| 3,3'-Diindolylmethane (DIM) | PC-3 (Prostate) | 20-60 | - | - | [2] | Dimeric product of I3C. |
| Indole derivative 1c | HepG2 (Liver) | 0.9 | HEK293, LO2, MRC5 | >100 | [5] | Complex indole with Mannich base derivatives. |
| MCF-7 (Breast) | 0.55 | |||||
| HeLa (Cervical) | 0.50 | |||||
| Indazole derivative 6o | K562 (Leukemia) | 5.15 | HEK-293 | 33.2 | [4] | Indazole core, a bioisostere of indole. |
| 5-methoxyindole-isatin hybrid 5o | ZR-75 (Breast) | 1.69 | - | - | [6] | 5-methoxyindole fused with an isatin moiety. |
| HT-29 (Colon) | 1.69 | |||||
| A-549 (Lung) | 1.69 | |||||
| Harmalacidine | U-937 (Leukemia) | 3.1 | HEK-293 | >200 | [7] | A β-carboline alkaloid with an indole core. |
Note: The data is compiled from multiple sources and experimental conditions may vary.
Mechanisms of Action: Unraveling the Pathways to Cell Death
Indole derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular signaling pathways.[8] Understanding these mechanisms is crucial for rational drug design and for predicting the potential efficacy of new compounds.
Induction of Apoptosis
A common mechanism of action for many anticancer agents, including indole derivatives, is the induction of apoptosis or programmed cell death.[9] This can be achieved through the modulation of key regulatory proteins in the apoptotic pathway.
-
Bcl-2 Family Proteins: Indole compounds like I3C and DIM have been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, while up-regulating pro-apoptotic proteins like Bax.[9] This shift in the Bax:Bcl-2 ratio is a critical determinant for inducing apoptosis.[9]
-
Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell.
Cell Cycle Arrest
Indole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints, preventing the cells from dividing.[2]
-
G1 Phase Arrest: Some indole compounds have been observed to mediate G1 cell cycle arrest by up-regulating the expression of cyclin-dependent kinase inhibitors like p21 and p27, and down-regulating the expression of cyclins and CDKs.[10]
-
G2/M Phase Arrest: Other derivatives have been shown to arrest the cell cycle at the G2/M phase, often through the inhibition of tubulin polymerization.[4]
Modulation of Signaling Pathways
The anticancer effects of indole compounds are also attributed to their ability to interfere with key signaling pathways that are often dysregulated in cancer.
Caption: Putative signaling pathways modulated by cytotoxic indole derivatives.
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in promoting inflammation, cell survival, and proliferation. Several indole derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their antitumor effects.[9]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of the PI3K/AKT/mTOR pathway by some indole compounds leads to decreased cancer cell viability.[6]
Discussion and Future Directions
The comparative data presented in this guide highlights a crucial aspect of indole-based drug discovery: subtle structural modifications can lead to significant differences in cytotoxic potency and selectivity. The presence and position of a methoxy group on the indole ring, as seen in 5-methoxyindole-isatin hybrids, can profoundly enhance anticancer activity.[6]
For 5-methoxy-4-methyl-1H-indole, the presence of the 5-methoxy group is anticipated to contribute favorably to its cytotoxic potential. The 4-methyl group may further influence its interaction with molecular targets and its overall pharmacological profile. Based on the existing data for related compounds, it is hypothesized that 5-methoxy-4-methyl-1H-indole will exhibit significant cytotoxicity against a range of cancer cell lines.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of 5-methoxy-4-methyl-1H-indole against the panel of cell lines outlined in this guide.
-
Mechanism of Action Studies: Investigating whether the compound induces apoptosis, causes cell cycle arrest, and modulates key signaling pathways like NF-κB and PI3K/AKT/mTOR.
-
Selectivity Assessment: A critical evaluation of its cytotoxicity in normal cell lines (e.g., HEK293, MRC-5) to determine its therapeutic index.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy and safety.
By systematically applying the methodologies and frameworks presented in this guide, researchers can effectively evaluate the therapeutic potential of 5-methoxy-4-methyl-1H-indole and other novel indole derivatives, paving the way for the development of next-generation anticancer agents.
References
- BenchChem. (2025). Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data.
- Mohammadi, M., et al. (2011). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Cancers, 3(3), 3248-3275.
- Ahmad, A., et al. (2011). Mechanisms and therapeutic implications of cell death induction by indole compounds. Journal of Cancer Science & Therapy, 3(5), 134-141.
- Al-Ostath, R., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6539.
- Janiga-MacNelly, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 97, 105786.
- Sarkar, F. H., & Li, Y. (2009). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Cancer Drug Targets, 9(6), 687-699.
- Janiga-MacNelly, A., et al. (2025). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. ResearchGate.
- Mancini, A., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(11), 3169.
- Kashyap, D., et al. (2020). Chemical structures of some indole derivatives showing anticancer activity. ResearchGate.
- BenchChem. (2025). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.
- Singh, S., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34229-34253.
- Wang, L., et al. (2015). Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. Molecules, 20(11), 19847-19857.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RETRACTED: Mechanisms and therapeutic implications of cell death induction by indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - ProQuest [proquest.com]
A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 5-Methoxy-4-methyl-1H-indole
In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount. Unintended interactions, or off-target effects, are a leading cause of clinical trial failures and can introduce unforeseen toxicity.[1] This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of a novel chemical entity, using the hypothetical compound 5-methoxy-4-methyl-1H-indole as a case study.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Its structural similarity to endogenous signaling molecules like serotonin contributes to its ability to interact with a wide array of biological targets.[2] This inherent promiscuity necessitates a rigorous off-target profiling strategy to ensure the desired therapeutic effect is not overshadowed by adverse reactions. This guide will detail a multi-pronged approach, combining broad screening assays with targeted validation methods, to build a comprehensive selectivity profile.
I. Initial Broad-Spectrum Off-Target Screening
The first step in assessing a new compound is to cast a wide net to identify potential off-target interactions across major protein families. This is crucial for early identification of potential liabilities and can guide further optimization efforts.[1]
A. Kinase Profiling: A Critical Checkpoint
Given that kinases are one of the largest and most targeted protein families in drug discovery, and their ATP-binding pockets share structural similarities, kinome-wide screening is an essential starting point.[4][5][6] Services like Eurofins' KINOMEscan® offer high-throughput screening against hundreds of human kinases.[7][8][9]
Experimental Approach: A competitive binding assay is typically employed. The test compound is incubated with a panel of kinases, each linked to a solid support. A proprietary ligand that is known to bind to the active site of the kinases is then added. The amount of ligand displaced by the test compound is quantified, providing a measure of its binding affinity.
Table 1: Hypothetical KINOMEscan® Results for 5-methoxy-4-methyl-1H-indole at 10 µM
| Kinase Target | Percent Inhibition |
| Target X | 95% |
| MAPK1 | 62% |
| CDK2 | 58% |
| SRC | 45% |
| EGFR | 12% |
| ... (450+ other kinases) | <10% |
Interpretation of Hypothetical Data: The data in Table 1 suggests that while 5-methoxy-4-methyl-1H-indole is potent against its intended target (Target X), it also shows significant interaction with several other kinases (MAPK1, CDK2, SRC). These "hits" would require further investigation through dose-response studies to determine their IC50 values and assess the therapeutic window.
B. GPCR and Ion Channel Screening
G-protein coupled receptors (GPCRs) and ion channels represent other major classes of drug targets where off-target activity can lead to significant side effects.[10] Broad panel screening using radioligand binding assays is a standard approach to identify unwanted interactions.[10][11][12][13][14]
Experimental Approach: A competitive binding assay is performed where the test compound competes with a known radiolabeled ligand for binding to a specific receptor or channel expressed in a cell membrane preparation. The amount of radioactivity displaced is measured, indicating the test compound's binding affinity.
II. Cellular Target Engagement and Validation
While biochemical assays are excellent for initial screening, it is crucial to confirm that the compound engages its targets within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells and even tissues.[15][16][17][18][19]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[18] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow for CETSA®:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).
Table 2: Hypothetical CETSA® Results for Target X and Off-Target MAPK1
| Compound | Target | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | Target X | 48.5 | - |
| 5-methoxy-4-methyl-1H-indole | Target X | 54.2 | +5.7 |
| Vehicle (DMSO) | MAPK1 | 51.2 | - |
| 5-methoxy-4-methyl-1H-indole | MAPK1 | 52.1 | +0.9 |
Interpretation of Hypothetical Data: The significant thermal shift (ΔTagg) observed for Target X upon treatment with 5-methoxy-4-methyl-1H-indole confirms robust target engagement in a cellular environment. The minimal shift for MAPK1 suggests that despite the interaction observed in the biochemical assay, the compound may not be engaging this off-target as effectively in a cellular context, or that the interaction is weaker.
III. Detailed Experimental Protocols
For researchers planning to implement these assessments, the following provides a more detailed, step-by-step methodology for key experiments.
A. Protocol: Kinase Profiling (Competitive Binding Assay)
-
Immobilization: A library of purified human kinases is immobilized on a solid support (e.g., beads or a plate).
-
Compound Incubation: 5-methoxy-4-methyl-1H-indole is added at a fixed concentration (e.g., 10 µM) to the immobilized kinases and incubated to allow for binding.
-
Ligand Competition: A known, tagged (e.g., fluorescent or biotinylated) ligand that binds to the active site of the kinases is added to the mixture.
-
Washing: Unbound compound and ligand are washed away.
-
Detection: The amount of tagged ligand remaining bound to each kinase is quantified. A reduction in signal compared to a vehicle control indicates that the test compound has displaced the ligand and is binding to the kinase.
-
Data Analysis: The percentage of ligand displacement is calculated for each kinase, which is reported as percent inhibition.
B. Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with 5-methoxy-4-methyl-1H-indole at the desired concentration (e.g., 10x the IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[16]
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[15]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[15]
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[15]
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Detection: Analyze the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay like AlphaScreen®.[16]
-
Data Analysis: Plot the normalized amount of soluble protein as a function of temperature. Fit the data to a Boltzmann sigmoidal function to determine the melting temperature (Tagg). The change in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) indicates target engagement.
IV. Conclusion and Forward Strategy
The comprehensive assessment of off-target effects is a non-negotiable step in modern drug development.[1][20][21] For a novel compound like 5-methoxy-4-methyl-1H-indole, a tiered approach starting with broad screening panels followed by cellular validation assays provides a robust framework for understanding its selectivity profile. The hypothetical data presented herein illustrates how a promising on-target compound can have potential off-target liabilities that require further characterization. Any significant off-target interactions identified through these methods would necessitate further investigation, including functional assays to determine if the binding event translates to a biological effect, and structure-activity relationship (SAR) studies to design more selective analogs. By embracing this rigorous, multi-faceted approach, researchers can de-risk their lead compounds early, increasing the probability of success in the long and arduous journey of drug development.
References
- Vertex AI Search. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PubMed. (2021). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads.
- Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service.
- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Wikipedia. (n.d.). Thermal shift assay.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
- Benchchem. (n.d.). 5-Methoxy-4,7-dihydro-1H-indole.
- PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
- Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
- Creative Bioarray. (n.d.). Receptor Binding Assay.
- Merck. (n.d.). Receptor Binding Assays - Multiwell Plates.
- Creative Biolabs. (n.d.). Off-Target Profiling.
- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Benchchem. (n.d.). Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
- NIH. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 5-methoxy-4-methyl-1H-indole
For the dedicated researcher, every stage of the experimental process demands precision and foresight, from initial hypothesis to the final, critical step of waste disposal. Handling novel compounds like 5-methoxy-4-methyl-1H-indole, a substituted indole utilized in the synthesis of kinase inhibitors and PPARδ partial agonists, requires a disposal protocol grounded in a thorough understanding of its specific chemical properties and associated hazards.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Characterization: Understanding the "Why" Behind the Procedure
Before any disposal action is taken, a complete understanding of the compound's hazard profile is paramount. 5-methoxy-4-methyl-1H-indole (CAS No. 302912-21-6) is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]
The signal word for this compound is "Warning" . This profile dictates that the primary disposal concern is preventing contact with personnel and release into the environment where it can act as an irritant. It is a combustible solid, but not classified as flammable.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-methoxy-4-methyl-1H-indole is not a singular action but a workflow that begins with waste segregation and ends with documented transfer to a licensed disposal facility. This process ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
Caption: Disposal workflow for 5-methoxy-4-methyl-1H-indole.
Segregation and Containerization
Causality: The fundamental principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to dangerous reactions. Although 5-methoxy-4-methyl-1H-indole does not have specific listed incompatibilities beyond strong oxidizing agents, it is best practice to collect it as a dedicated solid organic waste stream.
Protocol:
-
Identify Waste Streams: Designate three primary waste streams for this compound:
-
Solid Waste: Unused or residual 5-methoxy-4-methyl-1H-indole powder.
-
Contaminated Labware (Solid): Items like weigh boats, contaminated gloves, wipes, and bench paper. These should be double-bagged before being placed in the solid waste container.
-
Contaminated Glassware (Rinsate): Glassware (e.g., flasks, beakers) should be rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected as hazardous liquid waste. Subsequent rinses, after the first has been collected, can typically be managed as non-hazardous, but institutional policies should be consulted.
-
-
Select Containers:
-
For solid waste and contaminated labware, use a UN-rated, sealable container designated for solid hazardous waste. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene drum).
-
For the initial solvent rinse (rinsate), use a separate, clearly labeled container for flammable liquid waste.
-
-
Labeling: All waste containers must be labeled clearly at the moment waste is first added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-methoxy-4-methyl-1H-indole."
-
The specific hazards: "Skin Irritant, Eye Irritant, Respiratory Irritant."
-
The date of accumulation.
-
Accumulation and Storage
Causality: EPA and Occupational Safety and Health Administration (OSHA) regulations strictly govern the storage of hazardous waste to prevent spills and exposures.[3] Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
Protocol:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin that can hold the entire volume of the largest container.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.
Decontamination and Spill Management
Causality: Given the compound's irritant properties, effective decontamination procedures and spill response plans are crucial self-validating systems for laboratory safety.
Decontamination of Glassware
Protocol:
-
Initial Rinse: Perform a primary rinse with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal of Empty Containers: The original product container is not considered "empty" until all material has been removed by scraping or draining, and it has been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous waste. Once decontaminated, the labels on the container must be fully defaced or removed before disposal as regular solid waste.
Spill Response
Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills where dust may be generated, a dust mask (N95 or equivalent) is required.
-
Containment: For a small, dry spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container. Avoid dry sweeping, which can create dust. If a solvent is used for final cleanup, the contaminated wipes must be disposed of as solid hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway
Causality: The "cradle-to-grave" principle of the RCRA means the generator of the waste is responsible for it until its final, safe destruction.[3] This necessitates using a licensed professional waste disposal service.
Protocol:
-
Request Pickup: Once your waste container is full or has been in accumulation for the maximum allowed time per your institution's policy (often 6-12 months), contact your EHS office to request a waste pickup.
-
Manifesting: The EHS office will work with a licensed disposal company to transport the waste. A hazardous waste manifest will be created to track the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Disposal: The most common and effective disposal method for this type of solid organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound.[4][5]
Caption: Decision tree for disposal of 5-methoxy-4-methyl-1H-indole.
By adhering to this structured, scientifically-grounded disposal plan, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2018, March 9). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methoxy-4-methyl-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the requisite personal protective equipment (PPE) and safe handling protocols for 5-methoxy-4-methyl-1H-indole (CAS No. 302912-21-6). As a substituted indole, this compound warrants careful management to mitigate potential health risks in a laboratory setting. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and procedural integrity.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the intrinsic hazards of a chemical is the foundation of any robust safety protocol. 5-methoxy-4-methyl-1H-indole is classified with the following GHS hazard statements:
The signal word for this compound is "Warning".[1] It exists as a solid, often a crystalline powder, at room temperature, with a melting point between 76-79 °C.[3] This physical state makes the primary routes of occupational exposure the inhalation of dust particles and direct contact with the skin and eyes. Therefore, our protective strategy must establish effective barriers against these specific routes.
The Core Protective Ensemble: Your Primary Barrier
The selection of PPE is not a matter of preference but a risk-assessed necessity. The following table summarizes the essential PPE required for handling 5-methoxy-4-methyl-1H-indole.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[4][5] Nitrile offers good resistance to a range of chemicals. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. | Protects against dust particles and potential splashes, preventing serious eye irritation (H319).[5][6][7] |
| Respiratory Protection | NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece respirator (dust mask). | Minimizes the inhalation of airborne particles, addressing the risk of respiratory tract irritation (H335).[4][8] |
| Body Protection | Standard laboratory coat. | Protects skin on the arms and personal clothing from contamination.[4][5] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent contamination. The following diagram and protocols outline the key phases of safe handling, from initial preparation to final disposal.
Caption: Decision workflow for responding to accidental exposure.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. [6][9]* In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. [1][9]If eye irritation persists, seek medical attention. [2][10]* In Case of Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [9][11]* In Case of a Spill: Avoid breathing the dust. [5]Don the appropriate PPE, including respiratory protection. [5]Carefully sweep or vacuum the spilled solid and place it into a suitable, labeled container for disposal. [5]Do not use compressed air to clean up spills, as this will disperse the dust. [5]
Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with 5-methoxy-4-methyl-1H-indole, including gloves, weighing papers, and contaminated paper towels, must be treated as hazardous chemical waste.
-
Containerization: Collect all solid waste in a designated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name.
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) office. [10]Do not empty into drains or dispose of in regular trash. [10][12]Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures. [10][12]
References
-
Safety Data Sheet: 5-Methoxyindole. Carl ROTH. Available from: [Link]
Sources
- 1. 5-METHOXY-4-METHYLINDOLE - Safety Data Sheet [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. 5-METHOXY-4-METHYLINDOLE | 302912-21-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-メトキシインドール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
